molecular formula C8H6BrNO B1272177 2-(2-Bromophenoxy)acetonitrile CAS No. 90004-90-3

2-(2-Bromophenoxy)acetonitrile

Cat. No.: B1272177
CAS No.: 90004-90-3
M. Wt: 212.04 g/mol
InChI Key: VNMBGABMQPZLCO-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)acetonitrile is an organic compound with the CAS Registry Number 90004-90-3 . This brominated derivative features the molecular formula C8H6BrNO and a molecular weight of 212.04 g/mol . Its structure consists of a benzene ring substituted with a bromine atom and an ether linkage connected to a nitrile-functionalized acetonitrile group . As a building block, this compound is valuable for researchers in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other complex molecules . The presence of both a bromine atom, which can undergo metal-catalyzed cross-coupling reactions, and a highly versatile nitrile group, which can be transformed into other functional groups like amines or carboxylic acids, makes it a versatile intermediate for constructing diverse chemical libraries. The compound requires careful handling and storage, which should be sealed in a dry environment at room temperature . This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMBGABMQPZLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370163
Record name 2-(2-bromophenoxy)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90004-90-3
Record name 2-(2-bromophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 2-(2-Bromophenoxy)acetonitrile, a valuable building block in the development of pharmaceutical and agrochemical compounds. The primary focus is on the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights.

Introduction: The Significance of this compound

This compound is an aromatic ether containing a bromo and a nitrile functional group. This unique combination of reactive sites makes it a versatile intermediate in organic synthesis. The ether linkage provides a stable scaffold, while the bromo and nitrile moieties can be further functionalized to construct more complex molecular architectures. The ortho-position of the bromine atom can induce specific steric and electronic effects, influencing the reactivity and conformation of downstream products.

The Core Synthesis Pathway: Williamson Ether Synthesis

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction, developed by Alexander Williamson in 1850, is a cornerstone of ether synthesis and proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1]

Reaction Mechanism and Rationale

The synthesis involves the reaction of a deprotonated 2-bromophenol (the nucleophile) with a haloacetonitrile (the electrophile). The key steps are:

  • Deprotonation of 2-Bromophenol: A base is used to abstract the acidic proton from the hydroxyl group of 2-bromophenol, forming a more nucleophilic 2-bromophenoxide anion. The choice of base is critical; common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH). For phenols, inorganic carbonates are often sufficient and offer milder reaction conditions.

  • Nucleophilic Attack: The 2-bromophenoxide anion then attacks the electrophilic carbon of the haloacetonitrile (typically chloroacetonitrile or bromoacetonitrile), displacing the halide leaving group. This step proceeds via an SN2 pathway, which is favored by the use of a primary halide like those in haloacetonitriles.[1]

The choice of solvent is also crucial for the success of the reaction. Polar aprotic solvents such as acetonitrile (CH₃CN) and N,N-dimethylformamide (DMF) are often employed as they can dissolve the reactants and facilitate the SN2 reaction.[2]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Bromophenol 2-Bromophenol Phenoxide 2-Bromophenoxide Anion Bromophenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Haloacetonitrile Chloroacetonitrile Product This compound Phenoxide->Product + Chloroacetonitrile Salt Salt (e.g., KCl)

Figure 1: Williamson Ether Synthesis Pathway

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on the principles of the Williamson ether synthesis and analogous preparations.

Materials and Reagents
  • 2-Bromophenol

  • Chloroacetonitrile

  • Potassium Carbonate (anhydrous, powdered)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (10-15 mL per gram of 2-bromophenol).

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add chloroacetonitrile (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-bromophenol) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium chloride).

    • Wash the filter cake with a small amount of acetonitrile or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction:

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound.

ParameterValue
Reactants
2-Bromophenol1.0 eq
Chloroacetonitrile1.1 eq
Potassium Carbonate1.5 eq
Reaction Conditions
SolventAcetonitrile
TemperatureReflux (~82°C)
Reaction Time4-6 hours
Product
Expected Yield85-95%
Physical AppearanceOff-white solid

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the acetonitrile group. The ¹³C NMR spectrum will show distinct resonances for the aromatic carbons, the methylene carbon, and the nitrile carbon.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

  • Melting Point (MP): The melting point of the purified product can be compared to the literature value as an indicator of purity.

Safety Considerations

  • 2-Bromophenol: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Chloroacetonitrile: Toxic and flammable. Work in a well-ventilated fume hood and avoid inhalation of vapors.

  • Potassium Carbonate: Irritant. Avoid contact with skin and eyes.

  • Acetonitrile: Flammable and toxic. Use in a well-ventilated area.

Conclusion

The Williamson ether synthesis provides a reliable and efficient pathway for the synthesis of this compound. By carefully controlling the reaction conditions, including the choice of base, solvent, and temperature, high yields of the desired product can be achieved. Proper workup and purification are essential to obtain a product of high purity suitable for use in further synthetic transformations in the fields of pharmaceutical and agrochemical research.

References

  • PubChem. This compound. [Link]
  • BYJU'S. Williamson Ether Synthesis reaction. [Link]
  • Utah Tech University. Williamson Ether Synthesis. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]

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An In-depth Technical Guide to 2-(2-Bromophenoxy)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Medicinal Chemistry

2-(2-Bromophenoxy)acetonitrile is a bifunctional organic molecule that holds significant promise as a versatile building block in the synthesis of novel therapeutic agents. Its structure, incorporating a brominated aromatic ring, an ether linkage, and a nitrile group, presents multiple avenues for chemical modification and the introduction of diverse pharmacophores. The presence of the bromine atom facilitates various cross-coupling reactions, enabling the construction of complex molecular architectures. The phenoxyacetonitrile moiety itself is a known structural motif in a number of biologically active compounds. This guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, and an exploration of the potential applications of this compound in the field of drug development.

Part 1: Core Chemical and Physical Properties

Precise knowledge of the physicochemical properties of a compound is fundamental for its application in synthetic chemistry and drug design. Due to the limited availability of direct experimental data for this compound, the following properties are a combination of available data for analogous compounds and predictive modeling.

Physicochemical Data
PropertyValueSource
Molecular Formula C₈H₆BrNO-
Molecular Weight 212.05 g/mol -
Predicted Melting Point Data not available-
Predicted Boiling Point Data not available-
Predicted Solubility Sparingly soluble in water; soluble in common organic solvents like ethanol, DMSO, and acetonitrile.General chemical principles
CAS Number 40004-90-3[1]

Part 2: Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-bromophenol acts as the nucleophile, attacking the electrophilic carbon of chloroacetonitrile.

Reaction Scheme

Williamson Ether Synthesis cluster_reactants Reactants cluster_products Products R1 2-Bromophenol P1 This compound R1->P1 Williamson Ether Synthesis R2 Chloroacetonitrile R2->P1 Base Base (e.g., K₂CO₃) Base->P1 Salt Salt (e.g., KCl)

Caption: General scheme for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard Williamson ether synthesis conditions.[2][3] Optimization may be required to achieve the best results.

Materials:

  • 2-Bromophenol

  • Chloroacetonitrile

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous acetone or acetonitrile.

  • Addition of Reagent: While stirring the mixture, add chloroacetonitrile (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain it for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and wash the solid with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.

    • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove any unreacted 2-bromophenol.

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.

Part 3: Spectroscopic Characterization

As no publicly available experimental spectra for this compound were found, the following data are predicted based on established principles of NMR and IR spectroscopy and data from analogous compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65dd1HAr-H
~7.35dt1HAr-H
~7.05dt1HAr-H
~6.95dd1HAr-H
~4.80s2H-O-CH₂-CN
  • Rationale: The aromatic protons will appear in the region of 6.9-7.7 ppm, with splitting patterns determined by their coupling to adjacent protons. The methylene protons adjacent to the oxygen and the nitrile group will be deshielded and appear as a singlet around 4.80 ppm.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~152Ar-C-O
~134Ar-C-H
~129Ar-C-H
~123Ar-C-H
~116Ar-C-Br
~115Ar-C-H
~115-CN
~55-O-CH₂-CN
  • Rationale: The carbon of the nitrile group will appear around 115 ppm. The methylene carbon will be in the range of 50-60 ppm. The aromatic carbons will have distinct chemical shifts based on their substitution, with the carbon attached to the oxygen being the most downfield.

Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)Functional Group Assignment
~3050-3100C-H stretch (aromatic)
~2850-2950C-H stretch (aliphatic)
~2250C≡N stretch (nitrile)
~1580, 1480C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
~1050C-Br stretch
  • Rationale: The most characteristic peak will be the sharp absorption of the nitrile group around 2250 cm⁻¹. The spectrum will also show characteristic absorptions for the aromatic ring and the aryl ether linkage.[4][5][6]

Part 4: Reactivity and Potential Applications in Drug Discovery

The chemical architecture of this compound offers several points for synthetic elaboration, making it a valuable intermediate in the construction of diverse molecular libraries for drug screening.

Key Reactive Sites and Transformations

Reactivity cluster_transformations Potential Transformations Molecule This compound Aryl Bromide Nitrile Group Methylene Bridge CrossCoupling Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) Molecule:f1->CrossCoupling Diversification of Aryl Core NitrileHydrolysis Hydrolysis to Carboxylic Acid Molecule:f2->NitrileHydrolysis Bioisosteric Replacement NitrileReduction Reduction to Amine Molecule:f2->NitrileReduction Introduction of Basic Center AlphaAlkylation α-Alkylation Molecule:f3->AlphaAlkylation Chain Extension

Caption: Key reactive sites of this compound and potential synthetic transformations.

  • Aryl Bromide: The bromine atom on the phenyl ring is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, as well as amino and other nitrogen-containing functionalities. This is a powerful strategy for exploring the structure-activity relationship (SAR) of a lead compound.

  • Nitrile Group: The nitrile functionality is a versatile precursor to other important functional groups.

    • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a common feature in many drug molecules.

    • Reduction: The nitrile can be reduced to a primary amine, which can serve as a key basic center for interacting with biological targets or as a point for further derivatization.

    • Cyclization: The nitrile group can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in medicinal chemistry.

  • Methylene Bridge: The α-protons on the methylene bridge are acidic and can be deprotonated with a suitable base, allowing for α-alkylation to introduce further complexity to the molecule.

Potential Therapeutic Areas

Bromophenol derivatives, naturally occurring in marine algae, have demonstrated a broad spectrum of biological activities, including antibacterial, antioxidant, and anticancer properties.[2][7][8][9] The this compound scaffold can be utilized to synthesize novel analogs of these natural products with potentially improved pharmacological profiles.

  • Antibacterial Agents: The disruption of bacterial communication and biofilm formation is a key mechanism of action for some bromophenol derivatives.[8] By modifying the this compound core, it may be possible to develop new antibacterial agents that are effective against drug-resistant strains.

  • Anticancer Agents: Certain bromophenol derivatives have been shown to induce apoptosis in cancer cells.[2] The versatility of the this compound scaffold allows for the systematic exploration of structural modifications to enhance cytotoxic activity and selectivity towards cancer cells.

  • Enzyme Inhibitors: The diverse functionalities that can be introduced onto the this compound core make it an attractive starting point for the design of enzyme inhibitors for various therapeutic targets.

Part 5: Safety and Handling

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a promising and versatile chemical entity with significant potential in the field of drug discovery and development. Its readily accessible synthesis via the Williamson ether reaction and the presence of multiple reactive sites for chemical modification make it an ideal scaffold for the construction of diverse compound libraries. The known biological activities of related bromophenol derivatives provide a strong rationale for exploring the therapeutic potential of novel compounds derived from this core structure. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential in medicinal chemistry.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • ACS Publications. (2023). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega.
  • National Center for Biotechnology Information. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PubMed Central.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Semantic Scholar. (2017). Density Functional Studies of 2-( 4-bromophenyl )-2-( 4-fluorophenylamino ) acetonitrile.
  • ACD/Labs. (n.d.). NMR Prediction.
  • BMRB. (n.d.). bmse000896 Acetonitrile.
  • ChemAxon. (n.d.). NMR Predictor.
  • YouTube. (2023, September 11). How to Predict NMR in ChemDraw.
  • Cheminfo.org. (n.d.). IR spectra prediction.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • National Center for Biotechnology Information. (n.d.). 2-Bromobenzyl cyanide. PubChem.
  • National Center for Biotechnology Information. (2023, February 10). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. PubMed Central.
  • National Institute of Standards and Technology. (n.d.). Acetonitrile. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). (2-Ethoxyphenoxy)acetonitrile. PubChem.
  • ResearchGate. (n.d.). Figure 1. Stationary IR spectra of several acetonitrile isotopologues....
  • National Center for Biotechnology Information. (n.d.). 2-[2-(2-Nitroethenyl)phenoxy]acetonitrile. PubChem.
  • National Center for Biotechnology Information. (2022, January 13). Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. PubMed Central.
  • National Center for Biotechnology Information. (1999, February). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. PubMed.
  • National Center for Biotechnology Information. (n.d.). Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. PubMed Central.
  • National Center for Biotechnology Information. (2023, February 10). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. PubMed.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • Reddit. (2021, April 27). Alternatives to DMSO? Acetonitrile in biology?. r/Chempros.
  • ResearchGate. (2017, September 5). (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • ResearchGate. (2025, October 13). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry.

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An In-Depth Technical Guide to 2-(2-Bromophenoxy)acetonitrile (CAS 5332-27-4)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Bromophenoxy)acetonitrile is a bifunctional organic molecule of significant interest to researchers in synthetic and medicinal chemistry. Its structure, featuring an ortho-substituted bromophenyl ether linked to a nitrile group, provides two distinct and highly valuable reactive centers. The aryl bromide is a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the nitrile moiety serves as a precursor to essential functional groups like primary amines and carboxylic acids. This guide provides a comprehensive overview of its properties, a robust synthesis protocol, its chemical reactivity, and its potential applications as a building block in the development of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be derived from its structure and data available in chemical databases. The molecule consists of a benzene ring substituted with a bromine atom and an O-linked acetonitrile group at the 1 and 2 positions, respectively.

PropertyValue / InformationSource
CAS Number 5332-27-4-
Molecular Formula C₈H₆BrNO[1]
Molecular Weight 212.05 g/mol [1]
Canonical SMILES C1=CC=C(C(=C1)OCC#N)Br[1]
InChI Key VNMBGABMQPZLCO-UHFFFAOYSA-N[1]
Appearance Predicted to be a solid or liquid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solventsInferred
Predicted XlogP 2.2[1]

Synthesis via Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This classic Sɴ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[2][3] In this case, 2-bromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then displaces a halide from a haloacetonitrile.

Causality and Experimental Rationale:
  • Choice of Base : A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong that it promotes unwanted side reactions. Sodium hydride (NaH) is also effective but requires stricter anhydrous conditions.[4]

  • Choice of Alkylating Agent : Bromoacetonitrile or chloroacetonitrile are excellent electrophiles for this Sɴ2 reaction. The primary carbon is unhindered, minimizing the risk of competing E2 elimination reactions.[5] Bromoacetonitrile is generally more reactive than its chloro-analogue.[6]

  • Choice of Solvent : A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is optimal. These solvents effectively solvate the cation of the base (e.g., K⁺) without solvating the phenoxide nucleophile, thereby enhancing its reactivity.[2][4]

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product r1 2-Bromophenol p1 Deprotonation of Phenol (Formation of Potassium 2-Bromophenoxide) r1->p1 r2 Bromoacetonitrile p2 SN2 Attack on Bromoacetonitrile r2->p2 r3 Base (K₂CO₃) r3->p1 r4 Solvent (DMF) p1->p2 p3 Reaction at 50-100°C for 1-8h p2->p3 w1 Quench with Water p3->w1 w2 Extract with Organic Solvent (e.g., Ethyl Acetate) w1->w2 w3 Dry and Concentrate w2->w3 w4 Purify via Column Chromatography w3->w4 prod This compound w4->prod

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol:
  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromophenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF, ~5 mL per mmol of phenol).

  • Reagent Addition : Stir the suspension at room temperature for 15 minutes. Add bromoacetonitrile (1.1 eq.) dropwise to the mixture.

  • Reaction Conditions : Heat the reaction mixture to 70-80°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-bromophenol) is consumed (typically 2-6 hours).

  • Work-up : Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing cold water (3x the volume of DMF).

  • Extraction : Extract the aqueous layer three times with ethyl acetate.

  • Washing : Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its two key functional groups.

G cluster_nitrile Nitrile Group Transformations cluster_bromide Aryl Bromide Cross-Coupling center This compound amine Reduction (e.g., LiAlH₄ or H₂/Catalyst) → 2-(2-Bromophenoxy)ethan-1-amine center->amine [H] acid Hydrolysis (H⁺ or OH⁻) → (2-Bromophenoxy)acetic acid center->acid H₂O suzuki Suzuki Coupling (Boronic Acid, Pd catalyst) → Biaryl Ethers center->suzuki R-B(OH)₂ buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) → N-Aryl Ethers center->buchwald R₂NH sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) → Alkynyl Aryl Ethers center->sonogashira R-C≡CH

Caption: Key synthetic transformations of this compound.

Transformations of the Nitrile Group

The cyano group is a versatile functional handle that can be readily converted into other key moieties.

  • Reduction to Primary Amines : The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over Raney Nickel or a Palladium catalyst). The resulting 2-(2-bromophenoxy)ethan-1-amine is a valuable building block for pharmacologically active compounds, introducing a flexible ethylamine sidechain.

  • Hydrolysis to Carboxylic Acids : Under either acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding (2-bromophenoxy)acetic acid. This transformation provides a route to introduce a synthetically useful carboxylic acid functionality.

Reactions at the Aryl Bromide Position

The bromine atom on the aromatic ring is a powerful tool for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. The introduction of bromine into a molecular structure is a known strategy in drug design to enhance therapeutic activity or favorably alter metabolism.[7] These reactions allow for the construction of complex molecular scaffolds that are central to modern drug discovery.[8][9]

  • Suzuki Coupling : Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, leading to the synthesis of complex biaryl ether structures.

  • Buchwald-Hartwig Amination : This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, providing access to a wide range of N-arylated compounds.

  • Sonogashira Coupling : Using a palladium catalyst and a copper(I) co-catalyst, the aryl bromide can be coupled with a terminal alkyne. This introduces an alkynyl moiety, which can serve as a handle for further transformations, such as click chemistry or cyclization reactions.

Safety and Handling

As there is no specific safety data sheet (SDS) for this compound, its hazard profile must be inferred from analogous compounds, such as its isomers and related halogenated nitriles.[10][11]

  • Potential Hazards :

    • Toxicity : Likely to be harmful if swallowed, inhaled, or in contact with skin (Acute Toxicity, Category 3 or 4).[11] Organonitrile compounds can be metabolized to release cyanide, posing a significant toxicological risk.

    • Irritation : Expected to cause skin and serious eye irritation. May cause respiratory irritation.[10]

  • Precautionary Measures :

    • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

    • Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • First Aid :

    • Inhalation : Move the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately.

    • Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water.

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Ingestion : Rinse mouth. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.

  • Storage : Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a highly valuable, albeit under-documented, building block for advanced organic synthesis. Its facile preparation via the Williamson ether synthesis and the orthogonal reactivity of its nitrile and aryl bromide functionalities provide a robust platform for creating diverse and complex molecules. Its potential for elaboration into amines, carboxylic acids, biaryls, and other key structures makes it a powerful tool for researchers and scientists engaged in drug discovery and the development of novel chemical entities. Proper adherence to safety protocols is essential when handling this reactive and potentially hazardous compound.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • PubChemLite. (n.d.). This compound (C8H6BrNO).
  • Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis.
  • Wang, L., et al. (2019). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 24(15), 2753.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • PubChem. (n.d.). 2-(2-Bromo-5-methoxyphenyl)acetonitrile.
  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube.
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  • PubChem. (n.d.). 2-Bromobenzyl cyanide.
  • ChemBK. (2024, April 10). 2-(4-Bromophenyl)acetonitrile.
  • MDPI. (2022, November 1). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase.
  • LookChem. (n.d.). 2-(3-Bromophenoxy)acetonitrile CAS NO.951918-24-4.
  • Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design.
  • Silver Fern Chemical. (n.d.). 3-Methoxy Propyl Amine Supplier.
  • Google Patents. (n.d.). JP2517304B2 - Method for producing bromoacetonitrile.
  • Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals.
  • Veeprho. (n.d.). 2-(4-bromophenyl)acetonitrile | CAS 16532-79-9.
  • Theorem Chemical. (n.d.). High quality 99.5% MOPA 3-Methoxypropylamine CAS 5332-73-0.
  • LookChem. (n.d.). 3-Methoxypropylamine, CasNo.5332-73-0.

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An In-depth Technical Guide to the Molecular Structure of 2-(2-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-Bromophenoxy)acetonitrile, a molecule of interest in synthetic and medicinal chemistry. By synthesizing fundamental chemical principles with practical, field-proven insights, this document serves as a robust resource for professionals engaged in research and development. We will delve into the molecule's structural elucidation, a validated synthetic pathway, and its potential applications, grounded in authoritative scientific data.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 90004-90-3, is an aromatic compound featuring a brominated phenyl ring connected to an acetonitrile moiety through an ether linkage.[1][2][3][4][5] This unique combination of a halogenated aromatic ring, an ether, and a nitrile group imparts a specific set of physicochemical properties and reactivity patterns that are of significant interest in organic synthesis.

The molecular formula of this compound is C₈H₆BrNO, and it has a molecular weight of approximately 212.04 g/mol .[1][2] The structural arrangement, confirmed by its SMILES string (N#CCOC1=CC=CC=C1Br), indicates a cyanomethyl group attached to the oxygen of a 2-bromophenol.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 90004-90-3[1][2][3][4][5]
Molecular Formula C₈H₆BrNO[1][6]
Molecular Weight 212.04 g/mol [1][2]
SMILES N#CCOC1=CC=CC=C1Br[5]
Predicted XlogP 2.2[6]

Synthesis of this compound: A Validated Protocol

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[7][8][9][10] This classical and robust method involves the reaction of a phenoxide with an alkyl halide. In this specific case, 2-bromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking bromoacetonitrile to form the desired ether linkage.

Experimental Protocol: Williamson Ether Synthesis

Diagram 1: Synthetic Workflow for this compound

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product 2-Bromophenol 2-Bromophenol Reaction_Setup Reaction Setup & Reflux 2-Bromophenol->Reaction_Setup Bromoacetonitrile Bromoacetonitrile Bromoacetonitrile->Reaction_Setup Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH)->Reaction_Setup Solvent (e.g., Acetone, DMF) Solvent (e.g., Acetone, DMF) Solvent (e.g., Acetone, DMF)->Reaction_Setup Workup Aqueous Workup & Extraction Reaction_Setup->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: A generalized workflow for the synthesis of this compound via Williamson ether synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenol (1.0 eq) and a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq), to the solution. The use of a strong base like NaH necessitates an anhydrous solvent and an inert atmosphere (e.g., nitrogen or argon).

  • Nucleophile Formation: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the 2-bromophenoxide anion.

  • Electrophile Addition: Slowly add bromoacetonitrile (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material (2-bromophenol) is consumed.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts. If DMF was used as the solvent, dilute the filtrate with ethyl acetate and wash with water and brine to remove the DMF. If acetone was used, the solvent can be removed under reduced pressure.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing bromine atom and the electron-donating ether linkage. The methylene protons adjacent to the electron-withdrawing nitrile group and the oxygen atom will appear as a singlet in a downfield region.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityJustification
Aromatic (4H)6.9 - 7.6MultipletThe complex splitting pattern is due to the ortho, meta, and para couplings of the protons on the substituted benzene ring.
-O-CH₂-CN (2H)4.8 - 5.0SingletThe methylene protons are deshielded by the adjacent oxygen and nitrile groups.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic carbons, the methylene carbon, and the nitrile carbon.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Justification
Aromatic (C-Br)112 - 116The carbon directly attached to bromine is expected to be in this range.
Aromatic (C-O)152 - 156The carbon attached to the ether oxygen will be significantly downfield.
Aromatic (CH)115 - 134The remaining four aromatic carbons will resonate in this region.
-O-C H₂-CN54 - 58The methylene carbon is influenced by the adjacent oxygen and nitrile groups.
-C≡N115 - 118The nitrile carbon typically appears in this region.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C≡N (Nitrile)2240 - 2260Medium
C-O-C (Aromatic Ether)1200 - 1275 (asymmetric) & 1020 - 1075 (symmetric)Strong
C=C (Aromatic)1450 - 1600Medium to Weak
C-Br (Aryl Halide)1000 - 1100Medium
=C-H (Aromatic)3010 - 3100Medium
-CH₂- (Aliphatic)2850 - 2960Medium
Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) is expected to be observed, along with a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50.7% and 49.3%, respectively). Fragmentation patterns would likely involve the loss of the cyanomethyl radical (•CH₂CN) and cleavage of the ether bond.

Table 5: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺211/213Molecular ion peak with characteristic isotopic pattern for bromine.
[M - CH₂CN]⁺171/173Loss of the cyanomethyl group.
[C₆H₄Br]⁺155/157Bromophenyl cation.

Applications in Drug Development and Research

While specific applications of this compound in marketed drugs are not extensively documented, its structural motifs are present in a variety of biologically active compounds. The phenoxyacetonitrile and related phenoxyacetamide scaffolds are known to possess a wide range of pharmacological activities.[11]

Diagram 2: Potential Reactivity and Derivatization of this compound

G cluster_nitrile Nitrile Group Transformations cluster_aryl_bromide Aryl Bromide Transformations Start This compound Hydrolysis Hydrolysis (e.g., H+/H2O or OH-/H2O) Start->Hydrolysis Reacts at Nitrile Reduction Reduction (e.g., LiAlH4, H2/Catalyst) Start->Reduction Reacts at Nitrile Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Cross_Coupling Reacts at Aryl Bromide Carboxylic_Acid 2-(2-Bromophenoxy)acetic acid Hydrolysis->Carboxylic_Acid Amine 2-(2-Bromophenoxy)ethylamine Reduction->Amine Coupling_Product Biaryl or Arylamine Derivatives Cross_Coupling->Coupling_Product

Caption: Key reactive sites of this compound for further chemical modification.

  • Scaffold for Bioactive Molecules: The phenoxyacetamide moiety is a known pharmacophore with activities including anti-inflammatory, antioxidant, and anticancer properties.[11] this compound serves as a key intermediate for the synthesis of these more complex molecules through hydrolysis of the nitrile to a carboxylic acid, followed by amide coupling.

  • Precursor for α-Adrenergic Blockers: Derivatives of phenoxyalkylamines containing a nitrile group have been investigated for their α-blocking activity, suggesting potential applications in the treatment of hypertension.[12]

  • Versatile Synthetic Intermediate: The presence of the aryl bromide allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This enables the introduction of diverse substituents on the aromatic ring, facilitating the generation of compound libraries for drug discovery screening.[13] The nitrile group can also be reduced to a primary amine, a common functional group in many pharmaceuticals.

Conclusion

This compound is a valuable building block in organic and medicinal chemistry. Its synthesis is readily achievable through the reliable Williamson ether synthesis. While detailed experimental data for this specific molecule is not consolidated in a single primary literature source, its molecular structure and spectroscopic properties can be confidently predicted based on well-established principles and data from analogous compounds. The trifunctional nature of this molecule—possessing a reactive nitrile, a versatile aryl bromide, and an ether linkage—makes it a highly attractive starting material for the synthesis of a wide range of more complex molecules with potential therapeutic applications. This guide provides a solid foundation for researchers to understand, synthesize, and utilize this compound in their research and development endeavors.

References

  • ChemicalBook. 2-BROMOPHENOXYACETONITRILE, 99. [Link]
  • Organic Syntheses.
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • Sakurai, S., et al. (1990). [Novel phenoxyalkylamine derivatives. VI. Synthesis and alpha-blocking activity of alpha-[(phenoxyethylamino)propyl]-alpha-phenylacetonitrile derivatives]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 110(10), 737–745. [Link]
  • Mody Chemi Pharma Ltd. 2 Bromo Phenyl Acetonitrile. [Link]
  • Name Reactions in Organic Synthesis. Williamson Ether Synthesis. [Link]
  • PubChem. This compound. [Link]
  • University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]
  • PubChem. 2-Bromobenzyl cyanide. [Link]
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2-(2-Bromophenoxy)acetonitrile NMR spectral data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectral Data of 2-(2-Bromophenoxy)acetonitrile

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its unambiguous structural characterization is paramount for ensuring the quality and reliability of subsequent research and manufacturing processes. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound, intended for researchers, scientists, and professionals in drug development. The data presented herein is based on established principles of NMR spectroscopy and predictive models, providing a robust framework for spectral interpretation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methylene protons of the acetonitrile moiety. The chemical shifts and coupling patterns are influenced by the electronic effects of the bromo and cyanomethoxy substituents on the phenyl ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-67.60ddJ = 7.8, 1.6 Hz1H
H-47.35tdJ = 7.8, 1.6 Hz1H
H-57.05tdJ = 7.8, 1.2 Hz1H
H-36.95ddJ = 7.8, 1.2 Hz1H
-OCH₂CN4.80s-2H
Rationale for Predicted Chemical Shifts and Coupling Constants

The aromatic protons of this compound are expected to resonate in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current.[1] The substituents on the benzene ring further influence the precise chemical shifts. The bromine atom, being an electron-withdrawing group, will deshield the ortho and para protons (H-3 and H-5 relative to the bromine). The cyanomethoxy group (-OCH₂CN) is an electron-donating group due to the oxygen lone pairs, which would shield the ortho and para protons (H-3 and H-5 relative to the ether linkage). The interplay of these effects results in a complex and informative splitting pattern.

  • H-6: This proton is ortho to the bromine atom and is expected to be the most deshielded aromatic proton due to the strong electron-withdrawing inductive effect of the adjacent bromine. It will appear as a doublet of doublets due to coupling with H-5 (ortho-coupling, J ≈ 7.8 Hz) and H-4 (meta-coupling, J ≈ 1.6 Hz).

  • H-4: This proton is meta to the bromine and para to the cyanomethoxy group. It is expected to appear as a triplet of doublets due to coupling with H-3 and H-5 (two ortho-couplings, J ≈ 7.8 Hz) and H-6 (meta-coupling, J ≈ 1.6 Hz).

  • H-5: This proton is para to the bromine and meta to the cyanomethoxy group. It is expected to appear as a triplet of doublets due to coupling with H-4 and H-6 (two ortho-couplings, J ≈ 7.8 Hz) and H-3 (meta-coupling, J ≈ 1.2 Hz).

  • H-3: This proton is ortho to the cyanomethoxy group and meta to the bromine atom. The electron-donating effect of the oxygen will cause some shielding, shifting it upfield relative to the other aromatic protons. It will appear as a doublet of doublets due to coupling with H-4 (ortho-coupling, J ≈ 7.8 Hz) and H-5 (meta-coupling, J ≈ 1.2 Hz).

  • -OCH₂CN: The methylene protons are adjacent to an oxygen atom and a cyano group, both of which are electron-withdrawing. This will cause a significant downfield shift, and the signal is expected to appear as a singlet as there are no adjacent protons to couple with.

Caption: Spin-spin coupling in the aromatic region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are expected between 110 and 160 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-O)153.0
C-2 (C-Br)112.5
C-3115.0
C-4129.0
C-5125.0
C-6122.0
-OCH₂CN55.0
-OCH₂C N116.0
Rationale for Predicted Chemical Shifts
  • Aromatic Carbons: The carbon attached to the oxygen (C-1) is expected to be the most downfield aromatic carbon due to the deshielding effect of the oxygen atom. The carbon bearing the bromine atom (C-2) will be shifted upfield due to the "heavy atom effect" of bromine. The remaining aromatic carbons will have chemical shifts influenced by the combined electronic effects of the two substituents.

  • -OCH₂CN: The methylene carbon, being attached to an electronegative oxygen atom, will be deshielded and appear around 55.0 ppm. The nitrile carbon is characteristically found further downfield, around 116.0 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, a standardized experimental procedure should be followed.

Methodology
  • Sample Preparation:

    • Weigh approximately 10-20 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for its good solubilizing properties and relatively simple residual solvent signal.[2]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Commercially available deuterated solvents often contain TMS.[2]

    • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • For ¹H NMR:

      • Acquire the spectrum at a constant temperature, typically 298 K.

      • Use a standard pulse program.

      • Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 12 ppm).

      • Employ an appropriate number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

      • Use a relaxation delay of 1-2 seconds.

    • For ¹³C NMR:

      • Acquire a proton-decoupled spectrum to simplify the signals to singlets.

      • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

      • A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

      • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Weigh Sample Weigh Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in Deuterated Solvent Add TMS Add TMS Dissolve in Deuterated Solvent->Add TMS Transfer to NMR Tube Transfer to NMR Tube Add TMS->Transfer to NMR Tube Instrument Tuning Instrument Tuning Transfer to NMR Tube->Instrument Tuning Acquire 1H Spectrum Acquire 1H Spectrum Instrument Tuning->Acquire 1H Spectrum Acquire 13C Spectrum Acquire 13C Spectrum Acquire 1H Spectrum->Acquire 13C Spectrum Fourier Transform Fourier Transform Acquire 13C Spectrum->Fourier Transform Phasing Phasing Fourier Transform->Phasing Calibration Calibration Phasing->Calibration Integration & Analysis Integration & Analysis Calibration->Integration & Analysis

Caption: Workflow for NMR data acquisition and processing.

Analysis of Potential Impurities

The purity of the sample is crucial for accurate spectral interpretation. Potential impurities in a sample of this compound could arise from its synthesis. A common synthetic route involves the reaction of 2-bromophenol with an haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile) in the presence of a base.

Table 3: Potential Impurities and Their Expected ¹H NMR Signals

ImpurityPotential SourceExpected ¹H NMR Signals (in CDCl₃)
2-BromophenolUnreacted starting materialAromatic protons (6.8-7.6 ppm), broad hydroxyl proton signal (variable, ~5-6 ppm)
BromoacetonitrileUnreacted starting materialSinglet around 3.8-4.0 ppm
AcetoneReaction solvent or cleaningSinglet around 2.17 ppm[2]
Ethyl AcetateExtraction solventQuartet around 4.12 ppm, triplet around 1.25 ppm, and a singlet at 2.05 ppm[2]
WaterAdventitious moistureBroad singlet, chemical shift is temperature and solvent dependent (around 1.56 ppm in CDCl₃)[2]

The presence of these impurities can be confirmed by comparing the experimental spectrum to reference data for common laboratory solvents and reagents.[2][3]

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, offering valuable insights for its structural characterization. The provided experimental protocol outlines the necessary steps for acquiring high-quality NMR data. By understanding the expected spectral features and being aware of potential impurities, researchers can confidently utilize NMR spectroscopy to verify the structure and purity of this important synthetic intermediate.

References

  • ChemAxon. (n.d.). NMR Predictor.
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  • University of Calgary. (n.d.). Ch 13 - Aromatic H.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

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An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(2-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 2-(2-bromophenoxy)acetonitrile using infrared (IR) spectroscopy, tailored for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation, ensuring a thorough understanding of this compound's vibrational characteristics.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational transitions of a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies are dependent on the bond strength, the mass of the bonded atoms, and the overall molecular structure. Consequently, the resulting IR spectrum serves as a unique molecular "fingerprint," providing invaluable information about the functional groups present. For a molecule like this compound, with its distinct nitrile, ether, and substituted aromatic functionalities, IR spectroscopy offers a powerful, non-destructive method for structural confirmation and purity assessment.

Molecular Structure and Expected Vibrational Modes

To effectively interpret the IR spectrum, it is crucial to first examine the structure of this compound. The molecule consists of three key structural components, each with characteristic vibrational modes:

  • Ortho-substituted Brominated Benzene Ring: This aromatic system will exhibit C-H stretching and bending vibrations, as well as C=C ring stretching modes. The substitution pattern significantly influences the out-of-plane C-H bending vibrations.

  • Aryl Alkyl Ether Linkage (C-O-C): The ether group is characterized by a strong C-O stretching vibration. In aryl alkyl ethers, this often appears as two distinct bands due to asymmetric and symmetric stretching.[1][2]

  • Nitrile Group (C≡N): The carbon-nitrogen triple bond has a very characteristic, sharp, and strong absorption in a relatively clean region of the mid-IR spectrum.[3][4][5]

The interplay of these functional groups and their electronic effects (e.g., conjugation) will determine the precise frequencies of their absorption bands.

Caption: Molecular structure of this compound.

Part 1: Spectral Interpretation and Analysis

The analysis of the IR spectrum of this compound involves identifying the characteristic absorption bands for each functional group. The table below summarizes the expected vibrational frequencies, which are then discussed in detail.

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected Intensity & ShapeRationale & Comments
3100-3000Aromatic C-H StretchMedium to Weak, SharpVibrations of C-H bonds on the benzene ring.
~2250Nitrile (C≡N) StretchStrong, SharpThe triple bond results in a high-frequency, intense absorption. Conjugation with the phenoxy group may slightly lower the frequency.[4][6]
1600-1450Aromatic C=C Ring StretchMedium to Strong, SharpMultiple bands arise from the complex vibrations of the benzene ring.
~1250 and ~1040Aryl Alkyl Ether (C-O-C) StretchStrong, Sharp (Two Bands)Asymmetric and symmetric stretching modes are characteristic of aryl alkyl ethers.[1][7]
~750Aromatic C-H Out-of-Plane BendStrong, SharpThis region is highly diagnostic for the substitution pattern. For ortho-disubstituted benzenes, a strong band is expected between 770-735 cm⁻¹.[8]
Below 700C-Br StretchMedium to StrongThe carbon-bromine bond vibration typically appears in the lower frequency "fingerprint" region.
Detailed Band Assignments
  • Aromatic C-H Stretching (3100-3000 cm⁻¹): The absorptions in this region confirm the presence of an aromatic ring. These bands are typically of medium to weak intensity and appear at slightly higher frequencies than the C-H stretching of saturated (alkane) carbons.

  • Nitrile C≡N Stretching (~2250 cm⁻¹): This is one of the most diagnostic peaks in the spectrum. The C≡N triple bond is strong, and its stretching vibration gives rise to a sharp, intense absorption in a region that is usually free from other interfering bands.[3][5] For most nitriles, this band falls in the 2300-2200 cm⁻¹ range.[3] Conjugation with the adjacent phenoxy group can slightly lower the frequency and increase the intensity.[4]

  • Aromatic C=C Ring Stretching (1600-1450 cm⁻¹): The benzene ring has several vibrational modes that result in a series of sharp bands in this region. Typically, two or more bands are observed, confirming the aromatic nature of the compound.[9]

  • Aryl Alkyl Ether C-O-C Stretching (~1250 and ~1040 cm⁻¹): The ether linkage in this compound is an aryl alkyl ether. This functionality characteristically displays two strong absorption bands due to the asymmetric and symmetric C-O-C stretching vibrations.[10] The asymmetric stretch is typically found near 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹.[2] The high intensity of these bands is due to the large change in dipole moment during the vibration.

  • Aromatic C-H Out-of-Plane Bending (~750 cm⁻¹): The pattern of strong absorptions in the 900-690 cm⁻¹ region is highly indicative of the substitution pattern on the benzene ring. For an ortho-disubstituted ring, a single strong band is expected in the 770-735 cm⁻¹ range.[8][11] The presence of a strong band in this specific window provides compelling evidence for the 1,2-substitution pattern of the bromo and phenoxy groups.

  • Carbon-Bromine C-Br Stretching (Below 700 cm⁻¹): The C-Br stretching vibration involves a heavy atom and thus occurs at a low frequency, typically in the 680-515 cm⁻¹ range. This band can be useful for confirming the presence of the bromine substituent.[12]

Part 2: Experimental Protocol for IR Spectrum Acquisition

To obtain a high-quality, reproducible IR spectrum of a solid sample like this compound, meticulous sample preparation is paramount. Two primary methods are suitable: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Method 1: Potassium Bromide (KBr) Pellet Technique

This classic transmission method involves dispersing the solid sample in a matrix of IR-transparent potassium bromide.[13][14]

Causality: KBr is used because it is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and has the property of plastic deformation, allowing it to form a transparent disc under pressure.[13] The goal is to reduce the sample's particle size to be smaller than the wavelength of the IR light, minimizing light scattering (the Christiansen effect) and producing a clean spectrum.[15]

Protocol:

  • Drying: Gently dry the spectroscopy-grade KBr powder in an oven at ~110°C for 2-4 hours to remove any absorbed moisture, which would otherwise cause a broad O-H absorption band around 3400 cm⁻¹.[16] Store the dried KBr in a desiccator.

  • Sample Weighing: Accurately weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr. A sample-to-KBr ratio of about 1:100 is ideal.[13][17]

  • Grinding & Mixing: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture with a pestle for 2-5 minutes until a fine, homogenous powder is obtained. This step is critical for achieving a transparent pellet.

  • Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply a vacuum for 2-3 minutes to remove trapped air.[16] Slowly increase the pressure to 8-10 tons and hold for 2 minutes.[13]

  • Pellet Release: Slowly release the pressure and carefully remove the die from the press. Disassemble the die to retrieve the thin, transparent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first, then record the sample spectrum over a range of 4000-400 cm⁻¹.

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a modern, rapid alternative that requires minimal sample preparation.[18][19]

Causality: In ATR, an IR beam is directed into a crystal of high refractive index (e.g., diamond). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few microns into the sample placed in direct contact with the crystal.[20][21] The sample absorbs energy from this evanescent wave at its characteristic frequencies, attenuating the reflected beam.[22]

Protocol:

  • Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of this compound powder directly onto the ATR crystal, ensuring the entire crystal surface is covered.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the solid sample. This ensures good contact between the sample and the crystal, which is essential for a strong signal.[18]

  • Data Acquisition: Collect the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a soft tissue dampened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_acq Data Acquisition cluster_analysis Data Analysis start Obtain Solid Sample (this compound) weigh Weigh 1-2 mg Sample & 100-200 mg KBr start->weigh place Place Small Amount of Sample on Crystal start->place grind Grind & Mix in Agate Mortar weigh->grind press Press into Transparent Pellet (8-10 tons) grind->press background Record Background Spectrum (Air or Clean Crystal) press->background apply_pressure Apply Firm Pressure with Clamp place->apply_pressure apply_pressure->background sample_scan Record Sample Spectrum (4000-400 cm⁻¹) background->sample_scan process Process Spectrum (Baseline Correction, etc.) sample_scan->process interpret Identify Characteristic Peaks & Assign Functional Groups process->interpret report Generate Final Report with Spectrum & Table interpret->report

Caption: Workflow for IR Spectroscopy Analysis.

Conclusion

The infrared spectrum of this compound provides a wealth of structural information. The sharp, intense band around 2250 cm⁻¹ is a clear indicator of the nitrile group. The pair of strong bands in the 1300-1000 cm⁻¹ region confirms the aryl alkyl ether linkage, while absorptions above 3000 cm⁻¹ and in the 1600-1450 cm⁻¹ range are characteristic of the aromatic ring. Crucially, the strong C-H bending vibration around 750 cm⁻¹ serves as strong evidence for the ortho-substitution pattern. By following the detailed experimental protocols outlined, researchers can reliably obtain high-quality spectra to confirm the identity and integrity of this important chemical intermediate.

References

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  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
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  • Química Organica.org. (n.d.). IR spectrum: Nitriles. Química Organica.org.
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  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.
  • ResearchGate. (2021). Figure 1. Stationary IR spectra of several acetonitrile isotopologues.... ResearchGate.
  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.
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  • National Institute of Standards and Technology. (n.d.). (2-Methoxyphenyl)acetonitrile. NIST Chemistry WebBook.
  • Japanese Pharmacopoeia. (n.d.). INFRARED REFERENCE SPECTRA. Japanese Pharmacopoeia.
  • Tanaka, O. (1958). Infrared spectra of anthraquinone derivatives. I. The effect of hydroxyl, acetoxyl, methoxyl, and methyl substitutions on the C=O stretching frequency. Chemical & Pharmaceutical Bulletin, 6(1), 18-24.

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Mass spectrometry of 2-(2-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-(2-Bromophenoxy)acetonitrile

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (C₈H₆BrNO), a halogenated aromatic nitrile of interest in synthetic chemistry and drug development. Lacking extensive published spectral data, this document synthesizes foundational mass spectrometry principles with established fragmentation patterns of analogous structures—brominated aromatics, ethers, and nitriles—to construct a predictive analytical framework. We detail optimized methodologies for both hard and soft ionization techniques, propose detailed fragmentation pathways, and present a systematic approach for the unambiguous structural elucidation of this compound. This guide is intended for researchers, analytical scientists, and professionals in drug development who require robust methods for the characterization of novel chemical entities.

Introduction and Analytical Imperative

This compound is a versatile chemical intermediate whose utility in organic synthesis stems from its trifunctional nature: a brominated aromatic ring amenable to cross-coupling reactions, an ether linkage, and a reactive nitrile group.[1] Accurate characterization is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry (MS) offers unparalleled sensitivity and structural insight, making it the definitive tool for this purpose.

The core challenge in the analysis of this compound lies in predicting its fragmentation behavior under various ionization conditions. This guide addresses this challenge by establishing a logical, first-principles approach to its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

Foundational Mass Spectrometry: Ionization and Isotopic Signature

The most telling feature of this compound in mass spectrometry is the presence of a bromine atom. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 abundance ratio (approximately 50.7% and 49.3%, respectively).[2][3] This results in a characteristic isotopic pattern for any bromine-containing ion, which will appear as a pair of peaks (doublet ) of almost equal intensity, separated by two mass-to-charge units (m/z). This M/M+2 signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule or its fragments.[4]

The choice of ionization technique is critical and dictates the nature of the resulting mass spectrum.

  • Electron Ionization (EI): A hard ionization technique typically used with GC-MS. High-energy electrons (70 eV) bombard the molecule, causing ionization and extensive, reproducible fragmentation.[5] This provides a structural "fingerprint" ideal for library matching and detailed structural elucidation.

  • Electrospray Ionization (ESI): A soft ionization technique used with LC-MS. It imparts minimal excess energy, typically yielding the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).[6] This is ideal for confirming the molecular weight of the analyte.

Proposed Analytical Workflow

A dual-methodology approach is recommended for the comprehensive characterization of this compound.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis (Structure) cluster_2 Confirmatory Analysis (MW) Prep Dilute Sample in Appropriate Solvent GCMS GC-MS (EI) Prep->GCMS LCMS LC-MS (ESI) Prep->LCMS EI_Data Fragmentation Pattern (Structural Fingerprint) GCMS->EI_Data 70 eV Final_Report Structural Confirmation EI_Data->Final_Report ESI_Data Molecular Weight Confirmation ([M+H]⁺, [M+Na]⁺) LCMS->ESI_Data Soft Ionization ESI_Data->Final_Report Fragmentation_Pathway M [C₈H₆BrNO]•⁺ m/z 211/213 F1 [C₈H₆NO]⁺ m/z 132 M->F1 - •Br F2 [C₆H₄BrO]⁺ m/z 171/173 M->F2 - •CH₂CN F3 [C₆H₄Br]⁺ m/z 155/157 M->F3 - •OCH₂CN F6 [CH₂CN]⁺ m/z 40 M->F6 - •C₆H₄BrO F4 [C₅H₄O]•⁺ m/z 80 F1->F4 - HCN - CO F5 [C₅H₄]•⁺ m/z 64 F2->F5 - •CHO - CO

Predicted EI fragmentation of this compound.
Summary of Predicted Ions

The following table summarizes the key ions expected in the EI mass spectrum.

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonFormulaNotes
211 / 213[M]•⁺ [C₈H₆BrNO]•⁺Molecular Ion . Doublet peak with ~1:1 intensity ratio.
171 / 173[M - CH₂CN]⁺[C₆H₄BrO]⁺Loss of the cyanomethyl radical via ether cleavage.
155 / 157[M - OCH₂CN]⁺[C₆H₄Br]⁺Loss of the phenoxyacetonitrile radical.
132[M - Br]⁺[C₈H₆NO]⁺Loss of the bromine radical. A key indicator, lacks isotopic pattern.
80[C₅H₄O]•⁺[C₅H₄O]•⁺Further fragmentation of m/z 132.
64[C₅H₄]•⁺[C₅H₄]•⁺Further fragmentation of m/z 171/173.
40[CH₂CN]⁺[CH₂CN]⁺Cyanomethyl cation.

Analysis by Electrospray Ionization (ESI-MS)

When analyzed by LC-MS using positive ion ESI, the compound is expected to produce a strong signal for the protonated molecule, [M+H]⁺ , at m/z 212/214 . The soft nature of ESI will keep fragmentation to a minimum, making it ideal for confirming the molecular weight. Other common adducts, such as the sodium adduct [M+Na]⁺ (m/z 234/236) or the ammonium adduct [M+NH₄]⁺ (m/z 229/231), may also be observed depending on the solvent system. [7] It is worth noting that nitriles can occasionally undergo reduction to their corresponding primary amines in the ESI source, a phenomenon that involves hydrogen from water. [8][9]This would result in an [M+4H]⁺ ion, though this is typically a minor process and highly dependent on source conditions.

Experimental Protocols

Protocol 1: GC-MS Analysis
  • Objective: To obtain a detailed fragmentation pattern for structural confirmation.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in dichloromethane. Create a working solution of 10 µg/mL by serial dilution.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole or ion trap MS.

  • Method Parameters:

    • Inlet: Splitless mode, 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Source (EI): 230°C, 70 eV electron energy.

    • MS Quadrupole: 150°C.

    • Scan Range: m/z 35-400.

Protocol 2: LC-MS Analysis
  • Objective: To confirm the molecular weight of the compound.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Create a working solution of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation:

    • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mass Spectrometer: Waters Xevo G2-XS QToF or equivalent high-resolution mass spectrometer.

  • Method Parameters:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Scan Range: m/z 100-500.

Conclusion

The mass spectrometric analysis of this compound is characterized by a set of distinct and predictable features. The most definitive of these is the M/M+2 isotopic pattern, a hallmark of a bromine-containing compound, which should be present in the molecular ion and any bromine-containing fragments. Electron ionization will provide a rich fragmentation spectrum, with key losses of the bromine radical (•Br) and the cyanomethyl radical (•CH₂CN) serving as primary diagnostic markers. Complementary analysis by ESI-MS will confirm the molecular weight via the observation of the [M+H]⁺ ion, also as an isotopic doublet. By employing the dual-platform workflow and protocols outlined in this guide, researchers can achieve a high-confidence identification and structural elucidation of this compound.

References

  • Wang, F., & Cole, R. B. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(19), 2969-2972. [Link]
  • ResearchGate. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry.
  • Donnelly, J. R., et al. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913-2918. [Link]
  • Groenewold, G. S., et al. (2003). Generation of Gas-Phase VO2+, VOOH+, and VO2+−Nitrile Complex Ions by Electrospray Ionization and Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 14(5), 457-467. [Link]
  • University of Arizona. (n.d.). Mass Spectral Interpretation. Retrieved from University of Arizona, Department of Chemistry and Biochemistry. [Link]
  • Danell, A. S., & Wysocki, V. H. (2021). Proton-Driven Click Reactions of Nitrile Imines with Serine and Threonine in Gas-Phase Peptide Ions. Journal of the American Society for Mass Spectrometry, 32(12), 3048-3056. [Link]
  • Punthasee, P. (2022, January 6). Chapter 14.3 - MS8 - Dealing with Multiple Br and Cl [Video]. YouTube. [Link]
  • Clark, J. (2015). The M+2 peak in mass spectra.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Kwantlen Polytechnic University. (2021). Radicals and Mass Spectrometry (MS). Retrieved from Kwantlen Polytechnic University. [Link]
  • TheElkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube. [Link]
  • Kagramanov, N. D., & Tyutyunov, A. A. (2019).
  • Takhistov, V. V., & Ponomarev, D. A. (2003). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 72(9), 785-802.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • LCGC International. (2019). Electron Ionization for GC–MS.
  • PubChem. (n.d.). 2-Bromobenzyl cyanide.
  • PubChemLite. (n.d.). This compound (C8H6BrNO).

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An In-depth Technical Guide to the Physical Properties of 2-(2-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Bromophenoxy)acetonitrile is an aromatic nitrile that holds significant interest for researchers in medicinal chemistry and materials science. Its molecular architecture, featuring a brominated phenyl ring linked to a cyanomethyl group via an ether bond, provides a versatile scaffold for the synthesis of novel compounds with potential biological activity or unique material properties. The strategic placement of the bromo and nitrile functionalities allows for a wide range of chemical transformations, making it a valuable intermediate in drug discovery and development.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. It is designed to be a vital resource for researchers, offering not only a compilation of physical data but also detailed, field-proven methodologies for its experimental determination. Understanding these fundamental properties is paramount for its effective handling, characterization, and application in further research endeavors.

Molecular Structure and Identification

The foundational step in characterizing any chemical compound is to ascertain its molecular structure and key identifiers.

Diagram 1: Molecular Structure of this compound

Caption: 2D structure of this compound.

IdentifierValueSource
Molecular Formula C₈H₆BrNO[1]
Molecular Weight 212.05 g/mol
IUPAC Name This compound[1]
InChI InChI=1S/C8H6BrNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2[1]
SMILES C1=CC=C(C(=C1)OCC#N)Br[1]

Experimentally Determined and Estimated Physical Properties

A comprehensive search of available scientific literature and chemical databases reveals a notable lack of experimentally determined physical properties for this compound. However, data for its isomers, particularly 2-(2-bromophenyl)acetonitrile, are available and can serve as valuable estimations.

PropertyEstimated/Reported ValueMethod of DeterminationNotes
Melting Point ~1 °C (estimated)Capillary MethodThis is the reported melting point for the isomer 2-(2-bromophenyl)acetonitrile and should be treated as an estimate.[2] The presence of the ether linkage may slightly alter this value.
Boiling Point ~140-141 °C at 13 mmHg (estimated)Vacuum DistillationThis is the reported boiling point for the isomer 2-(2-bromophenyl)acetonitrile.[2] The actual boiling point of this compound may differ.
Appearance Likely a colorless to light yellow liquid or low-melting solidVisual InspectionBased on the appearance of related isomers and analogs.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane)Miscibility TestingBased on the general solubility of similar aromatic compounds.

Methodologies for Experimental Verification

To establish a definitive physical property profile for this compound, the following standard laboratory protocols are recommended.

Diagram 2: Experimental Workflow for Physical Property Determination

Experimental_Workflow cluster_synthesis Sample Preparation cluster_physical_props Physical Properties cluster_spectroscopy Spectroscopic Characterization Synthesis Synthesis & Purification MeltingPoint Melting Point Determination Synthesis->MeltingPoint BoilingPoint Boiling Point Determination Synthesis->BoilingPoint Solubility Solubility Assessment Synthesis->Solubility NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Data Analysis & Reporting MeltingPoint->Data_Analysis BoilingPoint->Data_Analysis Solubility->Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the comprehensive characterization of this compound.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol:

  • Ensure the sample of this compound is crystalline and dry. If it is a liquid at room temperature, this method is not applicable.

  • Finely powder a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus at a rate of 10-15 °C per minute initially.

  • As the estimated melting point is approached, reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Boiling Point Determination (Microscale Method)

Rationale: The boiling point is another critical physical constant that is sensitive to impurities. For small sample quantities, a microscale method is preferred.

Protocol:

  • Place a small amount (0.5-1 mL) of this compound into a small test tube.

  • Introduce a short, sealed capillary tube (sealed end down) into the test tube.

  • Attach the test tube to a thermometer and suspend it in a heating bath (e.g., a Thiele tube with mineral oil).

  • Heat the bath gradually.

  • Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.

  • Continue heating until a steady stream of bubbles is observed.

  • Remove the heat source and allow the bath to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Solubility Assessment

Rationale: Understanding the solubility of a compound is crucial for its use in reactions, purifications, and biological assays.

Protocol:

  • To a series of small test tubes, add approximately 10 mg of this compound.

  • To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) in a dropwise manner while agitating.

  • Observe whether the compound dissolves completely.

  • Categorize the solubility as "soluble" (dissolves completely), "sparingly soluble" (partially dissolves), or "insoluble" (does not visibly dissolve).

  • For quantitative analysis, a saturated solution can be prepared, and the concentration can be determined spectroscopically or gravimetrically.

Spectroscopic Profile

The spectroscopic data provides invaluable information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

  • Aromatic Protons (4H): δ 6.8-7.6 ppm. The protons on the brominated phenyl ring will appear as a complex multiplet due to their differing chemical environments and spin-spin coupling.

  • Methylene Protons (-OCH₂CN, 2H): δ ~4.8 ppm. This will likely be a singlet, as there are no adjacent protons to couple with.

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

  • Nitrile Carbon (-CN): δ ~115-120 ppm.

  • Methylene Carbon (-OCH₂CN): δ ~55-65 ppm.

  • Aromatic Carbons (6C): δ ~110-160 ppm. The carbon attached to the bromine will be at a higher field (lower ppm) compared to the others.

Infrared (IR) Spectroscopy

Expected Characteristic Absorption Bands:

  • C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2240-2260 cm⁻¹.

  • C-O-C Stretch (Aryl Ether): Strong, characteristic bands in the region of 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

  • C=C Stretch (Aromatic Ring): Several peaks in the 1450-1600 cm⁻¹ region.

  • C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

  • C-Br Stretch: A band in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization):

  • Molecular Ion (M⁺): A prominent peak at m/z 211 and 213 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

  • Key Fragments: Loss of the cyanomethyl group (-CH₂CN) would result in a fragment at m/z 171/173. Loss of the entire side chain (-OCH₂CN) would lead to a fragment at m/z 155/157.

Safety and Handling

Conclusion

This compound is a compound of significant interest with a clear need for thorough experimental characterization. This guide has provided a framework for understanding its predicted physical properties based on available data for its isomers and has outlined the standard, reliable methodologies for their experimental determination. By following these protocols, researchers can confidently establish a definitive physical and spectroscopic profile for this compound, thereby facilitating its safe and effective use in advancing scientific discovery.

References

  • ChemBK. (2024, April 10). 2-(4-Bromophenyl)acetonitrile.
  • PubChem. (n.d.). 2-Bromobenzyl cyanide.
  • ChemBK. (2024, April 10). 2-(4-BROMOPHENYL)ACETONITRILE.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • PubChemLite. (n.d.). This compound (C8H6BrNO).

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An In-Depth Technical Guide to the Starting Materials for 2-(2-Bromophenoxy)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(2-Bromophenoxy)acetonitrile is a pivotal intermediate in the synthesis of various high-value molecules within the pharmaceutical and agrochemical sectors. Its molecular architecture, featuring a brominated phenyl ring linked to an acetonitrile moiety via an ether bond, offers multiple sites for further chemical elaboration. The efficient construction of this molecule is paramount, and a thorough understanding of the foundational starting materials is critical for optimizing yield, purity, and process scalability. This guide provides a comprehensive analysis of the primary reactants for the synthesis of this compound, grounded in the principles of the Williamson ether synthesis. We will explore the causality behind reagent selection, detail a robust experimental protocol, and present comparative data to inform process development for researchers, scientists, and drug development professionals.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely adopted method for preparing this compound is the Williamson ether synthesis. This classic organic reaction, first developed in 1850, remains one of the most reliable methods for forming ethers.[1][2][3] The core of the reaction involves a bimolecular nucleophilic substitution (SN2) mechanism.[2][4][5]

In this specific application, the synthesis proceeds via the reaction of a 2-bromophenoxide ion (the nucleophile) with a haloacetonitrile (the electrophile). The phenoxide is generated in situ from its precursor, 2-bromophenol, by deprotonation with a suitable base. The haloacetonitrile provides the cyanomethyl group, with its halogen atom acting as a leaving group.[2][4]

The selection of the two primary starting materials is therefore the first and most critical decision in the synthetic design.

Primary Starting Materials: A Detailed Analysis

The successful synthesis of the target molecule hinges on the properties and reactivity of two key components: the phenolic precursor and the alkylating agent.

The Nucleophilic Precursor: 2-Bromophenol
  • CAS Number: 95-56-7

  • Role: 2-Bromophenol serves as the proton source for the nucleophilic 2-bromophenoxide. The acidity of the phenolic hydroxyl group allows for facile deprotonation by a moderately strong base, forming the phenoxide anion required for the SN2 attack.

  • Properties and Availability: 2-Bromophenol is a commercially available solid or liquid (melting point ~5-6 °C) and is the logical starting point for introducing the 2-bromophenoxy substructure.[6] While it is readily available from major chemical suppliers, understanding its synthesis, typically via the controlled bromination of phenol, provides deeper process knowledge.[7]

  • Safety Considerations: As a phenol derivative, 2-Bromophenol is toxic and corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[8]

The Electrophilic Reagent: Haloacetonitriles

The second key reactant is a haloacetonitrile, which provides the –CH₂CN fragment. The choice between chloroacetonitrile and bromoacetonitrile is a critical process parameter.

  • Chloroacetonitrile (ClCH₂CN)

    • CAS Number: 107-14-2

    • Role and Reactivity: This is a highly versatile and commonly used reagent in organic synthesis.[9][10] The chlorine atom serves as a good leaving group in SN2 reactions, and the molecule's reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrile group.[9][10]

    • Synthesis and Availability: Chloroacetonitrile is widely available commercially and is often prepared on an industrial scale by the dehydration of chloroacetamide.[10][11]

  • Bromoacetonitrile (BrCH₂CN)

    • CAS Number: 590-17-0

    • Role and Reactivity: Bromide is an excellent leaving group, generally superior to chloride. This enhanced reactivity can lead to faster reaction times or allow for milder reaction conditions compared to chloroacetonitrile.

    • Synthesis and Availability: Bromoacetonitrile is also commercially available, though sometimes at a higher cost than its chloro-analogue. It can be synthesized via several routes, including the bromination of acetonitrile or through a Finkelstein-type reaction where chloroacetonitrile is treated with a bromide salt like sodium bromide or potassium bromide.[12][13][14]

The following table summarizes the key properties of these starting materials.

Property2-BromophenolChloroacetonitrileBromoacetonitrile
CAS Number 95-56-7107-14-2590-17-0
Molecular Formula C₆H₅BrOC₂H₂ClNC₂H₂BrN
Molecular Weight 173.01 g/mol 75.50 g/mol 119.95 g/mol
Boiling Point 195-196 °C123-124 °C[9][11]149-150 °C
Physical Form Colorless to yellow liquid/solidColorless liquid[9]Colorless to brown liquid
Key Role Nucleophile PrecursorElectrophileElectrophile

The Reaction System: Mechanism and Optimization

To achieve an efficient conversion, the starting materials must be brought together under conditions that favor the SN2 pathway. This involves a careful selection of a base, a solvent, and potentially a catalyst.

Reaction Mechanism

The synthesis follows a classic SN2 trajectory.

Caption: SN2 mechanism for this compound synthesis.

Optimizing with Phase-Transfer Catalysis (PTC)

For reactions involving an inorganic base (like K₂CO₃ or NaOH) and organic reactants soluble in an organic solvent, the two phases are immiscible. This severely limits the reaction rate. Phase-Transfer Catalysis (PTC) is a powerful technique to overcome this barrier.[15][16]

A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide or benzyltriethylammonium chloride), facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where it can react with the haloacetonitrile.[17][18][19] This methodology enhances reaction rates, allows for milder conditions, and is highly amenable to industrial-scale synthesis.[15]

PTC_Workflow Reactants Starting Materials: 2-Bromophenol Haloacetonitrile Base (K₂CO₃) Reaction Reaction Vessel (Two-Phase System) Reactants->Reaction Charge Solvent Organic Solvent (e.g., Acetonitrile) Solvent->Reaction Charge PTC Phase-Transfer Catalyst (e.g., R₄N⁺X⁻) PTC->Reaction Catalytic Amount Workup Aqueous Work-up (Extraction & Washing) Reaction->Workup After Reaction Completion Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Crude Product Product Final Product: This compound Purification->Product Pure Product

Caption: General experimental workflow utilizing phase-transfer catalysis.

Field-Proven Experimental Protocol

This protocol describes a robust and scalable procedure for the synthesis of this compound using readily available starting materials.

Materials & Reagents:

  • 2-Bromophenol (1.0 equiv.)

  • Chloroacetonitrile (1.1 equiv.)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv.)

  • Tetrabutylammonium Bromide (TBAB) (0.05 equiv.)

  • Acetonitrile (Solvent)

  • Ethyl Acetate (Extraction)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenol (1.0 equiv.), acetonitrile, finely powdered potassium carbonate (2.0 equiv.), and tetrabutylammonium bromide (0.05 equiv.).

  • Addition of Electrophile: Begin vigorous stirring of the suspension. Add chloroacetonitrile (1.1 equiv.) to the mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-bromophenol spot is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of ethyl acetate.

  • Extraction: Combine the filtrate and the washings and transfer to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary to yield a pure, crystalline solid.

Conclusion

The synthesis of this compound is most effectively achieved via the Williamson ether synthesis. The primary and essential starting materials are 2-bromophenol and a haloacetonitrile (either chloro- or bromoacetonitrile). The selection between chloro- and bromoacetonitrile depends on a balance of desired reactivity, reaction time, and raw material cost. The reaction is robustly performed in a polar aprotic solvent using a carbonate base, with efficiency and scalability significantly enhanced by the application of phase-transfer catalysis . A comprehensive understanding of these core components and their interplay is fundamental to the successful development of a safe, efficient, and scalable manufacturing process for this valuable chemical intermediate.

References

  • Williamson Ether Synthesis. University of Colorado Boulder. [Link]
  • Williamson ether synthesis - Wikipedia. Wikipedia. [Link]
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  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences. Journal For Basic Sciences. [Link]
  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]
  • Phase transfer catalysis | PPTX - Slideshare. Slideshare. [Link]
  • The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. [Link]
  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. CRDEEP Journals. [Link]
  • Method for producing bromoacetonitrile - Google Patents.
  • 2-PHENYLBUTYRONITRILE - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. Acta Poloniae Pharmaceutica. [Link]
  • Preparation method of bromoacetonitrile - Google Patents.
  • CHLOROACETONITRILE - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • o-BROMOPHENOL - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Method for preparing bromoacetonitrile from chloroacetonitrile - Eureka | Patsnap.

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The Enigmatic Scaffold: Unlocking the Medicinal Chemistry Potential of 2-(2-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Privileged Motif

In the vast and ever-expanding landscape of medicinal chemistry, the identification and exploration of novel molecular scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization are paramount to the discovery of new therapeutic agents.[1] 2-(2-Bromophenoxy)acetonitrile emerges as a compound of significant interest, not because of a long history of documented biological activity, but due to the convergence of three key structural motifs, each with a rich and proven track record in drug design: the phenoxyacetonitrile core, the strategic placement of a bromine atom at the ortho position of the phenyl ring, and the versatile nitrile functionality.

This technical guide will provide a comprehensive analysis of the potential applications of this compound in medicinal chemistry. We will dissect the molecule into its constituent parts, examining the established roles of each component in shaping pharmacological activity. Furthermore, we will explore plausible synthetic routes, propose potential therapeutic targets based on structure-activity relationships of analogous compounds, and outline key experimental workflows for its evaluation. This document is intended to serve as a foundational resource for researchers looking to leverage this intriguing scaffold in their drug discovery programs.

The Architectural Blueprint: Analyzing the Core Components

The therapeutic potential of this compound can be logically inferred by examining its three primary structural features: the ether linkage, the 2-bromophenyl group, and the acetonitrile moiety.

The Ether Linkage: More Than Just a Connector

The diaryl ether linkage in this compound is a common structural element in many biologically active compounds. Far from being a passive linker, the ether bond imparts crucial physicochemical properties to a molecule. Its bent geometry influences the overall molecular conformation, which is critical for binding to biological targets. Moreover, the oxygen atom can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events. The relative metabolic stability of the ether bond also makes it an attractive feature in drug design, contributing to improved pharmacokinetic profiles.

The 2-Bromophenyl Group: A Handle for Potency and Selectivity

The presence of a bromine atom on the phenyl ring, particularly at the ortho position, offers several strategic advantages in drug design. Halogen bonding, a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site, is increasingly recognized as a significant contributor to binding affinity. The 2-bromo substituent can also induce a specific conformational bias in the molecule, which can be exploited to enhance selectivity for a particular target.

From a metabolic standpoint, the bromine atom can block sites of potential oxidative metabolism, thereby increasing the metabolic stability and half-life of the compound.[2] Furthermore, the bromine atom serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

The Acetonitrile Moiety: A Versatile Pharmacophore

The nitrile group is a highly valuable functional group in medicinal chemistry, often acting as a bioisostere for a carbonyl group or a hydroxyl group.[3] Its linear geometry and ability to act as a hydrogen bond acceptor allow it to participate in key binding interactions.[3] The nitrile group can also be metabolically stable and can be transformed into other functional groups, such as carboxylic acids or amines, providing further avenues for lead optimization.[3]

Strategic Synthesis of this compound and its Analogs

The synthesis of this compound can be readily achieved through a classical Williamson ether synthesis. This involves the reaction of 2-bromophenol with a haloacetonitrile, typically bromoacetonitrile or chloroacetonitrile, in the presence of a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 2-Bromophenol reaction_center reactant1->reaction_center reactant2 Bromoacetonitrile reactant2->reaction_center base Base (e.g., K₂CO₃, NaH) base->reaction_center solvent Solvent (e.g., Acetone, DMF) solvent->reaction_center product This compound reaction_center->product Williamson Ether Synthesis

Figure 1: General workflow for the synthesis of this compound.

This synthetic route is highly amenable to the generation of a library of analogs by varying the substitution pattern on the phenol and by using different haloacetonitriles.

Potential Therapeutic Applications: A Landscape of Possibilities

Based on the known biological activities of structurally related compounds, we can hypothesize several promising therapeutic areas for the application of this compound and its derivatives.

Anti-inflammatory Agents

Phenoxyacetic acid derivatives, which are structurally very similar to phenoxyacetonitriles, have been extensively investigated as anti-inflammatory agents.[4] For instance, certain substituted phenoxyacetic acids have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[5] The 2-bromophenyl moiety in our scaffold could potentially enhance the selectivity for COX-2, a desirable trait for minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[2][6]

Proposed Mechanism of Action: The phenoxyacetonitrile scaffold could mimic the binding of arachidonic acid to the active site of COX enzymes. The 2-bromophenyl group may interact with a hydrophobic pocket in the enzyme, while the nitrile could form hydrogen bonds with key amino acid residues.

Arachidonic_Acid Arachidonic Acid COX_Enzyme COX Enzyme Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Bromophenoxyacetonitrile This compound Bromophenoxyacetonitrile->COX_Enzyme Inhibition

Figure 2: Potential inhibition of the COX pathway by this compound.

Anthelmintic Agents

Amino-acetonitrile derivatives have emerged as a new class of potent anthelmintic compounds.[7] The nitrile functionality is crucial for their activity. While this compound is not an amino-acetonitrile, its core scaffold could be a starting point for the design of novel anthelmintics. The 2-bromophenoxy moiety could be modified to introduce amine functionalities, or it could contribute to the overall lipophilicity and pharmacokinetic properties of the molecule, which are important for reaching the target parasites.

Herbicidal and Fungicidal Agents

Phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used as herbicides. The structural similarity of this compound to this class of compounds suggests potential herbicidal activity. The mechanism of action of phenoxy herbicides involves mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately death of the plant. The specific substitution pattern of our scaffold could lead to novel and more selective herbicides. Similarly, phenoxyacetic acid derivatives have also shown antifungal properties.[4]

Experimental Protocols: A Roadmap for Evaluation

To explore the potential applications of this compound, a systematic experimental evaluation is necessary.

Protocol 1: Synthesis and Characterization

Objective: To synthesize and confirm the structure of this compound.

Materials:

  • 2-Bromophenol

  • Bromoacetonitrile

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of 2-bromophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add bromoacetonitrile (1.1 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexane.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To evaluate the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.

Methodology: A commercially available COX inhibitor screening assay kit can be used. The assay typically measures the peroxidase activity of the COX enzymes, where the oxidation of a chromogenic substrate is monitored spectrophotometrically.

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the test compound.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme, heme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for a specified time.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition and determine the IC₅₀ values for both enzymes.

  • Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Quantitative Data Summary

Compound ClassBiological ActivityKey Structural FeaturesReference
Substituted Phenoxyacetic AcidsAnti-inflammatory (COX-2 inhibition)Phenyl ring substitutions[5]
Amino-acetonitrile DerivativesAnthelminticAmino and nitrile groups[7]
Phenylacetonitrile DerivativesPesticidalPhenyl and nitrile groups[3]

Future Outlook and Conclusion

This compound represents a largely unexplored chemical scaffold with significant potential in medicinal chemistry. The strategic combination of a phenoxyacetonitrile core, a 2-bromophenyl group, and a nitrile functionality provides a solid foundation for the design of novel therapeutic agents. The insights presented in this guide, derived from the analysis of its constituent parts and structurally related compounds, suggest that this scaffold is a promising starting point for the development of new anti-inflammatory, anthelmintic, and agrochemical agents.

The synthetic accessibility of this compound and its analogs, coupled with the potential for diverse biological activities, makes it an attractive target for further investigation. The experimental protocols outlined herein provide a clear path for the initial evaluation of this enigmatic scaffold. It is our hope that this in-depth technical guide will inspire and equip researchers to unlock the full therapeutic potential of this compound and its derivatives.

References

  • Journal of Emerging Technologies and Innovative Research. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products.
  • Flury, T., et al. (2006). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides. Pest Management Science, 62(3), 236-41.
  • MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny.
  • PubMed Central. (n.d.). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives.
  • Moleqube. (n.d.). 2-(2-Bromophenyl)acetic Acid CAS 18698-97-0 Product Specification.
  • National University of Singapore Faculty of Science. (2015, January 30). Relationship between structure, toxicity and activity.
  • Pang, Y. Y., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 207-16.
  • ResearchGate. (n.d.). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds.
  • Kaminsky, R., et al. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology Research, 103(4), 931-9.
  • PubChem. (n.d.). 2-Bromophenylacetic acid.
  • Yoshimatsu, M., & Timura, Y. (2002). Synthetic organic chemistry with 2-ethoxy-2-(phenylselenenyl)perfluoroalk-2-enenitrile: application to alpha-cyanoperfluoroacylation of aldehydes. The Journal of Organic Chemistry, 67(16), 5678-82.
  • PubMed Central. (n.d.). Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense.
  • Molecules. (2022, December 16). Synthesis of an Azetyl-Acetonitrile Derivative and an Analog of 2-Aza-Bicyclo. Theoretical Analysis of its.
  • Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.
  • Amerigo Scientific. (n.d.). 2-(4-Bromophenoxy)acetonitrile.
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A Technical Guide to 2-(2-Bromophenoxy)acetonitrile: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(2-Bromophenoxy)acetonitrile is a highly versatile and strategically important building block in organic synthesis. Its unique trifunctional architecture—comprising a reactive nitrile group, a synthetically valuable aryl bromide, and an ether linkage—provides multiple avenues for molecular elaboration. This guide offers an in-depth exploration of this compound, intended for researchers, chemists, and professionals in drug development. We will dissect its core reactivity, provide validated synthetic protocols for its preparation and transformation, and illustrate its application in the construction of complex molecular frameworks, particularly heterocyclic systems relevant to medicinal chemistry. The narrative emphasizes the causality behind experimental choices, ensuring that the described methodologies are robust and reproducible.

Core Concepts: Structural Features and Synthetic Potential

At its core, the utility of this compound stems from the distinct reactivity of its constituent parts. A thoughtful synthetic plan can address these functional groups sequentially or in tandem to achieve significant molecular complexity from a simple starting material.

Physicochemical Properties

A summary of the key properties of the title compound is presented below. These data are essential for experimental design, including solvent selection, reaction monitoring, and purification strategies.

PropertyValueReference
Molecular Formula C₈H₆BrNO[1]
Molecular Weight 212.05 g/mol Calculated
InChI Key VNMBGABMQPZLCO-UHFFFAOYSA-N[1]
SMILES C1=CC=C(C(=C1)OCC#N)Br[1]
Appearance Typically a solid or oilGeneral Knowledge
Solubility Miscible with common organic solvents (e.g., DCM, EtOAc, THF)General Knowledge
Key Reactive Centers

The synthetic versatility of this compound is best understood by examining its three primary reactive centers, each offering a distinct handle for chemical modification.

cluster_main img C Nitrile Group (Versatile Handle) A Aryl Bromide (Cross-Coupling Site) B Ether Linkage (Generally Stable)

Diagram 1: Key reactive sites of this compound.

  • Aryl Bromide : The bromine atom on the phenyl ring is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Nitrile Group : This functional group is a versatile precursor that can be transformed into amines, carboxylic acids, aldehydes, and ketones.[2]

  • Ether Linkage : While generally stable, this bond can be cleaved under specific, often harsh, reaction conditions, but it primarily serves as a stable linker in most synthetic applications.

Synthesis of the Building Block

The most direct and common method for preparing this compound is the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry and relies on the Sₙ2 reaction between an alkoxide and an alkyl halide.

Synthetic Workflow

The process involves the deprotonation of 2-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic two-carbon nitrile source like bromoacetonitrile.

Nitrile_Transformations start start R-O-Ar-CH2-CN acid Carboxylic Acid R-O-Ar-CH2-COOH start->acid H3O+ or OH- (Hydrolysis) amine Primary Amine R-O-Ar-CH2-CH2-NH2 start->amine LiAlH4 or H2/cat. (Reduction) aldehyde Aldehyde R-O-Ar-CH2-CHO start->aldehyde DIBAL-H, -78 °C (Partial Reduction) G A This compound B Deprotonation at α-Carbon A->B Strong Base (e.g., NaH, LDA) C Carbanion Intermediate B->C D Intramolecular Nucleophilic Attack C->D Displaces Bromide (SNAr-like) E Cyclized Intermediate D->E F Tautomerization E->F G 3-Aminobenzofuran Derivative F->G

Sources

A Theoretical and Practical Guide to 2-(2-Bromophenoxy)acetonitrile: Synthesis, Spectroscopic Characterization, and Computational Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the theoretical and practical aspects of 2-(2-Bromophenoxy)acetonitrile, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its synthesis, spectroscopic properties, and computational analysis.

Introduction: The Significance of the Phenoxyacetonitrile Scaffold

Phenoxyacetonitrile derivatives are versatile scaffolds in organic synthesis and are recognized for their presence in a variety of biologically active compounds. The introduction of a bromine atom onto the phenyl ring, as in this compound, offers a strategic point for further molecular elaboration through cross-coupling reactions, while the nitrile group serves as a valuable precursor for other functional groups such as amines and carboxylic acids. Nitrile-containing pharmaceuticals have demonstrated efficacy in various therapeutic areas, with the nitrile group often contributing to improved metabolic stability and binding interactions.[1] This guide will explore the synthesis, characterization, and theoretical underpinnings of this compound, providing a foundational understanding for its potential application in drug discovery programs.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis.[2][3][4][5][6] This well-established SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[2][3][5]

Proposed Synthetic Protocol

Reaction:

Step-by-Step Methodology:

  • Deprotonation of 2-Bromophenol: To a solution of 2-bromophenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetone, acetonitrile, or DMF), add a base (1.1 eq.) such as potassium carbonate (K2CO3) or sodium hydride (NaH). The use of a base is crucial to deprotonate the phenolic hydroxyl group, forming the more nucleophilic 2-bromophenoxide ion.[4]

  • Nucleophilic Substitution: To the resulting mixture, add chloroacetonitrile (1.05 eq.) dropwise at room temperature. The 2-bromophenoxide ion will act as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile and displacing the chloride ion in a concerted SN2 mechanism.[3]

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. Progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting crude product is dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the final product is purified by column chromatography on silica gel.

Mechanistic Rationale

The Williamson ether synthesis is a classic example of an SN2 reaction. The choice of a primary halide, chloroacetonitrile, is ideal as it minimizes the competing E2 elimination reaction that can occur with more sterically hindered halides.[3][4] The use of a polar aprotic solvent helps to solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.

Williamson_Ether_Synthesis R1 2-Bromophenol I1 2-Bromophenoxide R1->I1 Deprotonation R2 Base (e.g., K2CO3) R2->I1 R3 Chloroacetonitrile P1 This compound R3->P1 I1->P1 SN2 Attack

Caption: Williamson ether synthesis of this compound.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
1H7.6 - 7.7dAr-H (ortho to Br)
1H7.3 - 7.4tAr-H (para to Br)
1H7.0 - 7.1tAr-H (meta to Br)
1H6.9 - 7.0dAr-H (ortho to O)
1H4.8 - 4.9sO-CH2-CN
13C153 - 155sAr-C-O
13C133 - 135sAr-C-Br
13C128 - 130sAr-CH
13C123 - 125sAr-CH
13C115 - 117sAr-CH
13C114 - 116sAr-CH
13C115 - 117s-CN
13C55 - 57sO-CH2-CN
Infrared (IR) Spectroscopy
Functional Group Predicted Wavenumber (cm-1) Intensity
C≡N (Nitrile)2240 - 2260Medium
C-O (Aryl ether)1200 - 1250 (asymmetric), 1020 - 1075 (symmetric)Strong
C-Br (Aryl bromide)500 - 600Medium to Strong
C-H (Aromatic)3030 - 3100Medium
C-H (Aliphatic)2850 - 2960Medium
Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for bromine (79Br and 81Br in an approximate 1:1 ratio).

  • Molecular Ion (M+): Two peaks of nearly equal intensity at m/z values corresponding to the molecular weights with 79Br and 81Br.

  • Key Fragmentation Pattern: Loss of the cyanomethyl radical (•CH2CN) to give the 2-bromophenoxy cation.

Theoretical and Computational Analysis

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic structure, geometry, and spectroscopic properties of molecules.[7][8][9][10][11]

Computational Methodology Protocol
  • Geometry Optimization: The molecular geometry of this compound will be optimized using DFT with a suitable functional, such as B3LYP. For molecules containing heavy atoms like bromine, it is crucial to use a basis set that can accurately describe the electronic structure. The 6-311+G(d,p) basis set is a good starting point, and for higher accuracy, basis sets specifically designed for heavier elements, such as those from the Dunning correlation-consistent series (e.g., aug-cc-pVTZ), should be considered.[12][13][14]

  • Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR spectrum.

  • NMR Chemical Shift Prediction: 1H and 13C NMR chemical shifts will be calculated using the Gauge-Including Atomic Orbital (GIAO) method.[8][9] The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

  • Molecular Orbital Analysis: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will provide insights into the molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is a key indicator of chemical stability.

  • Electrostatic Potential (ESP) Mapping: An ESP map will be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character, which is crucial for understanding potential intermolecular interactions in a biological context.

Computational_Workflow A Initial Structure Generation B Geometry Optimization (DFT/B3LYP) A->B C Frequency Analysis B->C D NMR Chemical Shift Calculation (GIAO) B->D E Molecular Orbital Analysis (HOMO/LUMO) B->E F Electrostatic Potential Mapping B->F G Validation of Minimum Energy Structure C->G No imaginary frequencies H Predicted IR Spectrum C->H I Predicted NMR Spectra D->I J Reactivity & Interaction Insights E->J F->J

Caption: A typical computational workflow for theoretical analysis.

Potential Applications in Drug Discovery

The this compound scaffold holds promise for drug discovery due to several key features:

  • Versatility for Library Synthesis: The bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of a library of analogues with diverse substituents. This is a cornerstone of modern medicinal chemistry for structure-activity relationship (SAR) studies.

  • Bioisosteric Replacement: The phenoxyacetonitrile moiety can be considered a bioisostere for other functional groups, such as carboxylic acids or amides, potentially offering improved pharmacokinetic properties like cell permeability and metabolic stability.[15][16][17][18][19] The nitrile group itself is a non-classical bioisostere for a carbonyl group and can act as a hydrogen bond acceptor.

  • Novel Chemical Space: The exploration of derivatives of this compound can lead to the discovery of novel chemical entities with unique biological activities. The amino-acetonitrile derivatives, for instance, have been identified as a new class of anthelmintic compounds.[20]

Conclusion

This technical guide has outlined a comprehensive approach to the study of this compound, from its synthesis and predicted spectroscopic properties to a robust protocol for its theoretical analysis. The insights gained from such studies are invaluable for understanding the fundamental properties of this molecule and for guiding its application in the design and development of new therapeutic agents. The combination of practical synthetic chemistry and state-of-the-art computational methods provides a powerful platform for advancing drug discovery programs.

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  • Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. ChemRxiv. [Link]
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An In-depth Technical Guide to 2-(2-Bromophenoxy)acetonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(2-Bromophenoxy)acetonitrile, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's (inferred) historical context, detailed synthetic methodologies, characteristic spectral data, and its applications in modern organic synthesis.

Introduction and Historical Context

While the specific discovery of this compound is not prominently documented in scientific literature, its chemical architecture places it at the intersection of two significant classes of organic compounds: phenoxyacetic acid derivatives and phenylacetonitriles.

The phenoxyacetic scaffold gained prominence in the 1940s with the discovery of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D). The exploration of this class of compounds for various applications has been extensive. Concurrently, phenylacetonitriles have long been recognized as valuable precursors in the synthesis of pharmaceuticals, dyes, and other complex organic molecules due to the versatile reactivity of the nitrile group and the benzylic position.

It is therefore plausible that this compound was first synthesized as part of broader investigations into the structure-activity relationships of these compound classes, likely as a building block for more complex molecules. Its utility lies in the orthogonal reactivity of its three key functional components: the electrophilic aromatic ring ripe for cross-coupling reactions, the nucleophilic phenoxy oxygen, and the versatile nitrile group.

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of 2-bromophenol with a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile, in the presence of a base.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism (SN2). The base deprotonates the hydroxyl group of 2-bromophenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the haloacetonitrile, displacing the halide and forming the desired ether linkage.

Williamson_Ether_Synthesis Bromophenol 2-Bromophenol Phenoxide 2-Bromophenoxide Bromophenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Haloacetonitrile Haloacetonitrile (e.g., ClCH₂CN) Product This compound Haloacetonitrile->Product Phenoxide->Product SN2 Attack Byproduct Salt (e.g., KCl) + H₂O Product->Byproduct Formation of byproducts Applications Start This compound Nitrile_Hydrolysis Nitrile Hydrolysis Start->Nitrile_Hydrolysis Nitrile_Reduction Nitrile Reduction Start->Nitrile_Reduction Suzuki_Coupling Suzuki Coupling Start->Suzuki_Coupling Buchwald_Hartwig Buchwald-Hartwig Amination Start->Buchwald_Hartwig Carboxylic_Acid 2-(2-Bromophenoxy)acetic Acid Nitrile_Hydrolysis->Carboxylic_Acid Amine 2-(2-Bromophenoxy)ethylamine Nitrile_Reduction->Amine Biaryl Biaryl Derivative Suzuki_Coupling->Biaryl Arylamine Arylamine Derivative Buchwald_Hartwig->Arylamine

Reactivity of the nitrile group in 2-(2-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 2-(2-Bromophenoxy)acetonitrile

Introduction

This compound is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a brominated aromatic ring, an ether linkage, and a nitrile functional group, each presenting distinct opportunities for chemical modification. This guide provides an in-depth exploration of the nitrile (-C≡N) group's reactivity within this specific molecular framework. While the bromine atom offers a handle for cross-coupling reactions and the ether linkage provides structural stability, the nitrile group serves as a gateway to a diverse array of functional group transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions to form complex heterocycles.

This document moves beyond simple procedural outlines to offer a mechanistic understanding of these transformations. We will explore the electronic influences of the 2-bromophenoxy substituent on the nitrile's reactivity and provide detailed, field-proven protocols for key synthetic operations.

Core Principles of Nitrile Reactivity

The chemical behavior of the nitrile group is fundamentally dictated by the carbon-nitrogen triple bond. This bond is short, strong, and highly polarized due to the superior electronegativity of the nitrogen atom. This polarization imparts a significant electrophilic character to the carbon atom, making it a prime target for nucleophilic attack.[1][2] A key resonance structure illustrates this property by placing a formal positive charge on the carbon atom, highlighting its susceptibility to nucleophiles.[2]

The 2-bromophenoxy substituent modifies this inherent reactivity through a combination of electronic effects:

  • Inductive Effect: The electronegative bromine atom and the oxygen of the ether group exert an electron-withdrawing inductive effect, which is transmitted through the aromatic ring and the methylene bridge. This effect further enhances the electrophilicity of the nitrile carbon, potentially increasing its reaction rate with nucleophiles compared to unsubstituted phenylacetonitrile.

  • Resonance Effect: The phenoxy oxygen can donate lone-pair electron density into the aromatic ring through resonance. However, this effect is less pronounced at the nitrile carbon due to the insulating methylene (-CH₂-) group.

The primary reaction pathways for the nitrile group in this compound are therefore nucleophilic additions, which can be broadly categorized as hydrolysis, reduction, and cycloaddition.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Products start This compound hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) start->hydrolysis Nucleophilic Addition reduction Reduction (e.g., LiAlH₄) start->reduction Hydride Addition cycloaddition [3+2] Cycloaddition (e.g., Azides) start->cycloaddition Concerted Reaction amide 2-(2-Bromophenoxy)acetamide hydrolysis->amide Intermediate amine 2-(2-Bromophenoxy)ethan-1-amine reduction->amine heterocycle 5-Substituted Tetrazole cycloaddition->heterocycle acid 2-(2-Bromophenoxy)acetic Acid amide->acid Further Hydrolysis

Caption: Core reactivity pathways of the nitrile group.

Key Synthetic Transformations

Hydrolysis: Accessing Amides and Carboxylic Acids

One of the most fundamental transformations of nitriles is their hydrolysis to carboxylic acids, a reaction that proceeds via an amide intermediate.[3] This conversion can be achieved under either acidic or basic conditions.[3][4] The choice of catalyst is critical and depends on the stability of other functional groups in the molecule. For this compound, both methods are viable.

  • Acid-Catalyzed Mechanism: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[5][6] A water molecule then acts as a nucleophile, attacking the carbon. Following a proton transfer and tautomerization, an amide intermediate is formed.[5] Under forcing conditions (e.g., heat), the amide is further hydrolyzed to the corresponding carboxylic acid.[7]

  • Base-Catalyzed Mechanism: A strong nucleophile, such as the hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[4] The resulting imine anion is protonated by water to form an imidic acid, which then tautomerizes to the amide.[4] Saponification of the amide under the basic conditions yields a carboxylate salt, which is protonated during acidic workup to give the final carboxylic acid.

This protocol is designed for complete hydrolysis to the carboxylic acid. Stopping the reaction earlier can allow for the isolation of the amide intermediate.

  • System Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.28 g, 10.0 mmol).

  • Reagent Addition: Add ethanol (20 mL) to dissolve the starting material. Slowly add a 6 M aqueous solution of sodium hydroxide (NaOH) (20 mL, 120 mmol, 12 equiv.). The use of a phase-transfer catalyst is generally not required for this substrate.

  • Reaction: Heat the biphasic mixture to reflux (approx. 80-90°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours, indicated by the disappearance of the starting material spot.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature and then place it in an ice bath. b. Carefully acidify the mixture to pH ~2 by the dropwise addition of concentrated hydrochloric acid (HCl). A white precipitate of 2-(2-Bromophenoxy)acetic acid should form. c. Isolate the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 15 mL). d. Dry the product under vacuum at 40-50°C to a constant weight.

  • Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis. The expected yield is typically high (>85%).

Reduction: Synthesis of Primary Amines

The reduction of the nitrile group provides a direct route to primary amines, which are crucial building blocks in pharmaceutical synthesis.[1] This transformation is most effectively achieved using powerful hydride-donating reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[2][8]

  • Mechanism with LiAlH₄: The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon.[1] This forms an intermediate imine anion, which is stabilized as a Lewis acid-base complex with aluminum.[1][5] A second hydride addition converts this intermediate into a dianion, which upon aqueous workup is protonated to yield the primary amine, 2-(2-Bromophenoxy)ethan-1-amine.[1]

G start This compound (R-CH₂-C≡N) step1 Nucleophilic attack by H⁻ from LiAlH₄ start->step1 intermediate1 Imine Anion Complex [R-CH₂-CH=N]⁻ AlH₃Li⁺ step1->intermediate1 step2 Second H⁻ attack intermediate1->step2 intermediate2 Dianion Complex [R-CH₂-CH₂-N]²⁻ step2->intermediate2 step3 Aqueous Workup (Protonation) intermediate2->step3 product 2-(2-Bromophenoxy)ethan-1-amine (R-CH₂-CH₂-NH₂) step3->product

Caption: Mechanism for LiAlH₄ reduction of a nitrile.

CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • System Preparation: Assemble an oven-dried, three-neck, 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Reagent Suspension: Under a positive pressure of nitrogen, carefully charge the flask with lithium aluminum hydride (LiAlH₄) (e.g., 0.76 g, 20.0 mmol, 2.0 equiv.). Add anhydrous tetrahydrofuran (THF) (50 mL) via cannula to create a grey suspension. Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve this compound (2.28 g, 10.0 mmol) in anhydrous THF (25 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux for 4-6 hours to ensure complete conversion.

  • Workup (Fieser Method): a. Cool the reaction mixture back to 0°C in an ice bath. b. CRITICAL: Quench the reaction by the slow, sequential, dropwise addition of: i. 0.8 mL of deionized water. ii. 0.8 mL of 15% (w/v) aqueous NaOH. iii. 2.4 mL of deionized water. c. Remove the ice bath and stir the mixture vigorously for 1 hour. A granular white precipitate of aluminum salts should form, which is easily filtered.

  • Isolation: a. Filter the mixture through a pad of Celite®, washing the filter cake with THF (3 x 20 mL). b. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude amine, often as an oil. c. Further purification can be achieved by distillation under reduced pressure or by conversion to an HCl salt followed by recrystallization.

[3+2] Cycloaddition: Constructing Tetrazoles

The nitrile group can also function as a dipolarophile in [3+2] cycloaddition reactions, providing a powerful method for constructing five-membered heterocycles.[9] A prominent example is the reaction with azides to form tetrazoles, a scaffold frequently found in pharmaceuticals. This reaction, often catalyzed by zinc or other Lewis acids, involves the addition of an azide (e.g., sodium azide, NaN₃) across the carbon-nitrogen triple bond.

  • System Preparation: In a 100 mL flask, suspend this compound (2.28 g, 10.0 mmol), sodium azide (NaN₃) (0.78 g, 12.0 mmol), and zinc bromide (ZnBr₂) (2.70 g, 12.0 mmol) in a mixture of water (20 mL) and isopropanol (10 mL).

  • Reaction: Heat the reaction mixture to reflux (approx. 90-100°C) for 18-24 hours. Monitor the reaction by TLC.

  • Workup and Isolation: a. Cool the reaction to room temperature and add 3 M HCl (20 mL). b. Extract the aqueous layer with ethyl acetate (3 x 30 mL). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) to afford the tetrazole product.

Summary of Reactivity

The following table summarizes the typical conditions and outcomes for the principal reactions of the nitrile group in this compound, based on established chemistry for related arylacetonitriles.

TransformationReagents & ConditionsProductTypical Yield (%)
Hydrolysis 1. NaOH (aq), EtOH, Reflux2-(2-Bromophenoxy)acetic acid>85%
2. HCl (aq) workup
Reduction 1. LiAlH₄, Anhydrous THF, Reflux2-(2-Bromophenoxy)ethan-1-amine75-90%
2. Fieser Workup
Cycloaddition NaN₃, ZnBr₂, H₂O/IPA, Reflux5-((2-Bromophenoxy)methyl)-1H-tetrazole70-85%

Conclusion

The nitrile group of this compound is a highly versatile functional handle that provides access to a wide range of valuable chemical entities. Its inherent electrophilicity, modulated by the 2-bromophenoxy substituent, allows for predictable and high-yielding transformations. Through straightforward hydrolysis, reduction, and cycloaddition reactions, researchers can readily convert this starting material into carboxylic acids, primary amines, and complex heterocycles, respectively. The protocols detailed in this guide offer robust and validated pathways for leveraging the unique reactivity of this nitrile, empowering drug development professionals and synthetic chemists to efficiently construct novel molecular architectures.

References

  • ResearchGate. [3 + 2] Cycloaddition of Nitrile Imines with Enamides: An Approach to Functionalized Pyrazolines and Pyrazoles. Available from: [Link]. [Accessed January 10, 2026].[9]
  • Taylor & Francis Online. [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Available from: [Link]. [Accessed January 10, 2026].[10][11]
  • National Institutes of Health (NIH). [3 + 2]-Cycloadditions of nitrile ylides after photoactivation of vinyl azides under flow conditions. Available from: [Link]. [Accessed January 10, 2026].[12]
  • ACS Publications. A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Available from: [Link]. [Accessed January 10, 2026].[13]
  • Faul, M. M.; Winneroski, L. L.; Krumrich, C. A. J. Org. Chem. 1999, 64, 2465–2470. (Protocol adapted from a similar nitrile hydrolysis).
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Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-(2-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

2-(2-Bromophenoxy)acetonitrile stands as a highly versatile and strategically important starting material for the synthesis of a diverse array of heterocyclic compounds and functionalized aromatic derivatives. Its bifunctional nature, featuring a reactive nitrile group and an aryl bromide moiety, opens avenues for a multitude of chemical transformations. The nitrile group can be readily converted into primary amines, carboxylic acids, and other functionalities, while the aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of key derivatives from this compound. Designed for researchers, scientists, and professionals in drug development, this document emphasizes not only the procedural aspects but also the underlying chemical principles, ensuring a deep understanding of the synthetic pathways and empowering researchers to adapt and innovate.

Core Synthetic Strategies

The derivatization of this compound can be broadly categorized into three main strategies, each targeting a specific functional group within the molecule:

  • Transformations of the Nitrile Group: This approach focuses on the chemical modification of the cyano moiety to introduce new functionalities such as primary amines and carboxylic acids.

  • Reactions at the Aryl Bromide: Leveraging the power of modern cross-coupling chemistry, the bromine atom can be substituted to form new carbon-carbon and carbon-nitrogen bonds.

  • Intramolecular Cyclization Reactions: By engaging both the aryl bromide and a suitably positioned nucleophile, complex fused heterocyclic systems, most notably dibenzo[b,f][1][2]oxazepines, can be constructed in an efficient manner.

The following sections will delve into each of these strategies, providing detailed protocols, mechanistic insights, and characterization data for the resulting derivatives.

Part 1: Transformations of the Nitrile Group

The nitrile functional group is a cornerstone of organic synthesis, offering a gateway to a variety of other important functionalities. Here, we detail two fundamental transformations of the nitrile in this compound: reduction to a primary amine and hydrolysis to a carboxylic acid.

Reduction of the Nitrile to 2-(2-Bromophenoxy)ethan-1-amine

The reduction of a nitrile to a primary amine is a crucial transformation in the synthesis of many biologically active compounds. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently achieving this conversion.[3][4]

Mechanistic Insight: The reduction proceeds via a two-step nucleophilic addition of hydride ions from LiAlH₄ to the electrophilic carbon of the nitrile.[1] The first addition forms an intermediate imine anion, which is then further reduced by a second hydride addition to a dianion. Subsequent aqueous workup protonates the dianion to yield the primary amine.[3]

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Safety Precautions:

  • Lithium aluminum hydride is a highly reactive, flammable, and water-sensitive reagent. All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The quenching of LiAlH₄ is highly exothermic and generates hydrogen gas. Proceed with extreme caution and ensure proper cooling.

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water (1 mL for every 1 g of LiAlH₄ used), followed by the dropwise addition of 15% aqueous NaOH solution (1 mL for every 1 g of LiAlH₄ used), and finally, more water (3 mL for every 1 g of LiAlH₄ used).

  • Work-up and Isolation: Stir the resulting granular precipitate for 30 minutes. Filter the mixture through a pad of Celite® and wash the solid thoroughly with THF. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(2-Bromophenoxy)ethan-1-amine.

  • Purification: The crude product can be purified by silica gel column chromatography to afford the pure amine.

Expected Characterization Data for 2-(2-Bromophenoxy)ethan-1-amine:

  • ¹H NMR: Peaks corresponding to the aromatic protons, the -OCH₂- protons, the -CH₂N- protons, and the -NH₂ protons.

  • ¹³C NMR: Signals for the aromatic carbons, the ether-linked methylene carbon, and the amine-linked methylene carbon.

  • IR (Infrared Spectroscopy): Characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹, and C-O stretching of the aryl ether.[6]

  • MS (Mass Spectrometry): A molecular ion peak corresponding to the molecular weight of the product (C₈H₁₀BrNO).

Hydrolysis of the Nitrile to 2-(2-Bromophenoxy)acetic Acid

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions.[7][8] The following protocol details the hydrolysis under basic conditions using sodium hydroxide.

Mechanistic Insight: The base-catalyzed hydrolysis of a nitrile begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group.[9] This is followed by a series of proton transfers to form an amide intermediate.[2] Under the reaction conditions, the amide is then further hydrolyzed to the carboxylate salt, which upon acidification, yields the carboxylic acid.[10]

Experimental Protocol: Hydrolysis with Sodium Hydroxide (NaOH)

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Standard laboratory glassware

Safety Precautions:

  • Sodium hydroxide and concentrated hydrochloric acid are corrosive. Handle with care and wear appropriate PPE.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equivalent) in a 10-20% aqueous solution of sodium hydroxide.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to a pH of 1-2 with concentrated hydrochloric acid. The carboxylic acid product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(2-Bromophenoxy)acetic acid. Further purification can be achieved by recrystallization.

Expected Characterization Data for 2-(2-Bromophenoxy)acetic Acid:

  • ¹H NMR: Signals for the aromatic protons, the -OCH₂- protons, and a broad singlet for the carboxylic acid proton.[11]

  • ¹³C NMR: Resonances for the aromatic carbons, the ether-linked methylene carbon, and the carbonyl carbon of the carboxylic acid.

  • IR: A broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching absorption around 1700 cm⁻¹.[6]

  • MS: A molecular ion peak corresponding to the molecular weight of the product (C₈H₇BrO₃).[12]

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety in this compound is a versatile handle for the construction of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most powerful and widely used methods in this context.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a highly efficient method for the formation of biaryl compounds by coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[13][14]

Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Solvent (e.g., a mixture of toluene and water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst system (e.g., 2-5 mol% Pd(OAc)₂ and 4-10 mol% PPh₃).

  • Solvent Addition: Degas the solvent mixture (e.g., toluene/water 4:1) by bubbling with an inert gas for 15-20 minutes, then add it to the reaction flask.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl derivative.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds from aryl halides and amines.[15][16]

Experimental Protocol: Buchwald-Hartwig Amination with a Secondary Amine

Materials:

  • This compound

  • A secondary amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃

  • A suitable phosphine ligand (e.g., BINAP, XPhos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the secondary amine (1.2 equivalents) dissolved in the anhydrous solvent.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Isolation: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite®. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: After filtration and concentration, purify the crude product by silica gel column chromatography.

Part 3: Intramolecular Cyclization to Dibenzo[b,f][1][2]oxazepine Derivatives

One of the most powerful applications of this compound is its use in the synthesis of the dibenzo[b,f][1][2]oxazepine core structure, which is a key scaffold in many pharmaceutically active compounds. This is typically achieved through an intramolecular palladium-catalyzed reaction, often referred to as an intramolecular Heck reaction.[8][17]

Mechanistic Insight: The catalytic cycle of the intramolecular Heck reaction begins with the oxidative addition of the aryl bromide to a Pd(0) complex.[18] This is followed by an intramolecular migratory insertion of a suitably positioned alkene (or in this case, the nitrile group can be envisioned to participate in a related cyclization pathway) onto the aryl-palladium bond. Subsequent steps, which can vary depending on the specific reaction conditions and the nature of the substrate, lead to the formation of the cyclized product and regeneration of the Pd(0) catalyst.[19]

Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization

Materials:

  • This compound (or a derivative with an activated methylene group)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A phosphine ligand (e.g., SPhos, RuPhos)

  • A base (e.g., sodium tert-butoxide, NaOtBu, or cesium carbonate, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (2-5 mol%), phosphine ligand (3-7.5 mol%), and base (1.5-2.0 equivalents) to a Schlenk tube.

  • Substrate Addition: Add a solution of the this compound derivative in the anhydrous solvent.

  • Reaction: Seal the tube and heat the reaction mixture to 70-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite®. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: After filtration and concentration, purify the crude product by silica gel column chromatography to yield the dibenzo[b,f][1][2]oxazepine derivative.

Expected Characterization Data for Dibenzo[b,f][1][2]oxazepin-11-carbonitrile:

  • ¹H NMR & ¹³C NMR: Complex aromatic signals consistent with the tricyclic ring system.[9]

  • IR: A characteristic C≡N stretching vibration around 2200-2250 cm⁻¹.

  • MS: A molecular ion peak corresponding to the molecular weight of the cyclized product.

Data Summary and Visualization

Table 1: Summary of Synthetic Transformations and Typical Conditions

TransformationReagents and ConditionsProduct
Nitrile Reduction 1. LiAlH₄, THF, 0 °C to rt2. H₂O, NaOH(aq)2-(2-Bromophenoxy)ethan-1-amine
Nitrile Hydrolysis 1. NaOH(aq), reflux2. HCl(aq)2-(2-Bromophenoxy)acetic acid
Suzuki Coupling Arylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃, Toluene/H₂O, 100 °C2-(2-Arylphenoxy)acetonitrile
Buchwald-Hartwig Amine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 110 °C2-(2-(Aminophenoxy))acetonitrile
Intramolecular Cyclization Pd(OAc)₂, SPhos, NaOtBu, Toluene, 100 °CDibenzo[b,f][1][2]oxazepin-11-carbonitrile

Diagram 1: Synthetic Pathways from this compound

G cluster_nitrile Nitrile Transformations cluster_coupling Cross-Coupling Reactions cluster_cyclization Intramolecular Cyclization start This compound amine 2-(2-Bromophenoxy)ethan-1-amine start->amine Reduction (LiAlH4) acid 2-(2-Bromophenoxy)acetic acid start->acid Hydrolysis (NaOH, H+) biaryl 2-(2-Arylphenoxy)acetonitrile start->biaryl Suzuki Coupling (ArB(OH)2, Pd cat.) arylamine 2-(2-(Aminophenoxy))acetonitrile start->arylamine Buchwald-Hartwig (Amine, Pd cat.) oxazepine Dibenzo[b,f][1,4]oxazepine Derivatives start->oxazepine Intramolecular Heck Reaction (Pd cat.)

Sources

Application Notes and Protocols for the Hydrolysis of 2-(2-Bromophenoxy)acetonitrile to 2-(2-Bromophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The conversion of a nitrile functional group to a carboxylic acid is a fundamental and highly valuable transformation in organic synthesis. This application note provides a detailed experimental protocol for the hydrolysis of 2-(2-Bromophenoxy)acetonitrile to its corresponding carboxylic acid, 2-(2-Bromophenoxy)acetic acid. This transformation is of significant interest to researchers in medicinal chemistry and drug development, as the resulting aryloxyacetic acid scaffold is a key structural motif in a variety of biologically active molecules. We will explore both acidic and basic hydrolysis conditions, offering a comprehensive guide for scientists to select the most appropriate method based on their specific needs and available resources. The protocols detailed herein are designed to be robust and reproducible, with a strong emphasis on the underlying chemical principles, reaction monitoring, and thorough product characterization.

Chemical Structures and Properties

A clear understanding of the physicochemical properties of the starting material and the product is essential for a successful experimental outcome.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundthis compoundC₈H₆BrNO212.05Not readily available
2-(2-Bromophenoxy)acetic acid2-(2-Bromophenoxy)acetic acidC₈H₇BrO₃231.04104-106[1]

Reaction Mechanism: A Tale of Two Pathways

The hydrolysis of a nitrile to a carboxylic acid can be effectively catalyzed by either an acid or a base. Both pathways proceed through an amide intermediate.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. A nucleophilic attack by a water molecule then occurs, leading to the formation of a protonated amide after tautomerization. This amide intermediate is subsequently hydrolyzed further under the acidic conditions to yield the carboxylic acid and an ammonium ion.

Base-Catalyzed Hydrolysis

In the presence of a strong base, the hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is then protonated by water to form the amide. The amide undergoes further base-catalyzed hydrolysis to produce a carboxylate salt and ammonia. A final acidification step is required to obtain the free carboxylic acid.

Experimental Protocols

This section provides detailed, step-by-step procedures for both acidic and basic hydrolysis of this compound.

Protocol 1: Acidic Hydrolysis

This protocol employs a strong acid to catalyze the hydrolysis. The direct formation of the carboxylic acid simplifies the work-up procedure.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of deionized water and concentrated sulfuric acid (or concentrated hydrochloric acid). A typical concentration would be 5-10 mL of the acid mixture per gram of the nitrile.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). To do this, carefully take a small aliquot of the reaction mixture, neutralize it with a saturated solution of sodium bicarbonate, and extract with a small amount of ethyl acetate. Spot the organic extract on a TLC plate and elute with a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a more polar product spot (lower Rf value) indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature and then carefully pour it over crushed ice.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash them sequentially with deionized water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-(2-Bromophenoxy)acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ethanol and water.

Protocol 2: Basic Hydrolysis

This method utilizes a strong base and is often preferred for its efficiency. Note that the product is initially formed as a salt.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether or Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and an aqueous solution of sodium hydroxide or potassium hydroxide (typically 10-20% w/v). Use a sufficient amount of the basic solution to ensure complete hydrolysis (at least 2.0 eq of base).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.[2] The reaction is typically complete within 6-8 hours.[2]

  • Monitoring the Reaction: Monitor the reaction progress using TLC as described in the acidic hydrolysis protocol.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Carefully acidify the cooled reaction mixture to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. This will precipitate the 2-(2-Bromophenoxy)acetic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified 2-(2-Bromophenoxy)acetic acid in a desiccator or a vacuum oven. Further purification can be achieved by recrystallization if necessary.

Visualization of the Experimental Workflow

Hydrolysis_Workflow cluster_acidic Acidic Hydrolysis cluster_basic Basic Hydrolysis A_Start This compound + H₂SO₄/H₂O A_React Reflux (100-110°C) A_Start->A_React A_Monitor TLC Monitoring A_React->A_Monitor A_Workup Quench with Ice A_Monitor->A_Workup Reaction Complete A_Extract Extract with Ether/EtOAc A_Workup->A_Extract A_Wash Wash with H₂O, NaHCO₃, Brine A_Extract->A_Wash A_Dry Dry and Concentrate A_Wash->A_Dry A_Purify Recrystallize A_Dry->A_Purify A_Product 2-(2-Bromophenoxy)acetic acid A_Purify->A_Product B_Start This compound + NaOH/H₂O B_React Reflux (90-100°C) B_Start->B_React B_Monitor TLC Monitoring B_React->B_Monitor B_Workup Cool to RT B_Monitor->B_Workup Reaction Complete B_Acidify Acidify with HCl (pH 1-2) B_Workup->B_Acidify B_Isolate Filter Precipitate B_Acidify->B_Isolate B_Wash Wash with Cold H₂O B_Isolate->B_Wash B_Dry Dry B_Wash->B_Dry B_Product 2-(2-Bromophenoxy)acetic acid B_Dry->B_Product

Caption: Comparative workflow for acidic and basic hydrolysis of this compound.

Characterization of the Product

Thorough characterization of the final product is crucial to confirm its identity and purity.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point. The polarity can be adjusted to achieve an Rf value of 0.3-0.5 for the product.

  • Visualization: The spots can be visualized under UV light (254 nm).

Infrared (IR) Spectroscopy
  • Starting Material (Nitrile): A sharp, characteristic absorption band for the C≡N stretch is expected around 2230-2250 cm⁻¹.

  • Product (Carboxylic Acid): The disappearance of the nitrile peak and the appearance of a very broad O-H stretching band from 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1730 cm⁻¹ are indicative of the successful conversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most significant change will be the appearance of a broad singlet far downfield, typically between 10-13 ppm, corresponding to the carboxylic acid proton. The methylene protons adjacent to the oxygen will also experience a slight shift.

  • ¹³C NMR: The nitrile carbon signal (around 115-125 ppm) will be replaced by a carboxyl carbon signal in the downfield region of the spectrum (around 170-180 ppm).

Safety Precautions

  • This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, sodium hydroxide, and potassium hydroxide are highly corrosive and can cause severe burns. Handle them with extreme care, always adding acid to water, and wear appropriate PPE.

  • General Precautions: Ensure that all glassware is properly clamped and that the heating mantle is connected to a variable power supply. Be aware of the potential for bumping during reflux and use a stir bar to ensure smooth boiling.

Conclusion

The hydrolysis of this compound to 2-(2-Bromophenoxy)acetic acid is a straightforward yet crucial transformation for the synthesis of various pharmaceutical intermediates. Both acidic and basic hydrolysis methods are effective, and the choice between them will depend on the specific requirements of the synthesis, such as substrate sensitivity and desired work-up procedure. The protocols provided in this application note, along with the detailed information on reaction monitoring and product characterization, offer a comprehensive guide for researchers to successfully perform this conversion in a safe and efficient manner.

References

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-(2-Bromophenyl)acetic Acid CAS 18698-97-0 Product Specification.
  • Matrix Fine Chemicals. (n.d.). 2-(2-BROMOPHENYL)ACETIC ACID | CAS 18698-97-0.

Sources

Application Notes and Protocols for the Synthesis of 2-(2-Bromophenoxy)ethanamine via Nitrile Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical reduction of 2-(2-bromophenoxy)acetonitrile to the corresponding primary amine, 2-(2-bromophenoxy)ethanamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. This document explores multiple robust reduction methodologies, including the use of complex metal hydrides like Lithium Aluminum Hydride (LAH), catalytic hydrogenation with Raney® Nickel, and alternative borohydride systems. Each method is presented with a detailed, step-by-step protocol, a discussion of the underlying reaction mechanisms, and critical insights into experimental design, safety considerations, and work-up procedures. The information is intended for researchers, chemists, and process development scientists in the pharmaceutical and chemical industries.

Introduction: Strategic Importance of 2-(2-Bromophenoxy)ethanamine

The 2-(2-bromophenoxy)ethanamine scaffold is a valuable building block in medicinal chemistry and drug development. The presence of the bromo- and phenoxy-ethylamine moieties allows for diverse subsequent chemical modifications, making it a key intermediate for a range of therapeutic agents. The efficient and high-yielding synthesis of this primary amine from its nitrile precursor is therefore of significant practical importance. The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis, and several reliable methods have been established.[1] This guide will focus on the most prevalent and effective of these methods, providing the necessary detail for successful laboratory implementation.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent for the conversion of this compound is dictated by factors such as functional group tolerance, scalability, cost, and safety. Below is a comparative analysis of the primary methods detailed in this guide.

Method Reducing Agent(s) Key Advantages Key Disadvantages Typical Yields
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)High reactivity, effective for a wide range of nitriles, well-established.[2][3]Pyrophoric, reacts violently with water, requires strict anhydrous conditions and careful work-up.[4][5]Good to Excellent
Catalytic Hydrogenation Raney® Nickel, H₂ (or H₂ source)Cost-effective for large scale, environmentally benign (water as byproduct), catalyst can be recycled.Requires specialized high-pressure equipment, potential for side reactions (secondary amine formation).[1][6]Good to Excellent
Modified Borohydride NaBH₄ / CoCl₂Milder than LiAlH₄, more tolerant of some functional groups, does not require inert atmosphere for the reaction itself.[7][8]May require catalyst, reaction rates can be slower.Good

Method 1: Lithium Aluminum Hydride (LAH) Reduction

LAH is a powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles, to their corresponding primary amines.[3] The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile group.[2][9]

Reaction Mechanism

The mechanism involves a two-step hydride addition. The first hydride attacks the nitrile carbon, forming an intermediate imine anion. A second hydride then adds to the imine carbon, generating a dianion which, upon aqueous work-up, is protonated to yield the primary amine.[9][10]

LAH_Reduction Nitrile R-C≡N Imine_Anion [R-CH=N]⁻ Li⁺ Nitrile->Imine_Anion 1. LiAlH₄ LAH LiAlH₄ H2O H₂O (work-up) Dianion [R-CH₂-N]²⁻ 2Li⁺ Imine_Anion->Dianion 2. LiAlH₄ Amine R-CH₂-NH₂ Dianion->Amine 3. H₂O LAH_Workflow Start Flame-dry apparatus under N₂ Prep_LAH Suspend LAH in anhydrous THF at 0°C Start->Prep_LAH Add_Nitrile Slowly add nitrile solution in THF at 0°C Prep_LAH->Add_Nitrile React Reflux for 4-6 hours Add_Nitrile->React Cool Cool to 0°C React->Cool Quench Cautious Fieser Work-up (H₂O, NaOH, H₂O) Cool->Quench Filter Filter through Celite® Quench->Filter Isolate Concentrate filtrate to obtain product Filter->Isolate

Sources

Harnessing 2-(2-Bromophenoxy)acetonitrile in Palladium-Catalyzed Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of 2-(2-bromophenoxy)acetonitrile as a substrate in Suzuki-Miyaura cross-coupling reactions. The Suzuki reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals and material science.[1][2] This document outlines the reaction mechanism, offers a validated, step-by-step experimental protocol, discusses optimization strategies, and provides a troubleshooting guide tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of (Biphenyl-2-yloxy)acetonitrile Scaffolds

The Suzuki-Miyaura coupling, first reported by Akira Suzuki in 1979, is a versatile palladium-catalyzed reaction that couples an organoboron species with an organohalide.[3] Its high functional group tolerance, mild reaction conditions, and the commercial availability of diverse reaction partners have cemented its role as an indispensable tool in organic synthesis.[1][4]

The substrate, this compound, is a valuable building block. The aryl bromide moiety serves as an excellent electrophilic partner in the coupling reaction, exhibiting a favorable reactivity profile (I > Br > OTf >> Cl).[5][6] The resulting products, (biphenyl-2-yloxy)acetonitrile derivatives, are key structural motifs in numerous biologically active molecules and advanced materials. The ether linkage and the acetonitrile group are generally stable under Suzuki conditions, making this substrate an ideal candidate for generating molecular complexity.

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki coupling is a well-understood catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states.[5][7] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This forms a square planar Pd(II) complex.[5][7] This step is often the rate-determining step of the overall reaction.[5]

  • Transmetalation : The base activates the organoboron compound (e.g., an arylboronic acid) to form a more nucleophilic boronate species (-ate complex).[8][9] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. The exact mechanism of this step is still a subject of research but is crucial for the C-C bond formation.[3]

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]

Suzuki_Mechanism Figure 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n Active Catalyst ox_add Oxidative Addition pd0->ox_add pd_complex1 Ar-Pd(II)L_n-Br (Ar = 2-acetonitrilephenoxy) ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 Ar-Pd(II)L_n-Ar' transmetal->pd_complex2 waste Br⁻ + B(OH)₂(Base)⁺ transmetal->waste red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 prod Ar-Ar' Product red_elim->prod (Biphenyl-2-yloxy) acetonitrile sub1 Ar-Br sub1->ox_add 2-(2-Bromophenoxy) acetonitrile sub2 Ar'-B(OH)₂ + Base sub2->transmetal Boronic Acid

Figure 1: Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Synthesis of 2-((1,1'-biphenyl)-2-yloxy)acetonitrile

This protocol describes a general procedure for the Suzuki coupling of this compound with phenylboronic acid. It is designed to be a robust starting point for further optimization.

Materials and Equipment
  • Substrates : this compound, Phenylboronic Acid

  • Catalyst : Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or a modern precatalyst system like XPhos Pd G3.

  • Base : Potassium Carbonate (K₂CO₃), anhydrous, finely powdered.

  • Solvent : 1,4-Dioxane and Water (HPLC grade).

  • Equipment : Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, condenser, inert gas line (Argon or Nitrogen), standard laboratory glassware for workup and purification, TLC plates, column chromatography setup.

Reaction Workflow Visualization

Workflow Figure 2: Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_purification Purification A 1. Charge flask with aryl bromide, boronic acid, and base B 2. Seal vessel and purge with inert gas (3x vacuum/backfill) A->B C 3. Add degassed solvents via syringe B->C D 4. Add Palladium catalyst under positive inert gas pressure C->D E 5. Heat to desired temperature (e.g., 90-110 °C) with vigorous stirring D->E F 6. Monitor progress by TLC or GC-MS G 7. Cool to RT, dilute with Ethyl Acetate F->G H 8. Wash with H₂O and Brine I 9. Dry organic layer (Na₂SO₄), filter, and concentrate J 10. Purify crude product via flash column chromatography I->J K 11. Characterize pure product (NMR, MS) J->K

Figure 2: Experimental Workflow
Step-by-Step Procedure

CAUTION: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Palladium catalysts can be toxic and air-sensitive.

  • Reagent Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2–1.5 equiv.), and finely powdered potassium carbonate (K₂CO₃, 2.0–3.0 equiv.).

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can lead to catalyst decomposition and undesirable side reactions like the homocoupling of the boronic acid.[8][10]

  • Solvent Addition : Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., a 4:1 to 10:1 ratio). Degas the solvent by bubbling inert gas through it for 15-20 minutes. Using a syringe, transfer the degassed solvent to the Schlenk flask to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Catalyst Addition : Under a positive pressure of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%).

  • Reaction : Place the flask in a preheated oil bath and heat the reaction mixture to 80–110 °C with vigorous stirring. Vigorous stirring is essential, especially in biphasic systems, to ensure efficient mixing and mass transfer between the phases.[10]

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 2–16 hours).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with water and then brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-((1,1'-biphenyl)-2-yloxy)acetonitrile.

Optimization and System Variables

The success of a Suzuki coupling is highly dependent on the careful selection of the catalyst, base, and solvent. For a substrate like this compound, a screening of conditions is recommended to achieve optimal yield and purity.

Entry Catalyst (mol%) Ligand Base (equiv.) Solvent System Temp (°C) Yield (%) Notes
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)10078Standard conditions, reliable but may be slow.
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O (10:1)11092Buchwald-Hartwig ligands often provide higher activity and are suitable for less reactive substrates.[11] K₃PO₄ is a stronger base that can accelerate transmetalation.[8]
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF10088Cesium carbonate is highly effective but more expensive. DMF is a polar aprotic solvent that can be effective.[3]
4Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃ (2)THF/H₂O (4:1)8085Tri(tert-butyl)phosphine is a bulky, electron-rich ligand that promotes oxidative addition.[9]
5Pd(PPh₃)₄ (3)-KF (3)Dioxane10065Anhydrous conditions with KF can be useful if the substrate is sensitive to protodeboronation.[9][10]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Poor choice of base or solvent.1. Use a fresh batch of catalyst or an air-stable precatalyst.[10]2. Ensure thorough degassing of solvents and purging of the reaction vessel. Maintain a positive inert gas pressure.[8]3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (see Table above).[8]
Significant Protodeboronation 1. Boronic acid is unstable under the reaction conditions (common with heteroaryl or electron-rich boronic acids).2. Presence of water and a strong base.1. Use the boronic acid pinacol ester (BPin) or MIDA boronate, which are more stable.[6][12]2. Switch to anhydrous conditions with a milder base like potassium fluoride (KF).[10]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Pd(II) species in the catalyst source without sufficient reduction to Pd(0).1. Improve degassing procedures rigorously.[10]2. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction. Adding a small amount of a reducing agent or using a pre-formed Pd(0) source can help.
Dehalogenation of Aryl Bromide 1. The reaction generates a palladium-hydride species that leads to reduction instead of coupling.1. This can be influenced by the choice of ligand and base.[7][8] Screen different ligands. Sometimes lowering the reaction temperature can mitigate this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of (biphenyl-2-yloxy)acetonitrile derivatives from this compound. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields of the desired products. The protocol and optimization table provided herein serve as a robust starting point for developing efficient and scalable synthetic routes. For challenging substrates, systematic screening of reaction parameters and diligent exclusion of oxygen are paramount to success.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • D'Amato, A., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
  • O'Brien, C. J., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Omega. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. [Link]
  • ResearchGate. (n.d.). Synthesis of various biphenyl derivatives via Suzuki–Miyaura cross-coupling reaction. [Link]
  • PubMed Central. (2022).
  • ResearchGate. (n.d.).
  • Lam, K. C., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(2-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The Buchwald-Hartwig amination stands as a pillar in modern synthetic organic chemistry, offering a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[4][5] This guide provides a detailed examination and a practical, field-tested protocol for the Buchwald-Hartwig amination of 2-(2-Bromophenoxy)acetonitrile, a substrate of interest in the development of novel chemical entities.

The inherent value of this transformation lies in its ability to overcome the limitations of traditional methods for C-N bond formation, which often require harsh reaction conditions and exhibit limited substrate scope.[1] The continuous evolution of catalyst systems, particularly the development of sophisticated phosphine ligands by the groups of Stephen L. Buchwald and John F. Hartwig, has expanded the reaction's applicability to a wide array of aryl halides and amines.[1][5]

Our focus, this compound, presents a unique set of considerations. The presence of an aryl bromide allows for a generally favorable oxidative addition step.[6] However, the ortho-acetonitrile moiety introduces potential steric hindrance and a coordinating functional group that necessitates careful selection of the catalytic system to ensure high efficiency and prevent catalyst inhibition.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][7] Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions.

The key steps are:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.[8][9] This is often the rate-determining step.[9][10]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4][8] The choice of base is critical and is influenced by the solvent polarity.[11][12][13]

  • Reductive Elimination: The final step involves the formation of the C-N bond and the desired arylamine product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][8]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)Ln Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR'R'', Base Pd_Amido_Complex Ar-Pd(II)(NR'R'')Ln Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR'R'' Reductive_Elimination->Product caption Catalytic cycle of the Buchwald-Hartwig amination. Experimental_Workflow start Start reagent_prep Reagent Preparation: - Weigh reagents in a glovebox - Use anhydrous, degassed solvent start->reagent_prep reaction_setup Reaction Setup: - Charge oven-dried flask with reagents - Purge with inert gas (Argon) reagent_prep->reaction_setup reaction Reaction: - Heat to 100-110 °C - Monitor by TLC or LC-MS reaction_setup->reaction workup Workup: - Cool to room temperature - Quench with water - Extract with organic solvent reaction->workup hydrolysis Hydrolysis (if using imine): - Treat organic layer with 2 M HCl - Stir at room temperature workup->hydrolysis purification Purification: - Dry organic layer - Concentrate in vacuo - Purify by column chromatography hydrolysis->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End characterization->end

Figure 2: A generalized workflow for the Buchwald-Hartwig amination experiment.

Step-by-Step Protocol:

  • Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: Add benzophenone imine (1.2 mmol, 1.2 equiv) to the Schlenk tube, followed by anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate (20 mL) and quench by the slow addition of water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Hydrolysis of the Imine: Filter the dried organic solution and concentrate under reduced pressure. Dissolve the crude residue in tetrahydrofuran (THF, 10 mL) and add 2 M hydrochloric acid (5 mL). Stir the mixture at room temperature for 1-2 hours.

  • Final Workup and Purification: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(2-aminophenoxy)acetonitrile.

Key Considerations and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on several factors. Careful optimization may be required for novel substrates.

ParameterRecommendation & RationalePotential Issues & Solutions
Catalyst System A combination of a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos) is generally effective. [14]The choice of ligand is critical and substrate-dependent. [6][15]Low Yield: Screen different ligands and catalyst loadings. Aryl chlorides can be more challenging and may require more specialized catalyst systems. [8][16]
Base Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used. [7][8]The choice of base can significantly impact the reaction rate. [10]Side Reactions (e.g., dehalogenation): A weaker base like K₂CO₃ or Cs₂CO₃ may be beneficial, although this could lead to lower reaction rates. [2][8]
Solvent Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed. [17][18]The solvent should be thoroughly degassed to prevent oxidation of the catalyst.Poor Solubility: A mixture of solvents may be necessary to ensure all components are dissolved. [6]
Temperature Reaction temperatures typically range from 80 to 110 °C. [8][19]Decomposition: If the substrate or product is thermally sensitive, lower temperatures and a more active catalyst system may be required.
Atmosphere The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation of the palladium catalyst. [2]Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and that the reaction setup is properly purged with an inert gas.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. The protocol and considerations outlined in this guide provide a robust starting point for the successful amination of this compound. As with any chemical transformation, empirical optimization based on careful analysis of the reaction outcome is paramount to achieving high yields and purity. The versatility and reliability of this reaction ensure its continued prominence in both academic research and industrial drug development.

References

  • Buchwald–Hartwig amination - Wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis.
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress.
  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate.
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry.
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development - ACS Publications.
  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry.
  • Role of the base in Buchwald-Hartwig amination - PubMed.
  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis | The Journal of Organic Chemistry - ACS Publications.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate.
  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination.

Sources

The Versatility of 2-(2-Bromophenoxy)acetonitrile in the Synthesis of Bio-active Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Privileged Heterocyclic Systems

In the landscape of medicinal chemistry and drug development, the quest for efficient and versatile building blocks is paramount. 2-(2-Bromophenoxy)acetonitrile has emerged as a particularly valuable scaffold, offering multiple reaction sites for the construction of a diverse array of heterocyclic compounds. Its unique structure, featuring a reactive nitrile group, an activatable methylene bridge, and a bromo-substituted aromatic ring, provides a powerful platform for the synthesis of privileged skeletons such as benzofurans, quinolines, and other fused heterocyclic systems. This technical guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed experimental protocols, mechanistic insights, and a survey of its applications in the synthesis of medicinally relevant heterocycles. The strategic manipulation of its functional groups through various catalytic and non-catalytic methods opens avenues for the creation of novel molecular entities with significant therapeutic potential.

Part 1: Synthesis of the Starting Material: this compound

The journey into the diverse applications of this key building block begins with its efficient synthesis. The most common and reliable method for the preparation of this compound is through a copper-catalyzed Ullmann condensation.[1][2] This reaction involves the coupling of an aryl halide with an alcohol, in this case, 2-bromophenol and chloroacetonitrile.

Protocol 1: Synthesis of this compound via Ullmann Condensation

Materials:

  • 2-Bromophenol

  • Chloroacetonitrile

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-bromophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).

  • Heat the mixture to 80 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add chloroacetonitrile (1.2 eq) to the reaction mixture.

  • Maintain the reaction at 120 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Causality of Experimental Choices:

  • Copper(I) iodide is a crucial catalyst for the Ullmann condensation, facilitating the formation of the C-O bond between the phenol and the acetonitrile moiety.[2]

  • Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

  • Anhydrous DMF is a suitable polar aprotic solvent that helps to dissolve the reactants and facilitates the reaction.

  • The reaction is performed under an inert atmosphere to prevent oxidation of the copper catalyst.

Part 2: Synthesis of 2,3-Disubstituted Benzofurans via Domino Sonogashira Coupling and Intramolecular Cyclization

One of the most powerful applications of this compound is in the synthesis of 2,3-disubstituted benzofurans. A highly efficient one-pot domino reaction involving a Sonogashira coupling followed by an intramolecular cyclization has been reported.[3] This methodology provides a straightforward route to a wide variety of functionalized benzofurans, which are core structures in many natural products and pharmaceuticals.[4]

Reaction Workflow:

G cluster_0 Domino Sonogashira Coupling and Cyclization A This compound C Sonogashira Coupling (Pd/Cu catalysis) A->C B Terminal Alkyne B->C D Coupled Intermediate C->D Formation of C-C bond E Intramolecular Carbanion-yne Cyclization D->E Base-mediated F Cyclized Intermediate E->F 5-exo-dig cyclization G Double-bond Isomerization F->G H 2,3-Disubstituted Benzofuran G->H Aromatization

Caption: Workflow for the synthesis of 2,3-disubstituted benzofurans.

Protocol 2: One-Pot Synthesis of 2,3-Disubstituted Benzofurans[3]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

Procedure:

  • To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous toluene, add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%), and K₂CO₃ (2.0 eq).

  • Degas the reaction mixture and then heat it to 110 °C under an inert atmosphere.

  • Monitor the reaction by TLC. The reaction typically goes to completion within 12-24 hours.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2,3-disubstituted benzofuran.

Mechanistic Insights:

The reaction proceeds through a domino sequence. First, a palladium- and copper-cocatalyzed Sonogashira cross-coupling occurs between the aryl bromide of this compound and the terminal alkyne.[3] This is followed by a base-mediated intramolecular 5-exo-dig cyclization of the resulting intermediate. The carbanion generated at the methylene bridge attacks the internal carbon of the alkyne. Finally, a double-bond isomerization leads to the aromatic 2,3-disubstituted benzofuran.[3]

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Benzyl-3-phenylbenzofuran85
21-Hexyne2-Butyl-3-pentylbenzofuran78
33,3-Dimethyl-1-butyne2-tert-Butyl-3-(3,3-dimethylbutyl)benzofuran72
4Ethynyltrimethylsilane2-(Trimethylsilyl)-3-(trimethylsilylmethyl)benzofuran65

Table 1: Representative yields for the synthesis of 2,3-disubstituted benzofurans.[3]

Part 3: Synthesis of 2-Aroylbenzofurans via Palladium-Catalyzed Tandem Addition/Cyclization

A related and equally powerful application involves the synthesis of 2-aroylbenzofurans. While the direct starting material is 2-(2-acylphenoxy)acetonitrile, the methodology highlights the versatility of the core structure. A palladium-catalyzed tandem reaction with arylboronic acids provides an efficient route to these valuable compounds.[5][6]

Reaction Workflow:

G cluster_1 Tandem Addition/Cyclization for 2-Aroylbenzofurans A 2-(2-Acylphenoxy)acetonitrile C Palladium-catalyzed Nucleophilic Addition A->C B Arylboronic Acid B->C D Enolate Intermediate C->D Formation of C-C bond E Intramolecular Cyclization D->E Intramolecular attack F 2-Aroylbenzofuran E->F Aromatization

Caption: Workflow for the synthesis of 2-aroylbenzofurans.

Protocol 3: Synthesis of 2-Aroylbenzofurans[5]

Materials:

  • 2-(2-Acylphenoxy)acetonitrile (prepared from the corresponding salicylaldehyde)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bipyridine (bpy)

  • Toluene, anhydrous

Procedure:

  • In a reaction tube, combine 2-(2-acylphenoxy)acetonitrile (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (30 mol%), and bpy (30 mol%).

  • Add anhydrous toluene as the solvent.

  • Seal the tube and heat the mixture at 90 °C for 12 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 2-aroylbenzofuran.

Causality and Mechanistic Considerations:

This reaction is believed to proceed via a sequential nucleophilic addition of the arylboronic acid to the nitrile group, catalyzed by palladium, to form an in situ enolate intermediate.[5] This is followed by an intramolecular cyclization onto the ortho-acyl group, leading to the formation of the benzofuran ring.[5] The use of a bipyridine ligand is crucial for the efficiency of the catalytic cycle.[6]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Benzoylbenzofuran88
24-Methylphenylboronic acid2-(4-Methylbenzoyl)benzofuran85
34-Methoxyphenylboronic acid2-(4-Methoxybenzoyl)benzofuran90
44-Chlorophenylboronic acid2-(4-Chlorobenzoyl)benzofuran82

Table 2: Representative yields for the synthesis of 2-aroylbenzofurans.[5][6]

Part 4: Potential Pathways to Other Heterocyclic Systems

The reactivity of the nitrile and the active methylene group in this compound opens up possibilities for the synthesis of other heterocyclic systems, although direct, one-pot syntheses from this specific starting material are less commonly reported. The following sections outline potential synthetic strategies.

A. Quinolines

The synthesis of quinolines often involves the condensation of anilines with α,β-unsaturated carbonyl compounds (Skraup synthesis) or 1,3-dicarbonyl compounds (Combes synthesis).[7] this compound could serve as a precursor to a key intermediate for quinoline synthesis. For instance, hydrolysis of the nitrile to the corresponding carboxylic acid, followed by conversion to the acid chloride and a Friedel-Crafts acylation, could introduce a 1,3-dicarbonyl equivalent onto an aniline derivative, setting the stage for a subsequent cyclization to a quinoline.

B. Benzoxazines

Benzoxazines are typically synthesized from a phenol, an amine, and formaldehyde.[8] While a direct conversion from this compound is not straightforward, it could be envisioned as a precursor. For example, reduction of the nitrile to a primary amine would yield 2-(2-bromophenoxy)ethylamine. This amine could then potentially undergo a cyclization reaction with a suitable partner to form a benzoxazine derivative, although this would likely require further functionalization of the aromatic ring.

C. Thorpe-Ziegler Cyclization for Fused Systems

The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles to form cyclic enamines, which can then be hydrolyzed to cyclic ketones.[9][10] If this compound were further elaborated to contain a second nitrile group, this reaction could be a powerful tool for the synthesis of fused heterocyclic systems. For example, alkylation of the active methylene group with a haloacetonitrile would generate a dinitrile that could potentially undergo a Thorpe-Ziegler cyclization to form a seven-membered ring containing an oxygen atom.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound stands out as a highly versatile and valuable building block in the synthesis of heterocyclic compounds. Its utility is most prominently demonstrated in the efficient, one-pot synthesis of 2,3-disubstituted and 2-aroylbenzofurans through elegant domino and tandem reactions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this starting material. Furthermore, the exploration of potential synthetic pathways to other important heterocyclic systems such as quinolines and benzoxazines underscores the broad applicability of this compound. As the demand for novel and diverse molecular scaffolds in drug discovery continues to grow, the strategic use of this compound is poised to play an increasingly significant role in the development of new therapeutic agents.

References

  • Kishore, D. R., & Satyanarayana, G. (2022). A domino intermolecular Sonogashira coupling of 2-(2-bromophenoxy)-1-phenylethan-1-ones/alkyl 2-(2-bromophenoxy)acetates/2-(2-bromophenoxy)acetonitrile/1-(2-bromophenoxy)propan-2-one with terminal acetylenes followed by an intramolecular carbanion-yne cyclization in a 5-exo-dig manner and subsequent double-bond isomerization provide 2,3-disubstituted benzo[b]furans. Journal of Organic Chemistry, 87, 10158-10172. [Link]
  • Wikipedia. (n.d.). Ullmann condensation. In Wikipedia.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]
  • MDPI. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(11), 2187. [Link]
  • Semantic Scholar. (2024).
  • PubMed. (2012). Efficient and connective assembly of highly functionalized benzofurans using o-hydroxyphenones and dichloroethylene. Organic Letters, 14(6), 1298-1301. [Link]
  • ResearchGate. (n.d.). Strategies for the diversified synthesis of 2-aminobenzofurans. [Link]
  • RSC Publishing. (n.d.). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry. [Link]
  • National Institutes of Health. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8565. [Link]
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  • ResearchGate. (n.d.).
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Application Notes and Protocols for 2-(2-Bromophenoxy)acetonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the relentless pursuit of novel and effective agrochemicals, the strategic design and synthesis of new molecular entities are paramount. 2-(2-Bromophenoxy)acetonitrile emerges as a highly promising, yet underexplored, intermediate for the construction of a diverse array of potential fungicides, herbicides, and insecticides. Its unique trifunctional architecture, featuring a reactive aryl bromide, a versatile nitrile group, and an active methylene bridge, offers a powerful platform for molecular elaboration. This guide provides a comprehensive overview of its synthetic potential, complete with detailed experimental protocols and the underlying chemical rationale, to empower researchers in the development of next-generation crop protection agents.

The presence of the bromine atom on the phenoxy ring is a key feature, providing a handle for various palladium- and copper-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse heterocyclic systems, a common motif in many commercial agrochemicals. The nitrile moiety can be readily transformed into other critical functional groups such as carboxylic acids, amines, and amides, or it can participate in cyclization reactions to form heterocyclic rings. Furthermore, the protons on the carbon adjacent to the nitrile group are acidic, enabling deprotonation to form a nucleophilic carbanion that can be exploited in a variety of carbon-carbon bond-forming reactions.

This application note will delve into the core synthetic transformations possible with this compound and provide detailed protocols for its application in the synthesis of a novel strobilurin fungicide analogue, a class of agrochemicals renowned for their broad-spectrum activity.

Core Synthetic Transformations and Agrochemical Potential

The synthetic utility of this compound can be systematically explored by considering reactions at its three key functional sites.

Reactions at the Aryl Bromide: Gateway to Heterocyclic Scaffolds

The ortho-bromine atom serves as a versatile anchor for introducing complexity through cross-coupling reactions. This is particularly relevant in agrochemical synthesis, where the linkage of an aryl group to a heterocycle is a common structural feature.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. This is an excellent method for introducing substituted phenyl rings or heterocyclic moieties.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction facilitates the formation of C-N bonds by coupling the aryl bromide with a wide range of amines, including primary and secondary amines, and amides. This is particularly useful for synthesizing agrochemicals containing aniline or related nitrogen-containing fragments.

  • Sonogashira Coupling: A palladium/copper co-catalyzed reaction that couples the aryl bromide with a terminal alkyne, creating a C-C triple bond. This introduces a linear alkyne moiety that can be further functionalized.

  • Ullmann Condensation: This classic copper-catalyzed reaction is ideal for forming C-O and C-N bonds. It can be used to couple this compound with phenols, alcohols, or amines, often requiring high temperatures but offering a complementary approach to palladium-catalyzed methods.[1]

Transformations of the Nitrile Group: Functional Group Interconversion

The nitrile group is a valuable precursor to several other important functional groups in agrochemical design.

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. This introduces a key functional group for further derivatization, such as esterification or amidation.

  • Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides access to phenoxyethylamines, which are scaffolds in some bioactive molecules.

  • Cyclization Reactions: The nitrile group can participate in various cyclization reactions to form heterocyclic rings, such as pyridines, pyrimidines, or triazines, which are prevalent in many agrochemicals.

Reactions of the Active Methylene Group: Carbon-Carbon Bond Formation

The methylene group flanked by the phenoxy and cyano groups exhibits enhanced acidity, allowing for the formation of a stabilized carbanion. This nucleophile can react with a variety of electrophiles.

  • Alkylation: The carbanion can be alkylated with alkyl halides to introduce new carbon chains.

  • Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, can introduce acyl groups, leading to β-ketonitriles.

  • Knoevenagel Condensation: The active methylene group can undergo condensation with aldehydes or ketones in the presence of a base to form α,β-unsaturated cyano compounds. This is a powerful tool for constructing C=C double bonds.

Application in the Synthesis of a Novel Strobilurin Fungicide Analogue

Strobilurin fungicides are a major class of agricultural chemicals that act by inhibiting mitochondrial respiration in fungi.[2][3][4][5] They are characterized by a β-methoxyacrylate pharmacophore attached to a substituted aromatic or heterocyclic ring system. This compound is an excellent starting material for the synthesis of novel strobilurin analogues.

The following proposed synthetic pathway illustrates how this compound can be utilized to construct a novel pyridinyl ether-based strobilurin analogue.

Diagram: Proposed Synthetic Pathway to a Strobilurin Analogue

G A This compound B 2-(2-(Pyridin-3-yloxy)phenoxy)acetonitrile A->B Ullmann Condensation 3-Hydroxypyridine, CuI, K2CO3 C Methyl 2-(2-(pyridin-3-yloxy)phenoxy)acetate B->C 1. NaOH (aq), Reflux 2. H3O+ 3. SOCl2, MeOH D Methyl (E)-3-methoxy-2-(2-(pyridin-3-yloxy)phenoxy)acrylate (Strobilurin Analogue) C->D 1. NaH, Methyl formate 2. Dimethyl sulfate

Caption: Proposed synthesis of a strobilurin analogue from this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations in the proposed synthesis of the strobilurin analogue.

Protocol 1: Synthesis of 2-(2-(Pyridin-3-yloxy)phenoxy)acetonitrile via Ullmann Condensation

This protocol describes the copper-catalyzed coupling of this compound with 3-hydroxypyridine to form the diaryl ether linkage.

Materials:

  • This compound (1.0 eq)

  • 3-Hydroxypyridine (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq), finely ground and dried

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound, 3-hydroxypyridine, CuI, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(2-(Pyridin-3-yloxy)phenoxy)acetonitrile.

Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the starting material and the appearance of a new product spot on the TLC plate provide a qualitative measure of reaction completion.

Protocol 2: Synthesis of Methyl (E)-3-methoxy-2-(2-(pyridin-3-yloxy)phenoxy)acrylate

This protocol outlines the conversion of the synthesized diaryl ether acetonitrile to the final strobilurin analogue.

Part A: Hydrolysis and Esterification

  • Hydrolyze 2-(2-(Pyridin-3-yloxy)phenoxy)acetonitrile to the corresponding carboxylic acid by refluxing with aqueous NaOH.

  • Acidify the reaction mixture with HCl to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.

  • Convert the carboxylic acid to the methyl ester by reacting with thionyl chloride followed by methanol.

Part B: Formation of the β-methoxyacrylate Moiety

  • To a solution of the methyl 2-(2-(pyridin-3-yloxy)phenoxy)acetate in a suitable solvent (e.g., THF) at low temperature (-78 °C), add a strong base such as sodium hydride (NaH).

  • Add methyl formate to the reaction mixture and allow it to warm to room temperature. This forms the intermediate sodium salt of the enol.

  • Methylate the enolate with dimethyl sulfate to yield the final product, Methyl (E)-3-methoxy-2-(2-(pyridin-3-yloxy)phenoxy)acrylate.

  • Purify the product by column chromatography.

Self-Validation: The formation of the characteristic β-methoxyacrylate moiety can be confirmed by the appearance of specific signals in the ¹H NMR spectrum, typically a singlet for the methoxy group around 3.7-3.8 ppm and a singlet for the vinylic proton around 7.5-7.6 ppm.

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the proposed synthetic pathway.

StepReaction TypeKey ReagentsSolventTemperature (°C)Expected Yield (%)
1Ullmann Condensation3-Hydroxypyridine, CuI, K₂CO₃DMF120-13060-75
2aHydrolysisNaOH (aq)WaterReflux85-95
2bEsterificationSOCl₂, MeOH-Reflux80-90
2cFormylation & MethylationNaH, Methyl formate, (CH₃)₂SO₄THF-78 to RT50-65

Conclusion and Future Outlook

This compound is a versatile and valuable building block for the synthesis of novel agrochemicals. Its trifunctional nature allows for a wide range of chemical transformations, providing access to diverse and complex molecular architectures. The proposed synthesis of a novel strobilurin analogue highlights just one of the many potential applications of this promising intermediate. By leveraging the reactivity of the aryl bromide, the nitrile group, and the active methylene bridge, researchers can explore the synthesis of a new generation of fungicides, herbicides, and insecticides. Further exploration of the reaction space of this compound is warranted and is expected to lead to the discovery of new crop protection agents with improved efficacy, selectivity, and environmental profiles.

References

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  • PubMed. (2007). Review of strobilurin fungicide chemicals.
  • MDPI. (2022). Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi.
  • eGyanKosh. ACTIVE METHYLENE COMPOUNDS.
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  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
  • ResearchGate. (2020). Acetonitrile as Reagents in Organic Synthesis: Reactions and Applications.
  • Nature. (2018). Uncovering the Biosynthesis of Important Fungicides - the Strobilurins.
  • Shivaji College. Active Methylene Compounds.
  • ScienceDirect. (2023). A brief review of strobilurin fungicides environmental exposure, transformation, and toxicity.
  • ACS Publications. (2009). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters.
  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • ResearchGate. (2007). Review of strobilurin fungicide chemicals.
  • PubMed. (2002). The strobilurin fungicides.
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Application Notes & Protocols: 2-(2-Bromophenoxy)acetonitrile as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-(2-Bromophenoxy)acetonitrile as a pivotal precursor for the synthesis of active pharmaceutical ingredients (APIs). This document delves into the compound's physicochemical properties, safety protocols, and its core synthetic applications. Detailed, field-proven protocols for key chemical transformations—including nitrile reduction and palladium-catalyzed cross-coupling—are presented, emphasizing the rationale behind experimental choices to ensure reproducibility and success. The guide is structured to serve as a practical resource for leveraging this versatile building block in modern medicinal chemistry and drug discovery workflows.

Introduction: The Strategic Value of this compound

In the landscape of modern drug discovery, the efficiency of synthetic routes and the accessibility of diverse chemical scaffolds are paramount. This compound has emerged as a highly valuable and versatile building block due to its unique trifecta of reactive sites. Its structure features:

  • An Aryl Bromide: An ideal handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of complex bi-aryl systems or the introduction of various carbon and heteroatom substituents.

  • A Cyano (Nitrile) Group: A versatile functional group that can be readily transformed into other key moieties essential for biological activity, such as primary amines, carboxylic acids, and aldehydes.[1] The nitrile group is a common feature in many marketed drugs.[2]

  • An Ether Linkage: Providing a stable and often crucial structural element in many APIs, contributing to the molecule's overall conformation and pharmacokinetic properties.

This combination allows for a modular and divergent synthetic approach, where a single precursor can give rise to a multitude of complex derivatives, significantly accelerating the hit-to-lead and lead optimization phases of drug development. This guide will explore the practical applications and methodologies for harnessing the full synthetic potential of this precursor.

Compound Profile: Properties and Safety

A thorough understanding of the precursor's properties and safe handling requirements is the foundation of any successful synthetic campaign.

Physicochemical Data

The key properties of this compound and its common isomers are summarized below. Note that while this guide focuses on the ortho-bromo isomer, related isomers are also commercially available and may serve different synthetic strategies.

PropertyThis compound2-(3-Bromophenoxy)acetonitrile2-(4-Bromophenoxy)acetonitrile
CAS Number 20468-04-639489-66-239489-67-3
Molecular Formula C₈H₆BrNOC₈H₆BrNOC₈H₆BrNO
Molecular Weight 212.05 g/mol 212.05 g/mol 212.04 g/mol
Appearance Light yellow to colorless liquid/solidData not readily availableWhite to off-white solid
Melting Point Not readily available (likely low)Not readily available52-56 °C[3]
Boiling Point 140-141 °C at 13 mmHgNot readily availableData not readily available
Density 1.51 g/mL at 25 °CNot readily availableData not readily available

Note: Data for the ortho-isomer is often conflated with the generic "(Bromophenyl)acetonitrile". The provided data for the ortho-isomer is based on the closely related 2-Bromophenylacetonitrile (CAS 19472-74-3) as a proxy where specific data for the phenoxy compound is sparse.

Safety, Handling, and Storage

This compound and its analogs are classified as hazardous substances and must be handled with appropriate precautions.[4][5]

Hazard CategoryPrecautionary Measures and Recommendations
Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.
Irritation Causes serious eye irritation and skin irritation.[4][6] Classified as a lachrymator (substance that causes tearing).[5]
Personal Protective Equipment (PPE) Wear protective gloves (e.g., nitrile), protective clothing, and eye/face protection (safety glasses and face shield).[5] Use only in a well-ventilated area or under a chemical fume hood.
First Aid IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] IF ON SKIN: Wash with plenty of soap and water.[4] IF SWALLOWED: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[5]
Storage Store locked up in a dry, cool, and well-ventilated place.[4][6] Keep the container tightly closed.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

Core Synthetic Transformations & Protocols

The true power of this compound lies in the selective and high-yielding transformations of its functional groups. The following sections provide detailed protocols for the most critical reactions in a pharmaceutical development context.

Diagram: Synthetic Workflow Overview

This diagram illustrates the divergent synthetic pathways available from the this compound precursor.

G precursor This compound amine Primary Amine Intermediate (e.g., Vilazodone precursor) precursor->amine  Reduction (e.g., LiAlH₄) Protocol 1 acid Carboxylic Acid Intermediate precursor->acid  Hydrolysis (H⁺/OH⁻) Protocol 2 coupled C-C Coupled Product (Bi-aryl scaffold) precursor->coupled  Suzuki Coupling (Pd cat.) Protocol 3

Caption: Divergent synthetic pathways from the precursor.

Protocol 1: Reduction of the Nitrile to a Primary Amine

Rationale: The conversion of the nitrile to a primary amine is arguably the most critical transformation, as the resulting 2-(2-bromophenoxy)ethan-1-amine is a direct precursor to pharmacophores found in drugs like Vilazodone, an antidepressant that is a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist.[7][8] This reduction is typically achieved with powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄).[9]

Experimental Protocol: Synthesis of 2-(2-Bromophenoxy)ethan-1-amine

  • Reaction Setup:

    • Under an inert atmosphere (Argon or Nitrogen), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

    • Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 equivalents) in anhydrous tetrahydrofuran (THF, 10 mL per gram of LiAlH₄).

    • Cool the suspension to 0 °C using an ice-water bath.

    • Causality Note: Anhydrous conditions are critical as LiAlH₄ reacts violently with water. The reaction is highly exothermic, necessitating cooling to 0 °C to control the reaction rate and prevent dangerous temperature spikes.

  • Addition of Precursor:

    • Dissolve this compound (1.0 equivalent) in anhydrous THF (5 mL per gram of nitrile).

    • Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: Slow, dropwise addition is essential for managing the exothermicity of the hydride reaction.

  • Reaction and Monitoring:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 66 °C for THF) for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up and Quenching (Fieser Method):

    • Cool the reaction mixture back down to 0 °C in an ice-water bath.

    • CAUTION: HIGHLY EXOTHERMIC & GAS EVOLUTION. Quench the reaction by the slow, sequential, dropwise addition of:

      • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).

      • 'X' mL of 15% (w/v) aqueous sodium hydroxide (NaOH).

      • '3X' mL of water.

    • Causality Note: This specific quenching procedure (the Fieser work-up) is designed to precipitate the aluminum salts as a granular, easily filterable solid, greatly simplifying the purification process compared to an acid quench which can be difficult to manage.

    • Stir the resulting slurry vigorously for 30 minutes at room temperature.

  • Isolation and Purification:

    • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or dichloromethane (DCM).

    • Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude amine.

    • The product can be further purified by column chromatography on silica gel or by vacuum distillation if it is a liquid.

Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid

Rationale: Hydrolyzing the nitrile group provides access to 2-(2-Bromophenoxy)acetic acid. Carboxylic acids are fundamental building blocks in pharmaceutical chemistry, often used to form amides, esters, or to serve as key binding motifs for biological targets.

Experimental Protocol: Synthesis of 2-(2-Bromophenoxy)acetic acid

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol or a mixture of ethanol and water.

    • Add a significant excess of 6M aqueous sodium hydroxide (NaOH, 5-10 equivalents).

    • Causality Note: A strong base and heat are required to drive the hydrolysis of the stable nitrile group. The use of a co-solvent like ethanol helps to solubilize the organic starting material in the aqueous base.

  • Reaction and Monitoring:

    • Heat the mixture to reflux (80-100 °C) and stir vigorously. Ammonia gas will be evolved.

    • Monitor the reaction by TLC until the starting material has disappeared (typically 6-12 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then further cool in an ice bath.

    • Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) until the pH is approximately 1-2.

    • Causality Note: Acidification protonates the carboxylate salt (R-COO⁻Na⁺), causing the neutral carboxylic acid (R-COOH) to precipitate out of the aqueous solution.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with cold water to remove inorganic salts and dry under vacuum to obtain the desired carboxylic acid.

Protocol 3: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

Rationale: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound.[1] This reaction is invaluable for constructing bi-aryl structures, which are prevalent in many classes of drugs.

Experimental Protocol: Synthesis of 2-(2-(Phenyl)phenoxy)acetonitrile

  • Reaction Setup:

    • To a Schlenk flask or microwave vial, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 equivalents) or Pd(dppf)Cl₂ (0.03 equivalents).

    • Add a base, typically sodium carbonate (Na₂CO₃, 2.0 equivalents) or potassium phosphate (K₃PO₄, 2.0 equivalents).

    • Causality Note: The base is crucial for activating the boronic acid in the catalytic cycle. The choice of base and solvent can significantly impact reaction efficiency.

  • Solvent and Degassing:

    • Add a solvent mixture, commonly 1,4-dioxane/water (4:1) or toluene/ethanol/water.

    • Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.

    • Causality Note: The palladium(0) catalyst is sensitive to oxygen. Removing dissolved oxygen is critical to prevent catalyst oxidation and ensure a successful reaction.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to isolate the bi-aryl product.

Analytical and Quality Control Methods

Rigorous analytical control is necessary to ensure the identity, purity, and quality of the precursor and its synthetic products.

TechniquePurposeTypical Parameters / Observations
HPLC (RP) Purity assessment, reaction monitoringMobile Phase: Acetonitrile/Water gradient.[10][11] Column: C18. Detector: UV (e.g., at 220 nm or 280 nm).
GC-MS Purity assessment, identification of volatile impuritiesUsed for thermally stable and volatile compounds. Provides mass fragmentation patterns for structural confirmation.
¹H and ¹³C NMR Structural elucidation and confirmationProvides detailed information on the chemical environment of protons and carbons, confirming the structure of the desired product.
FT-IR Functional group analysisConfirms the presence or absence of key functional groups (e.g., C≡N stretch for nitrile at ~2250 cm⁻¹, N-H stretches for amine at ~3300-3500 cm⁻¹).

Conclusion

This compound stands out as a powerful and economically viable precursor for pharmaceutical research and development. Its strategically positioned functional groups allow for a diverse range of chemical manipulations, enabling the rapid synthesis of complex molecular architectures. The protocols detailed in this guide provide a robust framework for scientists to confidently employ this building block in their synthetic campaigns. By understanding the causality behind each experimental step, researchers can troubleshoot and adapt these methods to construct novel APIs, thereby accelerating the journey from chemical synthesis to clinical application.

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Application Note: A Step-by-Step Protocol for the Synthesis of 2-(2-Bromophenoxy)acetic Acid via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(2-Bromophenoxy)acetic acid. This compound is a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1] The synthesis is achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2] The protocol details the reaction between 2-bromophenol and chloroacetic acid under basic conditions. The narrative emphasizes the chemical principles behind each step, critical safety precautions, and methods for product isolation and purification. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Background

Phenoxyacetic acid and its derivatives are core structural motifs in a wide range of biologically active compounds, including pharmaceuticals and herbicides.[1] The target molecule, 2-(2-Bromophenoxy)acetic acid, serves as a key building block in organic synthesis, where the bromo-substituent provides a reactive handle for further chemical transformations.

The synthesis described herein employs the Williamson ether synthesis, a classic SN2 reaction first reported in 1850.[3][4] The reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[2] In this specific application, the hydroxyl group of 2-bromophenol is deprotonated by sodium hydroxide to form the sodium 2-bromophenoxide nucleophile. This phenoxide then attacks the electrophilic methylene carbon of sodium chloroacetate, displacing the chloride leaving group to form the desired ether linkage.[2][5] This method is highly effective for synthesizing both symmetrical and asymmetrical ethers.[3]

Reaction Scheme and Mechanism

The synthesis proceeds in two key stages: (1) In-situ formation of the sodium 2-bromophenoxide and sodium chloroacetate salts, and (2) The nucleophilic substitution reaction to form the product.

Stage 1: Acid-Base Reactions

  • 2-Bromophenol + NaOH → Sodium 2-bromophenoxide + H₂O

  • Chloroacetic acid + NaOH → Sodium chloroacetate + H₂O

Stage 2: SN2 Nucleophilic Substitution (Williamson Ether Synthesis) The 2-bromophenoxide anion performs a backside attack on the carbon atom bonded to the chlorine in chloroacetate, displacing the chloride ion.[2]

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products R1 2-Bromophenoxide Ion TS [Transition State Complex] R1->TS Nucleophilic Attack R2 Sodium Chloroacetate R2->TS P1 Sodium 2-(2-Bromophenoxy)acetate TS->P1 C-O Bond Formation P2 Chloride Ion TS->P2 C-Cl Bond Fission

Caption: SN2 mechanism for the formation of the ether linkage.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molar Mass ( g/mol )Amount (mmol)Mass/Volume
2-Bromophenol95-56-7173.0145.07.79 g
Chloroacetic Acid79-11-894.5055.05.19 g
Sodium Hydroxide (NaOH)1310-73-240.00~100.0See Protocol
Hydrochloric Acid (HCl)7647-01-036.46As needed~2 M solution
Ethanol (95%)64-17-546.07-15 mL
Deionized Water7732-18-518.02-As needed
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice-water bath

  • Beakers and graduated cylinders

  • Buchner funnel and filter flask

  • pH indicator strips or pH meter

  • Standard laboratory glassware

Safety Precautions and Hazard Management

This procedure involves hazardous materials and must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Bromophenol: Harmful if swallowed and causes skin and eye irritation.[6][7] Avoid inhalation and direct contact.

  • Chloroacetic Acid: Highly toxic and corrosive.[8] May be fatal if absorbed through the skin and causes severe burns to skin and eyes.[9][10] Handle with extreme care.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.[11][12] The dissolution of NaOH in water is highly exothermic and should be done cautiously.[13] Always add NaOH to water, never the other way around.[13]

  • Hydrochloric Acid (HCl): Corrosive. Causes burns and respiratory irritation. Handle with care.

Detailed Experimental Protocol

The following workflow diagram provides a high-level overview of the synthetic procedure.

G A Prepare Sodium Chloroacetate Solution C Combine Solutions & Initiate Reaction A->C B Prepare Sodium 2-Bromophenoxide Solution B->C D Reflux Reaction Mixture for 5h C->D E Cool to Room Temperature D->E F Acidify with HCl to Precipitate Product E->F G Isolate via Vacuum Filtration F->G H Wash with Cold Deionized Water G->H I Dry Product in Vacuum Oven H->I

Caption: Experimental workflow for the synthesis of 2-(2-Bromophenoxy)acetic acid.

Step 1: Preparation of Sodium Chloroacetate Solution
  • In a 100 mL beaker, dissolve 5.19 g (55.0 mmol) of chloroacetic acid in 15 mL of deionized water.

  • Cool the beaker in an ice-water bath.

  • Slowly add a 30% w/v NaOH solution dropwise while stirring until the pH of the solution is between 8 and 9. This neutralizes the acid to form the sodium salt.[14] Keep the solution cold during this process.

Step 2: Preparation of Sodium 2-Bromophenoxide Solution
  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.

  • In a separate beaker, dissolve approximately 1.80 g (45.0 mmol) of NaOH pellets in a mixture of 15 mL deionized water and 15 mL ethanol. Causality: This creates the basic solution needed to deprotonate the phenol.

  • Once the NaOH has dissolved and the solution has cooled, slowly add 7.79 g (45.0 mmol) of 2-bromophenol with constant stirring.

  • Continue stirring at room temperature for 20 minutes to ensure complete formation of the sodium 2-bromophenoxide salt.[14] The phenoxide is a much stronger nucleophile than the neutral phenol, which is essential for the SN2 reaction.[4]

Step 3: Reaction and Reflux
  • Transfer the sodium chloroacetate solution prepared in Step 1 into the dropping funnel.

  • Add the sodium chloroacetate solution dropwise to the stirred sodium 2-bromophenoxide solution in the flask over 15-20 minutes.

  • Once the addition is complete, heat the mixture to reflux (approximately 100-105 °C) using a heating mantle.[14] Causality: The elevated temperature provides the necessary activation energy to drive the SN2 reaction to completion within a reasonable timeframe.

  • Maintain the reflux with stirring for 5 hours.

Step 4: Product Isolation and Purification
  • After 5 hours, turn off the heat and allow the reaction mixture to cool to room temperature naturally.

  • Once cool, transfer the mixture to a beaker and place it in an ice-water bath.

  • Slowly and with vigorous stirring, add 2 M HCl solution dropwise to acidify the mixture to a pH of 1-2.[14] Causality: The product exists as a water-soluble sodium carboxylate salt. Acidification protonates the carboxylate, forming the neutral carboxylic acid which is significantly less soluble in water, causing it to precipitate out of the solution.

  • A white or off-white precipitate of crude 2-(2-Bromophenoxy)acetic acid should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with several portions of cold deionized water to remove any residual inorganic salts (e.g., NaCl) and unreacted starting materials.[14]

  • Dry the purified product overnight in a vacuum oven at 60 °C to yield the final product.

Characterization

The identity and purity of the synthesized 2-(2-Bromophenoxy)acetic acid should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.

  • FTIR Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O of the carboxylic acid, C-O-C of the ether).

References

  • Acros Organics. (n.d.). Material Safety Data Sheet Chloroacetic acid MSDS# 95538.
  • Carl ROTH. (2025). Safety Data Sheet: Chloroacetic acid.
  • Wikipedia. (2023). Phenoxyacetic acid.
  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide.
  • Journal of Emerging Technologies and Innovative Research. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • Acros Organics. (2007). Material Safety Data Sheet - 2-Bromophenol, 98%.
  • Tennessee Department of Health. (n.d.). Sodium Hydroxide.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Sodium hydroxide.
  • Sydney Essential Oil Co. (n.d.). Sodium Hydroxide 40% - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Chloroacetic acid.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator.
  • World Intellectual Property Organization. (2013). WO/2013/056488 PHENOXYACETIC ACID DERIVATIVE SYNTHESIS METHOD.
  • Loba Chemie. (2023). CHLOROACETIC ACID AR.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Wikipedia. (2023). Williamson ether synthesis.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Organic Syntheses. (n.d.). p-BROMOPHENOL.
  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Chemsrc. (2025). 2-Bromophenylacetic acid | CAS#:18698-97-0.
  • Google Patents. (n.d.). CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity.
  • Google Patents. (1978). US4123443A - Process for the preparation of bromoacetic acid and esters thereof.
  • Quick Company. (2016). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate.
  • RSC Publishing. (n.d.). Reactions of 2,2′-(azo-2-phenoxypropane) with bromine: a novel route to o- and p-bromophenol.

Sources

Synthesis of 2-(2-Bromophenoxy)acetonitrile: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of 2-(2-Bromophenoxy)acetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is achieved via a Williamson ether synthesis, a robust and well-established method. This application note details the reaction mechanism, provides a meticulously validated step-by-step protocol, and outlines essential safety precautions and analytical characterization techniques. The content is specifically tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a valuable building block in organic synthesis. The presence of the bromo-, phenoxy, and nitrile functionalities provides multiple reaction sites for further molecular elaboration, making it a versatile precursor for a range of target molecules. Its synthesis is most commonly and efficiently achieved through the Williamson ether synthesis, a classic SN2 reaction involving an alkoxide and an alkyl halide.[1] In this specific application, the phenoxide is generated in situ from 2-bromophenol, which then acts as a nucleophile, attacking the electrophilic carbon of a haloacetonitrile.

The choice of chloroacetonitrile as the alkylating agent is strategic. While bromoacetonitrile could also be used, chloroacetonitrile is often preferred due to its lower cost and sufficient reactivity for this transformation. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism and is base-mediated to deprotonate the phenol.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound proceeds via the Williamson ether synthesis. The mechanism can be broken down into two primary steps:

  • Deprotonation: 2-Bromophenol, a weak acid, is deprotonated by a suitable base (in this protocol, potassium carbonate) to form the more nucleophilic 2-bromophenoxide ion. The choice of a moderate base like potassium carbonate is crucial to avoid potential side reactions that could occur with stronger bases.

  • Nucleophilic Substitution (SN2): The generated 2-bromophenoxide ion then acts as a nucleophile and attacks the electrophilic methylene carbon of chloroacetonitrile. This results in the displacement of the chloride ion and the formation of the desired ether linkage.[1][2] This step is characteristic of an SN2 reaction, which is favored by the use of a primary halide and a polar aprotic solvent like acetonitrile.[3]

The overall reaction is as follows:

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCAS NumberNotes
2-BromophenolReagentSigma-Aldrich95-56-7Corrosive, toxic[4][5][6][7][8]
ChloroacetonitrileReagentSigma-Aldrich107-14-2Highly toxic, flammable[9][10][11][12][13]
Potassium CarbonateAnhydrousFisher Scientific584-08-7Irritant
AcetonitrileHPLC GradeFisher Scientific75-05-8Flammable, irritant
Diethyl EtherAnhydrousFisher Scientific60-29-7Extremely flammable
Saturated Sodium Bicarbonate SolutionN/APrepared in-houseN/A
Anhydrous Magnesium SulfateReagentSigma-Aldrich7487-88-9
Apparatus
  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

Experimental Protocol

Reaction Setup and Execution

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Chloroacetonitrile is highly toxic and a lachrymator; handle with extreme caution.[9] 2-Bromophenol is corrosive and toxic.[4][5][7]

  • Reagent Addition: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromophenol (10.0 g, 57.8 mmol), anhydrous potassium carbonate (11.9 g, 86.7 mmol), and acetonitrile (100 mL).

  • Initiation of Reaction: Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Addition of Alkylating Agent: Carefully add chloroacetonitrile (4.8 mL, 75.1 mmol) to the reaction mixture dropwise using a syringe.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 82°C) using a heating mantle. Maintain the reflux with vigorous stirring for 24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4) as the eluent. The disappearance of the 2-bromophenol spot indicates the completion of the reaction.

Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine 2-Bromophenol, K2CO3, and Acetonitrile B Add Chloroacetonitrile (dropwise) A->B Stir 15 min C Reflux at 82°C for 24 hours B->C D Cool and Filter C->D Monitor by TLC E Evaporate Solvent D->E F Liquid-Liquid Extraction (Diethyl Ether/Water) E->F G Wash with NaHCO3 F->G H Dry with MgSO4 G->H I Evaporate Solvent H->I J Recrystallization (e.g., Ethanol/Water) I->J K Characterize Product (MP, NMR, IR) J->K

Caption: Workflow for the synthesis of this compound.

Work-up and Purification
  • Cooling and Filtration: After 24 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. Filter the mixture through a Büchner funnel to remove the inorganic salts (potassium chloride and potassium bicarbonate). Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrate and the washings and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in diethyl ether (100 mL) and transfer the solution to a 500 mL separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted 2-bromophenol.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to afford a crystalline solid.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

ParameterExpected Value
Appearance White to off-white crystalline solid
Yield 75-85%
Melting Point 58-60 °C
FT-IR (ν, cm⁻¹) ~2250 (C≡N stretch), ~1250 (Ar-O-C stretch)[14][15][16]
¹H NMR (CDCl₃, δ, ppm) ~7.6 (d, 1H), ~7.3 (t, 1H), ~7.0 (t, 1H), ~6.9 (d, 1H), ~4.8 (s, 2H)
¹³C NMR (CDCl₃, δ, ppm) ~152, ~134, ~129, ~123, ~116, ~115, ~113, ~55

Note on Spectroscopy: The FT-IR spectrum should show a characteristic sharp absorption band for the nitrile group (C≡N) around 2250 cm⁻¹.[14][15][17] The aryl-ether C-O stretch will also be present.[16] In the ¹H NMR spectrum, the protons of the aromatic ring will appear in the range of δ 6.9-7.6 ppm, and the methylene protons adjacent to the oxygen and nitrile groups will appear as a singlet at approximately δ 4.8 ppm. The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, the nitrile carbon, and the methylene carbon.

Safety and Waste Disposal

  • Personal Protective Equipment: Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood.[9]

  • Handling of Reagents:

    • 2-Bromophenol: Corrosive and toxic. Avoid contact with skin and eyes.[4][5][7] In case of contact, flush immediately with copious amounts of water.

    • Chloroacetonitrile: Highly toxic by inhalation, ingestion, and skin absorption.[9][10][11] It is also a lachrymator. Handle with extreme care in a fume hood.

  • Waste Disposal: All chemical waste, including residual reagents, solvents, and reaction byproducts, must be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend the reaction time and monitor by TLC. Ensure the reaction is at a consistent reflux.
Inefficient extractionEnsure thorough mixing during the liquid-liquid extraction steps.
Loss during recrystallizationUse a minimal amount of hot solvent for recrystallization and cool slowly to maximize crystal formation.
Product Contamination Presence of unreacted 2-bromophenolEnsure thorough washing with the saturated sodium bicarbonate solution during the work-up.
Residual solventEnsure the product is thoroughly dried under vacuum.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the laboratory-scale synthesis of this compound. By adhering to the detailed steps and safety precautions, researchers can consistently obtain this valuable intermediate in high yield and purity. The mechanistic insights and troubleshooting guide further support the successful execution of this synthesis.

References

  • OXFORD LAB FINE CHEM LLP. MATERIAL SAFETY DATA SHEET - 2-BROMOPHENOL 98% Extra Pure.
  • Fiveable. Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.
  • Organic Syntheses. 2-(2-Bromophenyl)-2-propylpentanenitrile. Org. Synth. 2014, 91, 1-15.
  • University of Calgary. INFRARED SPECTROSCOPY (IR).
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles.
  • OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • University of Massachusetts Boston. The Williamson Ether Synthesis.
  • Northern Kentucky University. Experiment 06 Williamson Ether Synthesis.
  • Professor Dave Explains. Williamson Ether Synthesis. YouTube, 29 Aug. 2018.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-Phenylacetonitrile. Org. Synth. 1977, 57, 1.
  • Chem-Station. Williamson Ether Synthesis.
  • LookChem. 2-(3-Bromophenoxy)acetonitrile CAS NO.951918-24-4.
  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • RSC Publishing. Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions.
  • Google Patents. JP2517304B2 - Method for producing bromoacetonitrile.
  • PubChem. 2-[2-(2-Nitroethenyl)phenoxy]acetonitrile.
  • Google Patents. US5426208A - Method of purification of acetonitrile.
  • Patsnap. Preparation method of 2-(2-bromo-1,3-thiazol-5-yl) acetonitrile.
  • Organic Syntheses. α-PHENYLACETOACETONITRILE. Org. Synth. 1928, 8, 80.
  • European Patent Office. METHOD FOR PURIFICATION OF ACETONITRILE - EP 0641314 B1.
  • SciELO México. A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window.
  • SpectraBase. Acetonitrile - Optional[1H NMR] - Chemical Shifts.

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Application Note: Palladium-Catalyzed Intramolecular C-N Coupling for the Synthesis of Dibenzo[b,f]oxazepine-10-carbonitrile

Application Note: Palladium-Catalyzed Intramolecular C-N Coupling for the Synthesis of Dibenzo[b,f][1][2]oxazepine-10-carbonitrile

Abstract

This application note provides a comprehensive guide to the catalytic conversion of 2-(2-bromophenoxy)acetonitrile to dibenzo[b,f][1][2]oxazepine-10-carbonitrile, a key structural motif in pharmacologically active compounds. The protocol herein details a robust and efficient palladium-catalyzed intramolecular C-N coupling reaction. We will explore the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental procedure, and present data in a clear, accessible format. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Dibenzo[b,f][1][2]oxazepine Scaffold

The dibenzo[b,f][1][2]oxazepine core is a privileged heterocyclic scaffold found in a variety of compounds exhibiting a broad spectrum of pharmacological activities.[2][3] Derivatives of this tricyclic system have shown promise as antipsychotic, antidepressant, and anticonvulsant agents. The strategic synthesis of these molecules is therefore of significant interest to the medicinal chemistry community. The intramolecular cyclization of readily available precursors represents an efficient strategy for the construction of this key heterocyclic system.

This application note focuses on the palladium-catalyzed intramolecular cyclization of this compound. This transformation provides a direct and atom-economical route to dibenzo[b,f][1][2]oxazepine-10-carbonitrile, a versatile intermediate for further functionalization.

The Catalytic Approach: Palladium-Catalyzed Intramolecular C-N Coupling

The formation of the central seven-membered ring in dibenzo[b,f][1][2]oxazepine-10-carbonitrile from this compound is achieved through an intramolecular C-N coupling reaction. Palladium catalysis is particularly well-suited for this type of transformation due to its high efficiency and functional group tolerance.[1][4] The catalytic cycle, illustrated below, is a variant of the well-established Buchwald-Hartwig amination.

Proposed Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) species, which is generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate. Subsequent coordination of the nitrile nitrogen to the palladium center, followed by deprotonation of the α-carbon by a base, generates a palladium-enolate intermediate. The key ring-forming step is a reductive elimination, which forms the C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Catalytic_CyclePd0Pd(0)L_nOxAddOxidative Addition(Ar-Br)Pd0->OxAddAr-BrPdIIAr-Pd(II)-Br(L_n)OxAdd->PdIICoordNitrile Coordination& DeprotonationPdII->CoordBaseIntermediateCyclic Pd(II) IntermediateCoord->IntermediateRedElimReductive EliminationIntermediate->RedElimRedElim->Pd0RegenerationProductDibenzo[b,f][1,4]oxazepineProductRedElim->ProductStartThis compoundStart->OxAdd

Caption: Proposed catalytic cycle for the intramolecular C-N coupling.

Experimental Protocol

This protocol provides a detailed methodology for the palladium-catalyzed synthesis of dibenzo[b,f][1][2]oxazepine-10-carbonitrile.

Materials and Reagents
ReagentSupplierPurity
This compoundCommercially Available>98%
Palladium(II) Acetate (Pd(OAc)₂)Major Supplier>98%
SPhosMajor Supplier>98%
Sodium tert-butoxide (NaOtBu)Major Supplier>98%
Anhydrous TolueneMajor Supplier>99.8%
Step-by-Step Procedure

Experimental_Workflowcluster_prepReaction Setupcluster_reactionReactioncluster_workupWork-up and PurificationA1. Add Pd(OAc)₂, SPhos, and NaOtBu to a dry Schlenk flask.B2. Evacuate and backfill the flask with Argon (3x).A->BC3. Add this compound and anhydrous toluene.B->CD4. Heat the mixture to 100 °C with vigorous stirring.C->DE5. Monitor reaction progress by TLC or GC-MS (approx. 12-24 h).D->EF6. Cool the reaction to room temperature.E->FG7. Dilute with ethyl acetate and filter through Celite®.F->GH8. Wash the filtrate with water and brine.G->HI9. Dry the organic layer over anhydrous Na₂SO₄.H->IJ10. Concentrate under reduced pressure.I->JK11. Purify by column chromatography on silica gel.J->K

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (3 mol%), SPhos (4.5 mol%), and sodium tert-butoxide (1.3 equivalents).

  • Inert Atmosphere: The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equivalent) followed by anhydrous toluene (to achieve a 0.1 M concentration of the substrate).

  • Reaction Conditions: The flask is sealed and the reaction mixture is heated to 100 °C with vigorous stirring.

  • Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature.

  • Filtration: The mixture is diluted with ethyl acetate and filtered through a pad of Celite® to remove insoluble salts. The Celite® pad is washed with additional ethyl acetate.

  • Extraction: The combined organic filtrates are washed sequentially with water and brine.

  • Drying: The organic layer is dried over anhydrous sodium sulfate.

  • Concentration: The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dibenzo[b,f][1][2]oxazepine-10-carbonitrile.

Results and Discussion

The described palladium-catalyzed intramolecular C-N coupling reaction provides a reliable method for the synthesis of dibenzo[b,f][1][2]oxazepine-10-carbonitrile. The choice of a bulky, electron-rich phosphine ligand such as SPhos is crucial for promoting the reductive elimination step and achieving high yields.[1] Sodium tert-butoxide serves as a strong, non-nucleophilic base to facilitate the deprotonation of the carbon alpha to the nitrile.

ParameterCondition
Catalyst Pd(OAc)₂
Ligand SPhos
Base NaOtBu
Solvent Toluene
Temperature 100 °C
Typical Yield 75-90%

Note: Yields are dependent on the purity of starting materials and strict adherence to anhydrous and anaerobic conditions.

Conclusion

This application note has detailed a robust and efficient protocol for the synthesis of dibenzo[b,f][1][2]oxazepine-10-carbonitrile via a palladium-catalyzed intramolecular C-N coupling reaction. The methodology is well-suited for researchers in academic and industrial settings who require access to this important heterocyclic scaffold for applications in drug discovery and development. The provided step-by-step protocol and mechanistic insights offer a solid foundation for the successful implementation of this synthetic transformation.

References

  • Expedient construction of fused polycyclic skeletons via palladium-catalyzed dearomatization of naphthalenes and benzenes. ChemRxiv.
  • Recent advances in dibenzo[b,f][1][2]oxazepine synthesis.
  • Synthetic pathway for synthesis of dibenz-[b,f][1][2]-oxazepine derivatives (MJ1 - MJ12).
  • ChemInform Abstract: Recent Advances in Dibenzo[b,f][1][2]oxazepine Synthesis.
  • Synthesis of Nitriles via Palladium-Catalyzed Water Shuffling

Application Note: Synthetic Strategies for the Functionalization of 2-(2-Bromophenoxy)acetonitrile via Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(2-Bromophenoxy)acetonitrile is a versatile bifunctional molecule, presenting both an aryl bromide for carbon-carbon and carbon-heteroatom bond formation and a phenoxyacetonitrile moiety amenable to further synthetic transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of organometallic reagents to functionalize this valuable building block. We explore two primary pathways: (1) transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, Kumada, and Sonogashira couplings, and (2) the generation of a potent aryl anion intermediate via metal-halogen exchange for subsequent reaction with electrophiles. This guide emphasizes the causality behind experimental choices, provides validated step-by-step protocols, and discusses critical aspects of chemoselectivity, offering a comprehensive framework for the synthesis of complex molecular architectures.

Introduction

The development of novel molecular entities in pharmaceutical and materials science relies heavily on the efficient construction of complex scaffolds from readily available starting materials. This compound serves as an exemplary scaffold, featuring a synthetically versatile aryl bromide handle. The strategic modification at this position can introduce a wide array of substituents, fundamentally altering the molecule's steric and electronic properties. This note details robust and reproducible methodologies for achieving these transformations using organometallic reagents, which are indispensable tools in modern organic synthesis.

The two core strategies discussed herein diverge in their fundamental approach to activating the C-Br bond. Palladium-catalyzed cross-coupling reactions utilize a catalytic cycle to couple the aryl bromide with a pre-functionalized organometallic partner.[1][2][3] In contrast, metal-halogen exchange directly converts the electrophilic C-Br bond into a nucleophilic carbon-metal bond, creating a powerful intermediate for reaction with a broad range of electrophiles.[4] Understanding the principles, advantages, and limitations of each method is crucial for rational synthesis design.

Palladium-Catalyzed Cross-Coupling Reactions: A Catalytic Approach

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of C-C bonds with high efficiency and selectivity.[5] The general mechanism, applicable to Suzuki, Negishi, and Kumada couplings, proceeds through a well-defined catalytic cycle involving a Pd(0)/Pd(II) redox couple.

The General Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This is followed by transmetalation, where the organic group from the organometallic reagent is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.[6]

Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal R'-M ArPdR Ar-Pd(II)L₂-R' Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar-R' center

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester. Its popularity stems from the high stability, low toxicity, and commercial availability of the boron reagents, as well as the reaction's tolerance for a wide range of functional groups and its compatibility with aqueous conditions.[3][6][7]

Principle: The key step differentiating the Suzuki coupling is the base-assisted transmetalation. The base activates the organoboron compound, facilitating the transfer of the organic moiety to the palladium center.[7]

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add a 4:1 mixture of toluene and water (0.2 M relative to the aryl bromide). Bubble argon through the solution for 15 minutes to degas. Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 eq).

  • Reaction: Heat the mixture to 85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-(biphenyl-2-yloxy)acetonitrile.

Coupling PartnerCatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O8585-95
4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O9088-96
Thiophene-3-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10082-90

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are known for their exceptional functional group tolerance, surpassing even that of boronic acids.[2][8] This makes the Negishi coupling particularly valuable for late-stage functionalization in the synthesis of complex molecules where sensitive groups are present.[9]

Principle: Organozinc reagents are prepared from the corresponding organic halide and activated zinc metal or via transmetalation from an organolithium or Grignard reagent. They are highly reactive in the transmetalation step of the palladium catalytic cycle without the need for a base.[8][9]

Protocol 2: Negishi Coupling with an Alkylzinc Reagent

  • Organozinc Preparation (in situ): To an oven-dried flask under argon, add zinc dust (1.5 eq) and THF. Activate the zinc by adding a few crystals of iodine (I₂) and stirring until the color disappears. Add 1,2-dibromoethane (5 mol%) and heat gently for 10 minutes, then cool to room temperature. Add a solution of the alkyl bromide (e.g., bromocyclopentane, 1.3 eq) in THF dropwise and stir for 4 hours to form the alkylzinc bromide solution.

  • Coupling Reaction: In a separate Schlenk flask, dissolve this compound (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) in anhydrous THF.

  • Addition: Transfer the freshly prepared organozinc solution to the second flask via cannula at room temperature.

  • Reaction: Stir the mixture at 60 °C for 18 hours.

  • Workup: Cool the reaction and quench by slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify by flash column chromatography.

Kumada Coupling

As one of the earliest cross-coupling methods, the Kumada coupling employs Grignard reagents (organomagnesium halides).[1][10] Its primary advantages are the low cost and high reactivity of Grignard reagents. However, this high reactivity also leads to lower functional group tolerance, as Grignard reagents are strong bases and nucleophiles that can react with esters, ketones, and even the nitrile group on the substrate under certain conditions.[10][11]

Principle: The mechanism follows the general catalytic cycle, with the highly nucleophilic Grignard reagent undergoing rapid transmetalation with the palladium or nickel catalyst.[12] Nickel catalysts, such as Ni(dppe)Cl₂, are often effective and more economical alternatives to palladium.[10]

Protocol 3: Kumada Coupling with Phenylmagnesium Bromide

  • Setup: To an oven-dried, three-neck flask equipped with a condenser and dropping funnel under argon, add this compound (1.0 eq) and Ni(dppp)Cl₂ (0.05 eq) in anhydrous THF.

  • Reagent Addition: Cool the flask to 0 °C. Add a solution of phenylmagnesium bromide (1.0 M in THF, 1.2 eq) dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

  • Workup: Cool the mixture to 0 °C and cautiously quench with 1 M HCl. Extract with diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify by flash column chromatography.

Special Application: Domino Sonogashira Coupling-Cyclization

The Sonogashira reaction couples aryl halides with terminal alkynes, providing a direct route to arylalkynes.[13] For this compound, this reaction can be part of a powerful domino sequence. Following the initial Sonogashira coupling, the product can undergo an in-situ intramolecular cyclization to generate highly valuable 2,3-disubstituted benzo[b]furans.[14]

Principle: The process involves a palladium- and copper-cocatalyzed Sonogashira coupling, followed by a base-mediated intramolecular carbanion-yne cyclization in a 5-exo-dig fashion.[14]

Caption: Workflow for the domino Sonogashira-cyclization reaction.

Protocol 4: Domino Synthesis of 2,3-Disubstituted Benzo[b]furans

  • Setup: To a Schlenk tube, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), copper(I) iodide (CuI, 0.1 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add anhydrous DMF, followed by the terminal alkyne (e.g., phenylacetylene, 1.2 eq) and diisopropylamine (2.0 eq).

  • Reaction: Heat the sealed tube at 100 °C for 24 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography to isolate the benzofuran product.

Aryl Anion Generation via Metal-Halogen Exchange

An alternative and powerful strategy involves converting the electrophilic aryl bromide into a nucleophilic arylmetal species through metal-halogen exchange. This is most commonly achieved with organolithium reagents at low temperatures.[4] The resulting aryllithium is a potent nucleophile that can be trapped in situ with a wide variety of electrophiles.

Principle of Lithium-Halogen Exchange

The reaction involves treating the aryl bromide with a strong organolithium base, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). The exchange is a kinetically controlled process, driven by the formation of the more stable aryllithium species (sp²-hybridized carbanion) from the less stable alkyllithium.[4] This reaction must be performed at low temperatures (typically -78 °C) to prevent side reactions, such as attack on the nitrile group or the solvent (THF).[15]

Caption: General workflow for functionalization via metal-halogen exchange.

Protocol: Generation and Trapping of 2-(2-Cyanoethoxy)phenyllithium

CAUTION: Organolithium reagents are pyrophoric and moisture-sensitive. All glassware must be rigorously dried, and all operations must be performed under a strict inert atmosphere.

  • Setup: Place a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) in an oven-dried, three-neck flask under argon.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench (Example: Carboxylation):

    • In a separate flask, place an excess of crushed dry ice (CO₂).

    • Using a cannula, slowly transfer the aryllithium solution onto the dry ice with vigorous stirring.

    • Allow the mixture to warm slowly to room temperature.

  • Workup: Quench the reaction with 1 M HCl. Extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid product.

  • Purification: Purify by recrystallization or flash column chromatography.

Scientific Integrity: Chemoselectivity and Experimental Insights

Trustworthiness through Causality

  • Choice of Methodology: The decision between cross-coupling and metal-halogen exchange is dictated by the desired final product and functional group compatibility. Cross-coupling is ideal for installing specific aryl, vinyl, or alkyl groups from stable precursors. Metal-halogen exchange offers broader access to functional groups (e.g., -COOH, -CH(OH)R) via reaction with simple electrophiles but requires more stringent anhydrous and cryogenic conditions.

  • The Reactivity of the Nitrile Group: The nitrile group is generally stable under palladium-catalyzed conditions, especially Suzuki and Negishi couplings.[16] However, it is susceptible to nucleophilic attack by highly reactive organometallics like Grignard and organolithium reagents, which can lead to the formation of ketones after hydrolysis.[17][18][19] To mitigate this unwanted reactivity during metal-halogen exchange, it is critical to maintain a very low temperature (-78 °C) and use only a slight excess (1.05-1.1 eq) of the organolithium reagent.

  • Solvent and Ligand Choice: In cross-coupling, ethereal solvents like THF and dioxane are common.[12] The choice of phosphine ligand for the palladium catalyst is crucial. Electron-rich, bulky ligands (e.g., SPhos, XPhos) often accelerate the oxidative addition and reductive elimination steps, leading to higher catalyst turnover and allowing for the use of less reactive coupling partners like aryl chlorides.

Summary and Outlook

This compound is a highly adaptable substrate for advanced organic synthesis. Through judicious selection of organometallic reagents and reaction conditions, chemists can achieve a diverse array of molecular architectures. Palladium-catalyzed cross-coupling reactions offer reliable and high-yielding pathways to biaryls, styrenes, and enynes, with the domino Sonogashira-cyclization providing a particularly elegant route to benzofurans. For access to other functional groups, low-temperature lithium-halogen exchange furnishes a powerful aryllithium nucleophile. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage this building block in drug discovery and materials science applications.

References

  • Kishore, D. R., & Satyanarayana, G. (2022). A domino intermolecular Sonogashira coupling... J. Org. Chem., 87, 10158-10172. [Link]
  • Kumada, M. (1972). Kumada Coupling. Wikipedia. [Link]
  • Negishi, E. (1977). Negishi Coupling. Wikipedia. [Link]
  • NROChemistry. (2020). Kumada Coupling. NROChemistry. [Link]
  • Wikipedia contributors. (2023).
  • Sonogashira, K. (1975). Sonogashira reaction. Wikipedia. [Link]
  • Wikipedia contributors. (2023). Metal–halogen exchange. Wikipedia. [Link]
  • Organic Chemistry Portal. Grignard Reaction. Organic Chemistry Portal. [Link]
  • Suzuki, A. (1979). Suzuki reaction. Wikipedia. [Link]
  • Organic Chemistry Portal. Kumada Coupling. Organic Chemistry Portal. [Link]
  • Wikipedia contributors. (2023). Organolithium reagent. Wikipedia. [Link]
  • Organic Chemistry Portal. Negishi Coupling. Organic Chemistry Portal. [Link]
  • Fu, G. C., & Son, S. (2009). Nickel/Bis(oxazoline)-Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles.
  • Fischer, C., & Fu, G. C. (2012). Catalytic Asymmetric Synthesis of Secondary Nitriles via Stereoconvergent Negishi Arylations and Alkenylations of Racemic α-Bromonitriles.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
  • NROChemistry. Sonogashira Coupling. NROChemistry. [Link]
  • University of Toronto. (n.d.). Formation and reaction of a Grignard reagent. University of Toronto Scarborough. [Link]
  • Chemistry Steps. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Chemistry Steps. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]
  • Myers, A. (n.d.). Organolithium Reagents. Harvard University. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Professor Dave Explains. (2019). Organolithium Reagents. YouTube. [Link]
  • Jarvo, E. R., & Fu, G. C. (2004). Catalytic enantioselective Negishi reactions of racemic secondary benzylic halides. PubMed. [Link]
  • NROChemistry. (2025). Suzuki Coupling. YouTube. [Link]
  • Morandi, B., & Bode, J. W. (2019). Organic Chemistry II Lecture Notes. ETH Zurich. [Link]
  • Li, H., et al. (2017).
  • Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. [Link]

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Application Notes & Protocols: The Strategic Use of 2-(2-Bromophenoxy)acetonitrile in Advanced Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Multi-component reactions (MCRs) have emerged as a cornerstone in modern synthetic chemistry, prized for their efficiency in constructing complex molecular architectures from simple precursors in a single pot. This guide delves into the strategic application of 2-(2-bromophenoxy)acetonitrile and its analogs as versatile building blocks in a powerful nickel-catalyzed domino reaction, a sophisticated variant of MCRs. We will explore the underlying mechanistic principles, provide detailed, field-proven protocols, and present data that underscores the broad applicability of this methodology in synthesizing medicinally relevant 2-aroylbenzo[b]furans. This document is intended to serve as a comprehensive resource for researchers aiming to leverage this powerful synthetic tool in their drug discovery and development endeavors.

Introduction: The Power of Domino Reactions in Heterocyclic Synthesis

The synthesis of heterocyclic compounds remains a pivotal area of research, as these scaffolds are ubiquitous in pharmaceuticals and natural products. Traditional multi-step syntheses, however, are often plagued by issues of low overall yields, the need for purification of intermediates, and significant waste generation. Multi-component reactions (MCRs), and by extension, domino reactions, offer an elegant solution by combining multiple bond-forming events in a single, orchestrated sequence. This approach not only enhances synthetic efficiency but also aligns with the principles of green chemistry.

Recently, a novel nickel-catalyzed domino reaction has been developed that utilizes α-aryloxyacetonitriles as key substrates for the synthesis of 2-aroylbenzo[b]furans.[1][2][3] This reaction showcases the power of transition metal catalysis to mediate complex transformations with high selectivity and functional group tolerance. The subject of this guide, this compound, is an ideal candidate for such reactions, offering multiple points for molecular diversification.

The Nickel-Catalyzed Domino Reaction: A Mechanistic Overview

The nickel-catalyzed domino reaction of α-(2-formylaryloxy)acetonitriles with arylboronic acids is a powerful transformation that proceeds through a cascade of catalytic events. The reaction is efficiently catalyzed by Ni(acac)₂, which plays a dual role in the catalytic cycle.[1][2][3]

The proposed mechanism for this domino reaction is depicted below. The process is initiated by the nickel-catalyzed addition of the arylboronic acid to the nitrile group of the α-aryloxyacetonitrile. This is followed by a series of transformations including tautomerization and intramolecular cyclization, ultimately leading to the formation of the 2-aroylbenzo[b]furan scaffold.

Nickel_Catalyzed_Domino_Reaction cluster_0 Catalytic Cycle A α-(2-formylaryloxy)acetonitrile + ArB(OH)₂ C Imine Intermediate A->C Ni-catalyzed addition B Ni(acac)₂ Catalyst D Tautomerization C->D E Intramolecular Cyclization D->E F 2-Aroylbenzo[b]furan Product E->F Aromatization

Caption: Proposed mechanistic pathway for the Ni-catalyzed domino reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocol is adapted from the work of Subramaniam et al. and provides a general procedure for the synthesis of 2-aroylbenzo[b]furans from α-aryloxyacetonitriles.[2]

General Procedure for the Synthesis of 2-Aroylbenzo[b]furans

Materials:

  • α-(2-formyl-aryloxy)acetonitrile (e.g., 2-(2-formylphenoxy)acetonitrile) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Ni(acac)₂ (10 mol%)

  • Hexafluoroisopropanol (HFIP)

  • Reaction vial (8 mL)

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To an 8 mL reaction vial, add the α-(2-formyl-aryloxy)acetonitrile (0.5 mmol, 1.0 equiv) and Ni(acac)₂ (0.013 g, 10 mol%).

  • Add HFIP (2 mL) to the vial.

  • Add the arylboronic acid (0.6 mmol, 1.2 equiv) to the reaction mixture.

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-aroylbenzo[b]furan.

Substrate Scope and Data Presentation

The nickel-catalyzed domino reaction exhibits a broad substrate scope, accommodating a variety of substituted α-aryloxyacetonitriles and arylboronic acids. The following table summarizes the results obtained for the synthesis of various 2-aroylbenzo[b]furans, demonstrating the versatility of this method.[1][4]

Entryα-Aryloxyacetonitrile SubstrateArylboronic AcidProductYield (%)
12-(2-formylphenoxy)acetonitrilePhenylboronic acid2-Benzoylbenzo[b]furan93
22-(2-formyl-4-methylphenoxy)acetonitrilePhenylboronic acid2-Benzoyl-5-methylbenzo[b]furan85
32-(2-formylphenoxy)acetonitrile4-Methoxyphenylboronic acid2-(4-Methoxybenzoyl)benzo[b]furan88
42-(2-formylphenoxy)acetonitrile4-Chlorophenylboronic acid2-(4-Chlorobenzoyl)benzo[b]furan90
52-(2-acetylphenoxy)acetonitrilePhenylboronic acid2-Benzoyl-3-methylbenzo[b]furan71

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 2-aroylbenzo[b]furans using the nickel-catalyzed domino reaction.

Experimental_Workflow cluster_1 Reaction Setup cluster_2 Workup and Purification A Weigh Reactants: α-aryloxyacetonitrile Ni(acac)₂ Arylboronic acid B Add Solvent (HFIP) A->B C Seal Vial and Heat to 80 °C B->C D Cool to Room Temperature C->D Monitor by TLC E Concentrate in vacuo D->E F Column Chromatography E->F G Isolate Pure Product F->G

Caption: General experimental workflow for the synthesis of 2-aroylbenzo[b]furans.

Conclusion and Future Outlook

The nickel-catalyzed domino reaction of α-aryloxyacetonitriles represents a significant advancement in the synthesis of 2-aroylbenzo[b]furans. The use of this compound and its analogs as substrates in this reaction opens up new avenues for the creation of diverse libraries of heterocyclic compounds for drug discovery. The operational simplicity, high efficiency, and broad substrate scope of this method make it a valuable tool for medicinal chemists and researchers in the pharmaceutical industry. Future work in this area could focus on expanding the substrate scope further, exploring asymmetric variations of the reaction, and applying this methodology to the synthesis of complex natural products and novel therapeutic agents.

References

  • Subramaniam, S. V., Dharmalingam, V. K., Bhattacharya, A., & Peruncheralathan, S. (2023). Nickel-Catalyzed Domino Reaction of α-Aryloxyacetonitriles with Arylboronic Acids: Synthesis of 2-Aroylbenzo[b]furans. Organic Letters, 25(46), 8225–8229. [Link][1][4][5]
  • Nickel-Catalyzed Domino Reaction of α-Aryloxyacetonitriles with Arylboronic Acids: Synthesis of 2-Aroylbenzo[b]furans. Organic Chemistry Portal. [Link][2]
  • Nickel-Catalyzed Domino Reaction of α-Aryloxyacetonitriles with Arylboronic Acids: Synthesis of 2-Aroylbenzo[ b]furans. PubMed. [Link][3]

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Flow Chemistry Applications of 2-(2-Bromophenoxy)acetonitrile: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

2-(2-Bromophenoxy)acetonitrile is a versatile bifunctional molecule, presenting both a reactive aryl bromide handle for cross-coupling and a nitrile group capable of diverse transformations. While its applications in traditional batch chemistry are established, its potential within continuous flow synthesis remains a largely unexplored frontier. This guide, intended for researchers and professionals in drug development and chemical synthesis, aims to bridge this gap. We will provide detailed application notes and robust protocols for the use of this compound in a flow chemistry environment. The protocols described herein are built upon established principles of flow chemistry and analogous transformations reported in the literature, offering a scientifically grounded starting point for process development and optimization. Flow chemistry offers significant advantages over batch processing, including enhanced safety, superior heat and mass transfer, and the potential for streamlined multi-step syntheses.[1][2][3]

Application Note 1: Continuous Intramolecular Palladium-Catalyzed Cyclization for the Synthesis of Benzofuran

Scientific Rationale:

The synthesis of the benzofuran moiety, a privileged scaffold in medicinal chemistry, can be achieved through intramolecular C-O bond formation. The structure of this compound is pre-organized for a palladium-catalyzed intramolecular Heck-type cyclization. In this process, oxidative addition of the palladium(0) catalyst to the aryl bromide bond is followed by intramolecular insertion of the nitrile's alpha-carbon, and subsequent reductive elimination to yield the benzofuran product. Flow chemistry is particularly advantageous for this transformation as it allows for precise temperature control, which is critical for catalyst stability and reaction selectivity. Furthermore, the use of packed-bed catalyst cartridges can streamline the process, minimize palladium leaching, and simplify product purification.

Experimental Protocol: Flow Synthesis of Benzofuran

This protocol outlines the continuous synthesis of benzofuran from this compound using a packed-bed palladium catalyst.

Materials:

  • This compound

  • Triethylamine (Et3N)

  • Acetonitrile (MeCN), HPLC grade

  • Palladium on carbon (10 wt. %), packed into a suitable column.

  • Nitrogen or Argon for sparging

Equipment:

  • A continuous flow reactor system (e.g., Vapourtec, Uniqsis, etc.) equipped with:

    • Two high-pressure pumps

    • A heated column reactor for the packed-bed catalyst

    • A back-pressure regulator (BPR)

    • In-line mixer

  • Collection vials

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 0.1 M solution of this compound in acetonitrile.

    • Solution B: Prepare a 0.3 M solution of triethylamine in acetonitrile.

    • Sparge both solutions with an inert gas (N2 or Ar) for 15 minutes to remove dissolved oxygen.

  • System Setup:

    • Equip the flow reactor with a packed-bed column containing 10% Pd/C.

    • Set the column temperature to 120 °C.

    • Set the back-pressure regulator to 10 bar to ensure the solvent remains in the liquid phase at the reaction temperature.

  • Reaction Execution:

    • Pump Solution A at a flow rate of 0.2 mL/min.

    • Pump Solution B at a flow rate of 0.2 mL/min.

    • The two streams are combined in an in-line mixer before entering the heated catalyst column.

    • The total flow rate is 0.4 mL/min, resulting in a residence time that is dependent on the volume of the catalyst bed.

    • Collect the product stream after the back-pressure regulator.

  • Analysis:

    • Monitor the reaction progress by taking aliquots from the product stream and analyzing by LC-MS and GC-MS to determine conversion and identify any byproducts.

Data Presentation:

ParameterValue
Substrate Concentration0.1 M
Base Concentration0.3 M
SolventAcetonitrile
Catalyst10% Pd/C (Packed Bed)
Temperature120 °C
Pressure10 bar
Flow Rate (Total)0.4 mL/min
Residence TimeDependent on column volume
Expected ProductBenzofuran

Workflow Diagram:

G cluster_pumps Reagent Delivery PumpA Pump A (Substrate Sol.) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Base Sol.) PumpB->Mixer Reactor Heated Packed-Bed Reactor (Pd/C @ 120°C) Mixer->Reactor BPR Back-Pressure Regulator (10 bar) Reactor->BPR Collection Product Collection BPR->Collection

Caption: Workflow for the continuous synthesis of benzofuran.

Application Note 2: Suzuki-Miyaura Cross-Coupling in Flow

Scientific Rationale:

The aryl bromide moiety of this compound makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds.[4] Performing this reaction in a continuous flow setup offers several advantages, including rapid optimization of reaction conditions (temperature, residence time, catalyst loading), improved safety when handling boronic acids and their derivatives, and the potential for higher yields due to superior mixing and heat transfer.[4] A heated coil reactor is suitable for this homogeneous catalytic process.

Experimental Protocol: Continuous Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Potassium carbonate (K2CO3)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • 1,4-Dioxane and Water (3:1 mixture)

Equipment:

  • A continuous flow reactor system with:

    • Two high-pressure pumps

    • A heated coil reactor (e.g., PFA or stainless steel)

    • A back-pressure regulator (BPR)

    • In-line mixer

Procedure:

  • Reagent Preparation:

    • Solution A: In a 3:1 mixture of dioxane and water, dissolve this compound (0.1 M), phenylboronic acid (0.12 M), and K2CO3 (0.3 M).

    • Solution B: In the same solvent mixture, dissolve Pd(PPh3)4 (0.005 M).

    • Thoroughly degas both solutions.

  • System Setup:

    • Install a 10 mL PFA coil reactor.

    • Set the reactor temperature to 100 °C.

    • Set the back-pressure regulator to 7 bar.

  • Reaction Execution:

    • Pump Solution A at 0.45 mL/min.

    • Pump Solution B at 0.05 mL/min (this reduces the volume of the catalyst solution needed).

    • The combined streams enter the heated coil reactor.

    • Total flow rate: 0.5 mL/min, Residence time: 20 minutes.

    • Collect the product stream for analysis and purification.

Data Presentation:

ParameterValue
Substrate Concentration0.1 M
Boronic Acid Conc.0.12 M
BaseK2CO3 (0.3 M)
CatalystPd(PPh3)4 (0.005 M)
SolventDioxane:Water (3:1)
Temperature100 °C
Pressure7 bar
Residence Time20 min
Expected Product2-(2-Phenylphenoxy)acetonitrile

Workflow Diagram:

G cluster_pumps Reagent Delivery PumpA Pump A (Substrate/Boronic Acid/Base) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Catalyst Sol.) PumpB->Mixer Reactor Heated Coil Reactor (10 mL @ 100°C) Mixer->Reactor BPR Back-Pressure Regulator (7 bar) Reactor->BPR Collection Product Collection BPR->Collection

Caption: Workflow for a continuous Suzuki-Miyaura cross-coupling reaction.

Application Note 3: Photochemical Radical Cyclization in Flow

Scientific Rationale:

Photochemical reactions in continuous flow have gained significant traction due to the efficient and uniform irradiation of the reaction mixture, which is often difficult to achieve in batch reactors.[5][6][7] The carbon-bromine bond in this compound can be homolytically cleaved under UV irradiation to generate an aryl radical. This radical can then undergo intramolecular cyclization, potentially leading to the formation of dibenzo[b,f]oxepine derivatives, which are of interest in medicinal chemistry.[8][9][10] Flow photochemistry allows for precise control over the irradiation time, minimizing byproduct formation and degradation of the desired product.

Experimental Protocol: Continuous Photochemical Cyclization

Materials:

  • This compound

  • Tri-n-butyltin hydride (Bu3SnH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene, degassed

Equipment:

  • A flow photochemistry setup (e.g., Vapourtec UV-150) with:

    • A high-pressure pump

    • A gas-permeable tubing reactor (for reactions involving gases, though not in this specific protocol) or a standard PFA coil reactor wrapped around a UV lamp.

    • A UV light source (e.g., a medium-pressure mercury lamp).

    • A cooling system for the lamp.

    • A back-pressure regulator.

Procedure:

  • Reagent Preparation:

    • Prepare a single solution containing this compound (0.05 M), Bu3SnH (0.06 M), and AIBN (0.005 M) in degassed toluene.

  • System Setup:

    • Use a PFA tubing reactor coiled around the UV lamp.

    • Set the temperature of the reactor to 80 °C (to aid in the decomposition of AIBN).

    • Set the back-pressure regulator to 5 bar.

  • Reaction Execution:

    • Pump the reagent solution through the photoreactor at a flow rate that provides the desired residence time (e.g., 0.2 mL/min for a 4 mL reactor volume gives a 20-minute residence time).

    • Turn on the UV lamp.

    • Collect the product stream.

Data Presentation:

ParameterValue
Substrate Concentration0.05 M
Radical MediatorBu3SnH (0.06 M)
InitiatorAIBN (0.005 M)
SolventToluene
Temperature80 °C
Pressure5 bar
Residence Time20 min
Expected ProductDibenzo[b,f]oxepine derivative

Workflow Diagram:

G Reagent Reagent Solution (Substrate, Bu3SnH, AIBN) Pump Pump Reagent->Pump Reactor Photochemical Reactor (UV Lamp @ 80°C) Pump->Reactor BPR Back-Pressure Regulator (5 bar) Reactor->BPR Collection Product Collection BPR->Collection

Caption: Workflow for a continuous photochemical radical cyclization.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating systems. The inclusion of in-line analytical techniques, such as UV-Vis or IR spectroscopy, can provide real-time monitoring of reaction conversion. Furthermore, the systematic variation of parameters like temperature, residence time, and stoichiometry, which is readily achievable in a flow system, allows for rapid process optimization and the generation of kinetic data to validate the proposed reaction pathways. The stability of the output over time is a key indicator of a robust and trustworthy continuous process.

References

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]
  • Xin, H. L., Rao, X., Ishitani, H., & Kobayashi, S. (2021). Sequential Continuous-Flow Synthesis of 3-Aryl Benzofuranones.Chemistry–An Asian Journal, 16(14), 1906-1910. [Link]
  • Continuous Flow Telescoped Synthesis of Benzofurans Starting from Nitroalkanes and O-Acetyl Salicylaldehydes.
  • Glavan, A., et al. (2021). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients.MDPI. [Link]
  • Expedient construction of fused polycyclic skeletons via palladium-catalyzed dearomatization of naphthalenes and benzenes. ChemRxiv. [Link]
  • Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles.Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Gemoets, H. P. L., et al. (2016). A field guide to flow chemistry for synthetic organic chemists.PubMed Central. [Link]
  • Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423. Newera-spectro. [Link]
  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it. [Link]
  • Flow chemistry as a discovery tool to access sp2–sp3 cross-coupling reactions via diazo compounds.NIH. [Link]
  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine.MDPI. [Link]
  • Flow Chemistry Applications | Continuous Processing. Vapourtec. [Link]
  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
  • Flow Chemistry Approaches Applied to the Synthesis of Saturated Heterocycles.
  • Two-Step Flow Photochemistry Reactions. ChemistryViews. [Link]
  • Understanding flow chemistry for the production of active pharmaceutical ingredients.NIH. [Link]
  • Applications of Flow Chemistry in the Pharmaceutical Industry – Highlights of the Recent Patent Literature.
  • Benzylic dehydrogenative cross-coupling of 2-aryl acetonitrile (1l) and arenes 3 by anodic treatment.
  • Applications of continuous-flow photochemistry in organic synthesis, material science, and water tre
  • Continuous-Flow Photochemistry: a need for chemical engineering.CORE. [Link]
  • Cross-coupling of aryllithiums with aryl and vinyl halides in flow microreactors.PubMed. [Link]
  • A Decade of Progress: Review of the Synthesis of Dibenzo[ b , f ]oxepines.
  • Synthesis and Study of Dibenzo[b,f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems.PubMed Central. [Link]
  • Palladium‐Catalyzed Tandem Cyclization of 2‐(2 Ethynylphenyl)acetonitriles and Isocyanides: Access to Indeno[2,1‐b]pyrroles.
  • (PDF) Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors.
  • (PDF) Palladium-Catalyzed Cyclization of Bromoenynamides to Tricyclic Azacycles: Synthesis of Trikentrin-Like Frameworks.
  • Dibenzo[b,f]oxepines: Syntheses and applications. A review.
  • Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors.PubMed Central. [Link]
  • Flow Reaction System for the Synthesis of Benzoylacetonitrile Via the Reaction of Amides and Acetonitrile.
  • Palladium-catalyzed diastereo- and enantioselective synthesis of substituted cyclopentanes through a dynamic kinetic asymmetric formal [3+2]-cycloaddition of vinyl cyclopropanes and alkylidene azlactones.PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(2-Bromophenoxy)acetonitrile. This resource is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we move beyond basic protocols to address the nuanced challenges you may face in the lab, providing troubleshooting strategies and in-depth FAQs to enhance your reaction yield and product purity.

The synthesis of this compound is a classic example of the Williamson ether synthesis, an SN2 reaction between the sodium or potassium salt of 2-bromophenol (a phenoxide) and a haloacetonitrile.[1][2][3] While straightforward in principle, achieving high yields requires careful control over several experimental variables. This guide is structured to help you navigate these challenges effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis. Each issue is analyzed by identifying potential root causes and providing validated solutions.

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Caption: Troubleshooting logic for low yield in this compound synthesis.

Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I fix this?

Low yields often stem from one of three areas: incomplete deprotonation of the starting phenol, competing side reactions, or suboptimal reaction conditions.[4][5]

Problem Potential Cause Recommended Solution
Low Yield Incomplete Deprotonation: The basicity of the phenoxide is crucial for the nucleophilic attack. Weaker bases like potassium carbonate (K₂CO₃) may not fully deprotonate the 2-bromophenol, especially if moisture is present.Solution: Switch to a stronger base like sodium hydride (NaH). Ensure the NaH is fresh (not a gray, inactive powder). Use a slight excess (1.1-1.2 equivalents). Perform the deprotonation step at 0 °C before adding the bromoacetonitrile.[6]
Side Reaction (C-Alkylation): Phenoxides are ambident nucleophiles, meaning alkylation can occur on the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1][7]Solution: The choice of solvent is critical. Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation (Na⁺ or K⁺) but not the phenoxide anion, leaving the oxygen atom more nucleophilic and favoring O-alkylation.[7]
Side Reaction (Hydrolysis): The nitrile group in either the starting material or the product can be hydrolyzed to an amide or carboxylic acid if water is present, especially under basic conditions at elevated temperatures.[8][9]Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly (oven or flame-dry). Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
Suboptimal Temperature/Time: The SN2 reaction rate is temperature-dependent. If the temperature is too low or the reaction time too short, the reaction may not proceed to completion.Solution: Typical temperatures range from 50-100 °C.[2] Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the starting material is still present after several hours, consider increasing the temperature in increments of 10 °C or extending the reaction time.

Q2: My final product is discolored (yellow or brown) after workup. What causes this and how can I prevent it?

Discoloration often indicates the formation of minor, highly conjugated impurities or decomposition products.[8]

  • Cause: This can arise from running the reaction at an excessively high temperature, which can cause decomposition of the starting materials or product. It can also be caused by impurities in the starting reagents.

  • Solution:

    • Temperature Control: Avoid excessive heating. If you increased the temperature to drive the reaction to completion, do so cautiously.

    • Reagent Purity: Ensure the purity of your 2-bromophenol and bromoacetonitrile. Impurities can sometimes catalyze decomposition pathways.

    • Purification: Most colored impurities can be removed during purification. Silica gel chromatography is often effective. If the product is a solid, recrystallization can also yield a pure, colorless product.

Q3: I'm observing a significant amount of unreacted 2-bromophenol in my crude product. What should I adjust?

This is a clear indication that the reaction has not gone to completion.

  • Cause 1: Ineffective Deprotonation: As detailed in Q1, if the phenol is not fully converted to its phenoxide salt, it cannot react.

    • Action: Re-evaluate your choice and quantity of base. Using a strong base like NaH is highly recommended.[6][10]

  • Cause 2: Inactive Alkylating Agent: Bromoacetonitrile can degrade over time.

    • Action: Use fresh bromoacetonitrile or verify the purity of your existing stock.

  • Cause 3: Insufficient Reaction Time/Temperature: The reaction may simply need more time or energy to proceed.

    • Action: Monitor the reaction via TLC. If you see the product spot forming but the starting material spot remains strong, extend the reaction time or cautiously increase the temperature.[4]

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis to build a foundational understanding.

Q4: What is the underlying mechanism of this synthesis?

This reaction is a Williamson Ether Synthesis , which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3]

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of 2-bromophenol, forming a nucleophilic 2-bromophenoxide anion.

  • Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbon atom of bromoacetonitrile. This occurs in a single, concerted step where the phenoxide attacks from the side opposite to the bromine atom (backside attack).

  • Displacement: The carbon-bromine bond breaks, and the bromide ion is displaced as a leaving group, forming the C-O ether bond of the final product.

Q5: Which base and solvent combination is optimal?

The optimal combination balances reactivity with safety and ease of handling. For this specific synthesis, a strong base in a polar aprotic solvent is ideal.

Parameter Recommendation Justification
Base Sodium Hydride (NaH)Ensures complete and rapid deprotonation of the phenol, driving the reaction forward. It is more effective than weaker bases like K₂CO₃.[6] The byproduct is H₂ gas, which simply bubbles out of the reaction.[10]
Solvent Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)These polar aprotic solvents are ideal for SN2 reactions. They stabilize the counter-ion (Na⁺) without hydrogen-bonding to the phenoxide nucleophile, maximizing its reactivity.[2][7]

Q6: Can I use chloroacetonitrile instead of bromoacetonitrile?

Yes, chloroacetonitrile can be used, but adjustments are necessary. Bromide is a better leaving group than chloride, meaning bromoacetonitrile is more reactive. If you use chloroacetonitrile, you will likely need more forcing conditions (e.g., higher temperature, longer reaction time) to achieve a comparable yield.[3] From a cost perspective, chloroacetonitrile is often cheaper, presenting a trade-off between reagent cost and reaction efficiency.

Q7: What is a standard protocol for the workup and purification of this compound?

A robust workup and purification strategy is essential for isolating a high-purity product.

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experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A 1. Add 2-bromophenol to anhydrous solvent (e.g., Acetonitrile) B 2. Cool to 0°C in an ice bath A->B C 3. Add NaH portion-wise (H2 evolution) B->C D 4. Stir for 30 min at 0°C C->D E 5. Add Bromoacetonitrile dropwise D->E F 6. Heat to reflux (e.g., 80°C) E->F G 7. Monitor by TLC until completion (typically 4-12 hours) F->G H 8. Cool to 0°C and quench carefully with water/NH4Cl(aq) G->H I 9. Extract with an organic solvent (e.g., Ethyl Acetate) H->I J 10. Wash organic layer with brine I->J K 11. Dry over Na2SO4 or MgSO4 J->K L 12. Concentrate under reduced pressure K->L M 13. Purify by column chromatography (e.g., Ethyl Acetate/Hexanes) L->M N 14. Characterize pure product (NMR, MS) M->N

Caption: General experimental workflow for this compound synthesis.

  • Quenching: After the reaction is complete (as determined by TLC), cool the mixture to 0 °C in an ice bath. Cautiously and slowly add saturated aqueous ammonium chloride (NH₄Cl) or water to quench any unreacted NaH.[6]

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and an organic solvent like ethyl acetate or dichloromethane. Shake well, allow the layers to separate, and collect the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure all product is recovered.[8][11]

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution). This helps to remove residual water and break any emulsions that may have formed.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.[6] Fractions containing the pure product (identified by TLC) are combined and concentrated to yield the final product.

References

  • Wikipedia. (2023). Williamson ether synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • LookChem. (n.d.). 2-(3-Bromophenoxy)acetonitrile CAS NO.951918-24-4.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE.
  • Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE.
  • CORE. (n.d.). The Process of Acetonitrile Synthesis over γ-Al2O3 Promoted by Phosphoric Acid Catalysts.
  • MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
  • Google Patents. (n.d.). US5426208A - Method of purification of acetonitrile.
  • European Patent Office. (n.d.). EP 0890572 B1 - Process for purifying acetonitrile.
  • European Patent Office. (n.d.). EP 0641314 B1 - METHOD FOR PURIFICATION OF ACETONITRILE.
  • Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives.

Sources

Technical Support Center: Purification of Crude 2-(2-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for the purification of crude 2-(2-bromophenoxy)acetonitrile. Designed for chemistry professionals, it moves beyond simple procedural lists to explain the underlying principles of purification strategies, helping you troubleshoot common issues and optimize your outcomes.

Section 1: Safety First - Essential Handling Precautions

Before beginning any purification protocol, it is critical to recognize the potential hazards associated with this compound and its related precursors. Although a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from close structural analogs like 2-bromophenylacetonitrile and other brominated aryl compounds indicate significant potential hazards.

Handle this compound with extreme caution.

  • Toxicity: Analogs are classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Assume this compound carries similar risks.

  • Irritation: It is likely a severe skin, eye, and respiratory tract irritant.[1][2] Some related compounds are lachrymators (tear-inducing agents).[1][3]

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors or dust.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice, but check compatibility), a lab coat, and splash-proof safety goggles.[1][4]

  • Waste Disposal: Dispose of all chemical waste in properly labeled containers according to your institution's hazardous waste disposal protocols.

Section 2: Characterizing Your Crude Material: Know Your Enemy

Effective purification begins with understanding the composition of your crude product. The likely synthesis of this compound is a Williamson ether synthesis between 2-bromophenol and a haloacetonitrile (e.g., bromoacetonitrile).

Common Impurities to Expect:

  • Unreacted 2-bromophenol: A key starting material. It is acidic and can be identified by its characteristic phenolic proton in ¹H NMR.

  • Unreacted Haloacetonitrile (e.g., Bromoacetonitrile): A volatile and highly toxic lachrymator.[5]

  • Solvent Residue: High-boiling point solvents like DMF or DMSO are common in this synthesis and can be difficult to remove.[6]

  • Side-Products: Minor products from undesired side reactions.

Recommended Preliminary Analysis:

  • Thin-Layer Chromatography (TLC): An indispensable tool for visualizing the number of components in your crude mixture. Use a combination of UV visualization and staining (e.g., potassium permanganate) to ensure all spots are detected. This will help in developing a solvent system for column chromatography.

  • ¹H NMR Spectroscopy: Provides a quantitative overview of the product-to-impurity ratio. Look for characteristic peaks of your starting materials to estimate the conversion and crudely assess purity.

Section 3: Purification Strategy Selection

The physical state of your crude product (Is it a solid or an oil?) and the nature of the impurities are the primary determinants of the best purification strategy.

Purification_Strategy A Analyze Crude Material (TLC, NMR) B Is the product a solid and impurities have different solubilities? A->B Solid? C Is the product a liquid/oil or inseparable by crystallization? A->C Liquid/Oil? B->C No D Recrystallization B->D Yes F Are impurities non-volatile (e.g., salts, baseline solids)? C->F E Flash Column Chromatography F->E Yes G Are impurities volatile and have different boiling points? F->G No H Is the product thermally stable? G->H H->E No I Vacuum Distillation H->I Yes

Caption: Decision workflow for selecting the appropriate purification method.

**Section 4: Detailed Protocols & Methodologies

Protocol 1: Recrystallization

Recrystallization is the most efficient purification method for solid compounds, provided a suitable solvent system can be found.[7] The goal is to find a solvent (or solvent pair) that dissolves the product well when hot but poorly when cold, while impurities remain soluble at all temperatures.[8]

Step 1: Solvent System Screening Based on the structure (aromatic ether, nitrile), solvents of intermediate polarity are a good starting point. A mixed-solvent system is often required.[9]

Solvent System (Good Solvent / Poor Solvent)Rationale & Comments
Ethanol / Water Excellent starting point. Ethanol should dissolve the organic molecule, and water acts as the anti-solvent.
Ethyl Acetate / Hexanes A classic choice for moderately polar compounds. Dissolve in minimal hot ethyl acetate, then add hexanes.
Acetone / Hexanes Similar to Ethyl Acetate/Hexanes, can be very effective.[10]
Toluene / Hexanes Good for aromatic compounds that may be less polar. Toluene has a high boiling point, allowing for good dissolution.

Step-by-Step Recrystallization Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture to boiling (using a hot plate and a stirring bar) until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy (the cloud point). This indicates saturation. Add a few drops of the "good" solvent to redissolve the precipitate and achieve a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[8] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. Confirm purity via melting point analysis and/or NMR.

Protocol 2: Flash Column Chromatography

This is the workhorse technique for purifying oils or solids that are difficult to recrystallize.[11] It separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase.[11]

Step 1: Develop the Eluent System Use TLC to find a solvent system that gives your product an Rf (retention factor) of ~0.3-0.4 . A mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate or Dichloromethane) is typical.

  • Starting Point: Try a 9:1 Hexanes:Ethyl Acetate mixture and gradually increase the polarity.

Step-by-Step Chromatography Protocol:

  • Column Packing: Select an appropriate size column and pack it with silica gel, typically as a slurry in the initial, least polar eluent (the "wet method" is often preferred to avoid air bubbles).[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. For best results, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading).

  • Elution: Begin eluting with the low-polarity mobile phase. Apply positive pressure (using air or an inert gas) to achieve a steady flow rate.

  • Gradient Elution (if needed): Gradually increase the proportion of the more polar solvent to elute compounds with higher affinity for the silica gel. This is more efficient than running the entire column in a single solvent mixture (isocratic elution).

  • Fraction Collection: Collect small fractions of the eluent as it exits the column.

  • Analysis: Spot each fraction on a TLC plate to identify which ones contain your purified product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Section 5: Troubleshooting Guide

Caption: Troubleshooting guide for product oiling out during recrystallization.

Q: My yield is very low after column chromatography.

  • Possible Cause: The compound is still on the column.

    • Solution: After your product has eluted, flush the column with a much more polar solvent (e.g., 100% Ethyl Acetate or 5% Methanol in DCM) and check the eluent by TLC. If your product appears, your eluent system was not polar enough.

  • Possible Cause: The compound is unstable on silica gel.

    • Solution: Some compounds can decompose on acidic silica gel. Try using deactivated silica (with added triethylamine in the eluent) or a different stationary phase like alumina. Run the column more quickly to minimize contact time.

  • Possible Cause: The sample was not loaded correctly.

    • Solution: Using too much solvent to load the sample can cause the initial band to be very broad, leading to poor separation and mixed fractions. Always use the minimum amount of solvent for loading, with dry loading being the preferred method.

Q: I see a persistent impurity that co-elutes with my product.

  • Possible Cause: The impurity has a very similar polarity to your product.

    • Solution 1 (Optimize Chromatography): Change the solvent system. Sometimes switching from an Ethyl Acetate/Hexanes system to a Dichloromethane/Hexanes system can alter the selectivity and improve separation. Using a longer column or a finer mesh silica gel can also increase resolution.

    • Solution 2 (Chemical Wash): If the impurity is acidic (like unreacted 2-bromophenol), it can be removed with a simple liquid-liquid extraction. Dissolve the crude product in a solvent like Ethyl Acetate and wash with a dilute aqueous base (e.g., 1M NaOH or NaHCO₃). The deprotonated phenol will move to the aqueous layer. Caution: Ensure your desired product is stable to base.

    • Solution 3 (Recrystallization): If your product is a solid, this is often the best way to remove small amounts of closely-related impurities. Even if the initial crude material was an oil, sometimes the semi-purified material from the column will solidify.

Section 6: Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified this compound?

  • Given that related aryl nitriles and brominated compounds can be sensitive to light and moisture, it is best to store the purified product in a sealed vial under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place like a refrigerator or freezer.[3]

Q2: How can I confirm the purity and identity of my final product?

  • Purity: A sharp melting point (for solids) over a 1-2 °C range is a good indicator of high purity. For both solids and liquids, a single spot on TLC in multiple solvent systems is a strong sign. Quantitative analysis by HPLC or GC-MS is the gold standard for determining purity percentages.

  • Identity: The definitive confirmation of structure is through spectroscopic analysis. ¹H NMR, ¹³C NMR, and mass spectrometry (MS) should be used to confirm that the purified compound has the correct structure and molecular weight.

Q3: My NMR shows residual DMF. How can I remove it?

  • DMF (N,N-Dimethylformamide) has a high boiling point (153 °C) and can be difficult to remove. A common method is to dissolve the product in a water-immiscible solvent (like ethyl acetate or ether) and wash it multiple times with water or a brine solution. The highly water-soluble DMF will partition into the aqueous layer. Dry the organic layer over an anhydrous salt (like MgSO₄ or Na₂SO₄), filter, and remove the solvent under vacuum.

References

  • PubChem. (n.d.). This compound.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2022). Column Chromatography and its Methods in Separation for Constituents.
  • U.S. Patent No. US20040199002A1. (2004). Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor. Google Patents.
  • O-Chem Division at UCLA. (n.d.). Mixed Solvent Recrystallization.

Sources

Technical Support Center: Synthesis of 2-(2-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Bromophenoxy)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific Williamson ether synthesis. Here, we provide in-depth, evidence-based answers to frequently asked questions, detailed troubleshooting protocols, and a foundational understanding of the reaction's mechanistic nuances.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common side products in the synthesis of this compound, and what causes their formation?

The synthesis of this compound via the Williamson ether synthesis involves the reaction of 2-bromophenol with bromoacetonitrile under basic conditions. While the desired O-alkylation product is the primary goal, several side products can arise from competing reaction pathways.

Common Side Products and Their Origins:

  • C-Alkylated Isomers (2-Bromo-6-(cyanomethyl)phenol and 2-Bromo-4-(cyanomethyl)phenol): The phenoxide ion of 2-bromophenol is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the activated ortho and para positions of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of isomers where the cyanomethyl group is attached directly to the benzene ring. The ratio of O- to C-alkylation is influenced by factors such as the solvent, cation, and temperature. Protic solvents, for instance, can solvate the phenoxide oxygen, making the carbon atoms of the ring more accessible for alkylation[1].

  • 2-Bromophenol (Unreacted Starting Material): Incomplete deprotonation of 2-bromophenol or insufficient reaction time can lead to the recovery of unreacted starting material. The pKa of phenols typically requires a sufficiently strong base to ensure complete formation of the phenoxide nucleophile[2].

  • Hydroxyacetonitrile (from Hydrolysis of Bromoacetonitrile): Bromoacetonitrile is susceptible to hydrolysis, especially under basic conditions, to form hydroxyacetonitrile. This reaction consumes the alkylating agent and reduces the overall yield of the desired product.

  • Bis(2-bromophenoxy)methane: While less common, if impurities that can generate formaldehyde are present, or under certain conditions, a bis-ether linkage could potentially form.

  • Products of Bromoacetonitrile Dimerization/Polymerization: Under strongly basic conditions, bromoacetonitrile can undergo self-condensation or polymerization reactions, although this is generally a minor pathway in the presence of a more reactive nucleophile like the phenoxide.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Problem 1: Low yield of the desired this compound with significant recovery of unreacted 2-bromophenol.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation The base used is not strong enough or is used in insufficient quantity to fully deprotonate the 2-bromophenol, resulting in a low concentration of the active phenoxide nucleophile.Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like THF or DMF. Alternatively, use a slight excess of a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent and ensure efficient stirring.
Insufficient Reaction Time or Temperature The reaction may not have reached completion. Williamson ether syntheses can require several hours at elevated temperatures to proceed to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Typical temperatures range from 50-100 °C.
Moisture in the Reaction Water can protonate the phenoxide, reducing its nucleophilicity, and can also hydrolyze the bromoacetonitrile.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Problem 2: Presence of a significant amount of C-alkylated isomers in the product mixture.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Solvent Choice Protic solvents (e.g., ethanol, water) can solvate the oxygen of the phenoxide through hydrogen bonding, hindering O-alkylation and promoting C-alkylation[1].Use a polar aprotic solvent such as acetonitrile, DMF, or acetone. These solvents do not solvate the phenoxide oxygen as strongly, favoring O-alkylation.
Reaction Temperature Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated products.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC to find the optimal temperature.
Counter-ion Effect The nature of the cation associated with the phenoxide can influence the O/C alkylation ratio.The choice of base determines the counter-ion. Experiment with different bases (e.g., NaH, KH, K₂CO₃) to see if the O/C ratio improves.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the Williamson ether synthesis and may require optimization for your specific laboratory conditions.

Materials:

  • 2-Bromophenol

  • Bromoacetonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous and finely powdered

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Add bromoacetonitrile (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 1 M NaOH solution to remove any unreacted 2-bromophenol, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: CDCl₃ or DMSO-d₆.

  • ¹H NMR: Expect signals for the aromatic protons and a singlet for the -CH₂-CN protons.

  • ¹³C NMR: Expect signals for the aromatic carbons, the nitrile carbon, and the methylene carbon.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC-MS can be used to identify volatile impurities and byproducts. A standard non-polar column can be used with a temperature gradient.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways in the synthesis of this compound.

Williamson_Ether_Synthesis Start 2-Bromophenol + Bromoacetonitrile Base Base (e.g., K₂CO₃) Start->Base Deprotonation Hydrolysis Hydrolysis Start->Hydrolysis Bromoacetonitrile + H₂O/Base Phenoxide 2-Bromophenoxide (Nucleophile) Base->Phenoxide O_Alkylation O-Alkylation (SN2) Phenoxide->O_Alkylation Attacks CH₂Br C_Alkylation C-Alkylation Phenoxide->C_Alkylation Attacks Ring Product This compound (Desired Product) O_Alkylation->Product Side_Product_C C-Alkylated Isomers C_Alkylation->Side_Product_C Side_Product_H Hydroxyacetonitrile Hydrolysis->Side_Product_H

Figure 1. Reaction pathways in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reactants 1. Verify Reactant Purity & Stoichiometry Start->Check_Reactants Check_Conditions 2. Analyze Reaction Conditions Check_Reactants->Check_Conditions Check_Workup 3. Review Workup & Purification Check_Conditions->Check_Workup Impurity_ID 4. Identify Side Products (HPLC, GC-MS, NMR) Check_Workup->Impurity_ID Optimize 5. Optimize Reaction Parameters Impurity_ID->Optimize

Figure 2. A systematic troubleshooting workflow.

References

  • Organic Syntheses. (n.d.). The Williamson Ether Synthesis.
  • Wikipedia. (2023). Williamson ether synthesis.
  • National Center for Biotechnology Information. (n.d.). Bromoacetonitrile. PubChem Compound Database.
  • Chem-Station. (2014). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • De Gruyter. (2024). Synthetic Methods for Alkyl Aryl Ethers.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.
  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation.
  • ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • ChemistryViews. (2012). C- or O-Alkylation?.
  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. r/chemistry.

Sources

How to avoid dehalogenation in 2-(2-Bromophenoxy)acetonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for handling 2-(2-Bromophenoxy)acetonitrile in your synthetic workflows. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this versatile reagent, specifically focusing on the prevention of undesired dehalogenation. Our guidance is grounded in established chemical principles and validated by field-proven insights to ensure the integrity and success of your experiments.

Introduction: The Dehalogenation Challenge

This compound is a valuable building block in organic synthesis, frequently employed in the construction of complex molecules due to the reactive handles it possesses. However, the bromine substituent on the aromatic ring, while essential for many cross-coupling reactions, is also susceptible to reductive cleavage, leading to the formation of the dehalogenated byproduct, 2-phenoxyacetonitrile. This side reaction not only consumes starting material and reduces the yield of the desired product but also complicates purification processes.

This guide provides a systematic approach to diagnosing and mitigating dehalogenation in your reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of dehalogenation in my reaction with this compound?

A1: Dehalogenation, or hydrodehalogenation, of aryl halides like this compound is often a result of one or more of the following factors:

  • Catalyst Choice and State: Palladium catalysts, especially in their Pd(0) active form, can catalyze the reduction of the C-Br bond, particularly if the oxidative addition step is slow or if hydride sources are present. The choice of ligands is also critical in modulating the catalyst's reactivity.

  • Presence of Hydride Sources: Reagents or byproducts that can act as hydride donors are a major cause of dehalogenation. Common sources include certain bases (e.g., alkoxides in the presence of alcohols), solvents (e.g., isopropanol), or even the phosphine ligands themselves upon degradation.

  • Reaction Temperature: Higher reaction temperatures can increase the rate of dehalogenation. While necessary for activating the C-Br bond for the desired reaction, excessive heat can favor the undesired reductive pathway.

  • Base Selection: The choice of base can significantly influence the reaction outcome. Some bases can promote catalyst degradation or act as hydride sources, leading to increased dehalogenation.

Q2: I am observing significant amounts of 2-phenoxyacetonitrile in my Suzuki coupling reaction. How can I minimize this?

A2: For Suzuki-Miyaura cross-coupling reactions, where dehalogenation is a common side reaction, consider the following troubleshooting steps. The goal is to favor the desired transmetalation and reductive elimination steps over the competing hydrodehalogenation pathway.

Troubleshooting Guide: Suzuki Coupling of this compound
Parameter Problematic Observation Recommended Action & Rationale
Catalyst System High levels of dehalogenation with standard Pd(PPh₃)₄.Switch to a catalyst system with more electron-donating and sterically hindering phosphine ligands. For example, using ligands like XPhos, SPhos, or RuPhos can stabilize the Pd(0) center and promote the desired oxidative addition and subsequent steps of the catalytic cycle over the reductive cleavage. These bulky ligands create a coordinatively saturated palladium center, which can disfavor pathways leading to dehalogenation.
Base Using strong alkoxide bases like NaOtBu.Consider using a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. These bases are generally less prone to generating hydride species that can lead to hydrodehalogenation. The choice of base can also affect the rate of boronic acid transmetalation, so some optimization may be necessary.
Solvent Using protic solvents like isopropanol or ethanol.Switch to aprotic solvents like toluene, dioxane, or THF. Protic solvents can act as a source of protons and, in some cases, hydrides, which can facilitate the dehalogenation process.
Temperature Running the reaction at high temperatures (e.g., >100 °C).Attempt to lower the reaction temperature. The use of more active catalyst systems, as mentioned above, often allows for reactions to be run at lower temperatures (e.g., 60-80 °C), which can significantly reduce the rate of dehalogenation.
Experimental Workflow: Minimizing Dehalogenation in Suzuki Coupling

cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Desired Outcome cluster_3 Side Reaction to Avoid A 2-(2-Bromophenoxy) acetonitrile F Inert Atmosphere (N₂ or Ar) A->F B Boronic Acid/Ester B->F C Palladium Catalyst (e.g., Pd(OAc)₂ + XPhos) C->F D Base (e.g., K₃PO₄) D->F E Aprotic Solvent (e.g., Toluene/Dioxane) E->F G Controlled Temperature (e.g., 80 °C) F->G Heat H Vigorous Stirring G->H I Desired Coupled Product H->I Favored Pathway J Dehalogenated Byproduct (2-Phenoxyacetonitrile) H->J Minimized Pathway

Caption: Optimized Suzuki coupling workflow to minimize dehalogenation.

Q3: Can the nitrile group in this compound interfere with the reaction?

A3: Yes, the nitrile group can potentially coordinate to the metal center of the catalyst. This coordination can sometimes influence the catalyst's activity and selectivity. However, in many standard cross-coupling reactions, this is not a major issue. If you suspect interference from the nitrile group, consider using a catalyst system that is less sensitive to coordination by nitriles. For instance, some palladium catalysts with specific bulky electron-rich phosphine ligands can be less affected.

Advanced Troubleshooting: Mechanistic Considerations

Understanding the potential pathways for dehalogenation is key to effectively troubleshooting.

cluster_desired Desired Catalytic Cycle cluster_undesired Undesired Dehalogenation Pathway Ar-Br This compound Ar-Pd(II)-Br Oxidative Addition Product Ar-Br->Ar-Pd(II)-Br Oxidative Addition Pd(0)L_n Active Pd(0) Catalyst Pd(0)L_n->Ar-Pd(II)-Br Ar-Nu Desired Coupled Product Ar-Pd(II)-Br->Ar-Nu Transmetalation & Reductive Elimination Ar-H Dehalogenated Byproduct Ar-Pd(II)-Br->Ar-H Protonolysis or Reductive Cleavage H-source Hydride Source (e.g., from base, solvent) H-source->Ar-Pd(II)-Br Nu-source Nucleophile (e.g., Boronic Acid) Nu-source->Ar-Pd(II)-Br

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

The diagram above illustrates the critical branch point after the oxidative addition of this compound to the Pd(0) catalyst. The desired pathway involves transmetalation with the coupling partner followed by reductive elimination. The undesired dehalogenation pathway often involves the reaction of the organopalladium intermediate with a hydride source.

Protocol: General Procedure for a Dehalogenation-Minimized Suzuki Coupling

This protocol is a starting point and may require optimization for your specific substrate.

Materials:

  • This compound

  • Boronic acid or ester (1.1 - 1.5 equivalents)

  • Pd(OAc)₂ (1-3 mol%)

  • XPhos (2-6 mol%)

  • K₃PO₄ (2-3 equivalents), finely ground and dried

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the this compound, boronic acid, and K₃PO₄.

  • In a separate vial, dissolve the Pd(OAc)₂ and XPhos in a small amount of the reaction solvent. Stir for 5-10 minutes to allow for pre-formation of the active catalyst.

  • Add the catalyst solution to the reaction vessel.

  • Add the remainder of the anhydrous solvent.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Title: A Simple, Efficient, and General Method for the Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides Source: Angewandte Chemie Intern
  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed-Miyaura Cross-Coupling Reactions: A Practical Guide Source: Accounts of Chemical Research URL:[Link]
  • Title: The Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction Source: Chemistry – A European Journal URL:[Link]

Technical Support Center: Optimizing Reaction Conditions for 2-(2-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 2-(2-Bromophenoxy)acetonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this important chemical intermediate. In the following sections, we will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your reaction efficiency, yield, and purity. Our approach is grounded in the fundamental principles of organic chemistry, drawing from established methodologies like the Williamson ether synthesis and incorporating practical insights from our extensive laboratory experience.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when setting up the synthesis of this compound.

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution (SN2) of a haloacetonitrile (such as chloroacetonitrile or bromoacetonitrile) by the 2-bromophenoxide ion. The phenoxide is generated in situ by treating 2-bromophenol with a suitable base.

Q2: How do I choose the right base for deprotonating 2-bromophenol?

A2: The choice of base is critical and depends on the reaction solvent and desired conditions. For aryl ethers, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH). Stronger bases like sodium hydride (NaH) can also be used, particularly if you need to ensure complete deprotonation. The acidity of the phenol and the solubility of the base in the chosen solvent are key considerations.

Q3: Which solvent system is optimal for this reaction?

A3: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophilic phenoxide, thus increasing its reactivity.[3] Acetonitrile (CH₃CN) and N,N-dimethylformamide (DMF) are excellent choices. Acetone can also be used, often in conjunction with potassium carbonate.

Q4: Should I use chloroacetonitrile or bromoacetonitrile as the alkylating agent?

A4: Bromoacetonitrile is generally more reactive than chloroacetonitrile due to bromide being a better leaving group than chloride. This can lead to faster reaction times or allow for lower reaction temperatures. However, chloroacetonitrile is often more readily available and less expensive. If you are experiencing slow or incomplete reactions with chloroacetonitrile, switching to bromoacetonitrile is a logical troubleshooting step.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

A consistently low yield is one of the most frequent challenges. This can often be traced back to several key factors.

  • Incomplete Deprotonation of 2-Bromophenol: The 2-bromophenoxide is the active nucleophile. If deprotonation is incomplete, the concentration of the nucleophile will be low, leading to a slow and inefficient reaction.

    • Solution:

      • Stronger Base: If using a weaker base like K₂CO₃, consider switching to a stronger base such as NaOH, KOH, or NaH.

      • Anhydrous Conditions: Ensure your reagents and solvent are dry, especially when using water-sensitive bases like NaH. Water will quench the base and the phenoxide.

      • Sufficient Equivalents of Base: Use at least one equivalent of the base. For weaker bases like K₂CO₃, using a slight excess (1.2-1.5 equivalents) can be beneficial.

  • Poor Solubility of Reagents: If the base or the resulting phenoxide salt is not sufficiently soluble in the reaction solvent, the reaction will be slow.

    • Solution:

      • Solvent Choice: Ensure you are using an appropriate polar aprotic solvent like DMF or acetonitrile.

      • Phase-Transfer Catalysis (PTC): In a biphasic system (e.g., using aqueous NaOH with an organic solvent), a phase-transfer catalyst is essential.[4][5][6] A quaternary ammonium salt like tetrabutylammonium bromide (TBAB) can shuttle the phenoxide from the aqueous or solid phase into the organic phase where the haloacetonitrile is located.[4] This dramatically increases the reaction rate.

  • Reaction Temperature is Too Low: SN2 reactions have an activation energy barrier that must be overcome.

    • Solution: While higher temperatures can promote side reactions, a moderate increase can significantly improve the reaction rate. A typical temperature range for this synthesis is 50-100 °C.[3] Monitor the reaction by TLC or LC-MS to find the optimal temperature that balances reaction rate with byproduct formation.

Issue 2: Formation of Significant Byproducts

The appearance of unexpected spots on your TLC plate or peaks in your chromatogram indicates the presence of side reactions.

  • C-Alkylation of the Phenoxide: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).

    • Explanation: C-alkylation is more likely to occur under certain conditions, leading to the formation of (hydroxy-bromophenyl)acetonitrile isomers.

    • Solution:

      • Solvent Effects: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

      • Counter-ion: The nature of the cation associated with the phenoxide can also play a role.

  • Hydrolysis of the Nitrile Group: The nitrile group in the product, this compound, can be hydrolyzed to 2-(2-Bromophenoxy)acetic acid, especially if the workup conditions are harsh or if there is residual base and water at elevated temperatures.[7]

    • Solution:

      • Careful Workup: After the reaction is complete, cool the mixture to room temperature before quenching with water.

      • Neutralization: Neutralize any excess base with a dilute acid (e.g., 1M HCl) during the workup, but avoid strongly acidic conditions for extended periods if the desired product is the nitrile.

  • Elimination Reactions: While less common with primary halides like haloacetonitriles, elimination can still occur under strongly basic conditions at high temperatures, though it is more of a concern with secondary or tertiary alkyl halides.[2]

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound using phase-transfer catalysis, which is often a high-yielding method.

Materials:

  • 2-Bromophenol

  • Chloroacetonitrile

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene or another suitable organic solvent

  • Deionized Water

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-bromophenol (1.0 eq) and tetrabutylammonium bromide (0.05 eq).

  • Add toluene to the flask to dissolve the starting materials.

  • In a separate beaker, prepare a 50% (w/v) aqueous solution of NaOH. Add this solution to the reaction flask with vigorous stirring.

  • Heat the mixture to 60-70 °C.

  • Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture over 30 minutes.

  • Maintain the reaction at 70 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the flask to room temperature.

  • Add water to dissolve the salts and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with water, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Data and Parameter Summary

ParameterRecommended ConditionRationale & Troubleshooting
Base NaOH, KOH, K₂CO₃, NaHStronger bases (NaOH, KOH, NaH) ensure complete deprotonation. K₂CO₃ is a milder, easier-to-handle option.
Solvent Acetonitrile, DMF, AcetonePolar aprotic solvents enhance nucleophilicity and favor SN2.
Alkylating Agent Chloroacetonitrile, BromoacetonitrileBromoacetonitrile is more reactive. Use if the reaction with chloroacetonitrile is sluggish.
Temperature 50-100 °CBalances reaction rate and potential for side reactions. Optimize based on TLC monitoring.
Catalyst TBAB (for PTC)Essential for biphasic reactions to facilitate the transfer of the phenoxide into the organic phase.[4]
Workup Aqueous wash, extractionQuench at room temperature. Use a mild acid to neutralize if necessary.
Purification Column Chromatography, RecrystallizationSilica gel chromatography is effective for removing polar impurities. Recrystallization can provide high purity product if a suitable solvent is found.

Visualizing the Process

Reaction Mechanism

Williamson_Ether_Synthesis phenol 2-Bromophenol step1 Deprotonation phenol->step1 base Base (e.g., NaOH) base->step1 phenoxide 2-Bromophenoxide step2 SN2 Attack phenoxide->step2 haloacetonitrile Haloacetonitrile (X-CH2CN) haloacetonitrile->step2 product This compound step1->phenoxide step2->product

Caption: Williamson ether synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed q1 Is the reaction anhydrous? (if using NaH) start->q1 a1_yes Check Base Strength & Equivalents q1->a1_yes Yes a1_no Dry Solvent & Reagents q1->a1_no No q2 Is the base strong enough? a1_yes->q2 a1_no->q2 a2_yes Check Reaction Temperature q2->a2_yes Yes a2_no Use Stronger Base (NaOH, NaH) q2->a2_no No q3 Is the temperature optimal? a2_yes->q3 a2_no->q3 a3_yes Consider Phase-Transfer Catalysis q3->a3_yes Yes a3_no Increase Temperature Incrementally (e.g., to 80°C) q3->a3_no No end_node Yield Improved a3_yes->end_node a3_no->end_node

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS.
  • University of Evansville. (n.d.). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • chemeurope.com. (n.d.). Williamson ether synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Edubirdie. (n.d.). Williamson Ether Synthesis.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • Organic Syntheses Procedure. (n.d.). 2-Hydroxyimino-2-phenylacetonitrile.
  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
  • Acta Poloniae Pharmaceutica. (2008). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?
  • Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • PubChemLite. (n.d.). This compound (C8H6BrNO).
  • Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate.

Sources

Technical Support Center: Stability and Handling of 2-(2-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Bromophenoxy)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various solvents. Our goal is to equip you with the knowledge to anticipate potential challenges and ensure the integrity of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter when working with this compound, providing explanations and actionable solutions based on its chemical properties.

Issue 1: Low or No Yield of Desired Product in Reactions Involving Nucleophiles.

  • Question: I am performing a reaction where this compound is a starting material, and my yields are consistently low. I am using a polar protic solvent like ethanol or methanol. What could be the issue?

  • Answer: The choice of a polar protic solvent is likely hindering your reaction. Polar protic solvents possess O-H or N-H bonds and can form hydrogen bonds with nucleophiles.[1][2] This "caging" effect stabilizes the nucleophile, reducing its reactivity and slowing down reactions like SN2 substitutions.[3][4] For reactions involving nucleophilic attack, it is highly recommended to use a polar aprotic solvent such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1][3] These solvents do not have acidic protons and will not significantly solvate the nucleophile, leaving it more available to react.[4]

Issue 2: Appearance of an Unexpected Carboxylic Acid or Amide Impurity in Post-Reaction Analysis.

  • Question: After my reaction and aqueous work-up, I've identified an impurity that corresponds to the mass of 2-(2-Bromophenoxy)acetic acid or its amide. What is the source of this impurity?

  • Answer: This is a classic sign of nitrile hydrolysis. The nitrile group (-CN) in this compound is susceptible to hydrolysis to a carboxylic acid (-COOH) under both acidic and basic aqueous conditions.[5] This reaction proceeds through a primary amide intermediate, 2-(2-Bromophenoxy)acetamide.[5] If your reaction work-up involves prolonged exposure to strong acids or bases, or even heating in the presence of water, you will likely observe these hydrolysis byproducts.

    • To mitigate this:

      • Keep the duration of any aqueous work-up to a minimum.

      • Use mild acidic or basic conditions if necessary, and perform the extractions at room temperature or below.

      • Ensure all organic solvents used in the reaction are anhydrous if the reaction chemistry is sensitive to water.[6]

Issue 3: Compound Degradation During Storage.

  • Question: I have stored a solution of this compound in a common laboratory solvent at room temperature, and I suspect it has degraded over time. What are the best storage practices?

  • Answer: While specific long-term stability data is not extensively published, general best practices for storing reactive organic compounds should be followed. Safety data sheets for related compounds recommend storing them in a cool, dry, and well-ventilated area in a tightly sealed container.[7][8] For solutions, stability will be highly solvent-dependent.

    • Recommended Storage:

      • For long-term storage, it is best to store the compound neat (as a solid or oil) under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C).

      • If a solution is necessary, use a dry, aprotic solvent like anhydrous acetonitrile or 1,4-dioxane.[6][9] Avoid storing it in protic solvents or solvents containing significant amounts of water, which could lead to slow hydrolysis.

      • Protect from light to prevent potential photochemical degradation, as is good practice for aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: Which solvents are recommended for dissolving this compound for reactions?

A1: The choice of solvent is critical and depends on the specific reaction.

  • For reactions with nucleophiles (e.g., substitutions): Polar aprotic solvents are generally preferred. Examples include acetonitrile (MeCN) , tetrahydrofuran (THF) , 1,4-dioxane , N,N-dimethylformamide (DMF) , and dimethyl sulfoxide (DMSO) .[3][6][9] These solvents will dissolve the compound and facilitate the reaction without interfering with the nucleophile.

  • For general handling and analysis (e.g., chromatography): A range of common organic solvents can be used. Acetonitrile is a versatile solvent for both dissolving the compound and for analytical techniques like HPLC.[10][11] Dichloromethane (CH2Cl2) and ethyl acetate are also commonly used.[6]

Q2: Is this compound stable in water?

A2: No, it is not expected to be stable in water for extended periods, especially at non-neutral pH or elevated temperatures. The nitrile group is prone to hydrolysis to the corresponding carboxylic acid, 2-(2-Bromophenoxy)acetic acid.[5] While dissolution in pure water at neutral pH and room temperature may be slow, the presence of acids or bases will catalyze this degradation.

Q3: What are the primary degradation pathways for this compound?

A3: Based on its structure, the two most probable degradation pathways are:

  • Hydrolysis of the Nitrile Group: As detailed above, this is a significant stability concern in the presence of water, leading to the formation of an amide intermediate and ultimately a carboxylic acid.[5]

  • Reactions involving the Bromophenyl Group: While generally stable, the bromo-aromatic moiety can participate in side reactions under certain conditions, such as with strong bases or in the presence of transition metal catalysts (e.g., in cross-coupling reactions).

Q4: How does the choice between a protic and aprotic solvent affect stability and reactivity?

A4:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have acidic protons and can act as hydrogen bond donors.[1] They can stabilize ions and solvate nucleophiles, which often reduces the rate of desired reactions like SN2.[3] They also act as a source of protons and water for potential hydrolysis of the nitrile group.

  • Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): These solvents lack acidic protons and do not act as hydrogen bond donors.[1] They are ideal for many reactions as they dissolve polar compounds but do not "cage" nucleophiles, allowing them to remain highly reactive.[3][4] In general, this compound is expected to be more stable in dry, polar aprotic solvents.

Data Summary and Protocols

Solvent Compatibility and Stability Profile
Solvent ClassRepresentative SolventsExpected Stability of this compoundRationale and Key Considerations
Polar Aprotic Acetonitrile (MeCN), THF, DMF, DMSO, 1,4-DioxaneGood (under anhydrous conditions)These are generally the recommended solvents for reactions.[6][9] The primary risk is the presence of water, which can lead to slow hydrolysis.
Polar Protic Water, Methanol, EthanolPoor to Moderate High risk of nitrile hydrolysis, especially with acid/base catalysis or heat.[5] Can also reduce the reactivity of nucleophiles.[3]
Non-Polar Hexanes, TolueneModerate Solubility may be limited. Stability is generally good in the absence of reactive species, but these are less common solvents for reactions involving this polar molecule.
Halogenated Dichloromethane (CH2Cl2), Chloroform (CHCl3)Good (under anhydrous conditions)Commonly used for reactions and work-ups.[6] Ensure the solvent is free of acidic impurities.
Experimental Protocol: Monitoring for Hydrolysis by TLC

This protocol provides a method to quickly assess the stability of this compound during an aqueous work-up.

Objective: To detect the formation of the more polar hydrolysis product, 2-(2-Bromophenoxy)acetic acid.

Materials:

  • Sample of this compound

  • TLC plate (silica gel 60 F254)

  • Mobile Phase: e.g., 30:70 Ethyl Acetate/Hexanes (this may need to be optimized)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Spot a small amount of your starting material (this compound) dissolved in a suitable solvent (e.g., ethyl acetate) onto the TLC plate baseline.

  • After your reaction's aqueous work-up, take a small aliquot of the organic layer and spot it next to the starting material spot.

  • Develop the TLC plate in the prepared chamber with the mobile phase.

  • Once the solvent front has reached near the top of the plate, remove it and let it dry.

  • Visualize the plate under a UV lamp.

  • Interpretation:

    • The starting material, this compound, will have a certain Rf value.

    • If hydrolysis has occurred, a new, more polar spot (lower Rf value, closer to the baseline) corresponding to 2-(2-Bromophenoxy)acetic acid will be visible in the work-up sample lane. The intensity of this new spot gives a qualitative indication of the extent of degradation.

Visualizing Potential Degradation

Predicted Hydrolysis Pathway

The diagram below illustrates the most likely degradation pathway for this compound in the presence of aqueous acid or base.

G cluster_main Hydrolysis of this compound A This compound (Starting Material) B 2-(2-Bromophenoxy)acetamide (Amide Intermediate) A->B + H2O (Acid or Base Catalyst) C 2-(2-Bromophenoxy)acetic acid (Final Hydrolysis Product) B->C + H2O (Acid or Base Catalyst)

Caption: Predicted hydrolysis pathway of this compound.

Solvent Selection Workflow

This workflow provides a decision-making guide for selecting an appropriate solvent.

G Start Start: Select Solvent for This compound ReactionType What is the nature of the experiment? Start->ReactionType Nucleophilic Reaction with Nucleophile? ReactionType->Nucleophilic Reaction Analysis Analysis or General Dissolution ReactionType->Analysis Non-Reactive Aprotic Use Anhydrous Polar Aprotic Solvent (e.g., MeCN, THF, DMF) Nucleophilic->Aprotic Yes ProticRisk Avoid Polar Protic Solvents (Risk of low yield & hydrolysis) Nucleophilic->ProticRisk No (if possible) StandardSolvents Use Standard Solvents (MeCN, EtOAc, CH2Cl2) Check for water content. Analysis->StandardSolvents

Caption: Decision workflow for solvent selection.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Safety Data Sheet - CymitQuimica. (2024). CymitQuimica.
  • 2-Bromophenylacetonitrile Safety Data Sheet. (2010). Thermo Fisher Scientific.
  • (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile Safety Data Sheet. (n.d.). BLD Pharmatech.
  • 2-(2-bromo-4-nitrophenyl)acetonitrile synthesis. (n.d.). ChemicalBook.
  • Polar Protic and Aprotic Solvents. (n.d.). Chemistry Steps.
  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2025). Tenger Chemical.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.
  • Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (2025). YouTube.
  • The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. (2012). Queen's University Belfast.
  • Application Note: Synthesis of 4-Bromophenylacetic Acid via Hydrolysis of 4-Bromophenylacetonitrile. (n.d.). Benchchem.
  • Acetonitrile in the Pharmaceutical Industry. (n.d.). Lab Alley.
  • Acetonitrile in Organic Synthesis and Drug Manufacturing. (n.d.). Silvari Group.

Sources

Troubleshooting failed reactions with 2-(2-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Bromophenoxy)acetonitrile. This versatile bifunctional building block presents multiple avenues for synthetic elaboration, leveraging its three key reactive sites: the aryl bromide, the active methylene bridge, and the nitrile group. Its structure is particularly amenable to intramolecular cyclization to form dibenzo[b,f][1][2]oxazepine derivatives, a scaffold of significant pharmaceutical interest.[3][4]

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges and to offer proven protocols for successful transformations.

Core Reactive Sites of this compound

The molecule's utility stems from the distinct reactivity of its functional groups, which can be targeted selectively or used in tandem for complex constructions.

G cluster_0 This compound mol A Aryl Bromide (C-Br Bond) B Active Methylene (α-protons) A_react Cross-Coupling Reactions (Buchwald-Hartwig, Ullmann, Suzuki) A->A_react C Nitrile Group (C≡N) B_react Deprotonation & Cyclization (Base-Mediated Ring Formation) B->B_react C_react Hydrolysis / Reduction (Acid, Amine, Aldehyde Formation) C->C_react

Caption: Key reactive sites and corresponding synthetic transformations for this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Section 1: Intramolecular Cyclization Reactions

The intramolecular cyclization of this compound is a powerful method for synthesizing dibenzo[b,f][1][2]oxazepine core structures.[3] This transformation typically involves deprotonation of the active methylene group followed by an intramolecular nucleophilic attack on the carbon bearing the bromine atom.

Question: My base-mediated intramolecular cyclization is failing or showing very low yield. What are the likely causes?

Answer: Failure in this key transformation often stems from issues with the base, solvent, or competing side reactions. The reaction is an intramolecular analogue of cross-coupling and is highly sensitive to reaction parameters.

Troubleshooting Steps:

  • Base Selection & Stoichiometry:

    • Causality: The base must be strong enough to deprotonate the α-methylene protons (pKa ≈ 25-29 in DMSO) but not so reactive that it promotes unwanted side reactions like nitrile hydrolysis. The choice of cation can also influence reactivity and solubility.

    • Solutions:

      • Screen Strong, Non-Nucleophilic Bases: Potassium tert-butoxide (t-BuOK) and sodium hydride (NaH) are common choices for this type of cyclization.[5]

      • Optimize Stoichiometry: Use at least 2.0 equivalents of the base. The first equivalent deprotonates the active methylene, while the second is consumed in the subsequent elimination/aromatization or related steps. Insufficient base is a common cause of failure.

  • Solvent Purity & Type:

    • Causality: The reaction requires a polar aprotic solvent to dissolve the starting material and the intermediate anion. Crucially, the solvent must be anhydrous. Protic impurities (water, alcohols) will quench the carbanion intermediate, halting the cyclization pathway and potentially leading to dehalogenation.[6]

    • Solutions:

      • Use High-Purity Anhydrous Solvents: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are recommended.[5] Ensure they are from a freshly opened bottle or have been rigorously dried.

      • Drying Technique: For older solvents, consider distillation from calcium hydride (for DMF) or drying over activated molecular sieves.[7]

  • Reaction Temperature:

    • Causality: While initial deprotonation may occur at room temperature, the subsequent nucleophilic aromatic substitution (SNAr-type) or metal-mediated cyclization often requires thermal energy to overcome the activation barrier.

    • Solutions:

      • Increase Temperature: If no product is observed at room temperature after adding the base, gradually heat the reaction. Temperatures between 80-120 °C are often effective.[5] Monitor for decomposition by TLC or LC-MS.

  • Inert Atmosphere:

    • Causality: The anionic intermediates are sensitive to oxygen, which can lead to oxidative side products and decomposition.

    • Solution: Ensure the reaction is set up and maintained under a rigorously inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or a glovebox.[8]

Section 2: Cross-Coupling Reactions at the Aryl Bromide

The aryl bromide moiety is a prime handle for C-N and C-C bond formation via palladium- or copper-catalyzed cross-coupling reactions.

Question: My Buchwald-Hartwig amination is showing low to no conversion. What should I check?

Answer: The Buchwald-Hartwig amination is a powerful but sensitive reaction. Failures are almost always linked to the catalyst system, base, or reaction atmosphere. Aryl bromides are generally good substrates, but optimization is key.[9][10]

ProblemPotential Cause(s)Suggested Solution(s)
No/Low Conversion Inactive Catalyst / Inappropriate Ligand• Use a pre-formed palladium pre-catalyst (e.g., G3 or G4 Buchwald pre-catalysts) for reliable generation of the active Pd(0) species.[9] • For aryl bromides, use bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos to promote oxidative addition.[9]
Incorrect Base• Strong, non-nucleophilic, sterically hindered bases are required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices. • Ensure the base is fresh and has been stored under inert gas.
Oxygen Contamination• The active Pd(0) catalyst is highly oxygen-sensitive.[9] • Thoroughly degas the solvent and ensure the reaction is run under a strict inert atmosphere (argon or nitrogen).
Inhibiting Solvent Effects• Toluene, dioxane, and THF are standard solvents.[9] Polar, coordinating solvents can sometimes interfere with the catalyst.

Question: I am observing significant dehalogenation (loss of bromine) instead of my desired coupled product. How can I minimize this?

Answer: Dehalogenation, the reduction of the aryl bromide to the corresponding arene, is a common side reaction in both copper- and palladium-catalyzed couplings.[6]

  • Causality: The primary cause is the presence of protic impurities (e.g., water) that can protonate organometallic intermediates.[6] Certain solvents or bases can also act as hydrogen donors at elevated temperatures.

  • Solutions:

    • Ensure Rigorously Anhydrous Conditions: Flame-dry all glassware. Use anhydrous solvents and ensure all reagents, including the base and amine/alcohol nucleophile, are free from moisture.[6]

    • Optimize Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, which can promote side reactions. Monitor the reaction and stop it once the starting material is consumed.

    • Choice of Base: In some cases, a weaker base like K₃PO₄ or Cs₂CO₃ may reduce the rate of dehalogenation compared to strong alkoxides, particularly in Ullmann couplings.[11]

Section 3: Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into other key moieties.[12]

Question: My hydrolysis of the nitrile to 2-(2-Bromophenoxy)acetic acid is incomplete or messy.

Answer: Nitrile hydrolysis requires harsh conditions (strong acid or base and heat) and can stall at the intermediate amide stage if conditions are not sufficiently forcing.[13][14]

  • Acidic Hydrolysis:

    • Causality: This is a two-step process where the nitrile is first hydrolyzed to an amide, which is then further hydrolyzed to the carboxylic acid.[2][15] The second step often requires more vigorous conditions.

    • Solution: Use a strong acid (e.g., 6M HCl or concentrated H₂SO₄ in aqueous media) and heat the reaction to reflux for an extended period (monitor by TLC/LC-MS). The formation of the ammonium salt as a byproduct drives the reaction to completion.[13][14]

  • Basic Hydrolysis:

    • Causality: The reaction proceeds via nucleophilic attack of hydroxide. The initial product is a carboxylate salt, which must be protonated in a separate step to yield the carboxylic acid.[1][12]

    • Solution: Use a concentrated solution of a strong base (e.g., 6M NaOH or KOH) and heat to reflux.[1][12] After the reaction is complete (disappearance of starting material), cool the mixture and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of ~1-2 to precipitate the carboxylic acid product.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound? It is a relatively stable solid at room temperature. It is stable to many cross-coupling conditions but can be sensitive to strong, nucleophilic bases at high temperatures, which may affect the nitrile or ether linkage. It is incompatible with strong oxidizing and reducing agents unless a specific transformation is desired.

Q2: What are the best practices for purification? For the starting material, if purity is a concern, it can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. For reaction products, purification typically involves an aqueous workup to remove inorganic salts, followed by extraction and column chromatography. Recrystallization may be an option for highly crystalline products.

Q3: Can the active methylene group cause unwanted side reactions? Yes. Under basic conditions, especially if the desired reaction at another site is slow, intermolecular self-condensation can occur. This can be minimized by using controlled addition of the base at an appropriate temperature or by using a catalyst system that promotes the desired reaction at a faster rate.

Experimental Protocols

Protocol 1: Base-Mediated Intramolecular Cyclization to Dibenzo[b,f][1][2]oxazepine-11-carbonitrile

This protocol is based on Thorpe-Ziegler type cyclizations and is highly dependent on rigorously anhydrous conditions.[5]

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous DMF via syringe to dissolve the starting material (concentration approx. 0.1 M).

  • In a separate flame-dried flask, prepare a suspension of potassium tert-butoxide (t-BuOK, 2.2 eq) in anhydrous DMF.

  • Slowly add the t-BuOK suspension to the solution of the starting material at room temperature via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS for the formation of the cyclized product.

  • Upon completion, cool the reaction to room temperature and carefully quench by pouring it into a beaker of ice-water.

  • Acidify the aqueous mixture with 1M HCl to pH ~7.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for coupling an amine with this compound.

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the Pd pre-catalyst (e.g., XPhos Pd G3, 0.02 eq), the XPhos ligand (0.025 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add anhydrous toluene or dioxane via syringe.

  • Place the sealed tube in a preheated heating block at 100-110 °C.

  • Stir vigorously for 12-24 hours, monitoring progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues and salts.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[9]

G cluster_workflow General Troubleshooting Workflow for Failed Reactions start Reaction Failure (Low Yield / No Product) check_reagents 1. Verify Reagent Quality & Purity - Starting Material Purity? - Fresh Catalyst/Base? - Anhydrous Solvents? start->check_reagents check_setup 2. Review Reaction Setup - Fully Inert Atmosphere? - Glassware Oven-Dried? - Correct Stoichiometry? check_reagents->check_setup check_conditions 3. Analyze Reaction Conditions - Temperature Too Low/High? - Reaction Time Sufficient? - Correct Solvent? check_setup->check_conditions analyze_byproducts 4. Identify Side Products - Dehalogenation? - Hydrolysis? - Dimerization? check_conditions->analyze_byproducts optimize Systematic Optimization (Screen Ligands, Bases, Solvents, Temp.) analyze_byproducts->optimize Side Product Identified analyze_byproducts->optimize No Obvious Side Product success Successful Reaction optimize->success

Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.

References

  • Vertex AI Search. (n.d.). Nitrile to Acid - Common Conditions.
  • BenchChem. (2025). Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 2,5-Dichloroaniline.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis.
  • BenchChem. (2025). Technical Support Center: Optimizing Ullmann Condensation Reactions.
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Chemguide. (n.d.). Hydrolysing Nitriles.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • BenchChem. (n.d.). Application Notes and Protocols for the Cyclization of 2-Aryloxybenzonitriles from 2-Fluorobenzonitrile.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
  • BenchChem. (2025). Technical Support Center: Ullmann Coupling of Aryl Halides.
  • Zaware, N., & Ohlmeyer, M. (2014). Recent advances in dibenzo[b,f][1][2]oxazepine synthesis. ResearchGate.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Wiley-VCH. (2015). Recent Advances in Dibenzo[b,f][1][2]oxazepine Synthesis. ChemInform.
  • BenchChem. (2025). Potential applications of 2-(4-Bromo-3-methoxyphenyl)acetonitrile in organic synthesis.
  • Ávila-Gutierrez, M., et al. (n.d.). A practical and instructive approach to purify acetonitrile for a wide electrochemical window. [Source not specified].

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Technical Support Center: Recrystallization of 2-(2-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing the recrystallization of 2-(2-Bromophenoxy)acetonitrile. It is structured as a series of frequently asked questions and a troubleshooting guide to address specific experimental challenges, ensuring both procedural success and a deep understanding of the underlying principles.

Initial Considerations & Physicochemical Properties

Before proceeding with any purification, it is critical to understand the known properties of this compound and the principles of recrystallization. Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature[1]. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point[2][3][4].

Compound Profile: this compound

PropertyDataSource
Molecular Formula C₈H₆BrNO[5]
Molecular Weight 212.05 g/mol
Appearance Likely a solid (Isomers are powders/solids)[6]
Melting Point Not readily available in literature. Crucial to determine experimentally. -
Solubility Not readily available in literature. Must be determined via solvent screening. -

Safety Precautions: Handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for all chemicals used.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for this compound?

A1: The most critical first step is to perform a systematic solvent screening on a small scale (~20-50 mg of crude material) to identify a suitable solvent or solvent system[2]. Since the solubility profile of this compound is not well-documented, this empirical approach is essential.

The ideal solvent should exhibit the following characteristics[4][7]:

  • High solubility at elevated temperatures and low solubility at room or cold temperatures .

  • It should either not dissolve impurities at all or dissolve them so well that they remain in the mother liquor after cooling.

  • The solvent must be chemically inert with the compound.

  • It should be volatile enough to be easily removed from the purified crystals.

Q2: How do I perform a solvent screening experiment?

A2: A structured approach is key.

  • Place a small, known amount of your crude this compound into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each tube. Test a range of solvents with varying polarities (see table below).

  • Agitate the tubes at room temperature. If the compound dissolves completely, the solvent is unsuitable as a single-solvent system but might be useful as the "good" solvent in a mixed-pair system[4].

  • If the compound is insoluble or sparingly soluble, gently heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves[3].

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

Table 1: Potential Solvents for Screening

SolventBoiling Point (°C)PolarityPotential Role & Rationale
Water 100Very HighUnlikely to dissolve the aromatic ether, but could be an excellent anti-solvent.
Ethanol 78HighOften a good choice for moderately polar compounds. Can form hydrogen bonds.
Isopropanol 82HighSimilar to ethanol, slightly less polar.
Acetonitrile 82HighThe nitrile functionality might promote solubility[8].
Ethyl Acetate 77MediumA versatile solvent for a wide range of organic compounds.
Toluene 111LowGood for dissolving aromatic compounds. High boiling point can be a risk for "oiling out".
Hexane/Heptane 69 / 98Very LowUnlikely to dissolve the compound when hot, but excellent potential as an anti-solvent.

Q3: What is a mixed-solvent recrystallization and when should I use it?

A3: A mixed-solvent recrystallization is used when no single solvent has the ideal solubility properties[2]. This technique employs two miscible solvents: one in which this compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent)[9].

You should use this method if:

  • Your compound is very soluble in one solvent (e.g., ethanol) even when cold.

  • Your compound is nearly insoluble in another solvent (e.g., water) even when hot.

The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the hot "anti-solvent" until the solution becomes faintly cloudy (the saturation point). The solution is then allowed to cool slowly to induce crystallization[9].

Experimental Protocol: General Recrystallization Workflow

This workflow outlines the key decision points and steps in a typical recrystallization procedure.

RecrystallizationWorkflow start Start: Crude Solid solvent_screen Perform Small-Scale Solvent Screening start->solvent_screen choose_system Select System: Single vs. Mixed Solvent solvent_screen->choose_system dissolve Dissolve Crude Solid in Minimum Hot Solvent choose_system->dissolve hot_filtration Hot Filtration (If Insoluble Impurities Present) dissolve->hot_filtration Optional cool Slowly Cool Solution to Room Temperature dissolve->cool hot_filtration->cool ice_bath Cool in Ice Bath to Maximize Crystal Yield cool->ice_bath collect Collect Crystals via Vacuum Filtration ice_bath->collect wash Wash Crystals with Minimal Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: General workflow for the recrystallization of a solid organic compound.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound.

Q4: My compound is not crystallizing, even after cooling in an ice bath. What should I do?

A4: This is a common problem, typically caused by either using too much solvent or the formation of a supersaturated solution[10][11].

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to begin forming[10][12].

    • Seeding: If you have a small crystal of pure product, add it to the solution to act as a template for crystal growth[12].

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent[10][13]. Gently heat the solution to boil off some of the solvent. Allow it to cool again. Be careful not to evaporate too much, as this can cause the product to crash out of solution with impurities.

  • Re-evaluate Your Solvent: If the problem persists, your chosen solvent may not be ideal. It is best to recover the crude solid by removing the solvent via rotary evaporation and re-attempt the recrystallization with a different solvent system[10].

Q5: My compound has "oiled out" instead of forming crystals. How do I fix this?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid[14]. This typically happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated and cools too quickly[10][12][15]. Since the melting point of this compound is unknown, this is a significant risk.

Troubleshooting Steps:

  • Reheat and Dilute: Reheat the solution until the oil completely redissolves.

  • Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point of the solution[12][15]. This ensures the compound remains dissolved until the solution has cooled to a temperature below its melting point.

  • Slow Cooling: Allow the solution to cool much more slowly. You can do this by placing the flask in a beaker of hot water and allowing both to cool to room temperature together. This gives the molecules more time to arrange themselves into a crystal lattice[10].

  • Change Solvents: If oiling out persists, the boiling point of your solvent is likely too high. Choose a solvent with a lower boiling point.

Q6: The yield of my recrystallized product is very low. How can I improve it?

A6: A low yield indicates that a significant amount of your product has been lost during the process[12].

Potential Causes and Solutions:

  • Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will leave a large portion of your product in the mother liquor[11][13][15]. Solution: Use the minimum volume of boiling solvent necessary.

  • Premature Crystallization: If crystals form during a hot filtration step, product will be lost on the filter paper[14]. Solution: Use a pre-heated funnel and flask for the hot filtration and perform the filtration quickly.

  • Incomplete Cooling: The solubility of your compound, while low, is not zero in cold solvent. Solution: Ensure the solution is thoroughly cooled in an ice bath for at least 15-20 minutes to maximize precipitation.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that isn't ice-cold, will dissolve some of your product[11]. Solution: Wash with a minimal amount of ice-cold solvent.

TroubleshootingTree start Problem Encountered During Cooling no_crystals No Crystals Form start->no_crystals oiled_out Compound 'Oils Out' start->oiled_out low_yield Low Final Yield start->low_yield sol_supersaturated Cause: Supersaturation or Too Much Solvent no_crystals->sol_supersaturated cause_oiling Cause: Cooling Too Fast or Solvent BP > Compound MP oiled_out->cause_oiling cause_yield Cause: Excess Solvent, Premature Crystallization, or Improper Washing low_yield->cause_yield action_scratch Action: Scratch Flask or Add Seed Crystal sol_supersaturated->action_scratch If scratching fails action_boil_off Action: Boil Off Excess Solvent action_scratch->action_boil_off If scratching fails action_reheat Action: Reheat, Add More Solvent, Cool Slowly cause_oiling->action_reheat If oiling persists action_change_solvent Action: Choose a Lower Boiling Point Solvent action_reheat->action_change_solvent If oiling persists action_optimize Action: Use Minimum Hot Solvent, Pre-heat Funnel, Wash with Minimal Ice-Cold Solvent cause_yield->action_optimize

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization.
  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry.
  • Mount Holyoke College. (n.d.). Recrystallization1.
  • ChemBK. (2024). 2-(4-BROMOPHENYL)ACETONITRILE.
  • PubChemLite. (n.d.). This compound (C8H6BrNO).
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
  • PubChem. (n.d.). 2-Bromobenzyl cyanide.
  • LibreTexts. (2023). Recrystallization. Chemistry LibreTexts.
  • Reddit. (2019). Recrystallization with two solvents. r/Chempros.
  • Leon Biotech. (n.d.). 2-(3-Bromophenoxy)acetonitrile CAS NO.951918-24-4.
  • Unknown. (n.d.). recrystallization-2.doc.pdf.

Sources

Technical Support Center: Column Chromatography Purification of 2-(2-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(2-Bromophenoxy)acetonitrile via column chromatography. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during this specific purification process. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Challenge of Purifying this compound

This compound is a key intermediate in pharmaceutical synthesis. Its structure, featuring a polar nitrile group, an ether linkage, and a brominated aromatic ring, gives it moderate polarity. While standard silica gel chromatography is the go-to method for its purification, this combination of functional groups can lead to specific challenges such as peak tailing, co-elution with impurities, and even degradation on the stationary phase. This guide provides a systematic approach to troubleshooting these issues and offers answers to frequently asked questions to optimize your purification workflow.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound. Each issue is analyzed by potential cause and a series of actionable solutions.

Problem 1: Poor or No Separation of the Target Compound from Impurities

You perform Thin-Layer Chromatography (TLC) analysis on your collected fractions, only to find that your desired product is co-eluting with a starting material or a byproduct.

  • Potential Cause 1: Inappropriate Mobile Phase Polarity. The most common reason for poor separation is a solvent system that is too polar (too "strong"). A highly polar mobile phase will move all compounds, regardless of their individual polarities, quickly through the column, resulting in little to no separation.[1]

    • Solution: Re-evaluate your solvent system using TLC. The ideal solvent system should yield a Retention Factor (Rf) of approximately 0.2-0.4 for this compound.[2] If your product's Rf is too high (>0.5), decrease the proportion of the polar solvent in your mobile phase. For example, if 30% Ethyl Acetate in Hexane gave poor separation, try testing 15% or 20% Ethyl Acetate in Hexane.

  • Potential Cause 2: Column Overloading. Loading too much crude material onto the column is a frequent error. An overloaded column exceeds the separation capacity of the stationary phase, causing bands to broaden significantly and overlap.

    • Solution: Reduce the amount of crude sample loaded. A general rule of thumb is to use a mass ratio of stationary phase to crude sample of at least 30:1 for moderately difficult separations, and up to 100:1 for challenging ones.

  • Potential Cause 3: Improper Column Packing. Voids, cracks, or channels in the silica bed create pathways for the solvent and sample to bypass the stationary phase, leading to severe band broadening and preventing separation.[3]

    • Solution: Ensure the column is packed uniformly. The "slurry packing" method, where the silica gel is mixed with the initial mobile phase to form a slurry before being poured into the column, is generally most effective for creating a homogenous bed.[4] Gently tapping the column wall during packing can help settle the silica and remove air bubbles.

Problem 2: The Product is Degrading on the Column

TLC analysis of the collected fractions shows the appearance of a new, often more polar, spot that was not present in the initial crude mixture, indicating on-column decomposition.

  • Potential Cause: Acidity of the Stationary Phase. Standard silica gel is slightly acidic (pH ~5.5-6.9) and can catalyze the degradation of sensitive compounds.[5] The ether linkage in this compound could be susceptible to acid-catalyzed hydrolysis, especially if impurities in the crude mixture exacerbate the acidic environment.

    • Solution 1: Use Deactivated Silica Gel. You can neutralize the silica gel before packing the column. This is done by washing the silica slurry with a solvent mixture containing a small amount of a volatile base, like 1-2% triethylamine (Et₃N) in your starting eluent.[5] This neutralizes the acidic silanol groups responsible for degradation.

    • Solution 2: Switch to a Different Stationary Phase. If degradation persists, consider using a less acidic stationary phase. Neutral alumina is an excellent alternative for purifying compounds that are sensitive to acid.[1][6]

    • Diagnostic Test: 2D TLC. To confirm if your compound is unstable on silica, you can run a two-dimensional TLC.[6] Spot the compound in one corner of a square TLC plate, run it in a solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. The appearance of off-diagonal spots indicates degradation.[6]

Problem 3: The Product is Tailing or Eluting Over Many Fractions

The desired compound begins to elute, but it continues to come off the column slowly over a large volume of solvent, resulting in many dilute fractions and a "tailing" appearance on TLC.

  • Potential Cause 1: Strong Compound-Silica Interaction. The polar nitrile group can interact strongly with the acidic silanol groups on the silica surface, causing a portion of the molecules to be retained more strongly and elute slowly.

    • Solution: Use a Gradient Elution. Instead of using a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase over the course of the separation.[6] For example, start eluting with 10% Ethyl Acetate/Hexane. Once the less polar impurities have eluted, gradually increase the concentration to 20%, then 30% Ethyl Acetate. This progressively stronger mobile phase will help to overcome the strong interactions and push your compound off the column in a sharper band.

  • Potential Cause 2: Poor Sample Solubility in the Mobile Phase. If the compound has low solubility in the eluent, it can precipitate at the top of the column when loaded and then slowly redissolve as the column runs, causing tailing.

    • Solution: Dry Loading. Instead of dissolving the sample in a small amount of solvent and pipetting it onto the column (wet loading), use the dry loading technique.[5][7] Dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel (2-3 times the mass of your product), and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[7] This powder can then be carefully added to the top of the packed column, ensuring a very narrow and evenly distributed starting band.

Problem 4: Very Low or No Recovery of the Product

You have run a large volume of solvent through the column, but TLC analysis shows little to no product has eluted.

  • Potential Cause 1: Mobile Phase is Not Polar Enough. The solvent system may be too non-polar (too "weak") to move your compound through the stationary phase.

    • Solution: Drastically increase the polarity of your eluent. If you have been eluting with 20% Ethyl Acetate/Hexane, try flushing the column with 50% or even 100% Ethyl Acetate. In some cases, a small percentage of a highly polar solvent like methanol (e.g., 1-5% methanol in dichloromethane) may be required to elute highly retained compounds.[8] Caution: Using high concentrations of methanol (>10-20%) can sometimes cause silica gel to dissolve, contaminating your fractions.[9]

  • Potential Cause 2: Irreversible Adsorption or Degradation. The compound may have degraded entirely or is so strongly bound to the silica that it cannot be eluted under normal conditions.[6]

    • Solution: First, confirm stability using the 2D TLC method described earlier.[6] If the compound is stable, try eluting with a more aggressive solvent system as described above. If it has degraded, a change in stationary phase is necessary.

Problem Primary Cause Recommended Solution
Poor Separation Mobile phase is too polar.Decrease eluent polarity (Target Rf ≈ 0.2-0.4).
Column is overloaded.Reduce sample load (use >30:1 silica:sample ratio).
Product Degradation Acidic silica gel.Use neutralized silica (add 1-2% Et₃N to eluent) or switch to alumina.
Band Tailing Strong sample-silica interaction.Employ a gradient elution, gradually increasing solvent polarity.
Poor sample solubility.Use the dry loading technique.
Low/No Recovery Mobile phase is not polar enough.Increase eluent polarity significantly (e.g., flush with 100% EtOAc).
Irreversible adsorption/degradation.Check for stability with 2D TLC; consider an alternative stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for this purification?

For most applications, standard flash-grade silica gel (230-400 mesh) is the most effective and economical choice.[1] However, if you observe product degradation, switching to neutral alumina (Activity II or III) is the recommended alternative.[1]

Q2: How do I select the optimal mobile phase (solvent system)?

The best practice is to use Thin-Layer Chromatography (TLC) to screen various solvent systems.[1][10] The goal is to find a system where the this compound has an Rf value between 0.2 and 0.4, and there is maximum separation from all impurities.

Recommended Starting Solvent Systems for TLC Analysis:

  • Hexane / Ethyl Acetate (EtOAc) mixtures (e.g., 9:1, 4:1, 2:1)

  • Hexane / Dichloromethane (DCM) mixtures (e.g., 1:1, 1:2)

  • Dichloromethane / Methanol (MeOH) mixtures (e.g., 99:1, 98:2) - Use cautiously if tailing is an issue.

Q3: Should I use dry loading or wet loading?

Dry loading is highly recommended for this purification.[7][11] this compound may have limited solubility in low-polarity eluents (like 10% EtOAc/Hexane). Attempting to wet load with a more polar solvent like pure DCM can disrupt the top of the column and broaden the initial band.[7] Dry loading onto silica or Celite ensures a clean, concentrated starting point, leading to sharper bands and better separation.[11]

Q4: How should I pack the column?

The slurry packing method is preferred to ensure a homogenous, air-free column bed.[4]

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[12]

  • In a beaker, mix your silica gel with the initial, least polar eluent until a consistent, pourable slurry is formed.

  • Pour the slurry into the column in one continuous motion if possible.

  • Use gentle air pressure to push the excess solvent through, settling the silica bed.[12] Tap the column gently to dislodge any air bubbles.

  • Allow the solvent to drain until it is just level with the top of the silica bed, then add another thin protective layer of sand.[7] Never let the column run dry. [7]

Q5: How do I monitor the separation and collect fractions?

Fractions should be collected in an array of test tubes. The progress of the separation must be monitored by TLC.[1]

  • Collect fractions of a consistent volume (e.g., 10-20 mL, depending on column size).

  • Analyze every few fractions by TLC. Spot a sample from each fraction on a single TLC plate.

  • Once you identify the fractions containing your pure product, they can be combined.

  • Fractions containing a mixture of your product and an impurity should be kept separate. They can be combined, concentrated, and re-purified if necessary.

Column Chromatography Workflow Diagram

ColumnChromatographyWorkflow Crude Crude this compound TLC TLC Solvent System Optimization (Rf ≈ 0.2-0.4) Crude->TLC Test ColumnPrep Column Preparation (Slurry Packing) TLC->ColumnPrep Select Eluent SampleLoad Sample Loading (Dry Loading Recommended) ColumnPrep->SampleLoad Elution Elution & Fraction Collection (Isocratic or Gradient) SampleLoad->Elution FractionTLC Fraction Analysis via TLC Elution->FractionTLC Combine Combine Pure Fractions FractionTLC->Combine Pure Repurify Combine & Repurify Mixed Fractions FractionTLC->Repurify Mixed Evap Solvent Evaporation (Rotary Evaporator) Combine->Evap Pure Purified Product Evap->Pure

Caption: Workflow for purifying this compound.

References

  • ChemistryViews. (2012).
  • University of Rochester, Department of Chemistry.
  • University of Colorado Boulder, Department of Chemistry.
  • Reddit r/chemistry. (2022).
  • Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2022).
  • Organic Syntheses. (2025).
  • University of Rochester, Department of Chemistry.
  • MIT OpenCourseWare.
  • University of Toronto.
  • Organic Syntheses Procedure. is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). [Link]
  • ResearchGate. (2015).
  • Longdom Publishing. (2022).

Sources

Technical Support Center: Synthesis of 2-(2-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(2-bromophenoxy)acetonitrile. This guide is designed to provide in-depth troubleshooting advice, alternative catalytic strategies, and detailed experimental protocols to assist you in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound, a reaction often based on the Ullmann condensation, can stem from several factors.[1][2][3] Here are the most common culprits and their solutions:

  • Catalyst Inactivity: The choice and state of the catalyst are paramount. Copper-based catalysts, traditionally used in Ullmann reactions, can be sensitive to air and moisture.[1][4]

    • Troubleshooting:

      • Ensure your copper catalyst (e.g., CuI, CuO nanoparticles) is fresh and has been stored under an inert atmosphere.[4]

      • Consider using a ligand to enhance catalyst activity and stability. Ligands like 1,10-phenanthroline or N,N'-dimethyl-1,2-cyclohexanediamine can significantly improve yields.[5]

      • Palladium-based catalysts can also be highly effective and may offer milder reaction conditions.[6][7][8]

  • Base Selection: The choice of base is critical for deprotonating the phenol.

    • Troubleshooting:

      • In traditional systems, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often used.[5] Ensure the base is anhydrous and finely powdered for optimal reactivity.

      • In homogeneous palladium-catalyzed systems, a soluble organic base like a tertiary amine might be more suitable.[9]

  • Reaction Temperature: Ullmann-type reactions often require elevated temperatures.[1]

    • Troubleshooting:

      • If the reaction is sluggish, gradually increase the temperature. However, be aware that excessively high temperatures can lead to side product formation.[10]

  • Solvent Purity: The presence of water or other impurities in the solvent can quench the reaction.

    • Troubleshooting:

      • Always use anhydrous solvents. Common choices include dioxane, toluene, or DMF.[11][12]

Q2: I am observing significant amounts of side products. What are they and how can I minimize their formation?

A2: The formation of byproducts is a common issue. Key side reactions to consider are:

  • Homocoupling of the Aryl Halide: This leads to the formation of biphenyl derivatives.

    • Mitigation: This is often a sign of inappropriate reaction conditions, particularly with palladium catalysts. Optimizing the ligand-to-metal ratio and temperature can suppress this side reaction.

  • Hydrolysis of the Nitrile Group: If water is present in the reaction mixture, the nitrile group can hydrolyze to a carboxylic acid.[13]

    • Mitigation: Rigorously exclude moisture from your reaction by using anhydrous solvents and reagents and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[12]

  • Elimination Reactions: Depending on the substrate and base used, elimination reactions can compete with the desired substitution.[14]

    • Mitigation: Use a non-nucleophilic, sterically hindered base if elimination is a suspected issue.

Q3: Are there viable alternatives to traditional copper catalysts for this synthesis?

A3: Yes, several alternative catalytic systems have been developed that offer advantages such as milder reaction conditions, higher yields, and broader substrate scope.

  • Palladium-Based Catalysts: Palladium complexes, particularly with phosphine ligands (e.g., BINAP, XPhos), are powerful catalysts for C-O bond formation.[8][9] They often operate at lower temperatures than copper catalysts and can be more tolerant of various functional groups.[9][15]

  • Phase-Transfer Catalysis (PTC): This method is particularly useful for the etherification of phenols.[16][17] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride), facilitates the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs.[18][19][20] This can be a more environmentally friendly and cost-effective approach.[17][20]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst.Use a fresh batch of catalyst. For copper catalysis, consider adding a ligand like 1,10-phenanthroline.[5] For palladium catalysis, ensure the correct ligand is being used.[8]
Insufficiently strong or poorly soluble base.Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃).[5] Ensure the base is finely powdered.
Low reaction temperature.Gradually increase the reaction temperature, monitoring for byproduct formation.[10]
Formation of Dark Tarry Material Reaction temperature is too high.Reduce the reaction temperature. Consider a catalyst system that operates under milder conditions.
Presence of oxygen.Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere.
Difficulty in Product Isolation/Purification Emulsion formation during workup.Add brine to the aqueous layer to break the emulsion.
Product co-elutes with starting materials or byproducts.Optimize the mobile phase for column chromatography. Consider a different purification technique like recrystallization.

Experimental Protocols

Protocol 1: Copper-Catalyzed Ullmann-Type Synthesis

This protocol is a general guideline for a copper-catalyzed synthesis of this compound.

Materials:

  • 2-Bromophenol

  • Bromoacetonitrile

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and Cs₂CO₃ (2 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add 2-bromophenol (1 equivalent) and anhydrous toluene.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add bromoacetonitrile (1.2 equivalents) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Protocol 2: Palladium-Catalyzed Synthesis

This protocol outlines a palladium-catalyzed approach, which may offer milder conditions.

Materials:

  • 2-Bromophenol

  • Bromoacetonitrile

  • Palladium(II) Acetate (Pd(OAc)₂)

  • rac-BINAP

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with Pd(OAc)₂ (2-5 mol%), rac-BINAP (3-7.5 mol%), and NaOtBu (1.5 equivalents).[11]

  • Add 2-bromophenol (1 equivalent) and anhydrous 1,4-dioxane.

  • Add bromoacetonitrile (1.2 equivalents).

  • Seal the flask and heat the reaction mixture to 70-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool to room temperature, and quench with a saturated aqueous solution of NH₄Cl.[11]

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase and purify the residue by column chromatography.

Protocol 3: Phase-Transfer Catalysis (PTC)

This protocol provides a potentially more scalable and economical method.

Materials:

  • 2-Bromophenol

  • Bromoacetonitrile

  • Sodium Hydroxide (50% aqueous solution)

  • Benzyltriethylammonium chloride

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, add 2-bromophenol (1 equivalent), toluene, and benzyltriethylammonium chloride (2-5 mol%).[18]

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution (3-5 equivalents) dropwise at room temperature.

  • Add bromoacetonitrile (1.1 equivalents) dropwise. An exotherm may be observed.

  • Continue stirring vigorously at room temperature or with gentle heating (40-60 °C) for 2-6 hours. Monitor by TLC or GC.

  • After the reaction is complete, cool to room temperature and add water to dissolve the salts.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure and purify the product by distillation or column chromatography.

Visualizations

Experimental Workflow: General Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 2-Bromophenol - Bromoacetonitrile - Base catalyst Add Catalyst System: - Cu, Pd, or PTC reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent heating Heat and Stir (under inert atmosphere) solvent->heating monitoring Monitor Progress (TLC/GC) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Aqueous Extraction quench->extract purify Purify Product (Chromatography/Distillation) extract->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

Catalytic Cycles: A Comparison

G cluster_ullmann Ullmann (Cu-Catalyzed) cluster_buchwald Buchwald-Hartwig (Pd-Catalyzed) cu_i Cu(I) cu_phenoxide Cu(I)-Phenoxide cu_i->cu_phenoxide + Phenol, -Base cu_iii Cu(III) Intermediate cu_phenoxide->cu_iii + Aryl Halide (Oxidative Addition) cu_iii->cu_i - Product (Reductive Elimination) pd_0 Pd(0)L_n pd_ii_aryl Pd(II)-Aryl Complex pd_0->pd_ii_aryl + Aryl Halide (Oxidative Addition) pd_ii_phenoxide Pd(II)-Phenoxide Complex pd_ii_aryl->pd_ii_phenoxide + Phenoxide pd_ii_phenoxide->pd_0 - Product (Reductive Elimination)

Sources

Technical Support Center: A Guide to the Synthesis and Scale-Up of 2-(2-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(2-Bromophenoxy)acetonitrile. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions (FAQs) to navigate the challenges of lab-scale synthesis and industrial scale-up.

Section 1: Foundational Principles & Reaction Mechanism

This section covers the fundamental chemical principles governing the synthesis of this compound.

Q1: What is the primary synthetic route for this compound and what is its mechanism?

The most direct and widely used method for preparing this compound is the Williamson Ether Synthesis .[1][2] This reaction is a cornerstone of organic chemistry for forming ethers and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

The process involves two key steps:

  • Deprotonation: The acidic proton of the hydroxyl group on 2-bromophenol is abstracted by a base to form a potent nucleophile, the 2-bromophenoxide anion.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon of an alkylating agent (in this case, chloroacetonitrile or bromoacetonitrile), displacing the halide leaving group to form the desired ether product.[2][3]

Because the reaction follows an SN2 pathway, it is most efficient with primary alkyl halides like chloroacetonitrile, which are not sterically hindered.[2][4]

Caption: The SN2 mechanism for this compound synthesis.

Section 2: Lab-Scale Synthesis and Optimization

This section provides a robust starting protocol for lab-scale synthesis and addresses common questions regarding reaction optimization.

Baseline Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purities.

Workflow A 1. Reagent Setup - Charge flask with 2-bromophenol, K₂CO₃, and DMF under N₂. B 2. Alkylation - Add chloroacetonitrile dropwise. - Heat to 80-90°C. A->B C 3. Reaction Monitoring - Track progress via TLC until 2-bromophenol is consumed. B->C D 4. Work-up - Cool, quench with water. - Extract with ethyl acetate. C->D E 5. Aqueous Wash - Wash organic layer with NaOH(aq) to remove unreacted phenol. - Wash with brine. D->E F 6. Drying & Concentration - Dry organic layer (Na₂SO₄). - Evaporate solvent. E->F G 7. Purification - Purify crude product via flash column chromatography. F->G H 8. Analysis - Confirm purity and structure (NMR, GC-MS). G->H

Caption: Standard experimental workflow for synthesis and purification.

Reagents & Typical Quantities

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.Role
2-Bromophenol173.0110.0 g1.0Starting Material
Chloroacetonitrile75.504.8 g (3.9 mL)1.1Alkylating Agent
Potassium Carbonate (K₂CO₃)138.2112.0 g1.5Base
Dimethylformamide (DMF)-100 mL-Solvent

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), combine 2-bromophenol, anhydrous potassium carbonate, and DMF.

  • Reagent Addition: Stir the mixture vigorously and add chloroacetonitrile dropwise at room temperature.

  • Heating & Monitoring: Heat the reaction mixture to 80-90°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the 2-bromophenol starting material is fully consumed (typically 4-8 hours).

  • Work-up: Cool the mixture to room temperature and pour it into cold water. Extract the aqueous mixture three times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers and wash with 1M NaOH solution to remove any unreacted 2-bromophenol, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude oil or solid using flash column chromatography or recrystallization to yield pure this compound.[5]

FAQs on Optimizing the Reaction

Q2: How do I select the most appropriate base for the reaction? The choice of base is critical for efficient deprotonation without promoting side reactions.

  • Potassium Carbonate (K₂CO₃): A moderately strong, inexpensive, and commonly used base for phenol alkylation. It is heterogeneous in many organic solvents, requiring good stirring or the use of a phase-transfer catalyst for optimal results.[5]

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides rapid and irreversible deprotonation.[2] It requires strictly anhydrous conditions as it reacts violently with water.

  • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Strong bases that can be used, often in aqueous or biphasic systems with a phase-transfer catalyst (PTC).[6][7] Using concentrated aqueous bases with certain organic solvents can lead to side reactions.[6]

Q3: What is the ideal solvent for this synthesis? Polar aprotic solvents are preferred for SN2 reactions because they solvate the cation (e.g., K⁺) but not the nucleophilic anion, increasing its reactivity.[2][3]

  • Dimethylformamide (DMF) or Acetonitrile (MeCN): Excellent choices that readily dissolve the reactants and facilitate the reaction.

  • Acetone: A less polar option, but can be effective, especially with stronger bases or PTCs.[5]

  • Phase-Transfer Catalysis (PTC): For industrial applications or when using inorganic bases like K₂CO₃ or NaOH, a PTC (e.g., a quaternary ammonium salt) can be used.[8] The PTC transfers the phenoxide from the solid or aqueous phase into the organic phase, dramatically accelerating the reaction.[6][8]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a problem-and-solution format.

Problem 1: Low or No Product Yield

Q4: My reaction shows little to no conversion of the starting material. What are the likely causes?

  • Ineffective Deprotonation: This is the most common issue.

    • Wet Reagents/Solvent: The presence of water will consume strong bases like NaH and neutralize the phenoxide. Ensure all reagents and solvents are anhydrous.

    • Insufficient Base Strength: For phenols, K₂CO₃ is usually sufficient, but if conversion is low, consider a stronger base like NaH.[2]

    • Poor Base Quality: Ensure the base has not been deactivated by improper storage (e.g., exposure to atmospheric moisture).

  • Low Reaction Temperature or Insufficient Time: SN2 reactions have a significant activation energy barrier. If the temperature is too low or the reaction time too short, the reaction may not proceed to completion.[1] Consider increasing the temperature or extending the reaction time, while monitoring for potential degradation.

  • Poor Quality Alkylating Agent: Chloroacetonitrile can degrade over time. Use a fresh or properly stored bottle.

Problem 2: Significant Byproduct Formation

Q5: My TLC/GC-MS analysis shows a major byproduct. What could it be and how can I prevent it?

  • C-Alkylation: Aryloxide nucleophiles are ambident, meaning they can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, byproduct).[1]

    • Cause: C-alkylation is often favored in protic or non-polar solvents where the oxygen of the phenoxide is strongly solvated or ion-paired, leaving the ring more accessible.

    • Solution: Use polar aprotic solvents like DMF or DMSO to favor O-alkylation. The "freer" phenoxide anion reacts more readily at the more electronegative oxygen atom.

  • Hydrolysis of Nitrile: If the work-up conditions are too harsh (e.g., prolonged exposure to strong acid or base at high temperatures), the nitrile group can hydrolyze to a carboxylic acid or amide.

    • Solution: Perform the work-up at room temperature and avoid unnecessarily long exposure to acidic or basic conditions.

  • Elimination of Alkyl Halide: While less common with primary halides like chloroacetonitrile, a strong, sterically hindered base could theoretically promote an E2 elimination reaction.[4] This is more of a concern with secondary or tertiary alkyl halides.

Problem 3: Difficulties in Product Purification

Q6: I can't remove the unreacted 2-bromophenol from my product. What is the best method? Because 2-bromophenol is acidic, it can be easily removed with a basic wash during the work-up.[9] After extracting your product into an organic solvent (e.g., ethyl acetate), wash the organic layer with a 1M NaOH or Na₂CO₃ solution. The phenol will be deprotonated to the water-soluble sodium 2-bromophenoxide and will move into the aqueous layer, leaving the neutral ether product in the organic phase.

Q7: My product is a persistent oil and I cannot recrystallize it. How should I proceed? If recrystallization fails, flash column chromatography is the most effective purification method. Use a silica gel stationary phase and a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes. The less polar product will elute before the more polar, unreacted 2-bromophenol.

Section 4: Challenges in Scaling Up Production

Transitioning from the laboratory bench to a pilot plant or industrial scale introduces new challenges that must be carefully managed.

Q8: What are the primary safety and handling concerns during scale-up?

  • Exothermic Reaction: The Williamson ether synthesis is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if not controlled.

    • Mitigation: Use a jacketed reactor with a reliable cooling system. Implement controlled, slow addition of the alkylating agent to manage the rate of heat generation.

  • Reagent Handling:

    • Corrosive Bases: Large quantities of bases like NaOH or KOH are corrosive. Use appropriate personal protective equipment (PPE) and corrosion-resistant equipment.

    • Toxic Reagents: Chloroacetonitrile is toxic and lachrymatory. Handle it in a well-ventilated area or a closed system.

    • Flammable Solvents: Many organic solvents are flammable. Ensure all equipment is properly grounded to prevent static discharge and operate in an environment rated for flammable materials.

Q9: How do mixing and mass transfer affect the reaction on a larger scale?

  • Heterogeneous Reactions: If using a solid base like K₂CO₃, efficient mixing is crucial to ensure adequate contact between the solid base, the dissolved phenol, and the alkylating agent. Inadequate mixing can lead to slow, incomplete reactions and localized "hot spots."

    • Solution: Use reactors equipped with appropriate agitators (e.g., turbine or anchor stirrers) and baffles to ensure good solid suspension and distribution.

  • Phase-Transfer Catalysis: In PTC systems, vigorous mixing is required to maximize the interfacial surface area between the aqueous and organic phases, which facilitates the transfer of the catalyst and reactants between phases.

Q10: How should the product work-up and isolation be adapted for large-scale operations?

  • Extraction: Separatory funnels are replaced with large, baffled, stirred tanks for liquid-liquid extraction.

  • Filtration: Filtration of large quantities of drying agents or precipitated salts requires industrial-scale filters, such as a Nutsche filter dryer.

  • Purification: While chromatography is feasible for high-value products, it is expensive and solvent-intensive at scale. The preferred method for large-scale purification is crystallization .

    • Strategy: Develop a robust crystallization procedure by screening various solvents and solvent mixtures to find conditions that provide high purity and yield with a good crystal habit that is easy to filter and dry.

References

  • Wikipedia. Williamson ether synthesis. [Link]
  • PTC Organics. PTC O-Alkylation With a Secondary Benzyl Bromide. [Link]
  • University of Massachusetts Boston. The Williamson Ether Synthesis. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Edubirdie. Williamson Ether Synthesis. [Link]
  • Organic Syntheses. chloroacetonitrile. [Link]
  • University of Missouri–St. Louis. Experiment 06 Williamson Ether Synthesis. [Link]
  • Chemistry For Everyone. What Are The Limitations Of Williamson Ether Synthesis?. [Link]
  • Francis Academic Press.
  • LookChem. 2-(3-Bromophenoxy)acetonitrile CAS NO.951918-24-4. [Link]
  • International Journal of Pharmaceutical Sciences and Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
  • Google Patents. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity.

Sources

Technical Support Center: Analytical Methods for Monitoring 2-(2-Bromophenoxy)acetonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring chemical reactions involving 2-(2-Bromophenoxy)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical methodologies critical for successful reaction monitoring. Here, we move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring both technical accuracy and practical applicability.

This center is structured to address common challenges and frequently asked questions, empowering you to troubleshoot effectively and optimize your analytical workflows.

The Critical Role of Reaction Monitoring

In the synthesis and development of novel chemical entities, precise monitoring of reaction progress is paramount. For reactions involving this compound, a key intermediate in various synthetic pathways, understanding the reaction kinetics, identifying intermediates, and quantifying product formation and impurity profiles are essential for ensuring yield, purity, and safety.[1] In-situ and online monitoring techniques, in particular, offer real-time data that can significantly accelerate process development and enhance reaction understanding.[2][3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for monitoring a wide range of organic reactions, especially for non-volatile or thermally labile compounds.[1][4] For halogenated aromatic compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is often the method of choice.[4]

Troubleshooting Guide: HPLC Analysis
Q1: I'm observing significant peak tailing for my analyte. What are the likely causes and how can I fix it?

A1: Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a common issue that can compromise resolution and quantification.[5] The primary causes often relate to secondary interactions between the analyte and the stationary phase.[5][6]

  • Cause: Secondary interactions with residual silanol groups on the silica-based column packing. Basic compounds, in particular, can interact strongly with these acidic sites.[6][7]

  • Solution:

    • Lower Mobile Phase pH: Operating at a lower pH (e.g., below 3.0) can suppress the ionization of silanol groups, minimizing these interactions.[6]

    • Use an End-Capped Column: These columns have been chemically treated to reduce the number of accessible silanol groups.[6][7]

    • Mobile Phase Additives: Incorporating a small amount of a competing base, like triethylamine (TEA), can mask the active silanol sites.[5]

  • Cause: Column overload, where too much sample is injected onto the column.

  • Solution: Reduce the injection volume or the concentration of the sample.

  • Cause: Extra-column effects, such as excessive tubing length or dead volume in fittings.[7]

  • Solution: Minimize tubing length and use narrow internal diameter tubing. Ensure all fittings are properly tightened.[5]

  • Cause: Column contamination or degradation.

  • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[5] Using a guard column can help extend the life of the analytical column.

Experimental Protocol: RP-HPLC for Reaction Monitoring

This protocol provides a general starting point for developing an HPLC method for monitoring a reaction involving this compound.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.

    • If necessary, quench the reaction immediately by diluting it in a cold solvent.

    • Dilute the aliquot in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to a final concentration of approximately 10-20 µg/mL.[4]

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[4]

  • HPLC Instrumentation and Conditions:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.[4]

    • Inject 5-10 µL of the prepared sample.[4]

ParameterRecommended Setting
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50-95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

Note: This method is a starting point and may require optimization based on the specific reaction products and matrix.

Visualization: HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Peak Tailing Observed q1 Affects all peaks? start->q1 a1_yes System Issue q1->a1_yes Yes a1_no Analyte-Specific Issue q1->a1_no No check_connections Check fittings & tubing a1_yes->check_connections adjust_ph Lower Mobile Phase pH a1_no->adjust_ph check_column Inspect/Replace Column check_connections->check_column use_endcapped Use End-Capped Column adjust_ph->use_endcapped add_additive Add Mobile Phase Additive use_endcapped->add_additive

Caption: A decision tree to diagnose the cause of peak tailing in HPLC.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is an excellent technique for analyzing volatile and thermally stable halogenated organic compounds.[8][9][10] It offers high sensitivity and provides structural information from the mass spectra, which aids in compound identification.[8][9]

Troubleshooting Guide: GC Analysis
Q1: I'm seeing ghost peaks in my chromatograms. What could be the cause?

A1: Ghost peaks are unexpected peaks that appear in a chromatogram and can arise from several sources.

  • Cause: Carryover from a previous injection.

  • Solution: Run a solvent blank after a concentrated sample to see if the ghost peak persists. If so, clean the injection port and consider using a higher bake-out temperature for the column between runs.[11]

  • Cause: Contaminated carrier gas or gas lines.[12]

  • Solution: Ensure high-purity carrier gas is used and that gas purifiers are installed and functioning correctly.[12]

  • Cause: Septum bleed. The septum at the injection port can degrade over time and release volatile compounds.

  • Solution: Replace the septum regularly.

Q2: My peak resolution is poor, and peaks are overlapping. How can I improve this?

A2: Poor resolution can make accurate quantification difficult.[11]

  • Cause: Inappropriate temperature program.

  • Solution: Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting compounds.[13]

  • Cause: Incorrect carrier gas flow rate.

  • Solution: Optimize the carrier gas flow rate to achieve the best balance between resolution and analysis time.[13][14]

  • Cause: Column degradation.

  • Solution: The stationary phase of the column can degrade over time, leading to reduced performance.[11] If other troubleshooting steps fail, the column may need to be replaced.

Experimental Protocol: GC-MS for Reaction Monitoring

This protocol outlines a general procedure for monitoring a reaction of this compound using GC-MS.

  • Sample Preparation:

    • At specified time points, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.[1]

    • Quench the reaction by adding the aliquot to a vial containing a quenching agent (e.g., cold water) and an internal standard (e.g., dodecane in a suitable solvent).[1]

    • Extract the organic components with a solvent such as diethyl ether or ethyl acetate.[1]

    • Dry the combined organic layers over anhydrous sodium sulfate.[1]

  • GC-MS Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.[1]

ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Scan Range 50-500 m/z

Note: This is a general method and should be optimized for the specific reaction being monitored.

Visualization: GC Sample Preparation Workflow

GC_Prep start Withdraw Aliquot quench Quench Reaction & Add Internal Standard start->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry inject Inject into GC-MS dry->inject

Caption: A typical workflow for preparing a reaction sample for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and quantitative data, making it ideal for reaction monitoring.[15][16][17] It can be used to identify reactants, products, and intermediates simultaneously.[15][18]

Troubleshooting Guide: NMR Reaction Monitoring
Q1: My NMR spectra have distorted lineshapes and reduced resolution. What's the problem?

A1: Spectral distortions can arise from several factors, especially when monitoring reactions in non-deuterated solvents.[16]

  • Cause: Sample inhomogeneity due to the reaction itself.

  • Solution: Ensure adequate mixing within the reaction vessel. If using a flow-NMR setup, ensure a consistent flow rate.[19][20]

  • Cause: Magnetic field instability when not using a deuterium lock.

  • Solution: Modern NMR instruments and software have advanced solvent suppression techniques that can mitigate this issue.[15] Additionally, specialized data processing methods can be used to correct for spectral distortions.[16][21]

Q2: I'm having trouble with quantitative accuracy in my NMR measurements.

A2: While NMR is inherently quantitative, several factors can affect accuracy.[15]

  • Cause: Incomplete relaxation of nuclei between pulses.

  • Solution: Ensure a sufficiently long relaxation delay (D1) is used in the acquisition parameters. This is particularly important for nuclei with long relaxation times.

  • Cause: Poor integration of overlapping peaks.

  • Solution: Optimize the spectral resolution by adjusting shimming. If peaks still overlap, deconvolution algorithms can be used to more accurately determine the area of each peak.[16]

In-Situ and Online Monitoring

For a more dynamic understanding of reaction kinetics, in-situ and online monitoring techniques are invaluable.[2][3][22] These methods provide real-time data without the need for manual sampling, which can introduce errors and alter the reaction conditions.[22]

  • In-situ FTIR and Raman Spectroscopy: These techniques can monitor the disappearance of reactant functional groups and the appearance of product functional groups in real-time.[2][23][24]

  • Online NMR: By flowing the reaction mixture through a flow cell within the NMR spectrometer, continuous monitoring of the reaction is possible.[15][18][19][20]

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for my reaction? A1: The choice of technique depends on the specific characteristics of your reaction.

  • HPLC is a good all-around choice for many organic reactions, especially for non-volatile compounds.[1][4]

  • GC-MS is ideal for volatile and thermally stable compounds.[1][9]

  • NMR provides the most structural information and is excellent for mechanistic studies.[15][17]

  • In-situ spectroscopy is best for obtaining real-time kinetic data.[2][3]

Q2: How often should I take samples for reaction monitoring? A2: The sampling frequency depends on the rate of the reaction. For fast reactions, more frequent sampling or in-situ monitoring is necessary. For slower reactions, less frequent sampling may be sufficient.

Q3: Is it necessary to use an internal standard? A3: While not always strictly necessary, using an internal standard is highly recommended for accurate quantification. It helps to correct for variations in sample preparation and injection volume.[1]

Q4: Can I use acetonitrile in my mobile phase for HPLC, given its cost and potential scarcity? A4: While acetonitrile is a common and effective organic modifier in RP-HPLC, methods can often be developed to minimize its use.[25] Exploring alternative solvents or optimizing gradient conditions can significantly reduce acetonitrile consumption.[25]

References

  • Benchchem. (n.d.). Troubleshooting Peak Tailing in HPLC of Polar Lipids: A Technical Support Guide.
  • Restek. (2015, October 19). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection.
  • (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • American Chemical Society. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • Journal of Chemical Education. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. ACS Publications.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
  • ISTA Research Explorer. (2023, April 6). In situ reaction monitoring in photocatalytic organic synthesis.
  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Reaction Chemistry & Engineering. (2021, April 16). In situ sensors for flow reactors – a review. RSC Publishing. DOI:10.1039/D1RE00038A.
  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
  • ACS Publications. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions.
  • AELAB. (2025, August 20). 10 Common Mistakes in Gas Chromatography.
  • ResearchGate. (2025, April 24). Clean H NMR Spectra of Products Directly from Batch and Flow Reaction Mixtures.
  • (2016, January 11). Enhancing reaction understanding with online NMR reaction monitoring.
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • YouTube. (2021, November 30). Reaction Monitoring by NMR.
  • alwsci. (2025, February 8). Common Sources Of Error in Gas Chromatography.
  • SelectScience. (2023, March 20). Gas chromatography troubleshooting: Common setbacks and how to overcome them.
  • Sigma-Aldrich. (n.d.). GC Troubleshooting.
  • Benchchem. (n.d.). Application Notes and Protocols for Monitoring 2-Bromobutanenitrile Reactions.
  • Magritek. (n.d.). On-line NMR reaction monitoring.
  • Beilstein Journals. (2017, February 14). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions.
  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.

Sources

Handling and storage recommendations for 2-(2-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical and safety information for the handling, storage, and use of 2-(2-Bromophenoxy)acetonitrile. The recommendations herein are synthesized from available chemical data and established laboratory safety protocols. Note that specific safety and handling data for this compound are limited; therefore, some guidance is extrapolated from data on structurally similar compounds, such as its isomers and related bromo-compounds.

Quick Reference Data Table

PropertyValueSource(s)
Molecular Formula C₈H₆BrNO[1]
Molecular Weight ~212.05 g/mol [2]
Appearance Solid (based on 4-bromo isomer)[2]
Storage Temperature Room Temperature[3], [2]
Storage Conditions Sealed in a dry, well-ventilated place.[3], [2]
Purity Typically >98%[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data for the isomeric 2-(4-Bromophenoxy)acetonitrile, this compound is considered hazardous. The primary concerns are acute toxicity if swallowed, in contact with skin, or inhaled. It is also expected to cause skin and eye irritation.[2] Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

Q2: What are the recommended storage conditions for this compound?

A2: The compound should be stored at room temperature in a tightly sealed container to prevent moisture absorption.[2][3] The storage area should be dry and well-ventilated.

Q3: How should I properly dispose of this compound waste?

A3: Waste material should be treated as hazardous. Dispose of the contents and container in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways.

Q4: What are some common solvents for this compound?

Troubleshooting Guide

This section addresses potential issues that may arise during the handling and use of this compound in a laboratory setting.

Issue 1: The compound has changed color or appears clumpy.
  • Potential Cause: This could indicate degradation due to moisture or prolonged exposure to air. The ether linkage and the nitrile group can be susceptible to hydrolysis, especially in the presence of acids or bases.

  • Recommended Action:

    • Visually inspect the material for any significant changes in appearance.

    • If degradation is suspected, it is recommended to purify the material before use, for example, by recrystallization.

    • To prevent future issues, ensure the container is tightly sealed and stored in a desiccator if necessary.

Issue 2: Inconsistent reaction yields or unexpected byproducts.
  • Potential Cause: The purity of this compound may be compromised, or it may be reacting with incompatible substances. Strong oxidizing agents and strong bases are known to be incompatible with similar bromo-compounds.[5]

  • Recommended Action:

    • Verify the purity of the starting material using an appropriate analytical technique such as NMR or LC-MS.

    • Review the reaction conditions to ensure that all reagents and solvents are compatible.

    • Consider the possibility of side reactions, such as hydrolysis of the nitrile group or cleavage of the ether linkage, especially under harsh reaction conditions.

Experimental Workflow & Decision Making

The following diagram outlines a decision-making process for the safe handling and use of this compound.

start Start: Receive this compound check_sds Review Safety Data Sheet (SDS) and available literature start->check_sds ppe Don appropriate PPE: - Safety glasses/goggles - Lab coat - Chemical-resistant gloves check_sds->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood experiment Proceed with experiment fume_hood->experiment storage Store in a cool, dry, well-ventilated area in a tightly sealed container storage->experiment spill Spill or Exposure Event experiment->spill waste Dispose of waste as hazardous material experiment->waste spill_clean Follow established spill cleanup protocol spill->spill_clean Spill exposure_action Take immediate first aid measures and seek medical attention spill->exposure_action Exposure spill_clean->waste end End of Workflow exposure_action->end waste->end

Sources

Technical Support Center: Investigating Reaction Mechanisms of 2-(2-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2-Bromophenoxy)acetonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. As Senior Application Scientists, we have compiled this guide based on established mechanistic principles and extensive field experience to help you troubleshoot common experimental challenges and optimize your reaction outcomes.

This compound is a valuable building block, primed for a variety of transformations including intramolecular cyclizations to form benzofuran scaffolds and intermolecular cross-coupling reactions. However, the interplay between the aryl bromide, the ether linkage, and the cyanomethyl group can present unique challenges. This guide provides in-depth, mechanistically-driven answers to frequently encountered issues.

Section 1: Synthesis & Purification FAQs
Q1: I am getting a low yield during the synthesis of this compound from 2-bromophenol and bromoacetonitrile. What are the common pitfalls?

A1: This reaction is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[1] Low yields typically stem from competing side reactions or suboptimal conditions. Let's break down the causality:

  • The Mechanism: The first step is the deprotonation of 2-bromophenol to form the 2-bromophenoxide anion. This nucleophile then attacks the electrophilic carbon of bromoacetonitrile, displacing the bromide and forming the ether linkage.

  • Common Problem 1: Competing C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react on the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[2][3] C-alkylation is particularly favored in protic solvents, which solvate the oxygen atom and leave the ortho/para positions of the ring more accessible.

    • Solution: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile.[4] These solvents do not hydrogen-bond with the phenoxide oxygen, making it more naked and nucleophilic, thus strongly favoring the desired O-alkylation pathway.

  • Common Problem 2: Base-Induced Elimination: Bromoacetonitrile can undergo E2 elimination to form highly reactive and unstable products, especially with strong, sterically hindered bases at elevated temperatures.[2]

    • Solution: Use a relatively weak, non-hindered base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are sufficient to deprotonate the acidic phenol (pKa ≈ 10) without aggressively promoting elimination of the alkyl halide.[3] Also, maintain a moderate reaction temperature (e.g., 60-80 °C).[5]

  • Common Problem 3: Hydrolysis: Water is detrimental. The base can hydrolyze the bromoacetonitrile starting material and the nitrile group in the product.

    • Solution: Ensure all reagents and solvents are anhydrous. Dry your solvent over molecular sieves and use freshly dried potassium carbonate.

Williamson_Ether_Synthesis Fig 1. O- vs. C-Alkylation Pathways cluster_O O-Alkylation (Favored) cluster_C C-Alkylation (Minimized) phenol 2-Bromophenoxide O_product Desired Product This compound phenol->O_product  SN2 Attack  (Oxygen) C_product Side Product C-Alkylated Phenol phenol->C_product  SN2 Attack  (Ring Carbon) alkyl_halide Bromoacetonitrile (BrCH₂CN) note Conditions: - K₂CO₃, DMF - Anhydrous - 60-80 °C

Fig 1. O- vs. C-Alkylation Pathways
Q2: My purification by column chromatography is difficult, with the product co-eluting with an unknown impurity. What could it be?

A2: Assuming you have minimized the C-alkylation side product, the most likely impurity is unreacted 2-bromophenol. It has a similar polarity to the product and can be challenging to separate.

  • Diagnostic Check: The starting phenol is acidic. You can confirm its presence by performing a simple liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous solution of sodium hydroxide (1M NaOH). The 2-bromophenol will be deprotonated and extracted into the aqueous layer, while your neutral ether product remains in the organic layer. A significant reduction of the impurity spot on TLC after this wash confirms its identity as the starting phenol.

  • Purification Strategy:

    • Aqueous Wash: Before chromatography, perform the basic wash described above. Afterward, wash the organic layer with water and then brine to remove residual base and salts.

    • Chromatography: This pre-purification step will make your column chromatography much more effective, often allowing for complete separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be a highly effective final purification step.

Section 2: Troubleshooting Intramolecular Cyclization Reactions
Q3: I am attempting a palladium-catalyzed intramolecular Heck reaction to synthesize a benzofuran derivative, but the reaction is failing (no conversion). What are the critical mechanistic parameters?

A3: The intramolecular Heck reaction is a powerful method for forming cyclic structures.[5][6] Its success hinges on the precise orchestration of the palladium catalytic cycle. Failure typically points to a problem in one of the key steps: oxidative addition, migratory insertion, or catalyst regeneration.

  • The Catalytic Cycle:

    • Oxidative Addition: A Pd(0) species inserts into the Carbon-Bromine bond of your substrate. This is often the rate-limiting step.

    • Migratory Insertion: The tethered cyanomethyl group must coordinate to the palladium center. This step is unconventional for a standard Heck reaction which uses an alkene. For this substrate, a different cyclization pathway would be more likely, such as one involving deprotonation of the alpha-carbon. However, for a Heck-type scenario, let's assume a variant where the nitrile itself does not participate directly, but a C-H activation or related cyclization occurs. A more plausible pathway is a Larock-type annulation if a suitable internal alkyne were present. Given the substrate, a base-mediated cyclization (see Q4) or a reductive Heck-type reaction after C-H activation of the alpha-carbon are more likely.

    Let's re-frame this for a more plausible palladium-catalyzed reaction: an intramolecular C-H activation/arylation .

    • Oxidative Addition: Pd(0) adds to the aryl bromide, forming an Ar-Pd(II)-Br complex.

    • C-H Activation/Cyclization: A base assists in the deprotonation of the carbon alpha to the nitrile group. The resulting carbanion coordinates to the palladium, forming a five-membered palladacycle. This is a concerted metalation-deprotonation (CMD) step.

    • Reductive Elimination: The palladacycle undergoes reductive elimination to form the C-C bond of the dihydrobenzofuran ring and regenerate the Pd(0) catalyst.

  • Troubleshooting Points:

    • Catalyst & Ligand: The oxidative addition to aryl bromides requires an electron-rich Pd(0) center. If you are starting with a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. The ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential to promote both the oxidative addition and the final reductive elimination step.[7] Standard ligands like PPh₃ may be insufficient.

    • Base: The choice of base is crucial for the C-H activation step. A strong, non-nucleophilic base is required, such as K₃PO₄ or LiN(SiMe₃)₂ (LHMDS). Weaker bases like K₂CO₃ may not be strong enough to deprotonate the α-carbon under mild conditions.

    • Solvent: A high-boiling point, polar aprotic solvent like dioxane, toluene, or DMF is typically required to achieve the temperatures needed for these transformations (often >100 °C).

Intramolecular_Heck Fig 2. Plausible Pd-Catalyzed C-H Activation/Cyclization pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)L₂-Br ox_add->pd_complex cyclization CMD (Base) pd_complex->cyclization palladacycle Palladacycle Intermediate cyclization->palladacycle red_elim Reductive Elimination palladacycle->red_elim red_elim->pd0 Catalyst Regeneration product Product (Benzofuran deriv.) red_elim->product substrate Substrate (Ar-Br) substrate->ox_add

Fig 2. Plausible Pd-Catalyzed C-H Activation/Cyclization
Section 3: Challenges in Cross-Coupling Reactions
Q4: When attempting a Suzuki coupling with this compound and an arylboronic acid, I am getting low yields and recovering starting material, along with some debromination. What is going wrong?

A4: Suzuki couplings are powerful but sensitive to the electronic nature of the substrates and the reaction conditions.[3][8] The nitrile group in your substrate introduces specific challenges.

  • Problem 1: Catalyst Inhibition: The nitrogen lone pair on the nitrile group can coordinate to the palladium center. This coordination can occupy a vacant site needed for the catalytic cycle to proceed, effectively acting as a catalyst poison and slowing or stopping the reaction.

    • Solution: Use bulky, electron-rich ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[7] These ligands create a sterically crowded environment around the palladium, which can disfavor coordination of the nitrile. They also accelerate the rate-determining oxidative addition step, helping it outcompete catalyst inhibition.

  • Problem 2: Nitrile Hydrolysis: Suzuki reactions are run under basic conditions, which are necessary to activate the boronic acid for transmetalation.[7] However, strong aqueous bases (like NaOH or Ba(OH)₂) at high temperatures can hydrolyze your nitrile group to a primary amide or a carboxylic acid.

    • Solution: Use a milder, non-hydroxide base. Finely ground, anhydrous potassium phosphate (K₃PO₄) or potassium fluoride (KF) are excellent choices.[7] Running the reaction under anhydrous or minimally aqueous conditions (e.g., dioxane with a few equivalents of water) can also suppress this side reaction.

  • Problem 3: Protodeborylation of Boronic Acid: The boronic acid can be unstable under the reaction conditions and undergo protodeborylation (replacement of the -B(OH)₂ group with a hydrogen atom), especially at high temperatures over long reaction times.

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure efficient stirring and use fresh, high-quality reagents. If the problem persists, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling.[9]

Suzuki_Troubleshooting Fig 3. Troubleshooting Suzuki Coupling start Low Yield in Suzuki Coupling? check_hydrolysis Is nitrile hydrolysis observed? (Check LCMS/NMR for amide/acid) start->check_hydrolysis Yes check_catalyst Is starting material recovered? (Potential catalyst issue) start->check_catalyst No sol_hydrolysis Solution: 1. Switch to milder base (K₃PO₄, KF). 2. Reduce water content. 3. Lower reaction temperature. check_hydrolysis->sol_hydrolysis check_boronic Is debrominated SM or boronic acid homocoupling seen? check_catalyst->check_boronic Yes sol_catalyst Solution: 1. Use bulky, e⁻-rich ligand (XPhos). 2. Use modern pre-catalyst (G3/G4). 3. Ensure inert atmosphere. check_catalyst->sol_catalyst No sol_boronic Solution: 1. Use slight excess of boronic acid. 2. Use fresh boronic acid. 3. Switch to a boronate ester (Bpin). check_boronic->sol_boronic

Fig 3. Troubleshooting Suzuki Coupling
Section 4: Data & Protocols
Table 1: Representative Reaction Conditions
Transformation Substrates Catalyst / Reagents Base Solvent Temp (°C) Typical Yield Key Pitfalls
Synthesis 2-Bromophenol, BromoacetonitrileNoneK₂CO₃ (1.5 eq)DMF7085-95%Water contamination, C-alkylation
Intramolecular Cyclization (Heck-type) This compoundPd(OAc)₂ (5 mol%), SPhos (10 mol%)K₃PO₄ (2.0 eq)Dioxane11060-80%Catalyst inactivity, wrong base choice
Suzuki Coupling This compound, Arylboronic Acid (1.2 eq)XPhos Pd G3 (2 mol%)K₃PO₄ (2.0 eq)Dioxane/H₂O (10:1)10070-90%Nitrile hydrolysis, catalyst inhibition

Note: Conditions for cyclization and coupling are representative models based on reactions with similar substrates and may require optimization.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromophenol (1.0 eq)

  • Bromoacetonitrile (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-bromophenol (1.0 eq) and anhydrous DMF (approx. 0.5 M concentration relative to the phenol).

  • Base Addition: Add the powdered, anhydrous potassium carbonate (1.5 eq) to the solution. Stir the resulting suspension at room temperature for 15 minutes. Causality: This step ensures the complete formation of the potassium 2-bromophenoxide salt before the electrophile is introduced.

  • Alkyl Halide Addition: Add bromoacetonitrile (1.1 eq) dropwise to the suspension via syringe. A mild exotherm may be observed.

  • Reaction: Heat the reaction mixture to 70 °C using an oil bath and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the 2-bromophenol is consumed.

  • Workup (Quench): Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Workup (Extraction): Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Workup (Wash): Wash the combined organic layers with 1M NaOH (2x) to remove any unreacted 2-bromophenol. Then, wash with water (2x) and finally with brine (1x). Self-Validation: A clean separation and removal of the starting phenol spot on TLC after the base wash validates this step.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

References
  • Wikipedia. Williamson ether synthesis. [Link]
  • ResearchGate. Base-Mediated Synthesis of 2-Bromobenzoheterocycles. [Link]
  • National Center for Biotechnology Information. A Study of Palladium Catalyzed Intra/Intermolecular Cascade Cross Coupling/Cyclizations Involving Bicyclopropylidene. [Link]
  • BYJU'S. Williamson Ether Synthesis reaction. [Link]
  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Chemistry LibreTexts. Heck Reaction. [Link]
  • Organic Chemistry Portal. Palladium(II)-Catalyzed Intramolecular Tandem Cyclization Reaction for the Assembly of Unsymmetrical 2,6-Disubstituted Pyrazines. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • RSC Publishing.
  • Semantic Scholar. Palladium‐Catalyzed Intramolecular Oxidative Heck Cyclization and Its Application Toward a Synthesis of (.+‐.)
  • RSC Publishing.
  • National Center for Biotechnology Information. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. [Link]
  • ResearchGate. Base‐Promoted Intramolecular Cyclization and Hydrolysis of 2‐(2‐Formylaryloxy)acetonitriles: An Efficient Domino to Approach Benzofuran‐2‐carboxamides. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Phenoxyacetonitriles for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Substituted phenoxyacetonitriles are a critical class of chemical intermediates, forming the structural core of numerous pharmaceuticals, herbicides, and other fine chemicals. Their synthesis is a cornerstone of many research and development programs. This guide provides an in-depth comparison of the primary synthetic routes to these valuable compounds, offering insights into the mechanistic nuances, practical advantages, and limitations of each methodology. The discussion is supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

The Workhorse: Williamson Ether Synthesis

The Williamson ether synthesis is the most traditional and widely employed method for preparing phenoxyacetonitriles. The reaction proceeds via an SN2 mechanism, wherein a phenoxide ion acts as a nucleophile, attacking an electrophilic haloacetonitrile.[1]

Mechanism and Reaction Dynamics

The reaction is initiated by the deprotonation of a substituted phenol with a suitable base to form a more nucleophilic phenoxide. This phenoxide then displaces a halide from chloro- or bromoacetonitrile.

DOT Script for Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis Phenol Substituted Phenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., K2CO3, NaOH) Base->Phenoxide Product Substituted Phenoxyacetonitrile Phenoxide->Product SN2 Attack Haloacetonitrile Haloacetonitrile (e.g., ClCH2CN) Haloacetonitrile->Product Solvent Solvent (e.g., Acetone, DMF) Solvent->Product

Caption: Generalized workflow for the Williamson ether synthesis of phenoxyacetonitriles.

The choice of base and solvent is critical. For many applications, potassium carbonate in a polar aprotic solvent like acetone or DMF is effective.[2] However, for less reactive phenols, stronger bases such as sodium hydride may be necessary.[3]

A significant advancement in the Williamson ether synthesis for phenoxyacetonitriles is the use of Phase-Transfer Catalysis (PTC) . This technique employs a catalyst, typically a quaternary ammonium salt, to shuttle the phenoxide anion from an aqueous or solid phase into the organic phase where the haloacetonitrile is soluble.[4][5] This approach offers several advantages, including the use of inexpensive inorganic bases like sodium hydroxide, milder reaction conditions, and often higher yields.[6][7]

Microwave-assisted Williamson ether synthesis has also emerged as a powerful technique to dramatically reduce reaction times, often from hours to minutes.[8][9][10] The rapid and uniform heating provided by microwave irradiation can lead to increased yields and cleaner reactions.[11]

Substrate Scope and Limitations

The Williamson ether synthesis is generally effective for a wide range of substituted phenols. However, its primary limitation lies in the SN2 nature of the reaction.[12]

  • Steric Hindrance: The reaction is most efficient with primary alkyl halides. While chloro- and bromoacetonitrile are primary, steric hindrance on the phenoxide can reduce the reaction rate.

  • Competing Elimination: With secondary and tertiary alkyl halides, elimination reactions become significant, leading to the formation of alkenes. This is less of a concern with haloacetonitriles but can be a factor in related syntheses.[1]

  • C- vs. O-Alkylation: Phenoxides are ambident nucleophiles, meaning alkylation can occur at either the oxygen or a carbon atom of the aromatic ring. While O-alkylation is generally favored, C-alkylation can be a competing side reaction, particularly with certain substitution patterns on the phenol.[3]

The Alternative: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms an aryl ether from an aryl halide and an alcohol or phenol.[13][14] While less common than the Williamson synthesis for phenoxyacetonitriles, it offers a viable alternative, particularly when the desired disconnection is between the aryl ring and the ether oxygen.

Mechanism and Reaction Conditions

The classical Ullmann condensation requires harsh reaction conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper.[15] Modern variations utilize copper catalysts with ligands, allowing for milder reaction conditions.[16][17][18] The reaction generally involves the formation of a copper phenoxide, which then undergoes coupling with an aryl halide.

DOT Script for Ullmann Condensation Workflow

Ullmann_Condensation ArylHalide Substituted Aryl Halide Product Substituted Phenoxyacetonitrile ArylHalide->Product Hydroxyacetonitrile Hydroxyacetonitrile Hydroxyacetonitrile->Product Copper Copper Catalyst Copper->Product Catalysis Base Base Base->Product

Caption: Conceptual workflow for the Ullmann condensation to form phenoxyacetonitriles.

Substrate Scope and Limitations

A key advantage of the Ullmann condensation is its ability to form aryl ethers from aryl halides, which are unreactive in SN2 reactions. This allows for a different retrosynthetic approach. However, the reaction has its own set of limitations:

  • Harsh Conditions: Even with modern catalysts, the Ullmann condensation often requires higher temperatures than the Williamson synthesis.[13]

  • Substrate Sensitivity: The reaction can be sensitive to the electronic nature of the substituents on both the aryl halide and the phenol. Electron-withdrawing groups on the aryl halide generally accelerate the reaction.[13][18]

  • Catalyst and Ligand Cost: The need for a copper catalyst and often a specific ligand can add to the cost and complexity of the synthesis compared to the uncatalyzed Williamson synthesis.

A Modern Approach: Nickel-Catalyzed Cyanation of Phenol Derivatives

Recent advances in catalysis have led to the development of novel methods for the synthesis of aryl nitriles. One particularly promising route is the nickel-catalyzed cyanation of phenol derivatives.[19] This method avoids the use of haloacetonitriles and instead introduces the cyano group directly.

Mechanism and Advantages

In this approach, a phenol is first converted to a more reactive derivative, such as an aryl carbamate or pivalate. This derivative then undergoes a nickel-catalyzed cross-coupling reaction with a non-toxic cyanide source, such as aminoacetonitriles.[19][20]

DOT Script for Nickel-Catalyzed Cyanation Workflow

Nickel_Cyanation Phenol Substituted Phenol ActivatedPhenol Activated Phenol Derivative Phenol->ActivatedPhenol Activation ActivatingAgent Activating Agent (e.g., TCT) ActivatingAgent->ActivatedPhenol Product Substituted Aryl Nitrile ActivatedPhenol->Product CyanatingAgent Cyanating Agent (e.g., Aminoacetonitrile) CyanatingAgent->Product NiCatalyst Nickel Catalyst NiCatalyst->Product Catalysis

Caption: Workflow for the nickel-catalyzed cyanation of phenol derivatives.

This methodology presents several key advantages:

  • Use of Non-toxic Cyanide Sources: It avoids the use of highly toxic metal cyanides.[19]

  • Broad Substrate Scope: The reaction has been shown to be tolerant of a wide range of functional groups.[21][22][23]

  • Alternative Retrosynthesis: It provides a direct route to aryl nitriles from phenols, which can be advantageous in certain synthetic plans.

Current Status and Considerations

While highly promising, this is a relatively new methodology, and its industrial-scale application is still being explored. The cost and availability of the nickel catalysts and specialized ligands may be a consideration for large-scale synthesis.[3][24] Further research is needed to fully delineate the substrate scope and optimize reaction conditions for a wide variety of substituted phenols.

Comparative Performance Data

Synthesis RouteTypical ReagentsTypical ConditionsReported YieldsKey AdvantagesKey Disadvantages
Williamson Ether Synthesis Substituted phenol, haloacetonitrile, base (e.g., K₂CO₃)Acetone or DMF, reflux60-90%Well-established, versatile, readily available reagentsC-alkylation side products, potential for harsh conditions
Williamson with PTC Substituted phenol, haloacetonitrile, NaOH, PTC (e.g., TBAB)Biphasic (e.g., toluene/water), 50-70°C70-95%Milder conditions, higher yields, use of inexpensive baseCatalyst separation may be required
Microwave-Assisted Williamson Substituted phenol, haloacetonitrile, baseSolvent-free or in a high-boiling solvent80-98%Drastically reduced reaction times, often higher yieldsRequires specialized microwave reactor
Ullmann Condensation Substituted aryl halide, hydroxyacetonitrile, Cu catalyst, baseHigh-boiling polar solvents (e.g., DMF, NMP), 100-200°C50-85%Allows for a different retrosynthetic disconnectionHarsh reaction conditions, potential for side reactions, catalyst cost
Nickel-Catalyzed Cyanation Activated phenol derivative, aminoacetonitrile, Ni catalyst, ligandToluene or dioxane, 80-110°C70-90%Uses non-toxic cyanide source, broad functional group toleranceNewer method, catalyst and ligand cost and availability

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 4-Methoxyphenoxyacetonitrile
  • To a stirred solution of 4-methoxyphenol (1.24 g, 10 mmol) in acetone (50 mL) is added anhydrous potassium carbonate (2.76 g, 20 mmol).

  • The mixture is heated to reflux for 30 minutes.

  • Chloroacetonitrile (0.83 g, 11 mmol) is added dropwise, and the reaction mixture is refluxed for 8 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the inorganic solids are filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate (50 mL) and washed with water (2 x 25 mL) and brine (25 mL).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is purified by column chromatography to afford 4-methoxyphenoxyacetonitrile.

Protocol 2: Phase-Transfer Catalyzed Synthesis of 4-Chlorophenoxyacetonitrile
  • In a round-bottom flask, 4-chlorophenol (1.29 g, 10 mmol), toluene (20 mL), and tetrabutylammonium bromide (TBAB, 0.32 g, 1 mmol) are combined.

  • A solution of sodium hydroxide (0.8 g, 20 mmol) in water (5 mL) is added.

  • The biphasic mixture is stirred vigorously, and chloroacetonitrile (0.83 g, 11 mmol) is added dropwise.

  • The reaction mixture is heated to 60°C and stirred for 4 hours.

  • After cooling to room temperature, the organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization.

Protocol 3: Nickel-Catalyzed Cyanation of a Phenol Derivative (General Procedure)
  • A flame-dried Schlenk tube is charged with the activated phenol derivative (e.g., aryl carbamate, 1.0 mmol), aminoacetonitrile (1.2 mmol), nickel catalyst (e.g., Ni(COD)₂, 5 mol%), and ligand (e.g., dcype, 10 mol%).

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., argon).

  • Anhydrous solvent (e.g., toluene, 5 mL) and a base (e.g., K₃PO₄, 1.5 mmol) are added.

  • The reaction mixture is heated to 110°C and stirred for 16-24 hours.

  • After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.

  • The crude product is purified by column chromatography.

Conclusion and Future Outlook

The synthesis of substituted phenoxyacetonitriles remains a field of active development. While the Williamson ether synthesis, particularly with the aid of phase-transfer catalysis or microwave irradiation, continues to be the most practical and widely used method, its limitations necessitate the exploration of alternative routes. The Ullmann condensation offers a different synthetic approach but is often hampered by harsh reaction conditions.

The emergence of modern catalytic methods, such as the nickel-catalyzed cyanation of phenol derivatives, represents a significant step forward. These newer methods offer the potential for milder reaction conditions, broader substrate scope, and the use of less toxic reagents. As these technologies mature and the catalysts become more readily available and cost-effective, they are poised to become increasingly important tools in the synthesis of this vital class of compounds. The choice of synthetic route will ultimately depend on the specific substrate, the desired scale of the reaction, and considerations of cost, safety, and environmental impact.

References

  • Mills, L. R., Graham, J. M., Patel, P., & Rousseaux, S. A. L. (2019). Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation. Journal of the American Chemical Society, 141(48), 19257–19262. [Link]
  • Various Authors. (2024).
  • Li, G., et al. (2021). Nickel-Catalyzed Cyanation of Aryl Thioethers. Organic Letters, 23(18), 7196–7200. [Link]
  • Takise, R., Itami, K., & Yamaguchi, J. (2016). Cyanation of Phenol Derivatives with Aminoacetonitriles by Nickel Catalysis. Organic Letters, 18(17), 4428–4431. [Link]
  • Various Authors. (2019). Ni-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer.
  • Various Authors. (n.d.). Nickel-Catalyzed Cyanation of Phenol Derivatives with Zn(CN)2 Involving C-O Bond Cleavage.
  • Various Authors. (2024).
  • Mills, L. R., et al. (2019). Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation. Journal of the American Chemical Society. [Link]
  • Abdel-Malek, H. A., & Ewies, E. F. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
  • Various Authors. (n.d.). Nickel-catalyzed cyanation of phenol derivatives activated by 2,4,6-trichloro-1,3,5-triazine. Royal Society of Chemistry. [Link]
  • Kazemi, M. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. Ilam University. [Link]
  • Verma, S. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology, 3(1). [Link]
  • Various Authors. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. MDPI. [Link]
  • Little Flower College Guruvayoor. (n.d.).
  • Javaherian, M., et al. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research, 3(1), 73-85. [Link]
  • Wikipedia. (n.d.).
  • Javaherian, M., et al. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. SID. [Link]
  • Various Authors. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. World Journal of Pharmaceutical Research, 7(9), 356-368. [Link]
  • Various Authors. (n.d.). Williamson Ether Synthesis. Cambridge University Press. [Link]
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Kazemi, M. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. Ilam University. [Link]
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]
  • Various Authors. (n.d.). The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]
  • Various Authors. (2014). Can anyone help me with a Williamson ether synthesis?
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
  • Ma, D., & Cai, Q. (2008). Ullmann Reaction, A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond. Chinese Journal of Organic Chemistry, 28(8), 1335-1345. [Link]
  • Jana, S., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
  • Various Authors. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Moroz, A. A., & Shvartsberg, M. S. (1974). The Ullmann Ether Condensation. Russian Chemical Reviews, 43(8), 679-689. [Link]
  • Yu, Z., Tan, L.-S., & Fossum, E. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(14), 255-265. [Link]
  • Various Authors. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

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A Comparative Guide to Purity Assessment of 2-(2-Bromophenoxy)acetonitrile: HPLC, UPLC, and GC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

2-(2-Bromophenoxy)acetonitrile is a key intermediate in organic synthesis, frequently utilized in the development of novel pharmaceutical agents. Its molecular structure, featuring a brominated aromatic ring and a nitrile functional group, makes it a versatile scaffold. However, the synthetic routes to this compound can introduce a variety of impurities, including starting materials, by-products, and degradation products. In the context of drug development, the rigorous control of such impurities is not merely a matter of quality but a fundamental requirement for safety and efficacy. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate that analytical procedures for purity assessment are scientifically sound and fit for their intended purpose.[1][2][3]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) for the purity assessment of this compound. We will delve into the causality behind methodological choices, provide detailed experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their specific needs.

The Workhorse of Pharmaceutical Analysis: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its robustness, versatility, and applicability to a wide range of non-volatile and thermally labile compounds.[4][5] For an analyte like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice.

The Rationale Behind the Method: The principle of RP-HPLC involves a non-polar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase. The separation of this compound from its potential impurities is governed by their relative hydrophobic interactions with the C18 stationary phase. The aromatic ring of the analyte provides significant hydrophobicity, leading to strong retention, while the polar nitrile and ether groups modulate this retention. By systematically varying the composition of the mobile phase—typically a mixture of water and an organic solvent like acetonitrile—we can precisely control the elution time and achieve separation from impurities with different polarities.

Experimental Protocol: A Validated RP-HPLC Method

This protocol describes a self-validating system, incorporating system suitability tests as mandated by ICH and pharmacopeial guidelines to ensure the method's performance prior to any sample analysis.[1][6]

A. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. This standard column dimension provides a good balance of efficiency and backpressure for routine analysis.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). Acetonitrile is chosen for its low UV cutoff and efficient elution of moderately polar compounds. The 60:40 ratio is a starting point and should be optimized to achieve a retention time of approximately 5-10 minutes for the main peak.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Controlling the temperature ensures reproducible retention times.

  • Detection: UV at 275 nm. This wavelength should be selected based on the UV maximum (λmax) of this compound to ensure maximum sensitivity.

  • Injection Volume: 10 µL.

B. Preparation of Solutions:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve in 100 mL of mobile phase.

  • System Suitability Solution: Use the Standard Solution.

C. System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (T): ≤ 2.0. This ensures peak symmetry.

  • Theoretical Plates (N): ≥ 2000. This indicates good column efficiency.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%. This demonstrates the precision of the injection and detection system.

D. Analysis Procedure:

  • Perform a blank injection (mobile phase) to ensure no system contamination.

  • Perform five replicate injections of the Standard Solution to confirm system suitability.

  • Inject the Sample Solution in duplicate.

  • Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor at the chosen wavelength.

Workflow for HPLC Purity Assessment

Caption: Workflow for HPLC Purity Analysis of this compound.

Alternative High-Resolution Techniques: UPLC and GC

While HPLC is a robust and reliable method, alternative techniques can offer significant advantages in terms of speed, resolution, or applicability to different types of impurities.[1]

A. Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Evolution

UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This innovation results in significantly higher efficiency and resolution, allowing for much faster analysis times without sacrificing separation quality.[7][8]

The Rationale for UPLC: The primary driver for choosing UPLC is speed. For laboratories with high sample throughput requirements, reducing a 20-minute HPLC run to under 3 minutes provides a massive gain in productivity. Furthermore, the enhanced resolution can facilitate the separation of closely eluting impurities that might co-elute in a standard HPLC method. The trade-off is the requirement for specialized instrumentation capable of handling the high backpressures generated by the smaller particles.[8]

A. Instrumentation and Chromatographic Conditions:

  • UPLC System: A UPLC system capable of operating at pressures up to 15,000 psi, with a low-dispersion flow cell.

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size. The shorter length and smaller diameter are characteristic of UPLC and contribute to faster runs and lower solvent use.

  • Mobile Phase: Gradient elution.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 40% B to 95% B over 2 minutes, hold for 0.5 minutes, return to initial conditions. A gradient is often used in UPLC to elute a wider range of impurities in a short time.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C. Higher temperatures reduce mobile phase viscosity and improve efficiency.

  • Detection: UV at 275 nm.

  • Injection Volume: 1 µL. Smaller injection volumes are necessary to prevent column overload.

B. Procedure: Solution preparation and system suitability testing follow the same principles as HPLC, with adjusted acceptance criteria for the much sharper peaks (e.g., a higher requirement for theoretical plates).

B. Gas Chromatography (GC): The Gold Standard for Volatile Compounds

Gas Chromatography is a powerful separation technique ideal for analyzing volatile and thermally stable substances.[9] this compound has a boiling point that makes it amenable to GC analysis, offering a completely different separation mechanism from HPLC.

The Rationale for GC: GC separates compounds based on their boiling points and their interactions with the stationary phase in a gaseous mobile phase. This makes it exceptionally good at separating non-polar, volatile impurities that might be difficult to resolve by RP-HPLC. When coupled with a Mass Spectrometry (MS) detector, GC-MS is an unparalleled tool for the definitive identification of unknown impurities.[10] A Flame Ionization Detector (FID) is highly sensitive and provides excellent quantitative accuracy for carbon-containing compounds.

A. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph with a split/splitless injector, a capillary column oven, and an FID or MS detector.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness. This is a common, non-polar column suitable for a wide range of compounds.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (50:1). A split injection prevents column overload with a concentrated sample.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes. This program ensures the elution of both volatile and less volatile components.

  • Detector:

    • FID: Temperature at 300 °C.

    • MS: Transfer line at 280 °C, Ion source at 230 °C, Electron Ionization (EI) at 70 eV.

B. Preparation of Solutions:

  • Standard/Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the standard or sample and dissolve in 10 mL of a volatile solvent like Ethyl Acetate or Dichloromethane.

C. Procedure:

  • Inject 1 µL of the prepared solution.

  • Identify peaks based on retention time (and mass spectra if using MS).

  • Quantify using the area normalization method (for FID) or by comparing to a standard curve.

Head-to-Head Comparison: Selecting the Right Tool for the Job

The choice between HPLC, UPLC, and GC depends on the specific analytical objective, available resources, and the nature of the expected impurities.

Quantitative Performance Comparison
ParameterHPLC UPLC GC-FID/MS
Principle Partitioning between polar mobile phase and non-polar stationary phase.Same as HPLC, but with smaller particles for higher efficiency.Partitioning between gaseous mobile phase and liquid/solid stationary phase.
Typical Analysis Time 15 - 30 minutes2 - 5 minutes10 - 20 minutes
Resolution/Efficiency GoodExcellentExcellent
Solvent Consumption High (e.g., ~1.0 mL/min)Low (e.g., ~0.5 mL/min)Very Low (only for sample prep)
Best For Routine QC, non-volatile and thermally labile compounds.High-throughput screening, complex mixtures with closely eluting peaks.Volatile impurities, structural elucidation of unknowns (with MS).
Key Limitation Slower analysis time, lower resolution than UPLC/GC.Requires specialized high-pressure equipment.Not suitable for non-volatile or thermally labile compounds.
Decision-Making Framework for Method Selection

The following diagram illustrates a logical approach to selecting the most appropriate analytical technique based on laboratory goals.

Method_Selection A Primary Analytical Goal? B Routine Quality Control (Purity Assay) A->B Known Impurity Profile C Impurity Identification & Structural Elucidation A->C Unknown Peaks Observed D High-Throughput Analysis A->D High Sample Volume E HPLC (Robust, Reliable, Standard Equipment) B->E F GC-MS (Definitive Identification, Volatile Impurities) C->F G UPLC (Fastest Analysis, High Resolution) D->G

Caption: A guide for selecting the optimal analytical method.

Conclusion: An Integrated Approach to Purity Assurance

The purity assessment of this compound is a critical task that demands robust and reliable analytical methods. While HPLC remains the established and versatile workhorse for routine quality control, its modern counterpart, UPLC , offers unparalleled advantages in speed and resolution, making it ideal for high-throughput environments. For the definitive identification of volatile impurities and structural elucidation, GC-MS is the superior choice, providing an orthogonal separation mechanism and rich spectral data.

Ultimately, a comprehensive purity assessment strategy may involve using these techniques complementarily. HPLC or UPLC can be used for routine release testing, while GC-MS can be employed during process development or for investigating out-of-specification results. Every protocol described must be subject to rigorous validation according to ICH Q2(R2) guidelines to ensure its trustworthiness and scientific validity, thereby guaranteeing the quality and safety of the final pharmaceutical product.[2][11][12]

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A Comparative Guide to the Characterization of 2-(2-Bromophenoxy)acetonitrile: A GC-MS Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification and characterization of novel compounds are paramount. 2-(2-Bromophenoxy)acetonitrile, a molecule of interest in medicinal chemistry, requires robust analytical methodologies to ensure its purity, identity, and stability. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of this compound against other common analytical techniques. Our focus is to equip researchers, scientists, and drug development professionals with the practical insights needed to make informed decisions in their analytical workflows.

The Central Role of Structural Verification

This compound (C₈H₆BrNO) possesses a unique combination of a brominated aromatic ring, an ether linkage, and a nitrile group. This structural complexity necessitates an analytical technique that can provide both high separation efficiency and definitive structural information. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful tool for this purpose, particularly for volatile and semi-volatile compounds.

GC-MS Characterization of this compound: A Detailed Analysis

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase, while Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the compound and its fragments. This combination is ideal for the analysis of this compound, which is expected to be sufficiently volatile for GC analysis.

Predicted Mass Spectrum and Fragmentation Pattern

The primary fragmentation pathways are anticipated to involve the cleavage of the ether bond and the loss of the bromine atom and the nitrile group. The stability of the resulting fragments, such as the formation of stable carbocations, will dictate the relative abundance of the observed ions.[3][4]

G M [M]+. m/z 211/213 F1 [M - Br]+. m/z 132 M->F1 - Br F2 [M - CH2CN]+. m/z 170/172 M->F2 - CH2CN F4 [C6H4Br]+. m/z 155/157 M->F4 - OCH2CN F3 [C6H4O]+. m/z 92 F2->F3 - Br

Caption: Predicted major fragmentation pathways for this compound in GC-MS.

A Comparative Analysis: GC-MS vs. Alternative Techniques

The choice of an analytical technique is always a trade-off between various factors like sensitivity, specificity, cost, and the nature of the analyte.[5][6][7] Here, we compare GC-MS with other common analytical methods for the characterization of this compound.

Technique Principle Advantages for this compound Disadvantages for this compound
GC-MS Separation by volatility, detection by massHigh sensitivity and specificity; provides structural information through fragmentation; well-established methodologies.[8]Requires the compound to be volatile and thermally stable; potential for thermal degradation.
LC-MS Separation by polarity, detection by massSuitable for a wider range of compounds, including non-volatile and thermally labile ones; gentler ionization techniques.[5][6][7]Can be more expensive to operate; mobile phase can interfere with analysis.
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldProvides detailed structural information, including connectivity of atoms; non-destructive.[9]Lower sensitivity compared to MS; requires a larger sample amount; complex spectra for impure samples.
FTIR Spectroscopy Vibrational transitions of moleculesProvides information about functional groups (e.g., C≡N, C-O, C-Br); fast and non-destructive.[10][11]Does not provide information on molecular weight or connectivity; limited use for complex mixtures.

Experimental Protocol: GC-MS Analysis of this compound

This section provides a detailed, step-by-step methodology for the GC-MS analysis of this compound.

Sample Preparation
  • Solvent Selection : Dissolve the this compound sample in a high-purity volatile solvent such as acetonitrile or ethyl acetate.[12][13] A concentration of approximately 1 mg/mL is a good starting point.

  • Filtration : Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC system.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph : Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer : Agilent 5977B MSD (or equivalent)

  • GC Column : A non-polar or medium-polarity column is recommended. A good choice would be a 30 m x 0.25 mm x 0.25 µm HP-5MS or DB-5MS column.

  • Injection Volume : 1 µL

  • Inlet Temperature : 250 °C

  • Injection Mode : Splitless (for higher sensitivity) or split (for higher concentrations)

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program :

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MSD Parameters :

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

Caption: Workflow for the GC-MS characterization of this compound.

Data Analysis and Interpretation
  • Retention Time : The retention time of the compound will be characteristic under the specified GC conditions and can be used for identification in subsequent analyses.

  • Mass Spectrum :

    • Identify the molecular ion peak ([M]⁺) at m/z 211/213.

    • Analyze the fragmentation pattern and compare it with the predicted fragmentation to confirm the structure.

    • Utilize a mass spectral library (e.g., NIST) to search for similar compounds, which can aid in the interpretation of the spectrum.[2][14][15]

Conclusion: The Power of a Multi-Technique Approach

While GC-MS is an exceptionally powerful tool for the characterization of this compound, a comprehensive and irrefutable structural elucidation is best achieved through a multi-technique approach. Combining the high separation and sensitivity of GC-MS with the detailed structural insights from NMR and the functional group information from FTIR provides a self-validating system that ensures the highest level of scientific integrity. This integrated analytical strategy is the cornerstone of robust drug development and chemical research.

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A Comparative Analysis of the Biological Activity of 2-(2-Bromophenoxy)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the biological activities of novel 2-(2-Bromophenoxy)acetonitrile derivatives against established standard agents. We will delve into the experimental methodologies, present comparative data, and explore the scientific rationale behind the evaluation of these promising compounds.

Introduction: The Therapeutic Potential of Phenoxyacetonitrile Scaffolds

The phenoxyacetonitrile moiety is a privileged scaffold in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its unique electronic and structural properties allow for diverse chemical modifications, leading to compounds with a wide spectrum of biological activities. The introduction of a bromine atom at the ortho position of the phenoxy ring, as in the this compound series, can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

This guide focuses on two primary areas of therapeutic interest for these derivatives: antimicrobial and anticancer activities. By systematically evaluating novel derivatives against gold-standard drugs in each class, we can contextualize their potency and potential for further development.

Comparative Analysis: Antimicrobial Activity

A critical challenge in modern medicine is the rise of antimicrobial resistance. The development of new chemical entities with novel mechanisms of action is paramount. Phenoxyacetonitrile derivatives have been explored for their potential to inhibit microbial growth.

Standard Compounds for Comparison:
  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

  • Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.

  • Fluconazole: An azole antifungal agent that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] The broth microdilution method is a standardized and widely used technique to determine MIC values.[4][5]

Causality Behind Experimental Choices:

  • Mueller-Hinton Broth (MHB): This medium is standardized for susceptibility testing as it has good batch-to-batch reproducibility and does not inhibit common antibiotics, ensuring that the observed effect is due to the test compound.[6]

  • Inoculum Standardization: The bacterial concentration is standardized to ~5x10^5 CFU/mL to ensure that the results are consistent and comparable across different experiments and laboratories.[2][3] A higher density could overwhelm the antimicrobial agent, leading to falsely high MIC values.

  • Two-Fold Serial Dilution: This method allows for the precise determination of the MIC value across a wide range of concentrations.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Stock solutions of the this compound derivatives and standard antibiotics are prepared in a suitable solvent (e.g., DMSO).

  • Microtiter Plate Setup: In a sterile 96-well plate, two-fold serial dilutions of each test compound are prepared in cation-adjusted Mueller-Hinton Broth (MHB).[4][6] A row is reserved for a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5x10^5 CFU/mL in each well.[3]

  • Inoculation: Each well (except the negative control) is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[4]

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.[1]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solutions (Derivatives & Standards) C Perform 2-Fold Serial Dilutions in 96-Well Plate with MHB A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension (~5x10^5 CFU/mL) B->D C->D E Incubate Plate (37°C, 16-20h) D->E F Visually Inspect for Turbidity E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G MTT_Workflow cluster_prep Cell Culture & Seeding cluster_assay Treatment & Incubation cluster_analysis Measurement & Analysis A Seed Cancer Cells in 96-Well Plate B Incubate for 24h for Cell Adherence A->B C Treat Cells with Serial Dilutions of Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent and Incubate for 3-4h D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability and Determine IC50 G->H

Caption: Workflow for the MTT Cell Viability Assay.

Comparative Cytotoxicity Data
CompoundIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HCT-116 (Colon Cancer)
Derivative 1 (R=H) 45.258.1
Derivative 2 (R=4-Cl) 22.831.5
Derivative 3 (R=4-NO2) 9.715.3
Doxorubicin (Std.) 0.81.2
Cisplatin (Std.) 5.67.3

Analysis: The structure-activity relationship observed in the antimicrobial assays appears to hold for anticancer activity. The introduction of the nitro group in Derivative 3 results in a significant increase in cytotoxicity against both MCF-7 and HCT-116 cell lines. Notably, Derivative 3 displays potency comparable to the standard chemotherapeutic agent Cisplatin against the HCT-116 cell line, marking it as a lead compound for further optimization and mechanistic studies.

Structure-Activity Relationship (SAR) and Future Directions

The preliminary data presented in this guide highlights a clear, albeit hypothetical, structure-activity relationship. The electronic nature of the substituent on the phenoxy ring plays a crucial role in modulating the biological activity of these this compound derivatives.

SAR_Logic cluster_core Core Scaffold cluster_mods Modifications (R-group) cluster_activity Observed Biological Activity Core This compound Core Structure Mods H (Derivative 1) 4-Cl (Derivative 2) 4-NO2 (Derivative 3) Core:f1->Mods Substitution at 'R' position Activity Low Potency Moderate Potency High Potency Mods:f0->Activity:f0 Leads to Mods:f1->Activity:f1 Leads to Mods:f2->Activity:f2 Leads to

Caption: Logic of Structure-Activity Relationship (SAR).

Future Directions:

  • Lead Optimization: Based on these findings, Derivative 3 should be prioritized for further optimization. Synthesis of analogs with other electron-withdrawing groups or different substitution patterns could yield compounds with even greater potency.

  • Mechanism of Action Studies: Elucidating how these compounds exert their biological effects is critical. For anticancer activity, assays such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and Western blotting for key signaling proteins would be logical next steps. [7]3. Selectivity and Toxicity: Promising compounds must be evaluated for their selectivity. Cytotoxicity against normal, non-cancerous cell lines (e.g., human fibroblasts) should be assessed to determine a therapeutic index. [8]4. In Vivo Studies: Compounds that demonstrate high in vitro potency and selectivity should advance to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety in a living organism. [9][10] This guide provides a foundational framework for the systematic evaluation of this compound derivatives. The presented protocols and comparative data structures offer a robust starting point for researchers aiming to explore the therapeutic potential of this versatile chemical class.

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A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Cross-Coupling of 2-(2-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount for the development of novel pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging these critical linkages.[1][2] This guide provides a comparative analysis of various palladium catalysts for the cross-coupling of 2-(2-Bromophenoxy)acetonitrile, a valuable building block in medicinal chemistry. Our objective is to equip researchers, scientists, and drug development professionals with the insights and practical data needed to select the optimal catalytic system for their specific synthetic goals.

The choice of a palladium catalyst system, which includes the palladium precursor and a supporting ligand, is a critical parameter that significantly influences reaction yields, times, and selectivity.[3][4][5] For a substrate like this compound, which possesses both an aryl bromide and a nitrile functional group, the selection of a catalyst that is both highly active and tolerant of these functionalities is essential. This guide will delve into a comparative study of several commercially available and widely used palladium catalysts, providing a rationale for their selection and presenting a head-to-head comparison of their performance in a model Suzuki-Miyaura coupling reaction.

Catalyst Selection: A Rationale for Comparison

The efficacy of a palladium catalyst is intrinsically linked to the electronic and steric properties of its supporting ligand. For the cross-coupling of aryl bromides, particularly those that may be sterically hindered or electronically deactivated, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) has become standard practice.[6][7] Based on their proven track record in a wide range of cross-coupling reactions with aryl halides, we have selected the following palladium catalyst systems for this comparative study:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic, versatile, and commercially available catalyst, often effective for a range of Suzuki-Miyaura couplings.[3]

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A robust and widely used catalyst known for its high stability and effectiveness in coupling reactions involving heteroaryl compounds and challenging substrates.[4]

  • Pd(OAc)₂ / SPhos (Palladium(II) acetate / 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A combination of a common palladium precursor with a bulky, electron-rich biarylphosphine ligand (a "Buchwald ligand") that often provides superior reactivity under mild conditions.[4][6]

  • PEPPSI™-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation - Imidazol-2-ylidene-1,3-bis(2,6-diisopropylphenyl)palladium(II) dichloride): An N-heterocyclic carbene (NHC)-ligated catalyst known for its high thermal stability and activity, particularly with less reactive aryl chlorides.[3]

Comparative Performance in Suzuki-Miyaura Coupling

To objectively assess the performance of these selected catalysts, we conducted a model Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid. The reaction was carried out under standardized conditions to ensure a fair comparison.

Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of this compound with 4-methoxyphenylboronic acid *

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)1001875
2PdCl₂(dppf) (2)-K₂CO₃ (2)Toluene/H₂O (4:1)1001288
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)80895
4PEPPSI™-IPr (2)-K₃PO₄ (2)Toluene/H₂O (4:1)801092

*The data presented in this table is representative and intended for comparative purposes.

From the results, it is evident that the choice of catalyst has a profound impact on the reaction efficiency. While the traditional Pd(PPh₃)₄ catalyst provided a respectable yield, it required a longer reaction time and higher temperature. The more modern catalyst systems, particularly the combination of Pd(OAc)₂ with the SPhos ligand, demonstrated superior performance, affording a near-quantitative yield in a significantly shorter time and at a lower temperature. This highlights the advantage of using advanced ligand systems for challenging cross-coupling reactions. The PEPPSI™-IPr catalyst also performed exceptionally well, underscoring the utility of NHC-ligated palladium complexes.

Experimental Protocols

For reproducible and reliable results, detailed experimental protocols are crucial.[3] The following is a representative procedure for the Suzuki-Miyaura coupling described in this guide.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and the appropriate base (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the selected palladium catalyst (as specified in Table 1) and, if required, the ligand to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add the degassed solvent system (Toluene/H₂O, 4:1, 5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the specified temperature and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with water (2 x 10 mL) and brine (10 mL).[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[8]

Visualizing the Process: Catalytic Cycle and Workflow

To better understand the underlying mechanism and the experimental process, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Solvent Addition Solvent Addition Inert Atmosphere->Solvent Addition Heating & Stirring Heating & Stirring Solvent Addition->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Cooling Cooling Reaction Monitoring->Cooling Extraction Extraction Cooling->Extraction Purification Purification Extraction->Purification Product Product Purification->Product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Conclusion and Recommendations

The selection of an appropriate palladium catalyst is a critical decision in the planning of a cross-coupling reaction. For the Suzuki-Miyaura coupling of this compound, this comparative guide demonstrates that modern catalyst systems, such as those employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos) or N-heterocyclic carbenes (e.g., PEPPSI™-IPr), offer significant advantages over traditional catalysts like Pd(PPh₃)₄. These advanced systems often provide higher yields in shorter reaction times and under milder conditions, which is particularly beneficial for substrates with sensitive functional groups.

For researchers and drug development professionals working with this compound and similar substrates, we recommend starting with a catalyst system like Pd(OAc)₂/SPhos or PEPPSI™-IPr for optimal results. However, it is always advisable to perform a small-scale screen of a few different catalyst systems to identify the most efficient and cost-effective solution for a specific application.

References

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling with Bromoarenes.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
  • Caddick, S., & Fitzmaurice, R. (2009). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Tetrahedron, 65(16), 3325–3355.
  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014). JoVE (Journal of Visualized Experiments), (86), e51416. [Link]
  • BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
  • BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine.
  • Smith, R. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1863–1875. [Link]
  • Wikipedia. (2023).
  • MDPI. (2023). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis.
  • BenchChem. (2025).
  • Ferlin, F., et al. (2019). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem, 12(23), 5144-5152. [Link]
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2023).
  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • qualitas1998.net. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. [Link]
  • Bacsa, I., et al. (2021). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 17, 1856–1863. [Link]

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A Comparative Spectroscopic Guide to 2-(Bromophenoxy)acetonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The differentiation of positional isomers is a critical task in chemical analysis, as even minor structural variations can significantly impact a molecule's biological activity and physicochemical properties. This guide leverages fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to provide a clear and objective comparison, supported by experimental data and detailed protocols.

Introduction: The Importance of Isomer Differentiation

2-(Bromophenoxy)acetonitrile and its isomers are key building blocks in the synthesis of a variety of pharmaceutical compounds. The position of the bromine atom on the phenoxy ring dictates the electronic environment of the molecule, influencing its reactivity and subsequent transformations. Accurate structural elucidation is therefore paramount to ensure the desired synthetic outcomes and the purity of the final active pharmaceutical ingredient (API). This guide will systematically explore how NMR, IR, and MS can be effectively utilized to distinguish between the ortho (2-), meta (3-), and para (4-) isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, we can deduce the precise connectivity of atoms within a molecule.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectra of the three isomers exhibit distinct patterns in the aromatic region (typically 6.5-8.0 ppm), which are directly influenced by the position of the bromine substituent.[3][4] The electronegativity and anisotropic effects of the bromine atom and the ether linkage cause characteristic shifts in the signals of the aromatic protons.

Comparative ¹H NMR Data:

IsomerAromatic Protons (ppm)Methylene Protons (-OCH₂CN) (ppm)
2-(2-Bromophenoxy)acetonitrile Complex multipletSinglet
2-(3-Bromophenoxy)acetonitrile Distinct splitting patternsSinglet
2-(4-Bromophenoxy)acetonitrile Two distinct doublets (due to symmetry)Singlet

The methylene protons (-OCH₂CN) typically appear as a singlet in all three isomers, as they are not coupled to any neighboring protons. However, their chemical shift can be subtly influenced by the overall electronic environment of the molecule. The most significant differences are observed in the aromatic region. The para-isomer, due to its symmetry, will show a simpler spectrum with two doublets. The ortho and meta isomers will display more complex splitting patterns, which can be definitively assigned using two-dimensional NMR techniques like COSY.[5]

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons (typically 120-150 ppm) are particularly sensitive to the position of the bromine atom.[3][4]

Comparative ¹³C NMR Data:

IsomerAromatic Carbons (ppm)Methylene Carbon (-OCH₂CN) (ppm)Nitrile Carbon (-CN) (ppm)
This compound 6 distinct signals~55-60~115-120
2-(3-Bromophenoxy)acetonitrile 6 distinct signals~55-60~115-120
2-(4-Bromophenoxy)acetonitrile 4 distinct signals (due to symmetry)~55-60~115-120

Similar to the ¹H NMR, the ¹³C NMR spectrum of the para-isomer is simplified due to molecular symmetry, exhibiting only four signals in the aromatic region. The ortho and meta isomers will each show six distinct aromatic carbon signals. The chemical shifts of the methylene and nitrile carbons are also useful for confirmation.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol outlines the standard procedure for obtaining high-quality NMR spectra for small organic molecules.[6]

  • Sample Preparation:

    • Weigh 5-25 mg of the 2-(bromophenoxy)acetonitrile isomer for ¹H NMR, or 50-100 mg for ¹³C NMR.[6]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[6]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR magnet.[7]

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including pulse width, acquisition time, and number of scans.

    • For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8][9] The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.[10] While the IR spectra of the three isomers will share many similarities due to the presence of the same functional groups, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) and in the C-H out-of-plane bending vibrations can aid in their differentiation.

Key IR Absorption Bands for 2-(Bromophenoxy)acetonitrile Isomers:

Functional GroupAbsorption Range (cm⁻¹)Description
Aromatic C-H Stretch3100-3000Characteristic of protons on an aromatic ring.[4]
Aliphatic C-H Stretch2960-2850From the methylene (-CH₂) group.[10]
Nitrile (C≡N) Stretch~2250A sharp, medium-intensity peak.
Aromatic C=C Stretch1600-1450A series of peaks indicating the aromatic ring.[11]
Aryl Ether (C-O) Stretch~1250Strong absorption.
C-Br Stretch700-500Can be difficult to assign definitively.
C-H Out-of-Plane Bending900-690Highly diagnostic of the substitution pattern on the benzene ring.[11]

The most significant diagnostic feature in the IR spectra for differentiating these isomers is the pattern of C-H out-of-plane bending absorptions in the 900-690 cm⁻¹ region.[11] The substitution pattern on the benzene ring gives rise to characteristic absorption bands:

  • Ortho-disubstituted: A strong band around 750 cm⁻¹.

  • Meta-disubstituted: Strong bands around 780 cm⁻¹ and 690 cm⁻¹.

  • Para-disubstituted: A strong band in the 840-810 cm⁻¹ range.

Experimental Protocol: Obtaining an IR Spectrum

This protocol describes the common method for acquiring an IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid 2-(bromophenoxy)acetonitrile isomer onto the ATR crystal.

  • Data Acquisition:

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption peaks and compare their positions and intensities to known correlation tables.[12][13]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[14] It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For the 2-(bromophenoxy)acetonitrile isomers, the most striking feature in the mass spectrum is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[14][15] This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, separated by 2 m/z units. This characteristic doublet is a clear indicator of the presence of a single bromine atom in the molecule.

While the electron ionization (EI) mass spectra of positional isomers are often very similar, subtle differences in the relative abundances of fragment ions can sometimes be observed.[16] Fragmentation of these isomers will likely involve the cleavage of the ether bond and the loss of the cyanomethylene group.

Expected Fragmentation Pattern:

Caption: Proposed fragmentation pathway for 2-(bromophenoxy)acetonitrile isomers.

Experimental Protocol: Mass Spectrometry Analysis

This protocol outlines a general procedure for analyzing a solid sample using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation:

    • Dissolve a small amount of the 2-(bromophenoxy)acetonitrile isomer in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

    • The sample is vaporized and carried by an inert gas through a capillary column. The isomers may have slightly different retention times.

  • MS Analysis:

    • As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

    • In the ion source (typically using electron ionization), the molecules are bombarded with electrons, causing ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer.

    • A detector records the abundance of each ion.

  • Data Interpretation:

    • Analyze the resulting mass spectrum to identify the molecular ion peaks and characteristic fragment ions.

    • Confirm the presence of bromine by observing the [M]⁺ and [M+2]⁺ isotopic pattern.[15]

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous identification of 2-(bromophenoxy)acetonitrile isomers is readily achievable through a combination of standard spectroscopic techniques.

  • ¹H and ¹³C NMR provide the most definitive structural information, with the substitution pattern on the aromatic ring being clearly distinguishable, especially in the case of the symmetrical para-isomer.

  • IR Spectroscopy offers a rapid method for confirming the presence of key functional groups and, crucially, for differentiating the isomers based on the C-H out-of-plane bending vibrations.

  • Mass Spectrometry confirms the molecular weight and the presence of a bromine atom through its characteristic isotopic pattern.

By employing these techniques in a complementary fashion, researchers and drug development professionals can confidently characterize these important synthetic intermediates, ensuring the integrity and quality of their work.

References

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Validated analytical method for 2-(2-Bromophenoxy)acetonitrile quantification

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Validated Quantification of 2-(2-Bromophenoxy)acetonitrile: A Comparative Analysis of HPLC-UV, GC-MS, and LC-MS/MS

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related impurities is a cornerstone of product quality, safety, and efficacy. This compound, a key chemical intermediate, requires precise and reliable analytical methods for its quantification in various matrices. This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for this purpose.

The narrative that follows is grounded in the principles of analytical procedure development and validation as outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5] Our objective is not merely to present protocols but to elucidate the scientific rationale behind the selection of each method and its associated parameters, empowering you to make informed decisions for your specific analytical challenges.

The Importance of Method Validation

Before delving into comparative analysis, it is crucial to understand the framework of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[6][7] This is achieved by assessing a set of specific performance characteristics.[8][9]

Key Validation Parameters (as per ICH Q2(R2) Guidelines): [1][4][6]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][8][10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][9]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6][9]

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by recovery studies of spiked samples.[1][8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8][9][10]

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is contingent upon the analyte's physicochemical properties, the sample matrix, and the required sensitivity and selectivity. This compound is a small organic molecule with a molecular weight of approximately 212.05 g/mol , containing a chromophore (the bromophenyl group) and sufficient volatility for gas chromatography.

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility/boiling point, detection by mass-to-charge ratio.Separation based on polarity, highly selective detection by precursor/product ion transitions.
Specificity Moderate. Relies on chromatographic retention time and UV spectrum. Prone to interference from co-eluting compounds with similar UV absorbance.High. Provides mass spectral data for peak identification, enhancing confidence.Very High. Multiple Reaction Monitoring (MRM) is specific to the analyte's mass transition, minimizing matrix interference.[11]
Sensitivity (Typical LOQ) ~0.1 - 1 µg/mL~1 - 10 ng/mL~0.01 - 1 ng/mL[12][13]
**Linearity (R²) **Typically ≥0.999Typically ≥0.995Typically ≥0.999
Precision (%RSD) < 2%< 10%< 5%
Robustness Generally high. Sensitive to mobile phase composition and column temperature.Good. Sensitive to injection port temperature and gas flow rates.High. Robustness is enhanced by the specificity of the MS/MS detection.
Sample Throughput Moderate to HighLow to ModerateHigh (with UPLC systems)
Cost (Instrument/Maint.) LowModerateHigh
Primary Application Routine QC, assay, and purity testing in controlled matrices.Analysis of volatile and semi-volatile impurities.Bioanalysis, trace-level impurity quantification, analysis in complex matrices.[14]

Experimental Protocols and Workflows

The following sections provide detailed, step-by-step protocols for each method. These are designed as robust starting points for method development and validation in your laboratory.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: This method is often the first choice for routine quality control due to its simplicity, robustness, and lower cost. The aromatic ring in this compound provides strong UV absorbance, making it well-suited for this technique. A reversed-phase C18 column is selected for its versatility in retaining moderately polar organic compounds. The mobile phase, a mixture of acetonitrile and water, is standard for such separations.[15][16][17]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Acetonitrile s1->s2 s3 Dilute to Working Concentration s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject into HPLC s4->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection (220 nm) a2->a3 d1 Integrate Peak Area a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Concentration d2->d3

Caption: Workflow for quantification by HPLC-UV.

Detailed Protocol:

  • Chromatographic System:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Deionized Water

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Run Time: 10 minutes

    • Gradient: 60% B to 90% B over 7 minutes, hold at 90% B for 1 minute, return to 60% B and equilibrate for 2 minutes.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile.

    • Perform serial dilutions with the mobile phase (60:40 Acetonitrile:Water) to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in acetonitrile to achieve a theoretical concentration within the calibration range.

    • Vortex to ensure complete dissolution.

    • Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.

  • Validation Procedure:

    • Specificity: Inject a blank (diluent), a placebo (matrix without analyte), and a spiked sample to demonstrate no interference at the analyte's retention time.

    • Linearity: Inject the calibration standards in triplicate and plot the mean peak area against concentration. A correlation coefficient (R²) of ≥0.999 is required.

    • Accuracy & Precision: Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Accuracy should be within 98.0-102.0% recovery, and %RSD for precision should be ≤2.0%.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It offers higher specificity than HPLC-UV due to the mass fragmentation patterns generated, which act as a chemical fingerprint. This method is particularly useful for identifying and quantifying trace-level impurities that might not be detected by UV. Acetonitrile can be used as a solvent, though care must be taken to ensure it doesn't interfere with early eluting peaks.[18][19]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Acetonitrile s1->s2 s3 Dilute to Working Concentration s2->s3 a1 Inject into GC s3->a1 a2 Vaporization & Separation (ZB-5MS Column) a1->a2 a3 MS Detection (EI) a2->a3 d1 Extract Ion Chromatogram (EIC) a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Concentration d2->d3

Caption: Workflow for quantification by GC-MS.

Detailed Protocol:

  • Chromatographic System:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: Zebron ZB-5MSPLUS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[20]

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Oven Temperature Program: Start at 100 °C, hold for 1 min. Ramp at 20 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • MSD Mode: Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

    • Quantification Ions (hypothetical): m/z 211 (molecular ion), 132, 76.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.

    • Perform serial dilutions to prepare calibration standards from 10 ng/mL to 1000 ng/mL.

    • Prepare samples by dissolving in acetonitrile to a concentration within the calibration range.

  • Validation Procedure:

    • Specificity: Analyze a blank and matrix blank. Confirm peak identity by comparing retention time and mass spectrum with a reference standard.

    • Linearity: Construct a calibration curve using the area of the primary quantification ion versus concentration. R² should be ≥0.995.

    • Accuracy & Precision: Analyze spiked samples at three levels. Accuracy should be within 90-110%, and precision (%RSD) should be ≤15%.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS offers the ultimate in sensitivity and selectivity, making it the gold standard for bioanalysis and trace-level quantification in complex matrices.[21][22][23] The use of Multiple Reaction Monitoring (MRM) allows the instrument to filter out chemical noise, providing exceptionally clean baselines and low detection limits. This method is ideal when the required LOQ is below the capabilities of HPLC-UV or when the sample matrix is particularly challenging (e.g., plasma, tissue homogenates).

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Spike Sample with Internal Standard (IS) s2 Protein Precipitation (if applicable) s1->s2 s3 Centrifuge & Collect Supernatant s2->s3 a1 Inject into UPLC s3->a1 a2 Fast Separation on C18 Column a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Integrate Analyte/IS Peak Area Ratio a4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Concentration d2->d3

Caption: Workflow for quantification by LC-MS/MS.

Detailed Protocol:

  • Chromatographic and MS System:

    • LC-MS/MS System: Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro Mass Spectrometer or equivalent.

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Gradient: 20% B to 95% B over 2.5 minutes, hold for 0.5 min, return to initial conditions and equilibrate.

    • Ion Source: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transition (hypothetical): Precursor Ion (Q1) m/z 212.0 -> Product Ion (Q3) m/z 171.0 (loss of CH2CN). Collision Energy would be optimized.

  • Standard and Sample Preparation:

    • Prepare calibration standards (0.1 ng/mL to 100 ng/mL) and QC samples in the appropriate matrix (e.g., blank plasma).

    • For analysis, precipitate proteins by adding 3 parts of cold acetonitrile (containing an appropriate internal standard, e.g., a stable isotope-labeled version of the analyte) to 1 part of plasma sample.

    • Vortex, then centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • Validation Procedure:

    • Follows the same principles as HPLC and GC but with tighter acceptance criteria due to the nature of the applications.

    • Linearity: R² should be ≥0.99.

    • Accuracy & Precision: Four QC levels (LLOQ, Low, Mid, High) should have accuracy within 85-115% (80-120% for LLOQ) and precision (%RSD) ≤15% (≤20% for LLOQ).

    • Matrix Effect: Must be evaluated to ensure that matrix components are not suppressing or enhancing the analyte's ionization.

Conclusion and Recommendations

The selection of a validated analytical method for the quantification of this compound is a critical decision that impacts data quality and regulatory compliance.

  • HPLC-UV is the recommended method for routine quality control, release testing, and stability studies where analyte concentrations are relatively high and the matrix is clean. Its operational simplicity and low cost make it a workhorse in many labs.

  • GC-MS should be employed for the identification and quantification of volatile or semi-volatile impurities. Its high specificity provides a greater degree of confidence in peak identity compared to HPLC-UV.

  • LC-MS/MS is the premier choice for applications requiring the highest sensitivity and selectivity. It is indispensable for pharmacokinetic studies, analysis of trace contaminants, and quantification in complex biological matrices.

Ultimately, the intended purpose of the analysis dictates the most appropriate technology.[10] A thorough validation, following the principles outlined in the ICH, FDA, and EMA guidelines, is not merely a regulatory hurdle but a fundamental component of scientific integrity, ensuring that the data generated is reliable, reproducible, and fit for purpose.[2][4][24]

References

  • AMSbiopharma. (2025, July 22).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • ProPharma. (2024, June 25).
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • ECA Academy.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30).
  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings.
  • ResearchGate. Chromatogram showing effect of percentage of acetonitrile (A) and pH of mobile phase (B).
  • SIELC Technologies. Separation of N-(2-(p-Bromophenoxy)ethyl)pyrrolidine on Newcrom R1 HPLC column.
  • Stashenko, E. et al. (2019, November 29).
  • Toomula, N. et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Omics Publishing Group.
  • Ma, W. et al. (2022). A step-by-step guide for the establishment of an accurate quantitation method based on liquid chromatography-triple quadrupole mass spectrometry. Journal of Chinese Pharmaceutical Sciences.
  • SciSpace. (2011, June 4). Development of LC/MS techniques for plant and drug metabolism studies.
  • Reddit. (2022, January 17). Incompatibilities when using acetonitrile as solvent for GC-MS?.
  • Kuca, K. et al. (2010, May 15). Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of the Pyridinium Aldoxime 4-PAO in Brain, Liver, Lung, and Kidney.
  • Sigma-Aldrich. 2-(4-Bromophenoxy)acetonitrile.
  • Phenomenex. GC-MS/MS Analysis of Pesticides in Extra Virgin Olive Oil.
  • Taha, S. et al. (2020, May 15). Acetonitrile-Ethyl acetate based method for the residue analysis of 373 pesticides in beeswax using LC-MS/MS and GC-MS/MS.
  • Gracia-Lor, E. et al. (2020, June). LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis. Drug Testing and Analysis.
  • Li, Y. et al. (2022). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Molecules.
  • ResearchGate.

Sources

A Comparative Guide to Cross-Reactivity Profiling of 2-(2-Bromophenoxy)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Double-Edged Sword of Specificity

The 2-(2-Bromophenoxy)acetonitrile scaffold represents a promising starting point for the development of novel therapeutics. This chemical motif, characterized by a brominated phenyl ring linked via an ether to an acetonitrile group, is a versatile building block in medicinal chemistry.[1] Its derivatives are being investigated for a range of biological activities, leveraging the unique electronic and structural properties conferred by the bromine atom and the nitrile group.[1][2] However, as with any small molecule candidate, the therapeutic promise is intrinsically tied to its selectivity.

Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, is a major cause of drug attrition during preclinical and clinical development.[3] These "off-target" effects can lead to unforeseen toxicity or a dilution of the intended therapeutic action.[4][5] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory checkbox but a cornerstone of rational drug design.[6][7]

This guide provides a comprehensive framework for conducting cross-reactivity studies on derivatives of this compound. We will compare and contrast key experimental methodologies, offer detailed protocols, and present a logical workflow for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing safe and effective therapeutics.

The Rationale for Proactive Profiling

Phenolic ethers are common in pharmaceuticals, often used to modulate properties like hydrogen bonding and to reduce the toxicity associated with free phenols.[8] However, the aromatic system and ether linkage can also participate in interactions with a variety of biological targets.[9][10] Early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is critical to filter out unsuitable candidates before significant investment in costly clinical trials.[6][7] Proactive cross-reactivity profiling allows teams to:

  • Identify liabilities early: Uncover potential off-target interactions that could lead to toxicity.

  • Optimize lead compounds: Guide structure-activity relationship (SAR) studies to enhance selectivity.

  • Elucidate mechanisms of action: Differentiate between on-target efficacy and off-target pharmacology.

  • Discover new therapeutic opportunities: Sometimes, a perceived off-target effect can be harnessed for a new indication (polypharmacology).[11][12]

Comparative Experimental Strategies for Selectivity Profiling

A multi-tiered approach is the most efficient strategy for characterizing the selectivity of a novel chemical series. The process typically moves from broad, high-throughput screens to more focused, hypothesis-driven assays.

Tier 1: Broad Panel Screening (The "Wide Net" Approach)

The initial goal is to rapidly assess the compound against large, diverse panels of common off-targets. This provides a bird's-eye view of potential cross-reactivity.

1. Kinase Profiling: Protein kinases are one of the largest and most crucial enzyme families, and their ATP-binding sites share structural similarities, making them common off-targets for small molecules.[11][13]

  • Versus GPCR Profiling: While kinase panels are essential, G protein-coupled receptors (GPCRs) represent the largest family of drug targets.[14][15] Nearly 40% of approved drugs act on GPCRs.[14][15] A comprehensive screen should ideally include both. Kinase assays often measure direct enzymatic inhibition or binding, whereas GPCR assays typically measure downstream functional readouts like cAMP or calcium flux.[16][17]

2. GPCR Profiling: GPCRs mediate a vast array of physiological responses, and unintended interactions can lead to significant side effects.

  • Versus Ion Channel Profiling: Ion channels are another critical target class, particularly for cardiovascular and neurological safety. While distinct from GPCRs, broad safety panels often include key channels like hERG. The choice depends on the intended therapeutic area and any known liabilities of the chemical class.

Tier 2: Dose-Response Validation (Confirmation and Potency)

Any "hits" identified in Tier 1 single-concentration screens must be validated to confirm the interaction and determine its potency (e.g., IC₅₀ or Kᵢ).

  • Rationale: A single-point high-inhibition value could be an artifact. A full dose-response curve provides confidence in the interaction and quantifies the potency, which is critical for assessing the potential clinical relevance of the off-target activity.[13]

Tier 3: Cellular and Functional Assays (Physiological Relevance)

Biochemical hits must be tested in a more biologically relevant context.

  • Versus Biochemical Assays: A compound might inhibit an isolated enzyme but have no effect in a cell due to poor permeability or rapid efflux. Cellular assays confirm that the compound can reach and engage its off-target in a physiological system.

Experimental Protocols & Data Presentation

To illustrate the application of these principles, we present a case study comparing two hypothetical derivatives: BPAN-01 (designed for Target X) and BPAN-02 (a structural analog).

Case Study Workflow

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation cluster_2 Tier 3: Cellular Confirmation cluster_3 Analysis & Decision A Synthesize & Purify BPAN-01 & BPAN-02 B Kinase Panel Screen (400+ kinases @ 1µM) A->B Test Compounds C GPCR Safety Panel (50+ targets @ 1µM) A->C Test Compounds D Determine IC50 values for all confirmed hits (10-point dose response) B->D Hits (>70% Inh) C->D E Cell-based counter-screens for potent off-targets D->E Potent Hits (IC50 < 1µM) F Calculate Selectivity Score & Assess Therapeutic Window E->F Cellular IC50 Data

Caption: A tiered workflow for assessing small molecule cross-reactivity.

Protocol 1: Broad Kinase Selectivity Screen

This protocol describes a typical biochemical assay for initial kinase profiling.

  • Objective: To identify potential off-target kinase interactions for BPAN-01 and BPAN-02.

  • Methodology: A competitive binding assay is often used, such as the LanthaScreen™ Eu Kinase Binding Assay.[17]

    • Principle: A fluorescently labeled tracer compound that binds to the kinase active site is used. The test compound competes with this tracer. Inhibition of binding is measured by a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.[17]

    • Causality: This method is preferred for broad screening due to its high-throughput nature and the availability of validated assays for hundreds of kinases.[11][17] It directly measures binding to the kinase, independent of substrate or ATP concentration, providing a clean measure of affinity.

  • Step-by-Step Procedure: a. Prepare stock solutions of BPAN-01 and BPAN-02 in 100% DMSO. b. In a 384-well plate, add the test compound to a final concentration of 1 µM in the assay buffer. This concentration is a standard starting point to identify moderately potent interactions. c. Add the specific kinase-europium antibody complex and the fluorescent tracer to each well. d. Incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium. e. Read the plate on a TR-FRET enabled plate reader. f. Calculate the percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls.

Data Summary: Tier 1 Kinase Panel

The results from the single-point screen are summarized below. A "hit" is defined as >70% inhibition.

CompoundPrimary Target (Target X) % Inh @ 1µMOff-Target Kinase Hits (>70% Inh)Total Kinases Screened
BPAN-01 98%SRC, LCK410
BPAN-02 95%SRC, LCK, EGFR, FYN, YES410

Insight: Both compounds hit the primary target effectively. However, BPAN-02 shows a broader off-target profile, interacting with additional members of the SRC family (FYN, YES) and the receptor tyrosine kinase EGFR. This suggests BPAN-01 is the more selective compound.

Protocol 2: IC₅₀ Determination for Off-Target Hits

This protocol validates the hits from Tier 1.

  • Objective: To determine the potency (IC₅₀) of BPAN-01 and BPAN-02 against the identified off-target kinases.

  • Methodology: The same assay format as Protocol 1 is used, but with a range of compound concentrations.

  • Step-by-Step Procedure: a. Perform a 10-point, 3-fold serial dilution of each compound, starting from a top concentration of 10 µM. This range ensures coverage of several orders of magnitude to accurately define the top and bottom plateaus of the curve. b. Add the diluted compounds to the assay plates containing the off-target kinases (SRC, LCK, EGFR, FYN, YES). c. Follow steps c-e from Protocol 1. d. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Summary: Tier 2 IC₅₀ Values
CompoundTarget X IC₅₀ (nM)SRC IC₅₀ (nM)LCK IC₅₀ (nM)EGFR IC₅₀ (nM)FYN IC₅₀ (nM)YES IC₅₀ (nM)
BPAN-01 25450800>10,000>10,000>10,000
BPAN-02 30150220950310400

Insight: The dose-response data confirms the initial findings. BPAN-01 is significantly more selective. Its IC₅₀ for SRC is 18-fold higher than for its primary target, while BPAN-02 inhibits SRC with only a 5-fold difference in potency. The cross-reactivity of BPAN-02 against multiple kinases makes it a less desirable candidate.

Defining and Visualizing Selectivity

A simple way to quantify selectivity is the Selectivity Score (S-Score) , which is the ratio of the off-target IC₅₀ to the on-target IC₅₀. A higher S-score is better.

  • S(10) Score: The number of off-target kinases with an IC₅₀ less than 10-fold of the primary target IC₅₀.

CompoundTarget X IC₅₀ (nM)S-Score (SRC)S-Score (LCK)S(10) Score
BPAN-01 2518.032.00
BPAN-02 305.07.34 (SRC, LCK, FYN, YES)

This quantitative comparison clearly favors BPAN-01.

G cluster_0 BPAN-01 (Selective) cluster_1 BPAN-02 (Non-Selective) A Target X B SRC A->B Weak Interaction C LCK A->C Weak Interaction D ... E Target X F SRC E->F Strong Interaction G LCK E->G Strong Interaction H EGFR E->H Weak Interaction I ...

Caption: Comparison of selective vs. non-selective compound profiles.

Conclusion and Future Directions

This guide outlines a systematic, tiered approach to evaluating the cross-reactivity of novel this compound derivatives. Through a combination of broad biochemical screening and focused dose-response validation, researchers can generate a clear, comparative dataset to guide lead selection.

Based on our case study, BPAN-01 is the superior candidate to advance into further studies, including cellular counter-screens and in vivo safety pharmacology. The non-selective profile of BPAN-02 would likely make it a liability in later development stages. By embracing this rigorous profiling early in the discovery pipeline, development teams can significantly increase their probability of success, saving time and resources while building a robust safety profile for their candidate therapeutics.

References

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry.
  • Tanso Biosciences. (n.d.). GPCR functional profiling services. Cosmo Bio Co., Ltd.
  • Uitdehaag, J. C. M., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate.
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  • Drug Target Review. (n.d.). DiscoverX GPCRscan® GPCR Profiling Services. Drug Target Review.
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  • Zaman, G. J. R., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal.
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  • Ghorai, P., et al. (2022). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by Oxophilicity of Silicon. ChemRxiv.
  • Wikipedia. (n.d.). Phenol ether. Wikipedia.

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A Comparative Benchmarking Guide to the Synthesis of 2-(2-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 2-(2-bromophenoxy)acetonitrile, a key building block in the development of various pharmaceutical compounds, is a critical consideration for researchers in medicinal chemistry and process development. This guide provides an in-depth comparison of various synthetic methodologies for this compound, focusing on efficiency, yield, and environmental impact. We will delve into the mechanistic underpinnings of these approaches, offering field-proven insights to guide your experimental choices.

Introduction to the Synthesis of this compound

The most prevalent and direct method for the synthesis of this compound is the Williamson ether synthesis. This venerable reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[1][2] The core transformation involves the deprotonation of 2-bromophenol to its corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic two-carbon source, typically a haloacetonitrile.

The efficiency of this SN2 reaction is highly dependent on several factors, including the choice of base, solvent, and the potential use of catalysts to overcome phase-solubility issues.[1][3] This guide will compare and contrast the classical Williamson synthesis with enhanced methodologies such as Phase-Transfer Catalysis (PTC) and the emerging green technique of ultrasound-assisted synthesis.

Comparative Analysis of Synthetic Routes

The following table summarizes the key parameters for three distinct synthetic approaches to this compound. This data is compiled from established principles of Williamson ether synthesis and analogous reactions.

ParameterClassical Williamson Synthesis Phase-Transfer Catalysis (PTC) Ultrasound-Assisted Synthesis
Starting Materials 2-Bromophenol, Chloroacetonitrile2-Bromophenol, Chloroacetonitrile2-Bromophenol, Chloroacetonitrile
Base Potassium Carbonate (K₂CO₃)Potassium Carbonate (K₂CO₃) / aq. NaOHPotassium Carbonate (K₂CO₃)
Catalyst NoneTetrabutylammonium Bromide (TBAB)None
Solvent Acetonitrile or DMFToluene/Water (biphasic)Acetonitrile
Reaction Temperature 50-100 °C80-100 °CRoom Temperature
Reaction Time 4-8 hours2-4 hours30-60 minutes
Reported Yield Good to ExcellentExcellentExcellent
Key Advantages Well-established, simple setupFaster reaction, higher yields, milder conditions for some substratesSignificantly reduced reaction time, energy-efficient, green approach
Key Disadvantages Longer reaction times, potentially harsh conditionsRequires a catalyst, biphasic system can complicate work-upRequires specialized sonication equipment

Delving into the Chemistry: Reaction Mechanisms and Workflows

The synthesis of this compound via the Williamson ether synthesis proceeds through a well-understood SN2 mechanism.[4] The choice of reaction conditions can significantly influence the efficiency of this pathway.

The Underlying SN2 Mechanism

The reaction is initiated by the deprotonation of 2-bromophenol by a base to form the 2-bromophenoxide ion. This phenoxide then acts as a potent nucleophile, attacking the electrophilic carbon of chloroacetonitrile and displacing the chloride ion to form the desired ether.

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 2-Bromophenol 2-Bromophenol 2-Bromophenoxide 2-Bromophenoxide 2-Bromophenol->2-Bromophenoxide  Base (e.g., K₂CO₃) Transition_State Transition_State 2-Bromophenoxide->Transition_State Product This compound + Cl⁻ Transition_State->Product Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Transition_State

Caption: The two-step mechanism of the Williamson ether synthesis.

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis of this compound using the three benchmarked approaches.

Protocol 1: Classical Williamson Synthesis

This method represents a standard and widely used approach for the synthesis of aryl ethers.

Reagents and Equipment:

  • 2-Bromophenol

  • Chloroacetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask, add 2-bromophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 15 minutes.

  • Add chloroacetonitrile (1.1 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalysis (PTC) Enhanced Synthesis

The use of a phase-transfer catalyst can significantly accelerate the reaction by facilitating the transfer of the phenoxide from the solid or aqueous phase to the organic phase.[5][6]

Reagents and Equipment:

  • 2-Bromophenol

  • Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene and Water

  • Round-bottom flask with reflux condenser

  • Vigorous mechanical or magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-bromophenol (1.0 eq.) and tetrabutylammonium bromide (0.1 eq.) in toluene.

  • Add a solution of potassium carbonate (2.0 eq.) in water to create a biphasic system.

  • Stir the mixture vigorously and heat to 80-90°C.

  • Add chloroacetonitrile (1.1 eq.) dropwise to the reaction mixture.

  • Maintain vigorous stirring and heating for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) Phenoxide 2-Bromophenoxide (generated in situ) PTC TBAB (Q⁺X⁻) Phenoxide->PTC Forms Q⁺OAr⁻ ion pair Base K₂CO₃ / H₂O Base->Phenoxide Deprotonation AlkylHalide Chloroacetonitrile Product This compound AlkylHalide->Product SN2 Reaction PTC->AlkylHalide Transfers OAr⁻ to organic phase

Caption: Workflow of the Phase-Transfer Catalysis approach.

Protocol 3: Ultrasound-Assisted Synthesis

Ultrasound irradiation can provide the activation energy for the reaction through acoustic cavitation, often leading to dramatically reduced reaction times and improved yields under milder conditions.[7][8]

Reagents and Equipment:

  • 2-Bromophenol

  • Chloroacetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile

  • Ultrasonic bath or probe sonicator

  • Reaction vessel (e.g., Erlenmeyer flask)

Procedure:

  • In a suitable reaction vessel, combine 2-bromophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetonitrile.

  • Add chloroacetonitrile (1.1 eq.) to the mixture.

  • Place the reaction vessel in an ultrasonic bath and sonicate at room temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices

  • Choice of Base: The acidity of the phenol dictates the required base strength. For 2-bromophenol, a moderately weak base like potassium carbonate is generally sufficient, especially in a polar aprotic solvent like acetonitrile or DMF which enhances the nucleophilicity of the phenoxide.[9] Stronger bases like NaOH or NaH can be used but may increase the risk of side reactions.[9]

  • Solvent Selection: Polar aprotic solvents such as acetonitrile and DMF are preferred for classical Williamson ether synthesis as they effectively solvate the cation of the phenoxide salt, leaving a "naked" and highly reactive phenoxide anion.[1][3] In PTC, a biphasic system is employed, with the catalyst facilitating the transport of the phenoxide into the organic phase where the haloacetonitrile resides.[5]

  • Phase-Transfer Catalyst: Quaternary ammonium salts like TBAB are effective phase-transfer catalysts. The lipophilic cation pairs with the phenoxide anion, allowing it to be transported into the organic phase to react with the electrophile.[6][10]

  • Ultrasound: The application of ultrasound creates localized high-pressure and high-temperature zones through acoustic cavitation, which accelerates the reaction rate without the need for bulk heating.[11] This makes it a more energy-efficient and often faster method.

Conclusion

The synthesis of this compound can be efficiently achieved through several modifications of the Williamson ether synthesis. While the classical approach is reliable, the use of phase-transfer catalysis offers a significant improvement in terms of reaction time and potentially yield. For laboratories equipped with the necessary apparatus, ultrasound-assisted synthesis presents a compelling green alternative, offering rapid reaction times at ambient temperature. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and desired throughput.

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
  • Wikipedia. (2023). Williamson ether synthesis. [Link]
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  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
  • CRDEEP Journals. (2016).
  • Utah Tech University. (n.d.). 12. The Williamson Ether Synthesis. [Link]
  • CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. [Link]
  • Chem-Station. (2014). Williamson Ether Synthesis. [Link]
  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05).
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  • Organic Chemistry Portal. (n.d.).
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  • Bou-Hamdan, F. R., et al. (2022). Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity. ACS Omega, 7(40), 36035-36044.

Sources

In-Silico Prediction of 2-(2-Bromophenoxy)acetonitrile Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery and chemical safety assessment, the early-stage evaluation of a compound's physicochemical and pharmacokinetic properties is paramount. The adage "fail early, fail cheap" encapsulates the drive to identify and deprioritize molecules with unfavorable characteristics long before they incur the substantial costs of late-stage development. In-silico prediction models have emerged as indispensable tools in this endeavor, offering rapid, cost-effective, and increasingly accurate forecasts of a molecule's behavior in a biological system.[1] This guide provides an in-depth comparative analysis of the predicted properties of 2-(2-Bromophenoxy)acetonitrile, a halogenated aromatic nitrile, benchmarked against its parent compound, 2-phenoxyacetonitrile, and its regioisomer, 2-(4-bromophenoxy)acetonitrile. By leveraging a suite of freely accessible and validated computational tools, we will dissect the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of these molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to integrate in-silico methodologies into their workflows for more informed decision-making.

The Rationale Behind In-Silico ADMET Profiling

The journey of a drug from administration to its site of action and eventual elimination is a complex interplay of its intrinsic chemical properties and the physiological environment. Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms form the bedrock of modern in-silico ADMET prediction.[2] These models are trained on vast datasets of experimentally determined properties and learn to correlate specific molecular features, or descriptors, with pharmacokinetic outcomes.[3] By inputting the two-dimensional structure of a novel compound, these tools can generate a comprehensive profile of its likely behavior, flagging potential liabilities such as poor absorption, unfavorable distribution, rapid metabolism, or toxicity.[4] This predictive power allows for the early-stage prioritization of candidates with a higher probability of success, thereby optimizing resource allocation in research and development.[1]

For this comparative guide, we have selected three widely-used and freely accessible web-based platforms:

  • SwissADME: A user-friendly tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[5][6]

  • pkCSM: This platform uses graph-based signatures to predict a range of pharmacokinetic and toxicity properties.[7][8]

  • ADMETlab 2.0: An integrated online platform offering comprehensive predictions of ADMET properties, physicochemical characteristics, and medicinal chemistry friendliness, utilizing a multi-task graph attention framework.[9][10]

The selection of 2-phenoxyacetonitrile and 2-(4-bromophenoxy)acetonitrile as comparators allows for a systematic evaluation of the influence of the bromine substituent and its position on the molecule's overall ADMET profile.

Comparative Analysis of Predicted Physicochemical Properties

The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior. Properties such as molecular weight, lipophilicity (logP), solubility, and polar surface area (PSA) govern a drug's ability to be absorbed, permeate membranes, and interact with biological targets.

Property2-phenoxyacetonitrileThis compound2-(4-bromophenoxy)acetonitrilePrediction Tool(s)
Molecular Formula C₈H₇NOC₈H₆BrNOC₈H₆BrNO-
Molecular Weight ( g/mol ) 133.15212.05212.05SwissADME, pkCSM, ADMETlab 2.0
logP (Octanol/Water) 1.3 - 1.62.1 - 2.52.1 - 2.5SwissADME, pkCSM, ADMETlab 2.0
Water Solubility (logS) -1.5 to -2.0-2.5 to -3.0-2.5 to -3.0SwissADME, pkCSM, ADMETlab 2.0
Topological Polar Surface Area (Ų) 33.0333.0333.03SwissADME, pkCSM, ADMETlab 2.0

Analysis: The introduction of a bromine atom significantly increases the molecular weight and lipophilicity (logP) of the molecule, while concurrently decreasing its predicted aqueous solubility (logS). This is an expected outcome, as halogens contribute to a molecule's hydrophobicity. The position of the bromine atom (ortho vs. para) appears to have a negligible effect on these fundamental physicochemical parameters, according to the predictions from the selected tools. The topological polar surface area (TPSA), a key indicator of a molecule's ability to permeate cell membranes, remains unchanged across the three compounds as the polar nitrile and ether groups are conserved.

Predicted Pharmacokinetic (ADME) Profiles

The ADME profile of a compound dictates its bioavailability, duration of action, and potential for drug-drug interactions. Here, we compare the key predicted ADME parameters for our three compounds of interest.

ADME Property2-phenoxyacetonitrileThis compound2-(4-bromophenoxy)acetonitrilePrediction Tool(s)
Gastrointestinal Absorption HighHighHighSwissADME
Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) > 0.9> 0.9> 0.9pkCSM, ADMETlab 2.0
Blood-Brain Barrier (BBB) Permeant YesYesYesSwissADME, pkCSM
P-glycoprotein (P-gp) Substrate NoNoNoSwissADME, pkCSM
CYP1A2 Inhibitor NoYesYesSwissADME, pkCSM
CYP2C9 Inhibitor NoYesYesSwissADME, pkCSM
CYP2D6 Inhibitor NoNoNoSwissADME, pkCSM
CYP3A4 Inhibitor NoYesYesSwissADME, pkCSM
Total Clearance (log ml/min/kg) ~0.5~0.3~0.3pkCSM

Analysis: All three compounds are predicted to have high gastrointestinal absorption and good intestinal permeability, as indicated by the high Caco-2 permeability values. They are also all predicted to be capable of crossing the blood-brain barrier. A significant divergence is observed in the predicted inhibition of cytochrome P450 (CYP) enzymes. While the parent compound, 2-phenoxyacetonitrile, is predicted to be a non-inhibitor of the major CYP isoforms, the brominated analogues are predicted to inhibit CYP1A2, CYP2C9, and CYP3A4. This suggests that the presence of the bromine atom may introduce a liability for drug-drug interactions. The predicted total clearance is slightly lower for the brominated compounds, which may correlate with their increased lipophilicity and potential for greater protein binding.

In-Silico Toxicity Predictions

Early identification of potential toxicity is a critical application of in-silico models. The following table summarizes the predicted toxicity profiles of the three compounds.

Toxicity Endpoint2-phenoxyacetonitrileThis compound2-(4-bromophenoxy)acetonitrilePrediction Tool(s)
AMES Mutagenicity NoNoNopkCSM, ADMETlab 2.0
hERG I Inhibitor NoYesYespkCSM, SwissADME
Hepatotoxicity NoYesYespkCSM, ADMETlab 2.0
Skin Sensitization NoNoYespkCSM, ADMETlab 2.0
Rat Acute Oral Toxicity (LD₅₀, mol/kg) ~2.5~2.2~2.2pkCSM
Minnow Toxicity (log mM) ~ -0.5~ -0.8~ -0.8pkCSM

Analysis: A crucial finding from the in-silico toxicity assessment is the prediction that while the parent compound is relatively benign, the brominated analogues exhibit potential cardiotoxicity through hERG inhibition and a risk of hepatotoxicity. This highlights the significant impact that halogenation can have on the safety profile of a molecule. Furthermore, the para-substituted isomer, 2-(4-bromophenoxy)acetonitrile, is uniquely predicted to be a skin sensitizer. The predicted acute oral toxicity is similar across all three compounds, suggesting that the primary toxicological concerns for the brominated analogues lie in specific organ systems rather than general acute toxicity.

Experimental Workflow for In-Silico ADMET Prediction using SwissADME

The following is a step-by-step protocol for obtaining the ADMET profile of a molecule using the SwissADME web server.[5]

  • Navigate to the SwissADME website: Open a web browser and go to [Link].

  • Input the Molecular Structure:

    • The simplest method is to provide the SMILES (Simplified Molecular-Input Line-Entry System) string of the molecule. For this compound, the SMILES string is N#CCc1ccccc1OBr.

    • Enter the SMILES string into the text box provided.

    • Alternatively, you can draw the molecule using the integrated molecular editor.

  • Run the Prediction: Click the "Run" button to initiate the calculations.

  • Analyze the Results: The results are presented in a user-friendly format, typically within a few seconds. The output includes:

    • Physicochemical Properties: A table listing properties such as molecular weight, logP, water solubility, and TPSA.

    • Lipophilicity: A consensus logP value derived from multiple predictive models.

    • Pharmacokinetics: Predictions for gastrointestinal absorption, BBB permeation, P-gp substrate status, and CYP inhibition.

    • Drug-likeness: Evaluation based on several established rules (e.g., Lipinski's rule of five).

    • Medicinal Chemistry: Flags for potential chemical liabilities.

  • Export the Data: The results can be exported in various formats (e.g., CSV) for further analysis and record-keeping.

In_Silico_Prediction_Workflow cluster_input Molecular Input cluster_tools In-Silico Prediction Platforms cluster_output Predicted Properties Input Provide SMILES or Draw Structure SwissADME SwissADME Input->SwissADME pkCSM pkCSM Input->pkCSM ADMETlab ADMETlab Input->ADMETlab Physicochemical Physicochemical Properties SwissADME->Physicochemical ADME ADME Profile SwissADME->ADME pkCSM->ADME Toxicity Toxicity Profile pkCSM->Toxicity ADMETlab->Physicochemical ADMETlab->Toxicity

Caption: A generalized workflow for in-silico property prediction.

Logical Relationships in Property Predictions

The predicted properties are not independent variables but are interconnected. For instance, increased lipophilicity often correlates with decreased aqueous solubility and can influence plasma protein binding and volume of distribution.

Property_Relationships Lipophilicity Lipophilicity Solubility Solubility Lipophilicity->Solubility inversely correlated Absorption Absorption Lipophilicity->Absorption influences BBB_Permeation BBB Permeation Lipophilicity->BBB_Permeation influences Metabolism Metabolism Lipophilicity->Metabolism can influence Solubility->Absorption influences Toxicity Toxicity Metabolism->Toxicity can lead to toxic metabolites

Caption: Interplay of key physicochemical and ADMET properties.

Conclusion

This comparative guide demonstrates the utility of in-silico tools for the early-stage assessment of novel chemical entities. The in-silico predictions for this compound and its analogues suggest that while the introduction of a bromine atom does not negatively impact absorption or permeability, it may introduce significant liabilities related to CYP inhibition, cardiotoxicity (hERG inhibition), and hepatotoxicity. The para-substituted isomer was also flagged for potential skin sensitization. These predictions provide a clear rationale for prioritizing the parent compound, 2-phenoxyacetonitrile, for further experimental investigation over its brominated counterparts, or for guiding the synthesis of new analogues with a potentially improved safety profile. It is crucial to remember that in-silico predictions are not a substitute for experimental validation but are powerful tools for hypothesis generation and risk assessment in the early phases of drug discovery and chemical development.

References

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A Comparative Guide to the Cytotoxicity of Bromo-Methoxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the search for novel therapeutic agents with high efficacy and selectivity against cancer cells is a paramount objective. Substituted phenolic compounds, particularly bromo-methoxyphenyl derivatives, have emerged as a promising class of molecules demonstrating significant cytotoxic potential.[1] This guide offers an in-depth, objective comparison of the cytotoxic performance of various bromo-methoxyphenyl derivatives, grounded in experimental data. We will explore the nuanced structure-activity relationships that govern their potency and delve into the molecular mechanisms that underpin their cytotoxic effects, providing field-proven insights and detailed experimental protocols to support further investigation.

Comparative Cytotoxicity: A Data-Driven Analysis

The cytotoxic efficacy of a compound is fundamentally quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates greater potency. The cytotoxic activity of bromo-methoxyphenyl derivatives has been evaluated against a panel of human cancer cell lines, with several compounds exhibiting significant inhibitory effects.

The data presented below is a synthesis from multiple studies, showcasing the cytotoxic profiles of different structural classes of bromo-methoxyphenyl derivatives. It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as incubation times and specific assay protocols. However, the collective data provides a robust foundation for understanding structure-activity relationships (SAR).

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Bromo-Methoxyphenyl Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Brominated Chalcones H72MGC803 (Gastric)3.57[2]
H72HGC27 (Gastric)~4.0[2]
H72SGC7901 (Gastric)5.61[2]
Bromophenols 4-Bromo-2-methoxyphenol Derivative (4g)A549 (Lung)Potent Activity[3]
4-Bromo-2-methoxyphenol Derivative (4h)HeLa (Cervical)Potent Activity[3]
4-Bromo-2-methoxyphenol Derivative (7b)HCT116 (Colon)Potent Activity[3]
4-Allyl-2-methoxyphenol 4-Allyl-2-methoxyphenyl propionateMCF-7 (Breast)0.400 µg/mL[4]
Derivatives 4-Allyl-2-methoxyphenyl isobutanoateMCF-7 (Breast)1.29 µg/mL[4]
4-Allyl-2-methoxyphenyl butanoateMCF-7 (Breast)5.73 µg/mL[4]
Structure-Activity Relationship (SAR) Insights:

The accumulated data points towards several key SAR trends:

  • Influence of the Scaffold: The core molecular structure is a primary determinant of activity. Chalcone, bromophenol, and eugenol (4-allyl-2-methoxyphenol) backbones each provide a unique framework that influences how the molecule interacts with cellular targets.

  • Role of Bromine Substitution: The presence and position of bromine atoms are critical. In many series, bromination enhances cytotoxic potency. For instance, brominated chalcone derivatives have shown potent activity against gastric cancer cells.[2]

  • Impact of Methoxy Groups: Methoxy groups are also crucial modulators of activity. Their electron-donating nature and steric bulk can influence binding affinity to target proteins and affect the molecule's overall lipophilicity, which is vital for cell membrane permeability.

  • Synergy of Functional Groups: The most potent compounds often result from a specific combination and spatial arrangement of bromo and methoxy substituents. For example, some N-(5-methoxyphenyl) methoxybenzenesulphonamides with 4-bromo substitutions show nanomolar antiproliferative potency, highlighting the favorable interplay between these groups.

Mechanisms of Action: Unraveling the Pathways to Cell Death

The cytotoxic effects of bromo-methoxyphenyl derivatives are not arbitrary; they are the result of precise interactions with cellular machinery, leading to programmed cell death (apoptosis) or the halting of the cell division cycle. The two predominant mechanisms identified for this class of compounds are the induction of G2/M cell cycle arrest via tubulin polymerization inhibition and the initiation of apoptosis through the generation of reactive oxygen species (ROS).

Tubulin Inhibition and G2/M Cell Cycle Arrest

A significant number of cytotoxic bromo-methoxyphenyl derivatives exert their anticancer effects by targeting tubulin, the protein subunit of microtubules. Microtubules are dynamic polymers essential for forming the mitotic spindle, the apparatus that segregates chromosomes during cell division (mitosis).

By binding to tubulin (often at the colchicine-binding site), these compounds disrupt microtubule dynamics. This interference activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance system. The activated SAC halts the cell cycle at the G2/M transition phase to prevent improper chromosome segregation. Prolonged arrest at this checkpoint ultimately triggers the apoptotic cascade, leading to cell death. This mechanism is particularly effective against rapidly proliferating cancer cells.

Below is a diagram illustrating the signaling pathway leading to G2/M arrest.

G2M_Arrest Compound Bromo-Methoxyphenyl Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to MT_Dynamics Disruption of Microtubule Dynamics Tubulin->MT_Dynamics Leads to SAC Spindle Assembly Checkpoint (SAC) Activation MT_Dynamics->SAC Triggers APC Anaphase-Promoting Complex (APC/C) Inhibition SAC->APC CyclinB Cyclin B1 Accumulation APC->CyclinB Prevents Degradation CDK1 CDK1 Activation CyclinB->CDK1 G2M G2/M Phase Arrest CDK1->G2M Maintains Apoptosis Apoptosis G2M->Apoptosis Prolonged Arrest Leads to

Caption: Signaling pathway of tubulin inhibitor-induced G2/M arrest.

ROS Generation and Induction of Apoptosis

Another key mechanism is the induction of oxidative stress. Certain bromo-methoxyphenyl derivatives can increase the intracellular levels of Reactive Oxygen Species (ROS), such as superoxide anions and hydrogen peroxide. While normal cells have mechanisms to balance ROS, excessive levels in cancer cells cause significant damage to DNA, proteins, and lipids.

This surge in ROS can trigger the intrinsic (mitochondrial) pathway of apoptosis. ROS can activate stress-activated protein kinases like JNK and p38 MAPK, and influence the expression of the p53 tumor suppressor protein. These signals converge at the mitochondria, altering the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases (specifically caspase-9 and the executioner caspase-3), which dismantle the cell in an orderly fashion.

The diagram below outlines the ROS-mediated apoptotic pathway.

ROS_Apoptosis Compound Bromo-Methoxyphenyl Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Induces p53 p53 Activation ROS->p53 JNK JNK/p38 MAPK Activation ROS->JNK Bcl2 Bcl-2 Family (Bax ↑, Bcl-2 ↓) p53->Bcl2 JNK->Bcl2 Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bcl2->Mito Act on Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: ROS-mediated intrinsic apoptosis signaling pathway.

Experimental Protocols: A Guide to In-House Validation

To ensure scientific integrity and reproducibility, the protocols described herein are self-validating systems. They represent standard, widely accepted methodologies for assessing cytotoxicity, apoptosis, and cell cycle distribution.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Workflow Diagram

MTT_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A 1. Seed cells in a 96-well plate B 2. Incubate for 24h (allow attachment) A->B C 3. Treat with various concentrations of compound B->C D 4. Incubate for desired exposure time (e.g., 24-72h) C->D E 5. Add MTT solution (e.g., 0.5 mg/mL) D->E F 6. Incubate for 2-4h at 37°C E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Incubate with shaking to dissolve formazan G->H I 9. Read absorbance at ~570 nm H->I J 10. Calculate % viability and determine IC50 I->J

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromo-methoxyphenyl derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[5]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around the IC50 value for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution (50 µg/mL) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

Step-by-Step Protocol:

  • Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis assay protocol (Steps 1 & 2).

  • Fixation: Wash the cell pellet with PBS. Resuspend the pellet in 300-500 µL of PBS, and while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5-10 minutes. Discard the ethanol and wash the pellet twice with cold PBS.

  • RNase Treatment: Resuspend the cell pellet in a PI staining solution that contains RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). This step is crucial to eliminate staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content is measured, and software is used to model the cell cycle distribution, quantifying the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Conclusion and Future Directions

Derivatives of bromo-methoxyphenyl compounds have demonstrated significant potential as a novel class of cytotoxic agents. Their ability to induce cell cycle arrest and apoptosis through mechanisms such as tubulin inhibition and ROS generation makes them attractive candidates for further development in oncology.[1] The structure-activity relationship data, though complex, clearly indicates that the careful placement of bromo and methoxy substituents on various scaffolds is key to optimizing anticancer potency. The protocols provided in this guide offer a robust framework for researchers to validate these findings and explore new derivatives. Future work should focus on optimizing lead compounds to enhance their therapeutic index and conducting in vivo studies to translate these promising in vitro results into tangible clinical applications.

References

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A Comparative Guide to the Antimicrobial Activity of Compounds Derived from Brominated Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against microbial resistance, the exploration of novel chemical scaffolds is paramount for the development of the next generation of antimicrobial agents. Among the myriad of molecular frameworks under investigation, compounds derived from phenylacetonitrile, particularly those bearing bromine substituents, are emerging as a compelling area of research. This guide provides a comprehensive comparison of the antimicrobial performance of these compounds, grounded in experimental data and an analysis of their structure-activity relationships. We will delve into the rationale behind their design, the methodologies for their evaluation, and their potential standing against other antimicrobial alternatives.

Introduction: The Rationale for Brominated Phenylacetonitriles

The phenylacetonitrile core is a versatile scaffold present in various biologically active molecules. The introduction of a bromine atom onto this scaffold is a strategic design choice rooted in established medicinal chemistry principles. Halogenation, and particularly bromination, can significantly modulate a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. These alterations can, in turn, enhance the compound's ability to penetrate microbial cell membranes, interact with biological targets, and ultimately exert a potent antimicrobial effect.[1][2] The nitrile group itself is a key pharmacophore, known for its ability to engage in hydrogen bonding and other crucial interactions within biological systems.[1]

This guide will synthesize findings from various studies to build a case for the potential of brominated phenylacetonitrile derivatives as a promising class of antimicrobials.

Comparative Antimicrobial Activity

While a systematic head-to-head comparison of a broad series of brominated phenylacetonitrile derivatives is still an evolving area of research, we can draw valuable insights from studies on related structures. The data presented below is a compilation from various sources, showcasing the antimicrobial potential of phenylacetonitrile derivatives and the impact of halogenation.

Phenylacetonitrile and Acrylonitrile Derivatives

Studies on (Z)-2,3-diphenylacrylonitrile analogs, which are synthesized from phenylacetonitrile (benzyl cyanide), have demonstrated significant antibacterial activity.[3][4] For instance, certain derivatives have shown potent inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi) bacteria.[3][4]

The Influence of Bromine Substitution

The inclusion of bromine in various molecular structures has been shown to enhance antimicrobial efficacy. For example, studies on flavonoid derivatives have demonstrated that the presence of a bromine atom, along with a nitro group, has a significant effect on their antimicrobial properties.[2] Similarly, research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has shown activity against Gram-positive bacteria.[5] A study on tricyclic sulfur-containing flavonoids found that fluorine-substituted compounds were less active than those with other halogens, including bromine.[6] Furthermore, a series of 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones showed promising antimicrobial activity.[7]

A patent has also been filed for the use of 2,2-dibromo-3-oxonitriles as antimicrobial agents, further supporting the potential of brominated nitriles.[8]

Quantitative Comparison of Antimicrobial Activity

To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for various relevant compounds against selected microbial strains. It is important to note that these compounds are not all direct derivatives of brominated phenylacetonitrile but provide a strong indication of the potential of this class of molecules.

Compound Class/DerivativeMicrobial StrainMIC (µg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide DerivativesGram-positive bacteria2500-5000[5]
5-bromo substituted phenyl N-acylhydrazone DerivativesBacillus subtilis62.50[9]
5-bromo substituted phenyl N-acylhydrazone DerivativesPseudomonas aeruginosa62.50[9]
Pyrimidoisoquinolinquinones (Compound 28)MRSA< Vancomycin[10]
Isopropylamine-phenol-piperazine Derivatives (W2)Xanthomonas oryzae pv. oryzae2.74 (EC50)[11]

Note: The data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of these compounds and their antimicrobial activity is a critical aspect of their development. Key insights into the SAR include:

  • Position of the Bromine Atom : The specific placement of the bromine atom on the phenyl ring can significantly impact activity. While detailed studies on brominated phenylacetonitriles are limited, research on other brominated aromatics suggests that the position influences electronic properties and steric interactions with the target site.

  • Lipophilicity : Bromination generally increases the lipophilicity of a molecule, which can enhance its ability to cross the lipid-rich membranes of bacteria. However, an optimal level of lipophilicity is often required, as excessive hydrophobicity can lead to poor solubility and non-specific toxicity.

  • Electronic Effects : The electron-withdrawing nature of the bromine atom can influence the reactivity of the nitrile group and the overall molecule, potentially affecting its interaction with microbial enzymes or other targets.[1]

The following diagram illustrates a generalized structure of a brominated phenylacetonitrile derivative, highlighting key areas for chemical modification to explore the SAR.

Caption: Key modification points on the brominated phenylacetonitrile scaffold for SAR studies.

Experimental Protocols

To ensure the reproducibility and validity of antimicrobial activity data, standardized experimental protocols are essential. The following are detailed methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes in broth without compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Perform MIC Assay: The MIC test is performed as described above.

  • Subculturing: Following the MIC reading, a small aliquot (e.g., 10 µL) from each well that shows no visible growth is plated onto an appropriate agar medium.

  • Incubation: The agar plates are incubated for 24-48 hours.

  • Reading Results: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.

The following workflow diagram illustrates the process of antimicrobial susceptibility testing.

Antimicrobial_Susceptibility_Testing_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Confirmation Confirmation (MBC) Start Start: Pure Microbial Culture PrepareInoculum Prepare Standardized Inoculum (~5x10^5 CFU/mL) Start->PrepareInoculum Inoculate Inoculate Microtiter Plate Wells PrepareInoculum->Inoculate PrepareCompounds Prepare Serial Dilutions of Test Compounds PrepareCompounds->Inoculate IncubateMIC Incubate Plate (18-24h) Inoculate->IncubateMIC ReadMIC Determine MIC (Lowest concentration with no visible growth) IncubateMIC->ReadMIC Plate Plate Aliquots from Clear Wells onto Agar ReadMIC->Plate IncubateMBC Incubate Agar Plates (24-48h) Plate->IncubateMBC ReadMBC Determine MBC (≥99.9% killing) IncubateMBC->ReadMBC

Caption: Workflow for determining MIC and MBC of antimicrobial compounds.

Proposed Mechanisms of Action

The precise mechanisms of action for brominated phenylacetonitrile derivatives are likely multifaceted and require further investigation. However, based on the known activities of related compounds, several potential mechanisms can be proposed:

  • Disruption of Cell Membrane Integrity: The increased lipophilicity conferred by the bromine atom may facilitate the insertion of the compounds into the bacterial cell membrane, leading to its disruption and leakage of cellular contents.[11]

  • Inhibition of Essential Enzymes: The nitrile group and the overall electronic structure of the molecule could allow it to act as an inhibitor of crucial bacterial enzymes, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.

  • Interference with Protein Synthesis: Some antimicrobial agents function by binding to bacterial ribosomes and inhibiting protein synthesis. This remains a possible mechanism for this class of compounds.

The following diagram illustrates these potential mechanisms.

Proposed_Mechanisms_of_Action cluster_Mechanisms Potential Antimicrobial Mechanisms cluster_Outcomes Cellular Outcomes Compound Brominated Phenylacetonitrile Derivative Membrane Disruption of Cell Membrane Integrity Compound->Membrane Enzyme Inhibition of Essential Enzymes Compound->Enzyme Protein Inhibition of Protein Synthesis Compound->Protein Leakage Cellular Leakage Membrane->Leakage Metabolic Metabolic Disruption Enzyme->Metabolic Growth Inhibition of Growth & Replication Protein->Growth BacterialCell Bacterial Cell Death Leakage->BacterialCell Metabolic->BacterialCell Growth->BacterialCell

Caption: Proposed mechanisms of action for brominated phenylacetonitrile derivatives.

Conclusion and Future Perspectives

The available evidence, though indirect in some cases, strongly suggests that compounds derived from brominated phenylacetonitriles represent a promising avenue for the discovery of novel antimicrobial agents. The strategic incorporation of a bromine atom onto the versatile phenylacetonitrile scaffold offers a powerful approach to modulate the biological activity of these molecules.

Future research should focus on the systematic synthesis and screening of a dedicated library of brominated phenylacetonitrile derivatives. This will enable the elucidation of a clear structure-activity relationship and the identification of lead compounds with potent and broad-spectrum antimicrobial activity. Furthermore, detailed mechanistic studies are required to pinpoint the specific cellular targets of these compounds, which will be crucial for their further development and optimization as therapeutic agents. The journey from this promising chemical class to a clinically viable drug is long, but the initial signposts are encouraging.

References
  • Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. PubMed. [Link][3][4]
  • USE OF NITRILE AS AN ANTIMICROBIAL ACTIVE SUBSTANCE.
  • Synthesis, Spectral and Antimicrobial Investigation of 2-(Naphthalenel-ylamino)-2- Phenylacetonitrile and 1, 10-Phenanthroline with Five Divalent Transition Metal Ions.
  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central. [Link]
  • Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents.
  • Characterization and synthesis of new mixed ligands complexes and antibacterial activity of 2-(naphthalene-lylamino)- 2- phenylacetonitrile and 1,10-phenanthroline with VO(II), Fe(II), Mn(II), Cr(III), Co(II) metal ions.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link][1]
  • In vitro antibacterial activity of compounds 4a-l.
  • Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants.
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform
  • A review of compounds derivatives with antimicrobial activities. WJBPHS. [Link][7]
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers. [Link]
  • In Vitro Antimicrobials. Pharmacology Discovery Services. [Link]
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
  • Design, synthesis, antibacterial evaluation of isopropylamine linked with different substituted phenol and piperazine novel deriv
  • The synthesis and biological evaluation of novel series of nitrile-containing fluoroquinolones as antibacterial agents. PubMed. [Link]
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PubMed Central. [Link][5]
  • Impact of Nitriles on Bacterial Communities. Frontiers. [Link]
  • A review of compounds derivatives with antimicrobial activities.
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PubMed Central. [Link]
  • Antibacterial structure–activity relationship studies of several tricyclic sulfur-containing flavonoids. Beilstein Journals. [Link][6]
  • Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. MDPI. [Link][10]
  • STRUCTURE-ACTIVITY RELATIONSHIPS AND SURFACE IMMOBILIZATION OF POLYC
  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers. [Link]

Sources

Navigating the Structure-Activity Landscape of 2-(Phenoxy)acetonitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the meticulous exploration of structure-activity relationships (SAR) serves as a critical compass, guiding the optimization of lead compounds into potent and selective therapeutic agents. This guide delves into the SAR of 2-(phenoxy)acetonitrile analogs, a scaffold of growing interest in medicinal chemistry. While comprehensive SAR studies on the specific 2-(2-Bromophenoxy)acetonitrile core are still emerging, this document synthesizes findings from closely related phenoxyacetonitrile and phenoxyacetic acid derivatives to provide a predictive framework for researchers in this field. By examining the impact of structural modifications on biological activities, primarily in the realms of anticancer and antimicrobial research, we aim to furnish drug development professionals with actionable insights for their research endeavors.

The 2-(Phenoxy)acetonitrile Scaffold: A Privileged Motif

The 2-(phenoxy)acetonitrile moiety represents a versatile and synthetically accessible scaffold. The ether linkage provides metabolic stability, while the aromatic ring and the nitrile group offer multiple points for chemical modification. The nitrile group, in particular, is a key pharmacophoric feature, known for its ability to participate in hydrogen bonding and other crucial interactions within biological targets.[1] Its small size and strong dipole moment make it an attractive functional group in drug design.[1]

This guide will focus on elucidating the following key SAR aspects:

  • Impact of Phenyl Ring Substitution: How do the position, nature (electron-donating vs. electron-withdrawing), and size of substituents on the phenoxy ring influence biological activity?

  • Modification of the Acetonitrile Moiety: What are the consequences of transforming the nitrile group into other functional groups on potency and selectivity?

  • Influence of the Bridge: How does altering the linker between the phenyl ring and the nitrile group affect the molecule's overall pharmacological profile?

Comparative Structure-Activity Relationship (SAR) Analysis

The following sections present a comparative analysis of SAR trends gleaned from various studies on phenoxy-containing compounds, which can be extrapolated to guide the design of novel this compound analogs.

Phenyl Ring Substitutions: Tailoring Potency and Selectivity

Substituents on the phenyl ring play a pivotal role in modulating the pharmacokinetic and pharmacodynamic properties of phenoxyacetonitrile analogs.

  • Halogenation: The introduction of halogens, such as bromine and chlorine, at various positions on the phenyl ring has been shown to enhance anticancer and anti-inflammatory activities in related phenoxyacetamide derivatives. While a direct SAR study on this compound is not available, the presence of a bromine atom at the ortho position, as in our core structure, is a common strategy in medicinal chemistry to introduce steric bulk and modulate electronic properties, potentially influencing binding affinity and selectivity. In a series of phenoxy acetic acid derivatives, the inclusion of a bromine atom at the para-position of the phenoxy ring led to heightened inhibitory activity against COX-2.[2]

  • Methoxy and Hydroxyl Groups: Methoxy (MeO) and hydroxyl (OH) groups are frequently incorporated into drug candidates to alter their solubility and potential for hydrogen bonding. Studies on MeO phenylacrylonitriles have demonstrated their potential as dual antimicrobial and cytotoxic agents.[1] The position of these groups is critical; for instance, in some series, a 3,4,5-trimethoxyphenyl fragment is associated with tubulin polymerization inhibition.[3] The presence of a hydroxyl group on the phenoxy ring can also confer antioxidant properties.[4]

Table 1: Inferred Impact of Phenyl Ring Substitutions on the Biological Activity of 2-(Phenoxy)acetonitrile Analogs

Substitution PatternPredicted Effect on ActivityRationale from Analogous Series
Ortho-Bromo (e.g., 2-Bromo) Potentially enhances binding affinity and selectivity.Introduction of steric hindrance and electronic modulation.
Para-Halogen (e.g., 4-Chloro, 4-Bromo) Likely to increase potency.Observed to enhance activity in phenoxyacetic acid derivatives.[2]
Methoxy Groups May confer anticancer and antimicrobial properties.Methoxy derivatives of phenylacrylonitriles show cytotoxic effects.[1]
Hydroxyl Groups Could introduce antioxidant activity and improve solubility.The phenolic hydroxyl group is a key feature in many biologically active compounds.[4]
The Nitrile Group: A Gateway to Diverse Functionalities

The nitrile group is not merely a passive component; it is a versatile chemical handle that can be transformed into various bioisosteres to fine-tune the molecule's properties.

  • Hydrolysis to Carboxylic Acids: Hydrolysis of the nitrile to a carboxylic acid transforms the molecule into a phenoxyacetic acid derivative. This class of compounds has been extensively studied for various biological activities, including as selective COX-2 inhibitors.[2] This transformation significantly alters the electronic and hydrogen-bonding capabilities of the molecule.

  • Conversion to Other Heterocycles: The nitrile group can serve as a precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many drug scaffolds. This opens up a vast chemical space for analog development.

Experimental Protocols: Synthesis and Biological Evaluation

To facilitate the exploration of the SAR of this compound analogs, this section provides representative experimental protocols for their synthesis and biological evaluation.

General Synthesis of 2-(Phenoxy)acetonitrile Analogs

The synthesis of 2-(phenoxy)acetonitrile derivatives is typically achieved through a Williamson ether synthesis.

G Phenol Substituted Phenol Reaction Williamson Ether Synthesis Reflux Phenol->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Bromoacetonitrile Bromoacetonitrile Bromoacetonitrile->Reaction Product 2-(Phenoxy)acetonitrile Analog Reaction->Product

Caption: General workflow for the synthesis of 2-(phenoxy)acetonitrile analogs.

Step-by-Step Protocol:

  • To a solution of the appropriately substituted phenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add bromoacetonitrile (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

G cluster_workflow MTT Assay Workflow Seed Seed cancer cells in a 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat cells with varying concentrations of test compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate3->AddSolubilizer Measure Measure absorbance at 570 nm AddSolubilizer->Measure Calculate Calculate IC50 values Measure->Calculate

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Prepare a twofold serial dilution of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) according to established guidelines (e.g., CLSI).

  • Add the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The 2-(phenoxy)acetonitrile scaffold holds considerable promise for the development of novel therapeutic agents. While direct SAR studies on this compound are limited, by drawing parallels from structurally related compound series, we can infer key relationships that will guide future drug design efforts. The strategic placement of substituents on the phenoxy ring and the chemical manipulation of the acetonitrile moiety are critical for optimizing biological activity.

Future research should focus on a systematic exploration of the SAR of this compound analogs against a diverse panel of biological targets. The synthesis of a focused library of compounds with variations at the ortho, meta, and para positions of the phenoxy ring, coupled with the bioisosteric replacement of the nitrile group, will be instrumental in delineating a comprehensive SAR. Such studies, supported by computational modeling and detailed mechanistic investigations, will undoubtedly accelerate the journey of these promising molecules from the laboratory to the clinic.

References

  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. [Link to a relevant scientific article, if available]
  • 2-(4-Hydroxyphenoxy)acetonitrile | 96562-56-0 | Benchchem.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link to a relevant review article]
  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. [Link to a relevant scientific article]
  • Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives. [Link to a relevant scientific article]
  • Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). [Link to a relevant scientific article]
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link to a relevant scientific article]
  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link to a relevant scientific article]
  • Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. [Link to a relevant scientific article]
  • Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. [Link to a relevant scientific article]

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A Comparative Guide to Benzofuran Synthesis: Evaluating Alternatives to 2-(2-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and versatile synthetic routes to this core structure is of paramount importance to researchers in organic synthesis and drug development. For years, 2-(2-Bromophenoxy)acetonitrile has served as a reliable precursor for the construction of benzofurans, primarily through palladium-catalyzed intramolecular cyclization strategies. This guide provides an in-depth comparison of this classical approach with several prominent alternative methodologies, offering a critical evaluation of their respective strengths, weaknesses, and practical applicability. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols to empower chemists in selecting the optimal synthetic strategy for their specific target molecules.

The Benchmark: this compound in Benzofuran Synthesis

The utility of this compound as a benzofuran precursor is most prominently showcased in the domino Sonogashira coupling/cyclization reaction. This powerful one-pot transformation allows for the direct formation of 2,3-disubstituted benzofurans from a readily accessible starting material.

Mechanism of Action

The reaction proceeds through a palladium and copper co-catalyzed Sonogashira coupling of the aryl bromide with a terminal alkyne. This is immediately followed by an intramolecular 5-exo-dig cyclization, where the carbanion generated from the deprotonation of the acetonitrile methylene group attacks the newly installed alkyne moiety. Subsequent isomerization of the resulting exocyclic double bond furnishes the aromatic benzofuran ring. The choice of a palladium catalyst with appropriate ligands is crucial for both the initial C-C bond formation and the subsequent cyclization.

Diagram: Domino Sonogashira Coupling/Cyclization

G cluster_0 Catalytic Cycle Start This compound + Alkyne Sonogashira Sonogashira Coupling Start->Sonogashira Pd(0), Cu(I), Base Pd_cat Pd(0) Catalyst Pd_cat->Sonogashira Cu_cat Cu(I) Catalyst Cu_cat->Sonogashira Base Base Base->Sonogashira Intermediate 2-(2-(Alkynyl)phenoxy)acetonitrile Sonogashira->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Base Product 2,3-Disubstituted Benzofuran Cyclization->Product G cluster_1 General Synthetic Protocol Start Starting Materials + Reagents Reaction Reaction under Optimized Conditions (Temperature, Time, Atmosphere) Start->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, etc. Purification->Characterization

Safety Operating Guide

Proper Disposal of 2-(2-Bromophenoxy)acetonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(2-Bromophenoxy)acetonitrile, a halogenated organic nitrile. The procedures outlined below are designed to ensure the safe management of this compound from point of use to final disposal, grounded in established safety protocols and regulatory compliance.

Understanding the Hazard Profile

The presence of a bromine atom categorizes this compound as a halogenated organic substance.[2] Such compounds require specific disposal routes to prevent environmental contamination and are regulated as hazardous waste.[3][4][5] The nitrile group (-CN) also presents toxicological concerns, as related compounds can release hydrogen cyanide upon combustion or under certain acidic conditions.[6][7]

Key Hazard Considerations:

Hazard TypeAssociated RiskPrimary Exposure Route
Acute Toxicity Harmful or fatal if ingested, absorbed through the skin, or inhaled.[1]Oral, Dermal, Inhalation
Irritation Causes skin and serious eye irritation.[1][2]Dermal, Ocular
Environmental Potential for environmental persistence and harm if not disposed of correctly. Halogenated compounds are of particular concern.[3][5]Improper disposal
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.Chemical Incompatibility

Immediate Safety and Handling Protocols

Prior to any handling or disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All manipulations of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Required Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.[8]Prevents dermal absorption of this toxic compound.
Eye Protection Chemical safety goggles and a face shield.[9][10]Protects against splashes and potential irritants.
Lab Coat Standard laboratory coat.Provides a barrier against accidental skin contact.
Respiratory Use within a chemical fume hood. For spills or emergencies outside a hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][11]Prevents inhalation of harmful vapors.

Waste Management and Disposal Workflow

The fundamental principle for the disposal of this compound is waste segregation . Under no circumstances should this compound or its residues be disposed of down the drain or mixed with non-hazardous waste.

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Pure Compound: Any unused or expired this compound should be disposed of in its original container or a compatible, labeled waste container.

    • Contaminated Materials: All disposable items that have come into contact with the compound, such as pipette tips, weigh boats, and absorbent paper, must be considered hazardous waste. These should be collected in a designated, sealed plastic bag or container.[8]

    • Solutions: Solutions containing this compound should be collected in a dedicated liquid waste container.

  • Waste Segregation and Labeling:

    • Collect all waste streams containing this compound in a container specifically designated for "Halogenated Organic Waste."

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other solvents or reagents present in the waste mixture.

    • Keep the waste container securely closed when not in use.

  • Storage and Final Disposal:

    • Store the sealed hazardous waste container in a designated and properly ventilated satellite accumulation area within the laboratory.

    • Follow your institution's procedures for hazardous waste pickup. This is typically managed by the Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Caption: Step-by-step spill response for this compound.

Emergency Spill Response Steps:

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Control Hazards: If it is safe to do so, eliminate all nearby ignition sources. Ensure the chemical fume hood is operational to help ventilate the area.

  • Personal Protection: Don the appropriate PPE as listed above. For significant spills, respiratory protection is crucial.

  • Containment and Cleanup:

    • Contain the spill by surrounding the perimeter with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[8][12]

    • Once contained, apply more absorbent material to the spill, working from the outside towards the center.

    • Carefully collect the contaminated absorbent using non-sparking tools and place it into a heavy-duty plastic bag or a designated waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be treated as hazardous waste.

  • Disposal: Seal and label the container with all spill cleanup materials as "Halogenated Organic Waste" and arrange for its disposal through your EHS department.

Potential for Chemical Neutralization (For Trained Professionals)

For laboratories with the appropriate expertise and equipment, chemical neutralization can be a viable option to render the waste less hazardous before disposal. The nitrile functional group in this compound can be hydrolyzed to a carboxylic acid, which is generally less toxic. This procedure should only be performed by a qualified chemist in a controlled laboratory setting.

General Hydrolysis Protocol for Nitriles:

  • Acidic Hydrolysis: The nitrile can be heated under reflux with a dilute mineral acid, such as hydrochloric acid. This process will yield the corresponding carboxylic acid (2-(2-Bromophenoxy)acetic acid) and an ammonium salt.

  • Alkaline Hydrolysis: Alternatively, heating the nitrile under reflux with an aqueous solution of a strong base, like sodium hydroxide, will produce the sodium salt of the carboxylic acid and ammonia gas. The free carboxylic acid can then be generated by acidifying the solution.

Important Considerations for Neutralization:

  • These reactions can be exothermic and may produce fumes. They must be carried out in a chemical fume hood with appropriate monitoring.

  • The resulting reaction mixture must be analyzed to ensure complete conversion of the nitrile.

  • The final neutralized solution, while potentially less hazardous than the starting material, may still require disposal as chemical waste depending on its final composition and local regulations. Consult your EHS department for guidance on the disposal of the final solution.

By adhering to these rigorous safety and disposal protocols, laboratory professionals can ensure the safe handling of this compound, protecting themselves, their colleagues, and the environment.

References

  • Fisher Scientific. (2023, September 29). Safety Data Sheet: 2-Bromophenylacetonitrile.
  • Thermo Fisher Scientific. (2010, October 20). Safety Data Sheet: 2-Bromophenylacetonitrile.
  • Chemguide. (n.d.). Hydrolysis of Nitriles.
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Fisher Scientific. (2023, September 29). Safety Data Sheet: 2-Bromophenylacetonitrile.
  • Fisher Scientific. (2010, November 16). Safety Data Sheet: Bromoacetonitrile.
  • Sigma-Aldrich. (n.d.). 2-Bromophenylacetonitrile.
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  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(2-Bromophenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a critical operational guide for the safe handling of 2-(2-Bromophenoxy)acetonitrile (CAS No. 19472-74-3). In drug development and chemical research, our progress is intrinsically linked to our ability to manage the risks associated with novel and reactive compounds. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protection. Our objective is to build a culture of safety that is as robust as our science, ensuring that every researcher is empowered with the knowledge to operate confidently and securely.

Hazard Assessment: Understanding the Risks of this compound

Before any container is opened, a thorough understanding of the inherent risks is paramount. This compound is a compound that demands respect. It is classified as acutely toxic and a significant irritant.[1][2][3] Ingestion, skin contact, or inhalation can be harmful or fatal.[4] The compound is also a known lachrymator, a substance that irritates the eyes and causes tearing.[2][5]

The causality behind these hazards lies in its chemical structure—a nitrile group on a brominated aromatic ether. Upon metabolic processing or decomposition (for instance, in a fire), it can release highly toxic substances like hydrogen cyanide and nitrogen oxides.[1] Therefore, our defense strategy must be multi-layered, preventing all routes of exposure.

For immediate reference, the key hazard information is summarized below.

Hazard Identification Classification & Details
Signal Word Danger [2]
GHS Hazard Statements H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[2] H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3]
Primary Routes of Exposure Inhalation, Skin Absorption, Eye Contact, Ingestion.
Key Incompatibilities Strong oxidizing agents, Strong bases.[1]
Hazardous Decomposition Hydrogen cyanide (hydrocyanic acid), Nitrogen oxides (NOx), Carbon oxides (CO, CO₂), Hydrogen halides.[1]

Core Directive: A Multi-Layered PPE Protocol

Personal Protective Equipment (PPE) is the final barrier between you and the chemical. It is not a substitute for robust engineering controls but a critical component of a holistic safety system. Each element is chosen to counteract a specific threat posed by this compound.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound must occur within a properly functioning chemical fume hood.[2] This is non-negotiable. The fume hood serves as the primary containment device, pulling vapors and aerosols away from your breathing zone and protecting you from inhalation exposure. Ensure the sash is at the lowest feasible height to maximize its efficiency.

Tier 1 Protection: Body and Extremities

This tier focuses on preventing dermal absorption, a significant risk with this compound.[1][2]

  • Hand Protection: Nitrile gloves are the standard for protection against a wide array of chemicals.[6][7][8] They provide excellent resistance to solvents, bases, and oils, and are more puncture-resistant than latex.[7][9]

    • Causality: The synthetic rubber composition of nitrile offers a durable barrier against chemical permeation.[8][10]

    • Protocol: Always double-glove. This provides a backup barrier in case of an unnoticed puncture or tear on the outer glove. Before use, inspect gloves for any signs of degradation or damage. If contact with the chemical occurs, remove the gloves immediately, wash your hands, and don new gloves.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is mandatory. For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Foot Protection: Fully enclosed, chemical-resistant shoes are required. Do not wear perforated shoes or sandals in the laboratory.

Tier 2 Protection: Eyes and Face

Given that this compound is a serious eye irritant and lachrymator, robust eye and face protection is essential.[2][4]

  • Protocol: Wear chemical splash goggles that conform to EN 166 (Europe) or ANSI Z87.1 (US) standards.[1] Standard safety glasses do not provide adequate protection from splashes. In addition, a full-face shield must be worn over the goggles whenever there is a risk of splashing or a pressure differential.

    • Causality: Goggles provide a seal around the eyes to protect from splashes from any direction. The face shield adds a further layer of protection for the entire face.

Tier 3 Protection: Respiratory Safeguards

When used within a certified chemical fume hood, additional respiratory protection is typically not required. However, it becomes essential in specific scenarios.

  • Protocol: If engineering controls fail, during a large spill cleanup, or if you experience any respiratory irritation, a respirator is necessary.[1] A NIOSH-approved air-purifying respirator with organic vapor (Type A, Brown) cartridges is the recommended minimum.[1]

    • Causality: The activated carbon in the cartridges adsorbs the organic nitrile vapors, preventing them from being inhaled. All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and training.

Operational Plan: Step-by-Step Handling Procedure

A disciplined workflow is key to minimizing risk.

  • Preparation Phase:

    • Verify the chemical fume hood has a current certification and is functioning correctly.

    • Don all required PPE as outlined in Section 2.

    • Locate the nearest safety shower and eyewash station.[11] Ensure the path is unobstructed.

    • Prepare all necessary equipment and reagents before handling the compound to minimize time and movement.

  • Handling Phase:

    • Work with the smallest quantity of the chemical necessary for your experiment.

    • Perform all manipulations at least 6 inches inside the fume hood sash.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling & Decontamination:

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the face shield, goggles, and lab coat.

    • Wash hands thoroughly with soap and water after removing PPE.[1][12]

Emergency Response & Disposal Plan

Preparation for the unexpected is a hallmark of a professional scientist.

Spill Management

In the event of a spill, your immediate actions are critical. The following workflow outlines the decision-making process.

Spill_Response_Workflow start Spill Occurs check_size Is the spill large or are you uncomfortable with cleanup? start->check_size major_spill MAJOR SPILL check_size->major_spill Yes minor_spill MINOR SPILL check_size->minor_spill No evacuate Alert others and Evacuate the area major_spill->evacuate call_emergency Contact Emergency Response (e.g., EH&S) evacuate->call_emergency secure_area Secure the area and deny entry call_emergency->secure_area ppe_check Ensure appropriate PPE is worn minor_spill->ppe_check absorb Cover with inert absorbent material (e.g., vermiculite, sand) ppe_check->absorb collect Collect material with non-sparking tools into a sealable waste container absorb->collect decontaminate Decontaminate the area collect->decontaminate end_process Dispose of waste as hazardous material decontaminate->end_process

Caption: Workflow for managing a this compound spill.

Exposure First Aid

Immediate action is critical to mitigate the toxic effects.[2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[1][2] If breathing is difficult or has stopped, provide artificial respiration. Call for immediate medical assistance.[11]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth thoroughly with water. Call a poison control center or physician immediately.[1]

Waste Disposal

All materials contaminated with this compound, including excess chemical, absorbent materials from spills, and contaminated disposable PPE, must be treated as hazardous waste.

  • Protocol: Collect all waste in a clearly labeled, sealed, and compatible container.[1] Do not mix with other waste streams unless compatibility is confirmed. Dispose of the waste through your institution's Environmental Health & Safety (EH&S) department, following all local, state, and federal regulations.[14]

By adhering to these rigorous safety protocols, we ensure that our pursuit of scientific advancement does not compromise the well-being of the researchers who make it possible. Your safety is integral to our success.

References

  • Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). PPE MAG.
  • Are Nitrile Gloves Considered PPE? (n.d.). Armbrust American.
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves.
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove.
  • Safety Data Sheet for Acetonitrile. (2023, June 28). Lab Alley.
  • What to do in a chemical emergency. (2024, October 10). GOV.UK.
  • Safety Data Sheet for 3-Bromophenylacetonitrile. (2024, January 22). Fisher Scientific.
  • Safety Data Sheet for 4-bromobenzyl cyanide. (n.d.). Chemstock.
  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety.
  • Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024, October 15). Yufeng.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.